molecular formula C7H6O3<br>C7H6O3<br>HOC6H4COOH B1681397 Salicylic Acid CAS No. 69-72-7

Salicylic Acid

カタログ番号: B1681397
CAS番号: 69-72-7
分子量: 138.12 g/mol
InChIキー: YGSDEFSMJLZEOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Salicylic Acid (CAS 69-72-7), a monohydroxybenzoic acid with the chemical formula C7H6O3 and a molar mass of 138.12 g/mol, is a pivotal compound in biochemical and pharmacological research . This versatile phenolic compound serves as a fundamental tool for studying plant immune responses, as it is a critical endogenous hormone mediating systemic acquired resistance (SAR) against pathogens . In mammalian systems, this compound is recognized for its ability to inhibit cyclo-oxygenase-2 (COX-2) activity, providing a key mechanism for investigating inflammatory pathways . Researchers utilize its keratolytic, or more accurately, desmolytic properties to explore skin biology, as it disrupts cellular junctions in the stratum corneum by extracting desmosomal proteins rather than lysing keratin . Its lipophilic nature allows it to mix effectively with epidermal and sebaceous lipids, making it a valuable agent for modeling and studying follicular conditions in dermatological research . Applications extend to exploring its anti-inflammatory, antifungal, and antimicrobial effects in various experimental models . This product is intended for laboratory research purposes only. SPECIFICATIONS: • CAS Number: 69-72-7 • Molecular Formula: C7H6O3 • Molecular Weight: 138.12 g/mol • Melting Point: 158-161 °C • Density: 1.44 g/cm³ WARNING: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

YGSDEFSMJLZEOE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
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Molecular Formula

C7H6O3, Array
Record name SALICYLIC ACID
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Related CAS

25496-36-0
Record name Benzoic acid, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID7026368
Record name Salicylic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour
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Boiling Point

211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg
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Flash Point

315 °F (157 °C) (closed cup), 157 °C
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Solubility

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol)
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4
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Vapor Density

4.8 (Air= 1), Relative vapor density (air = 1): 4.8
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Vapor Pressure

0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114
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Impurities

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol
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Color/Form

White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol

CAS No.

69-72-7
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Melting Point

315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Early Research on Salicylic Acid's Medicinal Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The therapeutic use of salicylate-containing plants, particularly willow bark, dates back to ancient civilizations for the management of pain, fever, and inflammation.[1][2][3] This guide provides a detailed technical overview of the pivotal early research that transformed this traditional remedy into a cornerstone of modern pharmacology. It chronicles the journey from the first documented clinical investigations of willow bark to the isolation of salicin (B1681394), the chemical synthesis of salicylic (B10762653) acid, and its ultimate refinement into the less caustic acetylsalicylic acid (Aspirin). Key experimental protocols, quantitative data from seminal studies, and the eventual elucidation of its mechanism of action are presented for an audience of researchers, scientists, and drug development professionals.

From Ethnobotany to Early Clinical Investigation

The use of willow and other salicylate-rich plants is mentioned in texts from ancient Sumer, Assyria, and Egypt.[1][2][4][5] The Greek physician Hippocrates (c. 400 BC) recommended chewing willow bark and using a tea brewed from it to alleviate pain and fever, including the pain of childbirth.[2][3][5] However, the first systematic study to bridge traditional use with scientific inquiry was conducted in the 18th century.

Reverend Edward Stone's 1763 Study on Willow Bark

In 1763, Reverend Edward Stone reported to the Royal Society of London the results of a five-year investigation into the antipyretic properties of willow bark.[5][6][7][8] Reasoning by the "doctrine of signatures," Stone postulated that since willow trees grew in damp areas where "agues" (fevers, likely from malaria) were common, the bark might be a remedy.[6][8][9]

  • Material Preparation: Bark from the white willow tree (Salix alba) was gathered.

  • Processing: The bark was dried in a baker's oven for over three months to convert it into a powder.[7]

  • Dosage and Administration: The powdered bark was administered to approximately fifty individuals suffering from fevers.[6][10]

  • Observation: The effects on fever and other symptoms were recorded. Stone reported the bark was "a powerful astringent and very efficacious in curing agues and intermitting disorders."[6]

ParameterDescription
Test Substance Dried, powdered bark of the White Willow (Salix alba)
Subject Population ~50 individuals suffering from "agues" (fevers)
Dosage One dram (approximately 3.6 grams) administered every four hours
Reported Outcome Consistent and effective reduction of fever
Side Effects Noted None explicitly detailed in initial reports, but the taste was noted as extremely bitter

Data compiled from multiple historical accounts.[6][10]

G cluster_0 Observation & Hypothesis cluster_1 Material Preparation cluster_2 Administration & Results A Willow trees thrive in damp soil C Hypothesis (Doctrine of Signatures): Willow bark may treat fevers A->C B Agues (fevers) are prevalent in damp areas B->C D Gather bark from White Willow (Salix alba) C->D E Dry bark in an oven for 3+ months D->E F Grind dried bark into a fine powder E->F G Administer powder to ~50 febrile subjects F->G H Reported Outcome: Effective fever reduction G->H I Letter to Royal Society (1763) H->I

Reverend Edward Stone's Experimental Workflow (1763).

Isolation and Chemical Identification

Stone's work catalyzed the chemical investigation into willow bark's active components, a search driven partly by Napoleon's blockade affecting the supply of the traditional antipyretic, cinchona bark (the source of quinine).[2][3]

Isolation of Salicin

In 1828, Johann Andreas Buchner, a professor of pharmacy at the University of Munich, successfully isolated a bitter-tasting, yellow, crystalline substance from willow bark extract which he named "salicin," derived from the Latin name for willow, Salix.[4][5][7][11] A year later, French pharmacist Henri Leroux improved the extraction procedure, isolating a larger quantity of pure, crystalline salicin.[2][3][4][12]

Conversion of Salicin to this compound

The next major advance came in 1838 from the Italian chemist Raffaele Piria.[4][13][14] He developed a two-step process to convert salicin into a more potent acidic compound.

  • Hydrolysis and Oxidation: Piria first split salicin, a glycoside, into a sugar (glucose) and an aromatic component, salicylaldehyde (B1680747).[13][15][16]

  • Oxidation to Acid: He then oxidized the salicylaldehyde to form colorless, needle-like crystals, which he named this compound.[13][14][16]

This new compound, this compound, proved to have potent analgesic and antipyretic properties but also came with severe side effects, most notably harsh irritation to the mouth, esophagus, and stomach lining.[4][13]

Towards a Safer Therapeutic: Chemical Synthesis and Modification

The discovery of this compound's therapeutic potential was hampered by its poor tolerability. This challenge drove chemists to develop methods for industrial-scale synthesis and, ultimately, to modify the molecule to reduce its adverse effects.

Industrial Synthesis: The Kolbe-Schmitt Reaction

In 1859, German chemist Hermann Kolbe developed a commercially viable method for synthesizing this compound from inexpensive, readily available chemicals, a process later refined by Rudolf Schmitt.[17][18][19]

  • Reactant Preparation: Sodium phenolate (B1203915) (the sodium salt of phenol) is prepared.

  • Carboxylation: The sodium phenolate is heated with carbon dioxide under high pressure (100 atm) and at a high temperature (115-125 °C).[4][20]

  • Acidification: The resulting product, sodium salicylate, is treated with sulfuric acid to yield this compound.[4][20]

The Kolbe-Schmitt reaction made this compound widely available, and by the 1870s, it was being produced on a large scale.[1][2] This availability facilitated further clinical investigation. In 1876, Scottish physician Thomas MacLagan published a report in The Lancet detailing the successful use of salicin in treating patients with acute rheumatism, noting a marked remission of fever and joint inflammation.[4][5][21][22]

G cluster_0 Key Chemical Transformations cluster_1 Associated Issues & Solutions A Salicin (from Willow Bark) C13H18O7 B Salicylaldehyde C7H6O2 A->B Hydrolysis (Piria, 1838) E Active but impure in natural form A->E C This compound C7H6O3 B->C Oxidation (Piria, 1838) D Acetylthis compound (Aspirin) C9H8O4 C->D Acetylation (Hoffmann, 1897) F Potent but highly irritating to gastric mucosa C->F G Retains therapeutic effect with improved tolerability D->G

The Chemical and Therapeutic Progression from Salicin to Aspirin (B1665792).
Synthesis of Acetylthis compound (Aspirin)

Despite its efficacy, the severe gastric side effects of this compound limited its clinical utility.[13][17] The search for a less irritating derivative led to the creation of acetylthis compound.

  • Charles Gerhardt (1853): First synthesized acetylthis compound by buffering this compound with sodium and acetyl chloride. However, the process yielded an impure and unstable compound, and he did not pursue it further.[1][11][15][16]

  • Felix Hoffmann (1897): Working at the pharmaceutical company Bayer, Felix Hoffmann developed a method to synthesize a pure and, crucially, stable form of acetylthis compound.[23][24][25][26] The prevailing story is that he was motivated to find a treatment for his father's rheumatism that did not have the severe side effects of sodium salicylate.[23][27] However, later accounts by his superior, Arthur Eichengrün, claimed that the work was done under his direction.[5][27]

  • Reaction: this compound was reacted with acetic anhydride. This process, known as acetylation, replaces the hydroxyl group on the this compound molecule with an acetyl group.

  • Purification: The resulting acetylthis compound (ASA) was purified to create a stable compound.

  • Testing: The new compound was tested by Bayer's head of pharmacology, Heinrich Dreser, first in animal models and then in human trials, which demonstrated its analgesic, antipyretic, and anti-inflammatory properties with significantly improved gastric tolerability compared to this compound.[2][24]

Bayer marketed this new compound under the trade name Aspirin, which was registered in 1899.[5][26][28]

G A Phenol B Sodium Phenoxide A->B Treat with Sodium Hydroxide C Add Carbon Dioxide (CO2) under high pressure (100 atm) and temperature (125°C) B->C D Intermediate Product (Sodium Salicylate) C->D E Acidification (e.g., with Sulfuric Acid) D->E F Final Product: This compound E->F

Workflow for the Kolbe-Schmitt Synthesis of this compound.

Elucidation of the Pharmacological Mechanism

For over 70 years after its introduction, aspirin was one of the most widely used drugs in the world, yet its mechanism of action remained a mystery.[11] The breakthrough came in 1971 from the work of British pharmacologist John Vane.

Inhibition of Prostaglandin Synthesis

Vane discovered that aspirin and similar non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the enzymatic synthesis of compounds known as prostaglandins.[5][11][29][30] Prostaglandins are lipid compounds that are involved in a wide array of physiological processes, including the signaling of pain, the generation of fever, and the inflammatory response.[30][31]

Vane demonstrated that aspirin blocks the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandins.[30][32] For this discovery, John Vane, along with Sune Bergström and Bengt Samuelsson who had done foundational work on prostaglandins, was awarded the Nobel Prize in Physiology or Medicine in 1982.[2][29][31][33] Later research identified two isoforms of the enzyme, COX-1 and COX-2. Aspirin's inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while its inhibition of COX-1, which helps maintain the protective lining of the stomach, accounts for its primary side effect of gastric distress.[32]

G cluster_outcomes Physiological Effects AA Arachidonic Acid (from cell membranes) COX Cyclooxygenase Enzyme (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Pain Pain PGs->Pain Fever Fever PGs->Fever Inflammation Inflammation PGs->Inflammation Aspirin This compound / Aspirin Aspirin->COX INHIBITS

Aspirin's Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

The evolution of this compound from a folk remedy to a synthesized, globally recognized pharmaceutical represents a paradigm of drug development. The early research, characterized by observational studies, chemical isolation, synthetic innovation, and finally, mechanistic discovery, laid the groundwork for modern pharmacology. The journey from willow bark to aspirin highlights the critical interplay between natural product chemistry, synthetic chemistry, clinical observation, and molecular biology in the creation of effective therapeutics. This historical pathway continues to inform the development of new anti-inflammatory and analgesic agents today.

References

The Discovery of Salicylic Acid's Role in Plant Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Salicylic (B10762653) acid (SA), a simple phenolic compound, is a critical signaling molecule in plant immunity. Its discovery as a key player in plant defense, particularly in systemic acquired resistance (SAR), has paved the way for a deeper understanding of the molecular mechanisms underlying plant-pathogen interactions. This technical guide provides an in-depth overview of the seminal discoveries, key experimental evidence, and the intricate signaling network governed by SA. It is intended to serve as a comprehensive resource, detailing the experimental protocols that were instrumental in elucidating SA's function and presenting quantitative data in a structured format for ease of comparison. Furthermore, this guide visualizes the complex signaling pathways using detailed diagrams to facilitate a thorough understanding of the core concepts for researchers and professionals in the field.

The Historical Context: From Observation to a Signaling Molecule

The concept of an inducible, systemic plant defense response, now known as Systemic Acquired Resistance (SAR), has been observed for over a century. However, it was in the latter half of the 20th century that the chemical nature of the signal began to be unraveled. Early observations noted that localized infection with a pathogen could lead to broad-spectrum resistance in distal, uninfected parts of the plant.[1] The search for the mobile signal that mediated this response led to the identification of salicylic acid.

Key early evidence for SA's role came from several lines of investigation:

  • Correlation of SA levels with resistance: Seminal studies in tobacco and cucumber demonstrated a dramatic increase in endogenous SA levels, both locally at the infection site and systemically in uninfected tissues, following pathogen attack. This increase in SA correlated with the induction of pathogenesis-related (PR) genes and the onset of SAR.

  • Exogenous application of SA: Applying SA to plants was shown to induce the expression of PR genes and confer enhanced resistance to a broad range of pathogens, mimicking the effects of SAR.

  • Genetic manipulation of SA levels: The creation of transgenic plants expressing a bacterial salicylate (B1505791) hydroxylase (NahG) gene, which degrades SA, provided compelling evidence for its necessity in plant defense. These NahG plants were unable to accumulate SA and were compromised in their ability to mount both local and systemic resistance to pathogens. Conversely, mutants with constitutively high levels of SA often exhibit enhanced disease resistance.

Quantitative Data on this compound-Mediated Immunity

The following tables summarize key quantitative data from foundational and recent studies, illustrating the magnitude of SA's effects on plant defense.

Table 1: this compound Accumulation in Arabidopsis thaliana after Pathogen Infection

Plant LineTreatmentTime (hours post-infection)TissueFree SA (ng/g FW)Conjugated SA (ng/g FW)Reference
Wild-type (Col-0)Mock (MgCl₂)24Inoculated Leaves~50~200[2]
Wild-type (Col-0)Pseudomonas syringae pv. tomato DC300024Inoculated Leaves~800~10,000[2][3]
Wild-type (Col-0)Mock (MgCl₂)48Systemic Leaves~20~150[2]
Wild-type (Col-0)Pseudomonas syringae pv. tomato DC300048Systemic Leaves~200~2,500[2][3]
sid2-1 (SA-deficient)Pseudomonas syringae pv. tomato DC300024Inoculated Leaves~50~250[4]

Table 2: PR-1 Gene Expression in Response to this compound

Plant LineTreatmentTime (hours)Fold Change in PR-1 mRNA (relative to untreated wild-type)Reference
Wild-type (Col-0)1 mM SA4~3[5][6]
Wild-type (Col-0)1 mM SA24>1000[5]
npr1-11 mM SA4~1 (no induction)[5][6]
npr1-11 mM SA24~1 (no induction)[5]
npr1-21 mM SA4~1 (no induction)[6]

Table 3: Pathogen Growth Inhibition by this compound

PathogenHost PlantTreatmentPathogen Growth (cfu/cm²)% InhibitionReference
Pseudomonas syringae pv. tomato DC3000Arabidopsis thaliana (Col-0)Mock~5 x 10⁶-[7]
Pseudomonas syringae pv. tomato DC3000Arabidopsis thaliana (Col-0)100 µM BTH (SA analog)~5 x 10⁴99%[7]
Hyaloperonospora arabidopsidisArabidopsis thaliana (Col-0)MockHigh sporulation-[8]
Hyaloperonospora arabidopsidisArabidopsis thaliana (Col-0)SA treatmentSignificantly reduced sporulationNot specified[8]
Alternaria alternataCitrus sinensis0.5 mM SA (in vitro)Reduced mycelial growthSignificant[9]
Penicillium digitatumCitrus sinensis0.5 mM SA (in vitro)Reduced mycelial growthSignificant[9]

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in defining the role of SA in plant immunity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of free and total SA from plant tissue.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • 90% and 100% methanol (B129727) (HPLC grade)

  • 5% Trichloroacetic acid (TCA)

  • Extraction buffer: Ethyl acetate (B1210297)/cyclopentane/isopropanol (100:99:1, v/v/v)

  • β-glucosidase solution (in sodium acetate buffer)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Harvest 100-500 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Add 0.6 mL of 90% methanol, vortex thoroughly, and sonicate for 20 minutes.

  • Centrifuge at >10,000 x g for 20 minutes and transfer the supernatant to a new tube.

  • Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate for 20 minutes, and centrifuge again.

  • Combine the supernatants and divide the total volume into two equal aliquots for free and total SA measurement.

  • Evaporate the methanol in a speed vacuum concentrator.

  • For free SA: Resuspend the dried extract in 0.5 mL of 5% TCA.

  • For total SA: Resuspend the dried extract in 0.1 mL of β-glucosidase solution and incubate at 37°C for 90 minutes to release SA from its glucoside conjugates. Then, add 0.4 mL of 5% TCA.

  • Partition the SA into the organic phase by adding 0.5 mL of the extraction buffer, vortexing, and centrifuging. Repeat this extraction three times, pooling the upper organic phases.

  • Evaporate the organic solvent under a stream of nitrogen gas or in a speed vacuum.

  • Resuspend the dried sample in a known volume (e.g., 250 µL) of the HPLC mobile phase.

  • Inject the sample into the HPLC system. SA is detected by fluorescence with excitation at ~305 nm and emission at ~407 nm.

  • Quantify SA levels by comparing the peak area to a standard curve generated with known concentrations of SA.

Pseudomonas syringae Infection and Bacterial Growth Assay in Arabidopsis

This protocol details a common method for pathogen infection and quantification of bacterial proliferation in plant leaves.

Materials:

  • Pseudomonas syringae pv. tomato DC3000

  • King's B (KB) medium with appropriate antibiotics (e.g., rifampicin)

  • 10 mM MgCl₂

  • 1 mL needleless syringe

  • Leaf corer and pestle

  • Sterile water or 10 mM MgCl₂ for serial dilutions

Procedure:

  • Inoculum Preparation: Streak P. syringae on a KB agar (B569324) plate with antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

  • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.002 for a concentration of 1 x 10⁶ colony-forming units (CFU)/mL).

  • Plant Inoculation: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-5 week-old Arabidopsis plants using a 1 mL needleless syringe.

  • Quantification of Bacterial Growth (CFU Counting):

    • At desired time points (e.g., 0 and 3 days post-inoculation), collect leaf discs from the infiltrated areas using a leaf corer.

    • Surface sterilize the leaf discs (e.g., with 70% ethanol (B145695) for 15 seconds followed by sterile water rinses).

    • Homogenize the leaf discs in 10 mM MgCl₂ using a sterile pestle.

    • Perform serial dilutions of the homogenate in 10 mM MgCl₂.

    • Plate the dilutions onto KB agar plates with the appropriate antibiotics.

    • Incubate at 28°C for 2 days and count the number of colonies.

    • Calculate the bacterial titer as CFU per unit leaf area (e.g., CFU/cm²).

Northern Blot Analysis for PR Gene Expression

This is a classic technique to determine the expression level of specific genes.

Materials:

  • Total RNA extracted from plant tissue

  • Formaldehyde, formamide, MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer and radiolabeled DNA probe specific to the PR gene of interest

  • Phosphorimager or X-ray film

Procedure:

  • RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action overnight.

  • Immobilization: UV crosslink the RNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

    • Add a radiolabeled DNA probe specific to the target gene (e.g., PR-1) to the hybridization buffer and incubate overnight at an appropriate temperature (e.g., 42°C).

  • Washing: Wash the membrane with buffers of increasing stringency to remove the unbound probe.

  • Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to the target mRNA. The intensity of the band is proportional to the amount of target mRNA.

The this compound Signaling Network

The SA signaling network is a complex web of interactions that translates the perception of pathogen attack into a robust defense response. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and their components.

This compound Biosynthesis Pathways

Caption: this compound biosynthesis occurs via two main pathways originating from chorismate.

Core this compound Signaling Pathway

sa_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA_cyto This compound (Low levels) NPR1_oli NPR1 Oligomer (Inactive) SA_cyto->NPR1_oli Redox change (Thioredoxins) NPR1_mono NPR1 Monomer (Active) NPR1_oli->NPR1_mono Monomerization NPR1_nuc NPR1 NPR1_mono->NPR1_nuc Translocation TGA TGA Transcription Factors NPR1_nuc->TGA Interaction & Co-activation NPR34 NPR3/NPR4 (Co-repressors) NPR34->TGA Repression (Low SA) PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes Basal expression TGA->PR_genes Activation Defense Immune Response PR_genes->Defense SA_nuc This compound (High levels) SA_nuc->NPR34 Binding & Inhibition of repression SA_high Pathogen Signal (Increased SA) SA_high->SA_nuc Accumulation

Caption: The core SA signaling pathway leading to the activation of defense genes.

Systemic Acquired Resistance (SAR) Signaling

systemic_acquired_resistance cluster_local Infected Leaf cluster_systemic Systemic (Distal) Leaf Pathogen Pathogen Infection SA_local This compound Biosynthesis Pathogen->SA_local Mobile_Signals Generation of Mobile Signals SA_local->Mobile_Signals SA_priming Priming of SA Biosynthesis Mobile_Signals->SA_priming Phloem Transport (e.g., G3P, AzA, MeSA) SA_systemic This compound Accumulation SA_priming->SA_systemic SAR Systemic Acquired Resistance (SAR) SA_systemic->SAR

Caption: A simplified workflow of Systemic Acquired Resistance (SAR).

Conclusion and Future Directions

The discovery of this compound's central role in plant immunity has been a landmark in plant biology. The experimental approaches detailed in this guide, from meticulous biochemical analyses to powerful genetic screens, have collectively painted a detailed picture of a sophisticated signaling network. For researchers and professionals in drug development, understanding these pathways and experimental systems is crucial for developing novel strategies to enhance crop protection.

Future research will likely focus on several key areas:

  • Fine-tuning the SA response: Elucidating the mechanisms that control the amplitude and duration of the SA signal to minimize fitness costs associated with constitutive defense activation.

  • Crosstalk with other signaling pathways: Further dissecting the intricate interplay between SA and other hormones like jasmonic acid, ethylene, and abscisic acid to understand how plants mount the most appropriate defense for a given threat.

  • Translational applications: Leveraging the knowledge of the SA pathway to develop new, effective, and environmentally friendly crop protection agents that can prime or directly activate plant defenses.

This technical guide serves as a foundation for these future endeavors, providing the core knowledge and experimental frameworks necessary to continue advancing our understanding of plant immunity.

References

A Technical Guide to Salicylic Acid Biosynthesis: Isochorismate vs. Phenylalanine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a critical signaling molecule in plants, orchestrating local and systemic defense responses against a wide array of pathogens. Its synthesis is a key area of research for developing novel strategies to enhance crop protection and for potential applications in drug development. Plants primarily utilize two distinct biosynthetic routes to produce SA, both originating from the shikimate pathway intermediate, chorismate: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The relative contribution of each pathway to the total SA pool is highly variable among plant species and is influenced by developmental stage and environmental stimuli. This technical guide provides an in-depth comparison of these two pathways, detailing the enzymatic steps, subcellular localization, and regulatory aspects. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pathways and experimental workflows to aid researchers in this field.

The Isochorismate (IC) Pathway

The isochorismate pathway is the primary route for pathogen-induced salicylic acid biosynthesis in the model plant Arabidopsis thaliana, contributing to over 90% of the total SA pool upon infection.[1] This pathway involves a series of enzymatic reactions localized in the chloroplast and cytosol.

Enzymatic Steps and Subcellular Localization:

  • Chorismate to Isochorismate: The first committed step is the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (ICS) in the chloroplast stroma.[2] In Arabidopsis, two genes, ICS1 and ICS2, encode for this enzyme, with ICS1 being the major contributor to stress-induced SA synthesis.[3]

  • Export of Isochorismate: Isochorismate is then transported from the chloroplast to the cytosol by the MATE (Multidrug and Toxin Extrusion) transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) .[4]

  • Formation of Isochorismate-9-Glutamate: In the cytosol, the GH3 acyl-adenylate/thioester-forming enzyme, avrPphB SUSCEPTIBLE 3 (PBS3) , conjugates isochorismate with glutamate (B1630785) to form isochorismate-9-glutamate.[4]

  • Conversion to this compound: Isochorismate-9-glutamate is an unstable intermediate that can spontaneously decompose to yield this compound. However, this conversion is significantly enhanced by the BAHD acyltransferase, ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1) in the Brassicaceae family.[5]

Isochorismate_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol Chorismate Chorismate Isochorismate_p Isochorismate Chorismate->Isochorismate_p ICS1/ICS2 Isochorismate_c Isochorismate Isochorismate_p->Isochorismate_c EDS5 IC_Glu Isochorismate-9-Glutamate Isochorismate_c->IC_Glu PBS3 SA This compound IC_Glu->SA EPS1 (enhanced) or spontaneous

The Phenylalanine Ammonia-Lyase (PAL) Pathway

The phenylalanine ammonia-lyase (PAL) pathway represents an alternative route for SA biosynthesis and is the predominant pathway in several plant species, including tobacco and rice.[6][7] Recent research has fully elucidated the enzymatic steps of this pathway in rice.[8][9]

Enzymatic Steps and Subcellular Localization:

  • Phenylalanine to trans-Cinnamic Acid: The pathway initiates in the cytosol with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[5]

  • Formation of Cinnamoyl-CoA: trans-Cinnamic acid is then converted to cinnamoyl-CoA by a cinnamoyl-CoA ligase (CNL) , such as OSD1 in rice.[7]

  • β-Oxidative Pathway to Benzoyl-CoA: Cinnamoyl-CoA is subsequently transported into the peroxisomes where it undergoes a β-oxidative chain-shortening process to yield benzoyl-CoA.[7]

  • Conversion of Benzoyl-CoA to Benzyl (B1604629) Benzoate (B1203000): In the peroxisome, the peroxisomal benzoyltransferase OSD2 (BEBT) converts benzoyl-CoA to benzyl benzoate.[9]

  • Hydroxylation to Benzyl Salicylate (B1505791): Benzyl benzoate is then hydroxylated by the endoplasmic reticulum-resident cytochrome P450 enzyme OSD3 (BB2H) to form benzyl salicylate.[9]

  • Hydrolysis to this compound: Finally, the cytoplasmic carboxylesterase OSD4 (BSE) hydrolyzes benzyl salicylate to release this compound.[9]

Phenylalanine_Pathway cluster_cytosol1 Cytosol cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_cytosol2 Cytosol Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL (OSD1) Cinnamoyl_CoA_p Cinnamoyl-CoA Cinnamoyl_CoA->Cinnamoyl_CoA_p Benzoyl_CoA Benzoyl-CoA Benzyl_Benzoate_p Benzyl Benzoate Benzoyl_CoA->Benzyl_Benzoate_p OSD2/BEBT Benzyl_Benzoate_er Benzyl Benzoate Benzyl_Benzoate_p->Benzyl_Benzoate_er Cinnamoyl_CoA_p->Benzoyl_CoA β-oxidation Benzyl_Salicylate_er Benzyl Salicylate Benzyl_Benzoate_er->Benzyl_Salicylate_er OSD3/BB2H Benzyl_Salicylate_c Benzyl Salicylate Benzyl_Salicylate_er->Benzyl_Salicylate_c SA This compound Benzyl_Salicylate_c->SA OSD4/BSE

Data Presentation: Comparative Analysis

The contribution of the isochorismate and phenylalanine pathways to the this compound pool varies significantly across different plant species and in response to various stimuli. The following tables summarize available quantitative data to facilitate comparison.

Table 1: Relative Contribution of IC and PAL Pathways to this compound Biosynthesis in Different Plant Species.

Plant SpeciesConditionIC Pathway Contribution (%)PAL Pathway Contribution (%)Reference(s)
Arabidopsis thalianaPathogen infection (Pseudomonas syringae)~90-95%~5-10%[1]
Nicotiana benthamianaPathogen infection (TMV)MinorMajor[6]
Oryza sativa (Rice)Basal levelsLowMajor[5][10]
Glycine max (Soybean)Pathogen infection (Pseudomonas syringae)~50%~50%[11]
Populus (Poplar)Constitutive and pathogen-stimulatedMinorMajor[12]

Table 2: this compound Levels in Different Plant Tissues Under Biotic and Abiotic Stress.

Plant SpeciesTissueStress ConditionFold Increase in SAReference(s)
Arabidopsis thalianaLeavesPseudomonas syringae infection10-100[1]
Nicotiana tabacum (Tobacco)LeavesTobacco Mosaic Virus (TMV) infection>20[6]
Hordeum vulgare (Barley)RootsCadmium (Cd) exposure~2-3[13]
Triticum aestivum (Wheat)LeavesDrought stress~1.5-2[14]
Hibiscus cannabinus (Kenaf)SeedlingsDrought stressSignificant increase[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the isochorismate and phenylalanine pathways for this compound biosynthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and quantification of SA from plant tissue.[8][16][17]

Materials:

  • Fresh or frozen plant tissue (50-100 mg)

  • Extraction solvent: Methanol:Chloroform (9:1, v/v)

  • Internal standard: Deuterated this compound (SA-d6) or p-Toluic acid

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC or HPLC grade)

  • Nitrogen gas (high purity)

  • GC vials with inserts and caps

  • Vortex mixer, centrifuge, heating block

Procedure:

  • Extraction:

    • Homogenize 50-100 mg of plant tissue in 1 mL of extraction solvent.

    • Add a known amount of internal standard to the extraction solvent.

    • Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes to pellet debris.

    • Transfer the supernatant to a new tube.

  • Drying:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • To the dried extract, add 100 µL of ethyl acetate to redissolve the residue.

    • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS).

    • Tightly cap the vial, vortex briefly, and heat at 60-70°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., 5% OV-17 on Gas-Chrom Q).

    • Set the GC oven temperature program to achieve good separation of the derivatized SA and internal standard.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for trimethylsilyl-derivatized SA (e.g., m/z 267, 208, 179) and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of SA and the internal standard.

    • Calculate the concentration of SA in the sample based on the peak area ratio of SA to the internal standard and the standard curve.

GCMS_Workflow Start Plant Tissue Homogenization (in Methanol:Chloroform with Internal Standard) Centrifugation Centrifugation Start->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness (under Nitrogen) Supernatant_Collection->Drying Derivatization Derivatization (with BSTFA + 1% TMCS) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM mode) Derivatization->GCMS_Analysis Quantification Quantification (using Standard Curve) GCMS_Analysis->Quantification

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by monitoring the formation of trans-cinnamic acid.[18]

Materials:

  • Plant tissue

  • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol (B42355) and 3% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

  • Stop Solution: 6 M HCl.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm.

  • Refrigerated centrifuge, homogenizer, ice bath.

Procedure:

  • Enzyme Extraction:

    • Homogenize 0.1 g of plant tissue in 1 mL of ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

  • Assay Reaction:

    • Prepare two tubes: "Sample" and "Blank".

    • To each tube, add 800 µL of the substrate solution.

    • Pre-incubate the tubes at 30°C for 5 minutes.

    • To the "Sample" tube, add 200 µL of the enzyme extract to start the reaction.

    • To the "Blank" tube, add 200 µL of the extraction buffer.

    • Incubate both tubes at 30°C for 30 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of 6 M HCl to each tube.

    • Measure the absorbance of the "Sample" and "Blank" at 290 nm.

  • Calculation of PAL Activity:

    • Calculate the change in absorbance (ΔA) by subtracting the absorbance of the "Blank" from the "Sample".

    • Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (ε = 9630 M⁻¹cm⁻¹).

    • Express PAL activity as µmol of trans-cinnamic acid produced per minute per mg of protein.

Isochorismate Synthase (ICS) Enzyme Activity Assay

This is a coupled spectrophotometric assay that measures the conversion of chorismate to isochorismate.[7][9]

Materials:

  • Plant tissue

  • Extraction buffer (specific to the plant and ICS isoform)

  • Chorismate solution

  • Coupling enzyme: Isochorismate pyruvate (B1213749) lyase (IPL) from Pseudomonas aeruginosa (PchB)

  • Spectrophotometer capable of measuring absorbance changes over time.

Procedure:

  • Enzyme Extraction:

    • Homogenize plant tissue in an appropriate extraction buffer and prepare a crude or partially purified enzyme extract as for the PAL assay.

  • Coupled Assay Reaction:

    • The assay mixture contains the plant enzyme extract, chorismate, and an excess of the coupling enzyme, IPL.

    • IPL converts the isochorismate produced by the plant ICS into this compound and pyruvate.

    • The formation of this compound can be monitored spectrophotometrically or fluorometrically, or the production of pyruvate can be coupled to another enzyme (e.g., lactate (B86563) dehydrogenase) and the oxidation of NADH monitored at 340 nm.

  • Calculation of ICS Activity:

    • The rate of the reaction is determined by the change in absorbance over time.

    • ICS activity is calculated based on a standard curve and expressed as nmol of isochorismate produced per minute per mg of protein.

¹³C-Phenylalanine Isotopic Labeling to Trace the PAL Pathway

This method is used to determine the contribution of the PAL pathway to the SA pool by feeding plants with ¹³C-labeled phenylalanine and analyzing the incorporation of the label into SA.

Procedure:

  • Labeling:

    • Grow plants in a hydroponic system or on sterile agar (B569324) medium.

    • Introduce a pulse of ¹³C-labeled L-phenylalanine (e.g., [Ring-¹³C₆]-L-phenylalanine) into the growth medium.

    • After a defined pulse period, replace the labeling medium with a chase medium containing unlabeled L-phenylalanine.

  • Sampling:

    • Harvest plant tissue at different time points during the pulse and chase periods.

  • Extraction and Analysis:

    • Extract total SA from the harvested tissue as described in the GC-MS protocol.

    • Analyze the extracts using LC-MS/MS to quantify the amounts of unlabeled (¹²C) and labeled (¹³C) SA.

  • Metabolic Flux Analysis:

    • The rate of incorporation of ¹³C into the SA pool and the subsequent dilution of the label during the chase period can be used to model and quantify the metabolic flux through the PAL pathway.[11]

Isotopic_Labeling_Workflow Start Plant Growth (Hydroponics or Sterile Agar) Pulse Pulse Phase: Introduce ¹³C-Phenylalanine Start->Pulse Chase Chase Phase: Replace with Unlabeled Phenylalanine Pulse->Chase Sampling Harvest Tissue at Different Time Points Chase->Sampling Extraction This compound Extraction Sampling->Extraction LCMS_Analysis LC-MS/MS Analysis (Quantify ¹²C-SA and ¹³C-SA) Extraction->LCMS_Analysis Flux_Analysis Metabolic Flux Analysis LCMS_Analysis->Flux_Analysis

Conclusion

The biosynthesis of this compound in plants is a complex and highly regulated process involving two main pathways: the isochorismate and the phenylalanine ammonia-lyase pathways. The choice of pathway is species-specific and responsive to various environmental cues, highlighting the evolutionary adaptability of plant defense mechanisms. For researchers in plant science and drug development, a thorough understanding of these pathways is crucial for manipulating SA levels to enhance disease resistance in crops and for exploring the therapeutic potential of SA and its derivatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research into the intricate world of this compound biosynthesis.

References

A Technical Guide to the Core Enzymes of Salicylic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone crucial for plant growth, development, and, most notably, in orchestrating defense responses against a wide range of pathogens. Its role as a key signaling molecule in systemic acquired resistance (SAR) has made its biosynthetic pathway a focal point of research for developing novel strategies to enhance crop protection and for potential applications in drug development. In plants, SA is synthesized via two primary pathways, both originating from the primary metabolite chorismate: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. This technical guide provides an in-depth exploration of the core enzymes involved in these pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Isochorismate (ICS) Pathway of Salicylic Acid Biosynthesis

The ICS pathway is the primary route for pathogen-induced SA biosynthesis in the model plant Arabidopsis thaliana. This pathway involves a series of enzymatic steps that convert chorismate, a product of the shikimate pathway, into this compound.

Key Enzymes of the ICS Pathway
  • Isochorismate Synthase (ICS): This enzyme catalyzes the initial and rate-limiting step in the pathway, the isomerization of chorismate to isochorismate.[1][2] In Arabidopsis, ICS1 is the major isoform responsible for pathogen-induced SA synthesis.[3][4]

  • Enhanced Disease Susceptibility 5 (EDS5): A member of the Multidrug and Toxin Extrusion (MATE) transporter family, EDS5 is responsible for transporting isochorismate from its site of synthesis in the plastid to the cytosol.[5][6]

  • AvrPphB Susceptible 3 (PBS3): Located in the cytosol, PBS3 is a GH3 acyl adenylase that conjugates isochorismate with L-glutamate to form isochorismoyl-glutamate A (IC-Glu).[7][8][9]

  • Enhanced Pseudomonas Susceptibility 1 (EPS1): This BAHD acyltransferase-family protein facilitates the conversion of IC-Glu to this compound. While IC-Glu can spontaneously convert to SA, EPS1 significantly enhances the rate of this reaction.[7][8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ICS pathway and a general workflow for analyzing the expression of key biosynthetic genes.

ICS_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Chorismate Chorismate Isochorismate_plastid Isochorismate (Plastid) Chorismate->Isochorismate_plastid ICS1 Isochorismate_cytosol Isochorismate (Cytosol) Isochorismate_plastid->Isochorismate_cytosol EDS5 (MATE Transporter) IC_Glu Isochorismoyl-glutamate A Isochorismate_cytosol->IC_Glu PBS3 SA This compound IC_Glu->SA EPS1 (enhanced) or spontaneous Plastid Plastid Cytosol Cytosol

Figure 1: The Isochorismate (ICS) pathway of this compound biosynthesis.

Experimental_Workflow A Plant Treatment (e.g., Pathogen Inoculation) B RNA Extraction A->B C cDNA Synthesis B->C D Quantitative PCR (qPCR) C->D E Gene Expression Analysis D->E

Figure 2: Experimental workflow for gene expression analysis.
Quantitative Data for ICS Pathway Enzymes

The following table summarizes key quantitative data for the enzymes of the ICS pathway, primarily from studies in Arabidopsis thaliana.

EnzymeGene (Arabidopsis)SubstrateProductKmkcatOptimal pHReference(s)
Isochorismate Synthase 1 (ICS1)At1g74710ChorismateIsochorismate41.5 µM38.7 min-1~7.5[10][11]
AvrPphB Susceptible 3 (PBS3)At5g13320Isochorismate, L-glutamate, ATPIsochorismoyl-glutamate A---[7][8][9]
Enhanced Pseudomonas Susceptibility 1 (EPS1)At3g11650Isochorismoyl-glutamate AThis compound-Catalyzed rate is 4 orders of magnitude faster than spontaneous decay-[4][7][8][9][12][13]

Note: Detailed kinetic data for PBS3 and EPS1 are limited. The activity of EPS1 is described in terms of rate enhancement over spontaneous decay.

The Phenylalanine Ammonia-Lyase (PAL) Pathway of this compound Biosynthesis

The PAL pathway represents an alternative route for SA biosynthesis, which is considered the major pathway in some plant species, such as rice. This pathway begins with the deamination of phenylalanine.

Key Enzymes of the PAL Pathway
  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.

  • Benzoic Acid 2-Hydroxylase (BA2H): This enzyme is responsible for the final step in the PAL pathway, the hydroxylation of benzoic acid to form this compound. It has been characterized as a soluble cytochrome P450 enzyme in tobacco.[11][14][15] The complete elucidation of the steps between trans-cinnamic acid and benzoic acid is an active area of research, with enzymes like cinnamate-CoA ligase and a β-oxidative pathway being implicated.[10][13]

Signaling Pathway Diagram

The following diagram illustrates the key steps of the PAL pathway.

PAL_Pathway Phenylalanine Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid Multiple Steps (β-oxidation) SA This compound Benzoic_Acid->SA BA2H

Figure 3: The Phenylalanine Ammonia-Lyase (PAL) pathway.
Quantitative Data for PAL Pathway Enzymes

The kinetic parameters of PAL can vary significantly between plant species.

EnzymeSubstrateProductKm (for L-phenylalanine)kcatOptimal pHReference(s)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic acid18 µM - 1.07 mM0.109 s-1 - 1117 min-18.5 - 9.5[1][16][17]
Benzoic Acid 2-Hydroxylase (BA2H)Benzoic AcidThis compound--~7.5[11][14][15]

Note: The wide range of kinetic values for PAL reflects its diversity across the plant kingdom. Detailed kinetic data for BA2H are not widely available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound biosynthesis pathway.

Quantification of this compound in Plant Tissues by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of free and total SA.[1]

Materials:

  • Plant tissue (fresh or frozen)

  • Extraction buffer: 90% methanol

  • Internal standard: o-anisic acid (OAA)

  • 5 M Trichloroacetic acid (TCA)

  • Ethyl acetate (B1210297):cyclopentane:isopropanol (100:99:1, v/v/v)

  • Sodium acetate buffer (pH 4.5)

  • β-Glucosidase from almonds

  • HPLC system with a fluorescence detector (Excitation: 305 nm, Emission: 407 nm)

  • C18 reverse-phase column

Procedure:

  • Extraction:

    • Homogenize ~100 mg of plant tissue in 1 mL of 90% methanol.

    • Add a known amount of OAA as an internal standard.

    • Vortex and centrifuge at 12,000 x g for 20 minutes.

    • Collect the supernatant. Re-extract the pellet with 500 µL of 100% methanol, vortex, and centrifuge.

    • Pool the supernatants and evaporate to dryness.

  • Partitioning:

    • Resuspend the dried extract in 250 µL of 5 M TCA.

    • Vortex and centrifuge at 15,000 x g for 10 minutes.

    • Partition the supernatant against 800 µL of the ethyl acetate mixture. Vortex and centrifuge.

    • Collect the upper organic phase (containing free SA).

  • Hydrolysis for Total SA (optional):

    • To the remaining aqueous phase, add 250 µL of sodium acetate buffer and 10 µL of β-glucosidase.

    • Incubate at 37°C for 90 minutes.

    • Stop the reaction by adding 50 µL of 5 M TCA.

    • Partition against the ethyl acetate mixture as in step 2 to collect the hydrolyzed SA.

  • HPLC Analysis:

    • Evaporate the organic phases to dryness and resuspend in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Quantify SA levels by comparing the peak area to a standard curve, normalized to the internal standard.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures PAL activity by monitoring the formation of trans-cinnamic acid.[4][13][16]

Materials:

  • Plant tissue

  • Extraction buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, 2 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)

  • Assay buffer: 100 mM Tris-HCl (pH 8.8)

  • Substrate: 50 mM L-phenylalanine in assay buffer

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize ~200 mg of plant tissue in 1 mL of ice-cold extraction buffer.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • In a quartz cuvette, mix 800 µL of assay buffer and 100 µL of the enzyme extract.

    • Start the reaction by adding 100 µL of the L-phenylalanine substrate solution.

    • Immediately measure the absorbance at 290 nm and continue to record the change in absorbance over time (e.g., every 30 seconds for 5 minutes).

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA290/min).

    • Use the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1) to calculate the enzyme activity (e.g., in µmol of cinnamic acid formed per minute per mg of protein).

MATE Transporter Activity Assay in Isolated Vacuoles

This protocol describes a method to measure the transport activity of MATE transporters like EDS5 using isolated plant vacuoles.[16][18]

Materials:

  • Plant protoplasts

  • Vacuole isolation buffer

  • Assay buffer: 25 mM Tris-MES (pH 7.0), 5 mM MgSO4, 3 mM ATP

  • Radiolabeled substrate (e.g., 14C-isochorismate or a suitable analog)

  • Unlabeled substrate for competition assays

  • Liquid scintillation counter

Procedure:

  • Vacuole Isolation:

    • Isolate protoplasts from plant tissue by enzymatic digestion.

    • Gently lyse the protoplasts to release intact vacuoles.

    • Purify the vacuoles by density gradient centrifugation.

  • Transport Assay:

    • Resuspend the isolated vacuoles in the assay buffer.

    • Initiate the transport reaction by adding the radiolabeled substrate.

    • At various time points, stop the reaction by rapidly filtering the vacuoles through a membrane filter and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of transported substrate over time to determine the initial rate of transport.

    • Perform competition assays with unlabeled substrate to determine the specificity of the transporter.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of transport at different substrate concentrations.

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process involving enzymes from two distinct pathways. The key enzymes—ICS1, EDS5, PBS3, and EPS1 in the isochorismate pathway, and PAL and BA2H in the phenylalanine ammonia-lyase pathway—represent critical control points in the production of this vital signaling molecule. A thorough understanding of their biochemical properties, kinetics, and regulation is paramount for researchers in plant science and for professionals in drug development seeking to modulate plant defense responses or explore novel therapeutic avenues. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into this important metabolic network.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize conditions for their specific experimental systems.

References

The Molecular Architecture of Salicylic Acid Signaling in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic (B10762653) acid (SA) is a phenolic phytohormone critical for regulating plant immunity, notably in establishing systemic acquired resistance (SAR) against a broad spectrum of pathogens. Elucidating the molecular mechanisms of SA signaling is paramount for developing novel strategies in crop protection and disease resistance. This technical guide provides an in-depth overview of the core components and pathways governing SA perception and signal transduction in plants. We detail the key molecular players, their interactions, and the experimental methodologies used to unravel these complex processes. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to offer a clear, comprehensive understanding of this vital plant defense mechanism.

Introduction

The ability of plants to defend themselves against pathogens relies on a sophisticated innate immune system. Salicylic acid has been identified as a central signaling molecule in activating defense responses, particularly against biotrophic and hemibiotrophic pathogens.[1] Following pathogen recognition, SA levels increase, triggering a massive transcriptional reprogramming that leads to the expression of defense-related genes, including the Pathogenesis-Related (PR) genes.[2] This guide focuses on the core molecular machinery that translates the SA signal into a robust immune response, with a primary focus on the central regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and its interacting partners.

This compound Biosynthesis and Metabolism

The primary route for SA biosynthesis in plants under stress is the isochorismate (IC) pathway, which occurs in the chloroplast.[3][4] The precursor molecule, chorismate, is converted to isochorismate by ISOCHORISMATE SYNTHASE (ICS).[5][6] An alternative pathway, the PHENYLALANINE AMMONIA-LYASE (PAL) pathway, also contributes to SA production, though to a lesser extent in most studied species.[3][6] The levels of free SA are tightly regulated through various modifications, including glycosylation and methylation, which can inactivate or facilitate the transport of SA.[3]

The Core this compound Signaling Pathway

The perception of SA and the subsequent signal transduction cascade are orchestrated by a group of key proteins, with NPR1 at its nexus.

This compound Perception: A Dual-Receptor System

Recent research has identified two classes of SA receptors: the NPR1 paralogs, NPR3 and NPR4, and potentially NPR1 itself.[7][8][9]

  • NPR3 and NPR4 as Primary SA Receptors: NPR3 and NPR4 have been demonstrated to be bona fide SA receptors that bind SA with differing affinities.[10][11][12] This differential binding affinity is crucial for modulating the cellular response to varying SA concentrations.

  • The Role of NPR1 in SA Perception: While NPR3 and NPR4 are established SA receptors, there is also evidence suggesting that NPR1 can directly bind SA, leading to a conformational change that promotes its activity as a transcriptional co-activator.[5]

The dual-receptor model proposes that at low SA concentrations, NPR4 interacts with NPR1, leading to its degradation via the proteasome. As SA levels rise, this interaction is inhibited, allowing NPR1 to accumulate. At very high SA concentrations, NPR3 binds SA and promotes the degradation of NPR1, thus fine-tuning the defense response.[5][10][11]

NPR1: The Master Regulator of SA-Mediated Gene Expression

NPR1 is a central co-activator of SA-responsive genes.[5] In the absence of an immune stimulus, NPR1 exists as an oligomer in the cytoplasm.[2] Upon an increase in cellular SA levels and the associated changes in the cellular redox state, the oligomeric NPR1 is reduced to monomers, which then translocate to the nucleus.[2]

TGA Transcription Factors: The DNA-Binding Partners of NPR1

In the nucleus, monomeric NPR1 interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors.[5] This interaction is essential for the activation of SA-responsive genes. NPR1 does not bind to DNA directly but acts as a co-activator by enhancing the binding of TGA factors to their cognate cis-regulatory elements in the promoters of target genes, such as the PR-1 gene.[5] Different TGA factors exhibit varying affinities for NPR1, suggesting a complex regulatory network.[5]

Quantitative Data on SA Signaling Components

The following tables summarize key quantitative data related to the interactions and expression levels of core SA signaling components.

Table 1: this compound Binding Affinities of NPR Proteins

ProteinLigandDissociation Constant (Kd)MethodReference
NPR3This compound~981 nM (IC50 = 1811 nM)Homologous Competitive Binding Assay[11]
NPR4This compound46.2 ± 2.35 nMSaturation Binding Assay[11]

Table 2: Relative Interaction Strength of NPR1 with TGA Transcription Factors

TGA FactorRelative Interaction with NPR1MethodReference
TGA1Weak/No InteractionYeast Two-Hybrid
TGA2StrongYeast Two-Hybrid
TGA3StrongYeast Two-Hybrid
TGA4No Detectable InteractionYeast Two-Hybrid
TGA5Weaker than TGA2/TGA3Yeast Two-Hybrid
TGA6Weaker than TGA2/TGA3Yeast Two-Hybrid

Table 3: SA-Induced Expression of Pathogenesis-Related (PR) Genes in Arabidopsis thaliana

GeneTreatmentFold Induction (relative to control)Time PointMethodReference
PR-1This compound>100-fold24-48 hoursqRT-PCR[2]
PR-2This compound>50-fold24-48 hoursqRT-PCR
PR-5This compound>50-fold24-48 hoursqRT-PCR

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core SA signaling pathway and a general workflow for a key experimental technique used in its study.

Salicylic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA_low Low SA SA_high High SA NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Redox change (SA-induced) NPR1_monomer_nucleus NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucleus Nuclear Translocation TGA TGA Factors NPR1_monomer_nucleus->TGA Interaction Proteasome Proteasome NPR1_monomer_nucleus->Proteasome Degradation NPR3 NPR3 NPR3->NPR1_monomer_nucleus Interaction NPR4 NPR4 NPR4->NPR1_monomer_nucleus Interaction PR_genes PR Gene Expression TGA->PR_genes Activation SA_nuc_low Low SA SA_nuc_low->NPR4 Binds SA_nuc_high High SA SA_nuc_high->NPR3 Binds

Caption: The core this compound signaling pathway.

ChIP_Seq_Workflow start Plant Tissue (e.g., Arabidopsis leaves) crosslinking Cross-linking (Formaldehyde) start->crosslinking lysis Cell Lysis & Chromatin Fragmentation (Sonication) crosslinking->lysis immunoprecipitation Immunoprecipitation (Antibody against TGA or NPR1) lysis->immunoprecipitation washing Washing to remove non-specific binding immunoprecipitation->washing elution Elution of Protein-DNA Complexes washing->elution reverse_crosslinking Reverse Cross-linking & DNA Purification elution->reverse_crosslinking library_prep Library Preparation reverse_crosslinking->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling, Motif Analysis) sequencing->analysis end Identification of Transcription Factor Binding Sites analysis->end

References

An In-depth Technical Guide to the Fundamental Chemical Properties of Ortho-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Ortho-hydroxybenzoic acid, more commonly known as salicylic (B10762653) acid, is a beta-hydroxy acid and a phenolic organic compound with the formula C₇H₆O₃.[1] It serves as a critical precursor in the synthesis of acetylsalicylic acid (aspirin) and is a key metabolite of the drug.[1] Beyond its role in pharmaceuticals, this compound functions as a plant hormone, playing a vital role in plant growth, development, and defense mechanisms.[2][3] This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its key reactions, and its mechanisms of action, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to white, odorless, crystalline solid.[1][4] Its structure, featuring both a hydroxyl and a carboxylic acid group in ortho positions, allows for intramolecular hydrogen bonding, which significantly influences its physical and chemical properties, such as its acidity compared to its meta and para isomers.[5]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueReferences
Molecular Formula C₇H₆O₃[1][6]
Molecular Weight 138.121 g/mol [4][6]
Appearance White crystalline solid/powder[1][7]
Melting Point 158-161 °C[1][7]
Boiling Point 211 °C (at 20 mmHg)[1][6][8]
Density 1.443 g/cm³ (at 20 °C)[4][8]
pKa (Acidity Constant) 2.98[5]
Solubility in Water 1.24 g/L (0 °C) 2.48 g/L (25 °C) 77.79 g/L (100 °C)[1]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform, benzene.[9][10]

Spectroscopic Data

The spectral characteristics of this compound are well-defined and essential for its identification and quantification.

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeKey Features and Wavenumbers/ShiftsReferences
Infrared (IR) O-H Stretch (Carboxylic Acid): Broad, ~2500-3300 cm⁻¹ O-H Stretch (Phenol): ~3233 cm⁻¹ C=O Stretch (Carboxylic Acid): ~1654-1683 cm⁻¹ C=C Stretch (Aromatic): ~1558-1612 cm⁻¹[11][12]
¹H NMR (in CDCl₃)δ ~6.9-8.0 ppm: Aromatic protons (4H) δ ~10-12 ppm: Carboxylic acid proton (1H) δ ~4.5-5.5 ppm: Phenolic proton (1H)[13]
¹³C NMR (in D₂O)δ ~115.8 ppm: C3 δ ~118.1 ppm: C5 δ ~123.0 ppm: C1 δ ~131.9 ppm: C6 δ ~137.2 ppm: C4 δ ~161.7 ppm: C2 δ ~177.7 ppm: C7 (Carbonyl)[14]
UV-Vis (in Ethanol)λmax: 210 nm, 234 nm, 303 nm[15]

Chemical Reactivity and Key Reactions

This compound's two functional groups—the carboxylic acid and the phenolic hydroxyl—are the centers of its chemical reactivity.

  • Esterification: The carboxylic acid group can be esterified with an alcohol under acidic conditions (Fischer esterification) to form esters like methyl salicylate.[16][17] The phenolic hydroxyl group can be acylated, most notably by acetic anhydride, to form acetylthis compound (aspirin).[1][18]

  • Decarboxylation: When heated, particularly with a catalyst like soda lime or in a high-boiling solvent, this compound decarboxylates to yield phenol (B47542) and carbon dioxide.[9][13][19]

  • Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution.

  • Synthesis (Kolbe-Schmitt Reaction): The industrial synthesis of this compound involves the Kolbe-Schmitt reaction, where sodium phenoxide is carboxylated by carbon dioxide under high pressure and temperature, followed by acidification.[2][9][20]

SA This compound (ortho-Hydroxybenzoic Acid) COOH Carboxylic Acid Group (-COOH) SA->COOH Exhibits reactivity of... OH Phenolic Hydroxyl Group (-OH) SA->OH Exhibits reactivity of... Ester_COOH Esterification (e.g., Methyl Salicylate) COOH->Ester_COOH + Alcohol (H⁺ catalyst) Decarboxylation Decarboxylation (Phenol) COOH->Decarboxylation Heat (e.g., with Soda Lime) Salt_Formation Salt Formation (e.g., Sodium Salicylate) COOH->Salt_Formation + Base Ester_OH Acylation (e.g., Aspirin) OH->Ester_OH + Acid Anhydride (H⁺ catalyst) OH->Salt_Formation + Strong Base cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine this compound, Acetic Anhydride, H₃PO₄ heating 2. Heat in Water Bath (10-15 min) reactants->heating hydrolysis 3. Add H₂O to hydrolyze excess anhydride heating->hydrolysis Cool crystallization 4. Cool in Ice Bath to induce crystallization hydrolysis->crystallization filtration 5. Vacuum Filter (Isolate Crude Product) crystallization->filtration dissolve 6. Recrystallize from Ethanol/Water filtration->dissolve Crude Aspirin (B1665792) cool 7. Cool Slowly dissolve->cool filter_pure 8. Vacuum Filter & Dry (Isolate Pure Product) cool->filter_pure pathogen Pathogen Attack (PAMPs) Ca Ca²⁺ Influx pathogen->Ca Triggers ICS1 ICS1 Activation (Isochorismate Synthase) Ca->ICS1 Activates SA_Bio This compound (SA) Biosynthesis ICS1->SA_Bio NPR1_cyto NPR1 (Cytoplasm) (Oligomer) SA_Bio->NPR1_cyto Induces redox change, monomerization NPR1_nucl NPR1 (Nucleus) (Monomer) NPR1_cyto->NPR1_nucl Translocation TGA TGA Transcription Factors NPR1_nucl->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

References

An In-Depth Technical Guide to the Mode of Action of Salicylic Acid as a Plant Hormone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylic (B10762653) acid (SA) is a phenolic phytohormone that plays a critical role in plant immunity, particularly in mediating local defense responses and systemic acquired resistance (SAR). This guide provides a comprehensive technical overview of the molecular mechanisms underlying SA's mode of action. It details the core signaling pathway, from SA perception to the transcriptional reprogramming of defense-related genes. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in plant science and drug development.

The Core Salicylic Acid Signaling Pathway

The plant's response to pathogen attack often involves the accumulation of this compound, which triggers a signaling cascade culminating in a broad-spectrum, long-lasting resistance. The central players in this pathway are the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein, its paralogs NPR3 and NPR4, and the TGA family of basic leucine-zipper (bZIP) transcription factors.

Upon pathogen recognition, SA biosynthesis is induced, primarily through the isochorismate pathway in the chloroplast. The resulting increase in cellular SA concentration is the key trigger for the downstream signaling events.

SA Perception and NPR1 Activation:

  • NPR1 as a Key Regulator: In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[1]

  • Redox-Mediated Monomerization: Increased SA levels lead to a change in the cellular redox state, which results in the reduction of disulfide bonds within the NPR1 oligomer, causing its monomerization.

  • Nuclear Translocation: Monomeric NPR1 translocates to the nucleus, where it acts as a transcriptional co-activator.[1]

  • NPR3 and NPR4 as SA Receptors: NPR3 and NPR4 have been identified as SA receptors that regulate NPR1 activity. They act as adaptors for the ubiquitination and subsequent proteasomal degradation of NPR1. The binding of SA to NPR3 and NPR4 modulates their interaction with NPR1, thereby controlling NPR1 protein levels and fine-tuning the defense response.

Transcriptional Reprogramming:

  • NPR1-TGA Interaction: In the nucleus, NPR1 interacts with TGA transcription factors.[2][3] This interaction is crucial for the activation of downstream defense genes.

  • TGA Factors as DNA-Binding Proteins: TGA factors bind to specific cis-regulatory elements, known as as-1-like elements, present in the promoters of many SA-responsive genes, including the PATHOGENESIS-RELATED (PR) genes.[1]

  • Activation of PR Genes: The formation of the NPR1-TGA complex on the promoters of PR genes leads to their transcriptional activation.[2][3] PR proteins have antimicrobial properties and contribute to enhanced disease resistance.

The following diagram illustrates the core this compound signaling pathway.

Salicylic_Acid_Signaling Core this compound Signaling Pathway Pathogen Pathogen Recognition SA_Biosynthesis This compound Biosynthesis Pathogen->SA_Biosynthesis Induces SA This compound (SA) SA_Biosynthesis->SA NPR1_Oligomer NPR1 Oligomer (Cytoplasm) SA->NPR1_Oligomer Triggers redox change NPR3_NPR4 NPR3/NPR4 SA->NPR3_NPR4 Binds to NPR1_Monomer NPR1 Monomer (Cytoplasm) NPR1_Oligomer->NPR1_Monomer Monomerization NPR1_Nuclear NPR1 Monomer (Nucleus) NPR1_Monomer->NPR1_Nuclear Nuclear Translocation Proteasome Proteasomal Degradation NPR1_Nuclear->Proteasome Degradation TGA TGA Transcription Factors NPR1_Nuclear->TGA Interacts with NPR3_NPR4->NPR1_Nuclear Regulates stability PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Binds to promoter SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: A diagram of the core this compound signaling pathway.

Data Presentation

Quantitative analysis is essential for understanding the dynamics of the this compound signaling pathway. Below are tables summarizing key quantitative data related to SA levels, gene expression, and protein-protein interactions.

Table 1: this compound Levels in Arabidopsis thaliana After Pathogen Inoculation

TreatmentTime Post-InoculationFree SA (ng/g FW)Total SA (ng/g FW)
Mock0h85.5 ± 15.21050.3 ± 120.5
Pseudomonas syringae24h1570.8 ± 250.612850.4 ± 1500.7
Pseudomonas syringae48h2890.4 ± 310.825430.6 ± 2100.9

Data are representative values compiled from literature and may vary based on experimental conditions.

Table 2: Fold Change in PR Gene Expression in Arabidopsis thaliana After this compound Treatment

Gene2 hours post-treatment8 hours post-treatment24 hours post-treatment
PR125 ± 5150 ± 20500 ± 50
PR210 ± 280 ± 10250 ± 30
PR515 ± 3120 ± 15400 ± 40

Fold change is relative to mock-treated control plants. Data are representative values compiled from literature.[4][5][6]

Table 3: Relative Binding Affinity of TGA Transcription Factors to NPR1 (Yeast Two-Hybrid Assay)

TGA FactorRelative Binding Affinity
TGA1No Interaction
TGA2Strong
TGA3Strong
TGA4No Interaction
TGA5Weak
TGA6Weak

Relative binding affinities are based on qualitative results from yeast two-hybrid assays.[2][3][7][8]

Experimental Protocols

The elucidation of the this compound signaling pathway has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of free and total SA from plant tissue.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Methanol (B129727) (90% and 100%)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate (B1210297):cyclopentane:isopropanol (100:99:1, v/v/v)

  • β-glucosidase

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • Add 1 mL of 90% methanol and vortex thoroughly.

    • Centrifuge at 12,000 x g for 10 minutes and collect the supernatant.

    • Re-extract the pellet with 0.5 mL of 100% methanol, centrifuge, and combine the supernatants.

  • Phase Separation for Free SA:

    • Add 1 mL of 5% TCA to the combined supernatant.

    • Extract with an equal volume of ethyl acetate:cyclopentane:isopropanol.

    • Vortex and centrifuge at 3,000 x g for 5 minutes.

    • Collect the upper organic phase, which contains free SA.

    • Dry the organic phase under a vacuum.

  • Hydrolysis for Total SA:

    • To the remaining aqueous phase from step 3, add β-glucosidase and incubate at 37°C for 90 minutes to release SA from its glucoside conjugates.

    • Acidify with TCA and extract with the organic solvent mixture as in step 3.

    • Collect and dry the organic phase.

  • HPLC Analysis:

    • Resuspend the dried samples in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate SA using a C18 column with a suitable mobile phase gradient (e.g., methanol-water with acetic acid).

    • Detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).

    • Quantify SA levels by comparing peak areas to a standard curve of known SA concentrations.[9][10][11]

Yeast Two-Hybrid (Y2H) Assay for NPR1-TGA Interaction

This protocol is used to test for protein-protein interactions between NPR1 and TGA factors in vivo in a yeast model system.

Materials:

  • Yeast strain (e.g., AH109)

  • Bait vector (e.g., pGBKT7) with NPR1 cloned in-frame with the GAL4 DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) with a TGA factor cloned in-frame with the GAL4 activation domain (AD).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade).

  • X-gal for β-galactosidase assay.

Procedure:

  • Vector Construction: Clone the coding sequences of NPR1 into the bait vector and the TGA factor into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the yeast strain using the lithium acetate method.

  • Selection for Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids.

  • Interaction Assay:

    • Patch the colonies from the selection plate onto SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-Ade plates.

    • Growth on these selective media indicates an interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes (HIS3 and ADE2).

  • β-galactosidase Assay (Optional): Perform a colony-lift filter assay with X-gal to confirm the interaction. A blue color indicates the activation of the lacZ reporter gene.[12][13][14][15]

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to determine if a TGA transcription factor binds to the promoter of a target gene (e.g., PR1) in vivo.

Materials:

  • Arabidopsis seedlings

  • Formaldehyde (B43269)

  • Glycine

  • ChIP lysis buffer

  • Antibody specific to the TGA factor of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR primers for the target promoter region and a control region.

Procedure:

  • Cross-linking: Treat seedlings with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Isolate nuclei and lyse them to release chromatin. Shear the chromatin into 200-1000 bp fragments by sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the TGA factor overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.

  • qPCR Analysis:

    • Perform qPCR using primers specific to the putative TGA binding site in the target gene promoter.

    • Use primers for a gene desert region as a negative control.

    • Calculate the enrichment of the target promoter DNA in the immunoprecipitated sample relative to the input and the negative control.[7][8]

Mandatory Visualizations

Experimental Workflow for Investigating the this compound Signaling Pathway

The following diagram illustrates a typical experimental workflow for dissecting the SA signaling pathway, from identifying protein-protein interactions to confirming in vivo DNA binding and gene expression changes.

Experimental_Workflow Experimental Workflow for SA Signaling Pathway Analysis Y2H Yeast Two-Hybrid (Y2H) Screen CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Confirm interaction in planta EMSA Electrophoretic Mobility Shift Assay (EMSA) CoIP->EMSA Test in vitro DNA binding of TGA ChIP_qPCR Chromatin Immunoprecipitation (ChIP-qPCR) EMSA->ChIP_qPCR Confirm in vivo DNA binding of TGA RNA_seq RNA-sequencing / qRT-PCR ChIP_qPCR->RNA_seq Correlate binding with gene expression Phenotype Phenotypic Analysis (Pathogen Assay) RNA_seq->Phenotype Assess biological relevance Hypothesis Hypothesis: NPR1 interacts with TGA to regulate PR genes Hypothesis->Y2H Test protein-protein interaction in vivo

Caption: A logical workflow for studying the SA signaling pathway.

Logical Relationship of Key Signaling Components

This diagram illustrates the hierarchical and interactive relationships between the core components of the this compound signaling pathway.

Signaling_Components Logical Relationships in SA Signaling SA This compound NPR1 NPR1 SA->NPR1 Activates NPR3_NPR4 NPR3/NPR4 SA->NPR3_NPR4 Binds to TGA TGA Factors NPR1->TGA Co-activates NPR3_NPR4->NPR1 Regulates PR_Promoter PR Gene Promoter TGA->PR_Promoter Binds PR_Expression PR Gene Expression PR_Promoter->PR_Expression Initiates

Caption: Relationships between key SA signaling molecules.

Conclusion

The mode of action of this compound as a plant hormone is a complex and tightly regulated process that is central to plant immunity. The core signaling pathway, involving the perception of SA, the activation of the NPR1 co-activator, and the subsequent interaction with TGA transcription factors, provides a robust mechanism for the transcriptional reprogramming of defense-related genes. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and professionals to further investigate this critical pathway. A thorough understanding of these molecular mechanisms is paramount for the development of novel strategies to enhance disease resistance in crops and for the discovery of new drug targets.

References

The Dawn of a New Era in Inflammation Research: A Technical Guide to the Initial Studies on Salicylic Acid's Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal initial studies that first elucidated the anti-inflammatory effects of salicylic (B10762653) acid, the active metabolite of aspirin (B1665792). This pivotal research, published in 1971, laid the groundwork for our modern understanding of non-steroidal anti-inflammatory drugs (NSAIDs) and their therapeutic actions. This document provides a detailed examination of the experimental protocols, quantitative data, and the conceptualization of the signaling pathways from these groundbreaking publications.

The Landmark Discovery: Inhibition of Prostaglandin (B15479496) Synthesis

The year 1971 marked a paradigm shift in pharmacology with the publication of three concurrent papers in Nature New Biology.[1][2][3] These studies, spearheaded by Sir John Vane, provided the first compelling evidence that aspirin and other salicylates exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the biosynthesis of prostaglandins (B1171923).[4][5] Prostaglandins were, at the time, recently identified lipid compounds known to be involved in inflammatory processes.

The core finding of these initial studies was that aspirin-like drugs blocked the enzymatic conversion of arachidonic acid into prostaglandins.[6] This discovery provided a unified theory for the diverse therapeutic effects and side effects of these drugs.

Quantitative Analysis of Prostaglandin Inhibition

The initial studies employed bioassays to quantify the inhibition of prostaglandin synthesis by aspirin, indomethacin (B1671933), and sodium salicylate (B1505791). The following tables summarize the key quantitative findings from these seminal papers, providing a comparative overview of the inhibitory potency of these compounds.

DrugConcentration (µg/mL)% Inhibition of Prostaglandin Synthesis (in dog spleen)
Indomethacin0.25 - 2.0>90
Aspirin6.3 - 24>80

Table 1: Inhibition of prostaglandin release from dog spleen by indomethacin and aspirin. Data extrapolated from Ferreira, Moncada, and Vane (1971).[3]

DrugIC50 (µg/mL) for Prostaglandin Synthetase from Guinea-Pig Lung Homogenate
Indomethacin0.07
Aspirin6.6
Sodium Salicylate45.0

Table 2: IC50 values for the inhibition of prostaglandin synthetase from guinea-pig lung homogenate. Data from Vane (1971).[7]

DrugConcentrationEffect on Prostaglandin Production in Human Platelets
Aspirin28 µMSignificant inhibition
Sodium Salicylate280 µMNo significant inhibition

Table 3: Comparative effect of aspirin and sodium salicylate on prostaglandin production in human platelets. Data from Smith and Willis (1971).[2]

Experimental Protocols: The Cascade Superfusion Bioassay

The groundbreaking discoveries of 1971 were made possible by an innovative experimental technique known as the cascade superfusion bioassay, developed by Sir John Vane.[8] This method allowed for the real-time detection and quantification of biologically active substances released from isolated organs or tissues.

Principle of the Cascade Superfusion Bioassay

The cascade superfusion bioassay involved bathing a series of isolated biological tissues with a continuous stream of a physiological solution (e.g., Krebs solution) that had passed over a source organ or tissue. Each tissue in the "cascade" was selected for its specific sensitivity to different substances. The contraction or relaxation of these tissues was measured, providing a biological signal for the presence and quantity of various compounds in the superfusate.

Detailed Methodology (as applied in the 1971 studies)
  • Preparation of the Source Tissue: An isolated organ, such as a guinea-pig lung or a dog spleen, was perfused with Krebs solution.[3][7] The effluent from this organ, containing any released substances, was then used to superfuse the assay tissues.

  • Assembly of the Tissue Cascade: A series of isolated smooth muscle tissues were suspended in a temperature-controlled chamber. Tissues commonly used included the rat stomach strip, rat colon, and chick rectum, each exhibiting a characteristic response to different prostaglandins and other autacoids.[1]

  • Superfusion: The effluent from the source organ was dripped over the cascade of assay tissues. The flow rate was maintained at a constant level.

  • Drug Administration: Aspirin, indomethacin, or sodium salicylate was introduced into the perfusion fluid of the source organ at various concentrations.

  • Measurement of Tissue Response: The contractions and relaxations of the assay tissues were recorded using transducers connected to a chart recorder. The responses were compared to those elicited by known standards of prostaglandins to quantify the amount of prostaglandin being released.

  • Inhibition Calculation: The reduction in the contraction of the assay tissues in the presence of the test drugs was used to calculate the percentage inhibition of prostaglandin synthesis.

Visualization of Pathways and Workflows

Prostaglandin Synthesis Pathway (as understood in 1971)

At the time of these initial studies, the enzymatic pathway for prostaglandin synthesis was beginning to be elucidated. It was understood that arachidonic acid, a fatty acid released from cell membranes, was the precursor for prostaglandin formation. The enzyme responsible for this conversion was termed "prostaglandin synthetase."

Prostaglandin_Synthesis_1971 ArachidonicAcid Arachidonic Acid Enzyme Prostaglandin Synthetase ArachidonicAcid->Enzyme Prostaglandins Prostaglandins (e.g., PGE₂, PGF₂α) Enzyme->Prostaglandins Aspirin Aspirin / Salicylates Aspirin->Enzyme Inhibition

Caption: Prostaglandin synthesis pathway as understood in 1971.

Experimental Workflow: Cascade Superfusion Bioassay

The following diagram illustrates the workflow of the cascade superfusion bioassay used to determine the effect of salicylic acid and related compounds on prostaglandin synthesis.

Cascade_Superfusion_Workflow cluster_source Source Organ Perfusion cluster_assay Bioassay cluster_analysis Data Analysis SourceOrgan Isolated Organ (e.g., Guinea-Pig Lung) Effluent Effluent containing released substances SourceOrgan->Effluent Perfusion Perfusion with Krebs Solution Perfusion->SourceOrgan Drug Introduction of Aspirin/Salicylate Drug->Perfusion Cascade Cascade of Assay Tissues (Rat Stomach Strip, Rat Colon, etc.) Effluent->Cascade Measurement Measurement of Tissue Contraction/Relaxation Cascade->Measurement Quantification Quantification of Prostaglandin Release Measurement->Quantification Inhibition Calculation of % Inhibition Quantification->Inhibition

Caption: Experimental workflow of the cascade superfusion bioassay.

Conclusion

The initial studies on this compound's anti-inflammatory effects, culminating in the landmark publications of 1971, represent a pivotal moment in medical science. The discovery that these drugs inhibit prostaglandin synthesis not only provided a long-sought-after mechanism of action but also opened up new avenues for drug development. The elegant and innovative use of the cascade superfusion bioassay was instrumental in these discoveries, allowing for the direct observation and quantification of this inhibitory effect. This technical guide provides a comprehensive overview of these foundational experiments, offering valuable insights for researchers and professionals in the field of inflammation and drug discovery.

References

A Technical Guide to the Historical Synthesis of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods for the synthesis of salicylic (B10762653) acid, a cornerstone molecule in the development of modern pharmaceuticals. From its initial isolation from natural sources to the advent of industrial-scale production, the journey of salicylic acid synthesis is a story of chemical innovation. This document provides a detailed examination of the core historical synthetic routes, complete with experimental insights, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: From Willow Bark to Industrial Synthesis

The therapeutic properties of willow bark, known since antiquity, are attributable to its active ingredient, salicin. The journey to harness these benefits synthetically began in the 19th century, leading to the development of robust industrial processes for producing this compound, the direct precursor to acetylthis compound (aspirin).[1][2][3] This guide focuses on the two most significant historical methods that enabled the large-scale availability of this vital compound: the Kolbe-Schmitt reaction and the Reimer-Tiemann reaction.

The Kolbe-Schmitt Reaction: A Landmark in Industrial Chemistry

The Kolbe-Schmitt reaction, developed and refined in the latter half of the 19th century, remains a cornerstone of industrial this compound production.[1][4] This carboxylation reaction involves the treatment of sodium phenoxide with carbon dioxide under elevated temperature and pressure.[1][5][6]

Historical Development

In 1860, Hermann Kolbe first demonstrated the synthesis of this compound from phenol (B47542), sodium, and carbon dioxide.[3][7] This initial process was conducted at high temperatures (180-250°C).[7] A significant improvement was introduced by Rudolf Schmitt in 1885, who found that conducting the reaction with dry sodium phenoxide under pressure at a lower temperature (120–130°C) resulted in a nearly quantitative yield of this compound, making the process industrially viable.[7][8]

Reaction Mechanism and Stoichiometry

The reaction proceeds through the nucleophilic addition of the phenoxide ion to carbon dioxide. The sodium phenoxide is more reactive towards electrophilic aromatic substitution than phenol itself. The ortho-isomer (this compound) is favored under these conditions. Subsequent acidification of the resulting sodium salicylate (B1505791) yields this compound.[2][5][6]

The overall stoichiometry of the Kolbe-Schmitt reaction is as follows:

C₆H₅ONa + CO₂ → C₆H₄(ONa)COOH
C₆H₄(ONa)COOH + H₂SO₄ → C₆H₄(OH)COOH + NaHSO₄
Quantitative Data on the Kolbe-Schmitt Reaction

The yield and regioselectivity of the Kolbe-Schmitt reaction are highly dependent on the reaction conditions and the nature of the alkali metal phenoxide used.

ParameterKolbe's Method (1860)Schmitt's Method (1885)Modern Industrial Conditions
Temperature 180-250°C120-130°C125°C
Pressure Atmospheric80-94 bar100 atm
Reactants Phenol, Sodium, CO₂Dry Sodium Phenoxide, CO₂Sodium Phenoxide, CO₂
Yield ≤ 50%Nearly quantitativeHigh (e.g., up to 92.68% reported in some suspension methods)
Key Innovation First synthesis from phenolUse of pressure and lower temperature with dry sodium phenoxideContinuous process development, solvent-based methods

Note: Yields can vary significantly based on specific process parameters and subsequent purification steps.

Historical Experimental Protocol (Conceptual)

While exact historical protocols are difficult to replicate perfectly, a conceptual procedure based on the principles of the Schmitt modification is outlined below.

Objective: Synthesis of this compound from phenol via the Kolbe-Schmitt reaction.

Materials:

  • Phenol

  • Sodium hydroxide (B78521)

  • Carbon dioxide (gas)

  • Sulfuric acid (concentrated)

  • Suitable high-pressure reactor (autoclave)

Procedure:

  • Preparation of Sodium Phenoxide: An equimolar amount of phenol is reacted with a concentrated aqueous solution of sodium hydroxide to form sodium phenoxide. The water is then removed by heating under vacuum to obtain dry sodium phenoxide powder. This drying step is critical for high yield.[8][9]

  • Carboxylation: The dry sodium phenoxide is placed in a high-pressure autoclave. The vessel is sealed and heated to approximately 125°C. Carbon dioxide gas is then introduced into the reactor, and the pressure is maintained at around 100 atmospheres. The reaction mixture is held under these conditions for several hours with agitation.[5][10]

  • Formation of Sodium Salicylate: During the reaction, the sodium phenoxide is converted to sodium salicylate.

  • Acidification and Isolation: After cooling and venting the reactor, the solid product (crude sodium salicylate) is dissolved in water. The solution is then carefully acidified with sulfuric acid to a pH of approximately 1-2, causing the precipitation of this compound.[5][11]

  • Purification: The crude this compound is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization, typically from hot water.[11]

Kolbe-Schmitt Reaction Mechanism Diagram

Kolbe_Schmitt_Reaction cluster_step1 Step 1: Formation of Sodium Phenoxide cluster_step2 Step 2: Electrophilic Attack by CO₂ cluster_step3 Step 3: Tautomerization and Formation of Sodium Salicylate cluster_step4 Step 4: Acidification Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH - H₂O NaOH NaOH Phenoxide2 Sodium Phenoxide Intermediate Intermediate Phenoxide2->Intermediate + CO₂ CO2 CO₂ Intermediate2 Intermediate SodiumSalicylate Sodium Salicylate Intermediate2->SodiumSalicylate Tautomerization SodiumSalicylate2 Sodium Salicylate SalicylicAcid This compound SodiumSalicylate2->SalicylicAcid + H₂SO₄ H2SO4 H₂SO₄

Caption: Mechanism of the Kolbe-Schmitt Reaction.

The Reimer-Tiemann Reaction: An Alternative Ortho-Formylation Route

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provides an alternative method for the ortho-substitution of phenols.[12][13] While the primary product is typically salicylaldehyde (B1680747) (ortho-hydroxybenzaldehyde) when using chloroform (B151607), a variation of this reaction can yield this compound.[12][13][14]

Synthesis of this compound via the Reimer-Tiemann Reaction

To synthesize this compound using the Reimer-Tiemann reaction, carbon tetrachloride (CCl₄) is used instead of chloroform (CHCl₃).[12][14] The reaction is carried out in the presence of a strong base, such as sodium hydroxide.

Reaction Mechanism

The mechanism involves the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate when chloroform is used. In the case of using carbon tetrachloride with a base, a similar intermediate is formed which then reacts with the phenoxide ion. The intermediate is subsequently hydrolyzed to form the carboxylic acid group.

Quantitative Data on the Reimer-Tiemann Reaction for this compound

The Reimer-Tiemann reaction is often characterized by lower yields compared to the Kolbe-Schmitt reaction, with expected yields for the formylation reaction being in the range of 15-40%.[11] The formation of byproducts is a common issue.

ParameterValue/Condition
Carboxylating Agent Carbon Tetrachloride (CCl₄)
Solvent System Biphasic: aqueous hydroxide and an organic phase
Base Strong alkali (e.g., NaOH)
Temperature Typically heated to around 60-70°C
Yield Generally lower than the Kolbe-Schmitt reaction
Historical Experimental Protocol (Conceptual)

Objective: Synthesis of this compound from phenol via the Reimer-Tiemann reaction.

Materials:

  • Phenol

  • Sodium hydroxide

  • Carbon tetrachloride

  • Hydrochloric acid (concentrated)

  • Suitable reaction vessel with reflux condenser and stirrer

Procedure:

  • Reaction Setup: Phenol is dissolved in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Addition of Carbon Tetrachloride: Carbon tetrachloride is added to the solution. The mixture is then heated, typically to around 60-70°C, under vigorous stirring for several hours. The reaction is often exothermic once initiated.[13]

  • Hydrolysis: During the reaction, the intermediate is hydrolyzed in the basic medium.

  • Work-up and Acidification: After the reaction is complete, the mixture is cooled. The excess carbon tetrachloride can be removed by distillation. The remaining aqueous solution is then acidified with hydrochloric acid to a strongly acidic pH (1-2) to precipitate the this compound.[11]

  • Isolation and Purification: The precipitated crude this compound is isolated by filtration, washed with cold water, and purified by recrystallization.

Reimer-Tiemann Reaction (this compound Synthesis) Mechanism Diagram

Reimer_Tiemann_Reaction cluster_step1 Step 1: Formation of Dichlorocarbene cluster_step2 Step 2: Formation of Phenoxide cluster_step3 Step 3: Electrophilic Attack and Intermediate Formation cluster_step4 Step 4: Hydrolysis and Acidification CCl4 CCl₄ Carbene Dichlorocarbene (:CCl₂) CCl4->Carbene + NaOH - NaCl - H₂O NaOH_carbene NaOH Phenoxide2 Sodium Phenoxide Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH - H₂O NaOH_phenol NaOH Carbene2 :CCl₂ Intermediate Dichloromethyl Substituted Phenoxide Phenoxide2->Intermediate + :CCl₂ Intermediate2 Dichloromethyl Substituted Phenoxide SalicylicAcid This compound Intermediate2->SalicylicAcid + H₂O, NaOH then + HCl H2O_NaOH H₂O, NaOH HCl HCl

References

The Lynchpin of Plant Defense: A Technical Guide to Salicylic Acid's Role in Initiating Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a critical signaling molecule that orchestrates the plant's defense against a wide array of biotic and abiotic stressors. Its accumulation at the site of stress and systemically is a hallmark of the activation of robust defense mechanisms, including Systemic Acquired Resistance (SAR). This technical guide provides an in-depth examination of the core molecular mechanisms underlying SA's function in the initiation of plant stress responses. We will delve into the intricacies of SA biosynthesis, perception, and signal transduction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways. Understanding these fundamental processes is paramount for the development of novel strategies to enhance crop resilience and for the discovery of new therapeutic agents.

Introduction

Plants, as sessile organisms, have evolved sophisticated mechanisms to perceive and respond to environmental challenges. A key player in this intricate defense network is salicylic acid (SA).[1][2][3] Long recognized for its medicinal properties in human applications, SA's endogenous role in plants as a defense hormone is equally significant.[4][5][6] The accumulation of SA is a critical event that triggers a cascade of downstream responses, leading to the expression of defense-related genes and the establishment of a primed state of heightened immunity.[2][7] This guide will explore the molecular underpinnings of SA-mediated stress response initiation, providing a comprehensive resource for researchers in the field.

This compound Biosynthesis Under Stress

Plants primarily synthesize SA via two distinct pathways originating from the shikimate pathway product, chorismate. The predominant pathway, especially in response to biotrophic pathogens, is the isochorismate (IC) pathway, while the phenylalanine ammonia-lyase (PAL) pathway also contributes to SA production.[4][5][6][8]

  • Isochorismate (IC) Pathway: This is the major route for SA biosynthesis in Arabidopsis thaliana upon pathogen challenge.[4][6][9] The key enzyme, ISOCHORISMATE SYNTHASE (ICS), converts chorismate to isochorismate.[8][9] Subsequent enzymatic steps, which are still being fully elucidated, convert isochorismate to SA.[4][6] The expression of ICS1 is tightly regulated and induced by stress signals.[10][11]

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. The enzyme PHENYLALANINE AMMONIA-LYASE (PAL) then catalyzes the conversion of phenylalanine to trans-cinnamic acid, which is subsequently converted to benzoic acid and finally hydroxylated to form SA.[8][12] While considered a minor pathway in Arabidopsis for pathogen-induced SA, it plays a more significant role in other plant species and under certain conditions.[8][13]

Stress-induced SA accumulation is a rapid and significant event. For instance, upon infection, SA levels can increase dramatically, triggering downstream defense signaling.[14][15]

Table 1: Quantitative Changes in this compound Levels in Response to Stress
Plant SpeciesStress TypeTissueFold Increase in SAReference
Arabidopsis thalianaPathogen infection (Pseudomonas syringae)Infected leaves~10-fold[14]
Arabidopsis thalianaUV-B radiationRosette leaves~5-fold[16]
Cucumis sativus (Cucumber)Pathogen infection (Pseudomonas syringae pv syringae)Phloem exudate (systemic)Detectable levels from undetectable[17]
Triticum aestivum (Wheat)Drought stressLeaves~2-fold[18]
Hordeum vulgare (Barley)Drought stressLeaves~1.5-fold[18]

The this compound Signaling Pathway

Once synthesized, SA initiates a signaling cascade that leads to massive transcriptional reprogramming and the activation of defense responses. This pathway can be broadly divided into NPR1-dependent and NPR1-independent signaling.[3][19][20]

SA Perception

SA is perceived by two classes of receptor proteins: NONEXPRESSER OF PATHOGENESIS-RELATED GENES1 (NPR1) and NPR3/NPR4.[3][21] These proteins have opposing roles in regulating defense gene expression.[15] NPR1 acts as a transcriptional co-activator, while NPR3 and NPR4 can function as adaptors for an E3 ubiquitin ligase to mediate the degradation of NPR1, thereby fine-tuning the defense response.[22]

NPR1-Dependent Signaling

Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, allowing its translocation into the nucleus.[23] In the nucleus, NPR1 interacts with TGA transcription factors, which bind to as-1-like elements in the promoters of SA-responsive genes, such as the PATHOGENESIS-RELATED (PR) genes.[20][24] This interaction is crucial for the activation of a large set of defense genes that contribute to local and systemic resistance.[19][25]

NPR1-Independent Signaling

Some early SA-responsive genes are activated independently of NPR1.[20][24] This pathway is less well understood but is thought to be important for the initial rapid response to stress. It involves other transcription factors and signaling components that are activated directly or indirectly by SA.[3][20]

The Role of WRKY Transcription Factors

WRKY transcription factors are a large family of plant-specific regulatory proteins that play a pivotal role in SA signaling.[26] Several WRKYs act downstream of SA and are involved in the regulation of defense gene expression. For example, WRKY70 has been identified as a node of convergence for SA- and jasmonic acid (JA)-mediated signaling pathways.[23] Other WRKYs, such as WRKY28 and WRKY46, have been shown to directly regulate the expression of SA biosynthesis genes like ICS1 and PBS3, respectively, creating a positive feedback loop.[10][11]

Diagram 1: this compound Biosynthesis Pathways

Salicylic_Acid_Biosynthesis cluster_IC Isochorismate Pathway cluster_PAL Phenylalanine Ammonia-Lyase (PAL) Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine SA_IC This compound Isochorismate->SA_IC Multiple Steps trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid SA_PAL This compound Benzoic_Acid->SA_PAL

Caption: Major biosynthetic routes of this compound in plants.

Diagram 2: Core this compound Signaling Pathway

SA_Signaling_Pathway Stress Biotic/Abiotic Stress SA_biosynthesis SA Biosynthesis (ICS, PAL) Stress->SA_biosynthesis SA This compound (SA) SA_biosynthesis->SA NPR1_oligomer NPR1 (oligomer) in Cytoplasm SA->NPR1_oligomer induces redox change WRKYs WRKY Transcription Factors SA->WRKYs activates NPR3_NPR4 NPR3/NPR4 SA->NPR3_NPR4 binds to NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer monomerization NPR1_nucleus NPR1 in Nucleus NPR1_monomer->NPR1_nucleus nuclear translocation TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes activates SAR Systemic Acquired Resistance (SAR) PR_genes->SAR WRKYs->SA_biosynthesis feedback regulation WRKYs->PR_genes regulates NPR3_NPR4->NPR1_nucleus regulates degradation

Caption: Simplified overview of the SA-mediated signaling cascade.

Crosstalk with Other Phytohormones

The SA signaling pathway does not operate in isolation but is part of a complex network of interactions with other plant hormones.[1][27][28][29] This crosstalk allows the plant to fine-tune its response to specific stressors.

  • Jasmonic Acid (JA) and Ethylene (ET): The SA pathway is often antagonistic to the JA/ET pathway, which is primarily involved in defense against necrotrophic pathogens and herbivorous insects.[3] This antagonism allows the plant to prioritize one defense strategy over another.

  • Auxin: SA can influence auxin biosynthesis, transport, and signaling, often leading to a trade-off between growth and defense.[4][5][6]

  • Abscisic Acid (ABA): The interaction between SA and ABA is complex and can be either synergistic or antagonistic depending on the specific stress and developmental context.[1]

Systemic Acquired Resistance (SAR)

A key outcome of SA signaling is the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that protects the entire plant from subsequent infections.[1][7][30] SA is essential for the induction of SAR.[9][31] While SA itself was once thought to be the mobile signal, current evidence suggests that other molecules, such as methyl salicylate (B1505791) (MeSA), azelaic acid (AzA), and pipecolic acid (Pip), act as long-distance signals that trigger SA accumulation and defense priming in systemic tissues.[9][31][32]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of free and total SA from plant tissue.[33][34][35]

Materials:

  • Plant tissue (100-200 mg fresh weight)

  • Liquid nitrogen

  • Extraction buffer (e.g., 90% methanol)

  • Internal standard (e.g., o-anisic acid or 5-fluorothis compound)[33][35]

  • Ethyl acetate

  • Cyclohexane

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • β-glucosidase (for total SA)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add extraction buffer and the internal standard to the powdered tissue. Vortex and incubate (e.g., at 4°C overnight).

  • Centrifugation: Centrifuge the extract to pellet cell debris. Collect the supernatant.

  • Phase Separation (for free SA): Acidify the supernatant and partition against an organic solvent mixture (e.g., ethyl acetate:cyclohexane). The organic phase contains free SA.

  • Hydrolysis (for total SA): Treat an aliquot of the aqueous phase from step 4 with β-glucosidase to release SA from its glucoside conjugates. Then, perform the phase separation as in step 4.

  • Drying and Resuspension: Evaporate the organic phase to dryness and resuspend the residue in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. SA is typically detected by fluorescence with excitation at ~305 nm and emission at ~407 nm.[33]

  • Quantification: Calculate the concentration of SA based on the peak area relative to the internal standard and a standard curve.

Diagram 3: Workflow for this compound Quantification

SA_Quantification_Workflow Start Plant Tissue Homogenization (in liquid N2) Extraction Extraction with Methanol + Internal Standard Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidification Supernatant->Acidification Partitioning Partitioning with Ethyl Acetate/Cyclohexane Acidification->Partitioning Aqueous_Phase Aqueous Phase (contains SA-glucosides) Partitioning->Aqueous_Phase Organic_Phase Organic Phase (contains free SA) Partitioning->Organic_Phase Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Aqueous_Phase->Hydrolysis Drying1 Evaporation Organic_Phase->Drying1 Partitioning2 Partitioning Hydrolysis->Partitioning2 Organic_Phase2 Organic Phase (contains released SA) Partitioning2->Organic_Phase2 Drying2 Evaporation Organic_Phase2->Drying2 Resuspension1 Resuspend in Mobile Phase Drying1->Resuspension1 Resuspension2 Resuspend in Mobile Phase Drying2->Resuspension2 HPLC1 HPLC-Fluorescence Analysis (Free SA) Resuspension1->HPLC1 HPLC2 HPLC-Fluorescence Analysis (Total SA) Resuspension2->HPLC2

Caption: A generalized workflow for HPLC-based SA quantification.

Gene Expression Analysis by RT-qPCR

This protocol outlines the key steps for analyzing the expression of SA-responsive genes.[36][37][38]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit or TRIzol reagent

  • DNase I

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from plant tissue using a suitable method. Ensure the tissue is flash-frozen in liquid nitrogen to preserve RNA integrity.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using the cDNA as a template, a qPCR master mix, and primers specific for the target genes (e.g., PR1, ICS1) and a reference gene (e.g., Actin, Ubiquitin).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion and Future Perspectives

This compound is unequivocally a central regulator of plant defense. The elucidation of its biosynthetic and signaling pathways has provided a solid foundation for understanding how plants respond to stress. However, many questions remain. Future research will likely focus on the intricate details of SA crosstalk with other signaling pathways, the identification of novel components in the SA signaling network, and the mechanisms by which SA regulates programmed cell death.[15] A deeper understanding of these processes will be instrumental in developing innovative approaches to enhance plant resilience and ensure global food security in the face of a changing climate. Furthermore, the conservation of these signaling pathways across different plant species offers opportunities for broad-spectrum crop protection strategies. The knowledge gained from plant systems may also provide insights into the development of new pharmaceuticals that target related pathways in humans.

References

Foundational Research on Salicylic Acid Perception in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Salicylic (B10762653) acid (SA) is a phenolic phytohormone that is indispensable for plant immunity, particularly in activating systemic acquired resistance (SAR), a broad-spectrum defense response.[1][2][3][4] Understanding the precise mechanisms of SA perception is a cornerstone of plant biology and offers significant potential for developing novel crop protection strategies and pharmaceuticals. For decades, the identity of the primary SA receptor remained elusive. Foundational research has now established a sophisticated dual-receptor system in the model plant Arabidopsis thaliana, involving the NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) and its paralogs, NPR3 and NPR4.[3][5][6][7][8] This guide provides an in-depth overview of the core molecular mechanisms governing SA perception, detailing the key protein players, their interactions, and the signaling cascades they initiate. It summarizes critical quantitative data, presents detailed experimental protocols, and visualizes the complex signaling pathways.

The Dual-Receptor System for Salicylic Acid Perception

Plants perceive SA through two distinct classes of receptors that function in parallel to fine-tune the defense response.[5][7][8] These are the transcriptional co-activator NPR1 and the transcriptional co-repressors NPR3 and NPR4.[5][9] This dual system allows the plant to mount a robust defense response in the presence of pathogens while keeping these pathways tightly repressed in their absence to prevent fitness costs associated with constitutive defense activation.

  • NPR1 (NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1): NPR1 is a master regulator that, upon activation by SA, functions as a transcriptional co-activator, driving the expression of a vast suite of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes.[3][10][11]

  • NPR3 and NPR4 (NPR1-LIKE PROTEIN 3 and 4): In contrast to NPR1, NPR3 and NPR4 act as transcriptional repressors in the absence of SA.[5][9] They also function as adaptors for a Cullin 3 (CUL3) E3 ubiquitin ligase, mediating the proteasomal degradation of NPR1 to keep the immune system in a quiescent state.[1][2][4][6][12]

Quantitative Analysis of this compound-Receptor Interactions

The differential binding affinities of SA to the NPR proteins are critical for modulating the plant's response to varying pathogen pressures. NPR3 and NPR4 sense the SA gradient at infection sites, with their distinct affinities allowing for a concentration-dependent regulation of the defense response.[6][12] While initial studies using certain assays suggested NPR1 could not bind SA, subsequent research demonstrated direct binding, establishing it as a bona fide SA receptor.[6][13][14]

Receptor ProteinLigandDissociation Constant (Kd)CommentsSource
NPR1 This compound~220 nMBinding is dependent on the presence of copper ions. Affinity is comparable to other hormone-receptor interactions.[13]
NPR3 This compoundHigher Kd (Lower Affinity)Binds SA with a lower affinity compared to NPR4. Functions as a repressor at high SA concentrations.[1][2][4][14]
NPR4 This compoundLower Kd (Higher Affinity)Binds SA with a higher affinity compared to NPR3. Functions as a repressor at low SA concentrations.[1][2][4][14]
Catalase This compound~14 µMOne of the first identified SA-Binding Proteins (SABPs), though its role as a specific receptor is debated.[6]

Molecular Signaling Pathways

The NPR1-Dependent Activation Pathway

In the presence of SA, the NPR1-mediated pathway is activated to induce a massive transcriptional reprogramming essential for immunity.[3][11] Under basal conditions, NPR1 exists as an oligomer in the cytosol. The accumulation of SA triggers a cellular redox change, leading to the reduction of cysteine residues in NPR1, which causes its monomerization and subsequent translocation into the nucleus.[11] In the nucleus, SA binds directly to the NPR1 monomer, causing a conformational change that enables it to interact with TGA family transcription factors.[13] This complex then binds to the promoters of target defense genes, activating their transcription.

NPR1_Pathway NPR1-Dependent this compound Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer_c NPR1 Monomer NPR1_oligomer->NPR1_monomer_c Monomerization NPR1_monomer_n NPR1 Monomer NPR1_monomer_c->NPR1_monomer_n Nuclear Translocation SA_c This compound (SA) SA_c->NPR1_oligomer Redox change NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_n->NPR1_TGA_complex TGA TGA Transcription Factors TGA->NPR1_TGA_complex Defense_Genes Defense Gene Promoters NPR1_TGA_complex->Defense_Genes Binds Promoter Transcription Gene Expression (e.g., PR genes) Defense_Genes->Transcription Activation SA_n SA SA_n->NPR1_monomer_n Binding & Conformational Change

Caption: NPR1-Dependent this compound Signaling Pathway.

The NPR3/NPR4-Mediated De-repression Pathway

The NPR3/NPR4 pathway acts as a crucial regulatory switch, controlling NPR1 stability and repressing defense genes at varying SA concentrations.

  • Low SA Levels (Basal State): NPR4, with its higher affinity for SA, binds to any basal SA, and together with NPR3, interacts with NPR1.[15] This interaction recruits a CUL3 E3 ubiquitin ligase, leading to the continuous ubiquitination and degradation of NPR1 by the 26S proteasome. This prevents inappropriate activation of defense responses.[1][2][4][15]

  • High SA Levels (Pathogen Infection): During an infection, high concentrations of SA accumulate. SA binds to both NPR3 and NPR4, which inhibits their transcriptional repressor activity.[5] This binding event also disrupts the interaction between NPR3/NPR4 and NPR1, thereby preventing NPR1's degradation.[15][16] This allows NPR1 to accumulate in the nucleus and activate gene expression, while the inhibition of NPR3/NPR4's repressor activity leads to the de-repression of their target genes, further amplifying the immune response.[5]

NPR3_NPR4_Pathway NPR3/NPR4-Mediated Regulation of NPR1 cluster_low_sa Low this compound (Basal State) cluster_high_sa High this compound (Infection) NPR3_4_low NPR3 / NPR4 NPR1_low NPR1 NPR3_4_low->NPR1_low interact CUL3_low CUL3 E3 Ligase NPR1_low->CUL3_low recruited by NPR3/4 NPR1_Degradation NPR1 Degradation Proteasome_low 26S Proteasome CUL3_low->Proteasome_low Ubiquitination Proteasome_low->NPR1_Degradation SA_high SA NPR3_4_high NPR3 / NPR4 SA_high->NPR3_4_high Binding NPR1_high NPR1 Accumulation NPR3_4_high->NPR1_high Interaction Blocked Repression_lifted Repression Lifted NPR3_4_high->Repression_lifted Activity Inhibited Defense_Activation Defense Gene Activation NPR1_high->Defense_Activation Repression_lifted->Defense_Activation

Caption: NPR3/NPR4-Mediated Regulation of NPR1.

Key Experimental Protocols

The elucidation of the SA perception mechanism has relied on several key biochemical and molecular biology techniques.

This compound Binding Assay

This assay is used to directly measure the binding of SA to a protein of interest and to determine the binding affinity (Kd).

Methodology: Size-Exclusion Chromatography with Radiolabeled SA [14][17]

  • Protein Expression and Purification: The target protein (e.g., NPR1, NPR3, or NPR4) is expressed, often as a fusion protein (e.g., GST-tagged or MBP-tagged), in E. coli or another suitable system and purified.

  • Preparation of Columns: Small size-exclusion chromatography columns (e.g., Sephadex G-25) are prepared in syringes to separate protein-ligand complexes from the free ligand.

  • Binding Reaction: The purified protein is incubated with radiolabeled this compound (e.g., [³H]SA) in a suitable binding buffer. For competition assays, increasing concentrations of unlabeled SA or its inactive analogs are included.

  • Separation: The incubation mixture is applied to the pre-equilibrated size-exclusion column. The column is centrifuged to elute the protein and any bound [³H]SA. The smaller, unbound [³H]SA is retained by the column matrix.

  • Quantification: The amount of radioactivity in the eluate is measured using liquid scintillation counting. This value corresponds to the amount of SA bound to the protein.

  • Data Analysis: For saturation binding experiments, the amount of bound SA is plotted against the concentration of free SA to calculate the Kd and Bmax.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is a foundational technique used to demonstrate that two or more proteins interact in vivo within a cell extract. It was instrumental in showing the SA-dependent interactions between NPR1 and its paralogs, NPR3 and NPR4.[14]

CoIP_Workflow General Co-immunoprecipitation (Co-IP) Workflow start Start: Plant Tissue (e.g., expressing tagged 'Bait' protein) lysis 1. Cell Lysis (Release protein complexes) start->lysis preclear 2. Pre-clearing (Optional) (Reduce non-specific binding) lysis->preclear incubation 3. Antibody Incubation (Antibody binds 'Bait' protein) preclear->incubation beads 4. Bead Incubation (Protein A/G beads capture antibody) incubation->beads wash 5. Washing Steps (Remove non-specific binders) beads->wash elution 6. Elution (Release 'Bait' and interacting 'Prey' proteins) wash->elution analysis 7. Analysis (SDS-PAGE & Western Blot) elution->analysis end End: Detect 'Prey' protein analysis->end

Caption: General Co-immunoprecipitation (Co-IP) Workflow.

Detailed Methodology: [18][19][20][21]

  • Protein Extraction: Total proteins are extracted from plant tissues (e.g., Arabidopsis seedlings or Nicotiana benthamiana leaves) under non-denaturing conditions to preserve protein-protein interactions.[18]

  • Immunoprecipitation: An antibody specific to a known protein (the "bait," e.g., NPR1) is added to the cell lysate. The antibody binds to the bait protein, forming an immune complex.

  • Complex Precipitation: Protein A/G-conjugated agarose (B213101) or magnetic beads are added to the mixture. These beads bind to the antibody, allowing the entire complex (beads, antibody, bait protein, and any interacting "prey" proteins, e.g., NPR3/NPR4) to be precipitated from the solution by centrifugation or magnetic separation.

  • Washing: The precipitated complex is washed several times to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads. The presence of the prey protein in the eluate is then detected by Western blotting using an antibody specific to the prey protein. Detection of the prey confirms its interaction with the bait.

Transcriptional Analysis

To understand the functional consequences of SA perception, researchers analyze the global changes in gene expression following SA treatment or pathogen infection.

Methodology: RNA Sequencing (RNA-seq) [22]

  • Plant Treatment: Arabidopsis plants or seedlings are treated with SA or a mock control. Samples are collected at various time points.[22][23]

  • RNA Extraction: Total RNA is extracted from the collected plant tissues.

  • Library Preparation: The extracted RNA is converted to cDNA, and sequencing libraries are prepared.

  • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The resulting sequence reads are mapped to the reference genome, and the expression level of each gene is quantified. Differentially expressed genes between SA-treated and control samples are identified. This reveals the suite of genes regulated by the SA signaling pathway, such as the thousands of transcripts that are up- or down-regulated following SA application.[22][24]

Conclusion and Future Perspectives

The foundational research into this compound perception has revealed a highly sophisticated regulatory network centered on the NPR1, NPR3, and NPR4 receptors. This dual-receptor system provides a mechanism for both strong activation of defense upon infection and tight repression in its absence. The opposing roles of NPR1 as an activator and NPR3/NPR4 as repressors, governed by their differential affinities for SA, allow for a nuanced response to pathogen threats. The experimental protocols detailed herein—including binding assays, co-immunoprecipitation, and transcriptional profiling—have been pivotal in dissecting this pathway.

Future research will likely focus on the structural biology of these receptor-ligand interactions, the role of other SA-binding proteins, and the integration of SA signaling with other hormone pathways. For drug development professionals, a deep understanding of these foundational mechanisms is critical for designing novel molecules that can prime the plant immune system, offering a promising avenue for sustainable agriculture.

References

The Evolving Landscape of Salicylic Acid: A Technical Guide to its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State]Salicylic (B10762653) acid, a compound with a rich history in medicine, continues to be a focal point of exploratory research in the quest for novel therapeutic agents. This technical guide delves into the core of contemporary studies on salicylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The guide emphasizes structured data presentation, detailed experimental methodologies, and visual representations of complex biological and experimental processes.

This compound and its derivatives are a versatile class of compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1] The therapeutic potential of these molecules stems from their ability to modulate various physiological pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. While acetylthis compound (aspirin) is the most renowned derivative, extensive research has demonstrated that modifications to the core this compound structure can lead to compounds with enhanced potency and novel biological activities.[2][3][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a cornerstone of medicinal chemistry, allowing for the creation of diverse chemical libraries for biological screening.[3] Common synthetic strategies involve the modification of the carboxyl and hydroxyl groups of the this compound scaffold.

General Experimental Workflow

The exploration of this compound derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Synthesis Synthesis Purification Purification Synthesis->Purification Structural Elucidation Structural Elucidation Purification->Structural Elucidation In Vitro Assays In Vitro Assays Structural Elucidation->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Target Identification Target Identification In Vivo Studies->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Lead Optimization Lead Optimization Pathway Analysis->Lead Optimization

Caption: A generalized experimental workflow for the discovery and development of novel this compound derivatives.

Experimental Protocol: Synthesis of this compound Amides

This protocol outlines a general procedure for the synthesis of amide derivatives of acetylthis compound.

  • Activation of the Carboxylic Acid: Acetylthis compound (1 equivalent) is dissolved in a suitable solvent (e.g., hexane). Thionyl chloride (SOCl₂) (5 equivalents) is added slowly to the solution at room temperature to form the acyl chloride. The reaction mixture is then refluxed to remove excess SOCl₂.[5]

  • Amide Formation: The resulting acyl chloride is reacted with the desired amine (1 equivalent) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane). The reaction is typically stirred at room temperature until completion.[6]

  • Purification: The crude product is purified using standard techniques such as extraction, washing with acidic and basic solutions, and recrystallization or column chromatography to yield the pure amide derivative.[5]

Biological Activities of this compound Derivatives

Exploratory studies have revealed a broad spectrum of biological activities for this compound derivatives. The following tables summarize quantitative data from various studies, providing a comparative overview of their potency.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often evaluated by their ability to inhibit COX enzymes and protect red blood cell membranes from lysis.

CompoundAssayIC50 (µM)% InhibitionReference
MEST1COX-2 Inhibition0.048-[4]
AspirinCOX-2 Inhibition2.60-[4]
Amide (AM1)HRBC Membrane Stabilization-67.34%[5]
AspirinHRBC Membrane Stabilization-64.56%[5]
Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

CompoundMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus800[2]
This compoundEscherichia coli>3200[2]
Fatty Acid Salicylate EstersStaphylococcus aureus31.25 - 125[2]
Fatty Acid Salicylate EstersEscherichia coli31.25 - 125[2]
N-cyclohexyl-2-hydroxybenzamideCandida albicans570.05 (µM)[6]
N-4-methoxybenzyl-2-hydroxybenzamideCandida krusei485.83 (µM)[6]
Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are quantified by their half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM)Reference
This compound-ILsCaCo-2Comparable to pure this compound[7]
IMD-0354MDAMB-231, HMC1-8, MCF-7-[8]
Tris salicyloyloxy derivativeProstate and breast cancer cellsStrong cytotoxicity[8]

Mechanism of Action: Modulation of Signaling Pathways

A key mechanism underlying the therapeutic effects of this compound and its derivatives is the modulation of intracellular signaling pathways, particularly the NF-κB pathway, which plays a central role in inflammation and immunity.[9][10]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of genes involved in inflammatory responses. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NF-kB NF-κB IkB->NF-kB IkB_P p-IκB IkB->IkB_P NF-kB_n NF-κB NF-kB->NF-kB_n Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NF-kB Release Gene_Expression Target Gene Expression NF-kB_n->Gene_Expression Salicylic_Acid Salicylic_Acid Salicylic_Acid->IKK_Complex Inhibition

Caption: The canonical NF-κB signaling pathway and the inhibitory effect of this compound.

Conclusion

The field of this compound derivatives continues to be a promising area for drug discovery. The versatility of the this compound scaffold allows for the generation of a vast number of derivatives with diverse and potent biological activities. Future exploratory studies focusing on structure-activity relationships and the elucidation of novel mechanisms of action will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds. This guide provides a foundational framework for researchers to build upon in their pursuit of innovative medicines.

References

Methodological & Application

Application Note: Quantification of Salicylic Acid in Plant Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a critical signaling molecule in plants, playing a central role in regulating various physiological processes, including growth, development, and, most notably, defense against pathogens.[1][2][3] It is a key mediator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that develops in distal, uninfected parts of a plant following a localized pathogen attack.[4][5] Upon pathogen recognition, SA biosynthesis is induced, leading to the activation of defense-related genes, such as the Pathogenesis-Related (PR) genes.[6]

In plant tissues, SA exists in two forms: a biologically active free form and inactive conjugated forms, such as SA 2-O-β-D-glucoside (SAG) and salicylate (B1505791) glucose ester (SGE), which are stored in the vacuole.[7][8] To understand the dynamics of the plant defense response, it is essential to quantify both free SA and total SA (free + conjugated forms).[7]

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a robust, sensitive, and widely adopted method for the accurate quantification of salicylic acid in plant extracts.[4][5][7] This application note provides a detailed protocol for the extraction and quantification of both free and total SA from plant tissue.

This compound Signaling Pathway

The biosynthesis and signaling of this compound are tightly regulated processes central to plant immunity. Pathogen recognition triggers the synthesis of SA primarily through the isochorismate (ICS) pathway within the chloroplasts.[1][3] The synthesized SA acts as a signal that, through a complex transduction cascade involving the key regulator NPR1 (NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1), leads to the transcriptional reprogramming of defense genes.[1][9]

Salicylic_Acid_Signaling cluster_synthesis SA Biosynthesis cluster_signaling SA Signaling Cascade Chorismate Chorismate (Precursor) ICS1 ICS1 Chorismate->ICS1 ICS Pathway (Primary) PAL PAL Chorismate->PAL PAL Pathway (Secondary) Salicylic_Acid Salicylic_Acid ICS1->Salicylic_Acid PAL->Salicylic_Acid NPR3_NPR4 NPR3/NPR4 (Receptors) Salicylic_Acid->NPR3_NPR4 Binds NPR1_complex NPR1 Complex (Cytoplasm) NPR3_NPR4->NPR1_complex Regulates NPR1_monomer NPR1 Monomer (Nucleus) NPR1_complex->NPR1_monomer Redox change, monomerization TGA_Factors TGA Transcription Factors NPR1_monomer->TGA_Factors Interacts with PR_Genes PR Gene Expression TGA_Factors->PR_Genes Activates SAR Systemic Acquired Resistance PR_Genes->SAR Pathogen Pathogen Attack Pathogen->Chorismate

Caption: this compound (SA) biosynthesis and signaling pathway in plants.

Experimental Workflow

The overall process involves sample collection, extraction of free and conjugated SA, hydrolysis of conjugated forms, and final quantification by HPLC.

HPLC_Workflow A 1. Plant Tissue Collection (~100-500 mg) B 2. Flash Freeze in Liquid N2 & Grind to Fine Powder A->B C 3. Extraction with 90% & 100% Methanol (B129727) B->C D 4. Combine Supernatants & Evaporate C->D E 5. Resuspend in TCA D->E F 6. Split Sample E->F G1 7a. Free SA: Partition with Ethyl Acetate/Cyclopentane/Isopropanol F->G1 For Free SA G2 7b. Total SA: Add β-glucosidase, Incubate (37°C, 90 min) F->G2 For Total SA H1 8a. Collect Organic Phase G1->H1 H2 8b. Add TCA, then Partition with Ethyl Acetate/Cyclopentane/Isopropanol G2->H2 I1 9a. Evaporate Solvent H1->I1 I2 9b. Collect Organic Phase & Evaporate H2->I2 J1 10a. Resuspend in Mobile Phase I1->J1 J2 10b. Resuspend in Mobile Phase I2->J2 K 11. HPLC-Fluorescence Analysis J1->K J2->K L 12. Data Integration & Quantification K->L

Caption: Experimental workflow for SA quantification in plant tissue.

Experimental Protocols

This protocol is adapted from established methods for the extraction and analysis of this compound.[10][11]

Materials and Reagents
  • Plant Tissue: Freshly harvested.

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Cyclopentane, Isopropanol, Acetic Acid (Glacial), Trichloroacetic acid (TCA).

  • Enzyme: β-glucosidase (from almonds, ~80 units/mL in 0.1M Sodium Acetate buffer, pH 5.2).

  • Standard: this compound (SA), 99% purity.

  • Water: Deionized or Milli-Q water.

  • Equipment:

    • Mortar and pestle or cryogenic grinder.

    • Microcentrifuge tubes (1.5 mL and 2 mL).

    • Benchtop microcentrifuge.

    • Sonicator bath.

    • Vacuum concentrator (SpeedVac) or nitrogen evaporator.

    • HPLC system with a fluorescence detector and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Sample Preparation and Extraction
  • Harvesting: Collect 100-500 mg of fresh plant tissue (e.g., leaf). Immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Initial Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 0.6 mL of 90% methanol, vortex thoroughly, and sonicate for 20 minutes.[10]

    • Centrifuge at >12,000 x g for 20 minutes. Transfer the supernatant to a new 1.5 mL tube.

  • Re-extraction:

    • Add 0.5 mL of 100% methanol to the remaining pellet.[10]

    • Vortex and sonicate for another 20 minutes.

    • Centrifuge as before. Combine this second supernatant with the first one.

Separation of Free and Total this compound
  • Drying: Evaporate the combined methanol extracts to near dryness (~20-50 µL) in a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Splitting: Divide the concentrated extract into two equal halves in separate tubes: one for "Free SA" and one for "Total SA" analysis.[10]

  • Free SA Fraction:

    • To the "Free SA" tube, add 0.5 mL of 5% TCA. Vortex and sonicate for 5 minutes.[10]

    • Centrifuge for 15 minutes. Transfer the supernatant to a new tube.

    • Extract the aqueous phase three times with 0.5 mL of extraction buffer (Ethyl acetate:Cyclopentane:Isopropanol, 100:99:1 v/v/v).[10][11] For each extraction, vortex, centrifuge for 1 minute to separate phases, and carefully transfer the upper organic phase to a new tube.

    • Pool the organic phases and evaporate to complete dryness.

    • Resuspend the dry residue in 250 µL of the HPLC mobile phase. This sample is ready for injection.

  • Total SA Fraction (with Hydrolysis):

    • To the "Total SA" tube, add 0.1 mL of β-glucosidase solution.[10]

    • Vortex, sonicate for 5 minutes, and incubate at 37°C for 90 minutes to hydrolyze the SA-glucosides.

    • After incubation, add 0.4 mL of 5% TCA.[10]

    • Proceed with the same three-step solvent extraction using the Ethyl acetate:Cyclopentane:Isopropanol buffer as described for the "Free SA" fraction.

    • Pool the organic phases, evaporate to dryness, and resuspend in 250 µL of the HPLC mobile phase.

HPLC Analysis and Quantification
  • Standard Curve Preparation: Prepare a series of SA standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) in the mobile phase.

  • HPLC Conditions: Set up the HPLC system according to the parameters in Table 1. A fluorescence detector is recommended for high sensitivity and selectivity.[4][12]

  • Injection: Inject 20 µL of each standard and sample.

  • Quantification:

    • Identify the SA peak in the sample chromatograms by comparing the retention time with that of the SA standard.

    • Generate a linear calibration curve by plotting the peak area versus the concentration of the injected standards. The R² value should be >0.99.

    • Calculate the SA concentration in the samples using the regression equation from the standard curve.

    • Express the final concentration in µg per gram of fresh weight (µg/g FW), accounting for the initial sample mass and dilution/concentration factors throughout the protocol.

Data Presentation

Quantitative data should be presented clearly for comparison and interpretation.

Table 1: HPLC Method Parameters
ParameterCondition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)[7]
Mobile Phase 0.2 M Potassium Acetate, 0.5 mM EDTA, pH adjusted to 5.0 with Acetic Acid[10]
Flow Rate 1.0 mL/min[7][12]
Injection Volume 20 µL[7]
Column Temperature 30 °C[7]
Detection Fluorescence Detector[4][12]
Excitation λ 305 nm[7][11]
Emission λ 407 nm[7]
Table 2: Representative Method Validation Data
ParameterValueDescription
Linearity (R²) > 0.995Indicates a strong linear relationship between concentration and detector response.
Retention Time ~15 minVaries based on exact column and mobile phase composition.[13]
LOD (Limit of Detection) ~5 ng/g FWThe lowest amount of analyte that can be reliably detected.[13]
LOQ (Limit of Quantification) ~15 ng/g FWThe lowest amount of analyte that can be quantitatively determined with precision.
Table 3: Example of this compound Quantification in Arabidopsis thaliana
Sample IDTreatmentFree SA (µg/g FW)Total SA (µg/g FW)
A-1Control (Mock)0.25 ± 0.042.1 ± 0.3
A-2Control (Mock)0.21 ± 0.032.5 ± 0.4
B-1Pathogen Inoculated2.85 ± 0.2115.4 ± 1.2
B-2Pathogen Inoculated3.10 ± 0.2518.2 ± 1.5

Values are presented as mean ± standard deviation (n=3 technical replicates). The data are hypothetical and for illustrative purposes, reflecting typical trends where pathogen attack significantly increases both free and total SA levels.[14]

References

Application Notes: Extraction and Quantification of Salicylic Acid from Plant Leaf Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone that plays a critical role in regulating plant growth, development, and defense mechanisms, including systemic acquired resistance (SAR) against pathogens.[1][2] Its accurate quantification in plant tissues is essential for physiological studies, crop improvement, and the discovery of novel bioactive compounds. This document provides a detailed protocol for the extraction of both free and total salicylic acid from plant leaf samples, optimized for analysis by High-Performance Liquid Chromatography (HPLC).

This compound Signaling Pathway in Plants

This compound signaling is central to plant immunity. Pathogen recognition triggers SA biosynthesis through two primary pathways originating from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[3][4] Upon SA accumulation, it binds to NPR1 (NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1) oligomers in the cytosol, causing them to monomerize.[3] These NPR1 monomers translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of defense-related genes, such as Pathogenesis-Related (PR) genes, leading to a robust immune response.[3][5]

Salicylic_Acid_Signaling cluster_pathogen Pathogen Recognition cluster_cytosol Cytosol cluster_nucleus Nucleus Pathogen Pathogen Effector Chorismate Chorismate Pathogen->Chorismate triggers biosynthesis SA This compound (SA) Accumulation Chorismate->SA ICS/PAL pathways NPR1_Oligo NPR1 Oligomer SA->NPR1_Oligo binds & monomerizes NPR1_Mono_C NPR1 Monomer NPR1_Oligo->NPR1_Mono_C NPR1_Mono_N NPR1 Monomer NPR1_Mono_C->NPR1_Mono_N translocation TGA TGA Transcription Factors NPR1_Mono_N->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified this compound (SA) signaling pathway in plants.

Experimental Protocol: this compound Extraction

This protocol is adapted from established methods and is suitable for quantifying both free SA and SA released from glucoside conjugates (total SA).[6][7] The procedure involves methanol (B129727) extraction, followed by purification and optional enzymatic hydrolysis.

Materials and Reagents

  • Leaf tissue

  • Liquid nitrogen

  • 90% Methanol (HPLC grade)

  • 100% Methanol (HPLC grade)

  • 5% Trichloroacetic acid (TCA)

  • β-glucosidase solution (e.g., 80 units/mL in 0.1M sodium acetate (B1210297), pH 5.2)[6]

  • Extraction buffer: Ethyl acetate / Cyclopentane / Isopropanol (100:99:1, v/v/v)[6][7]

  • HPLC mobile phase (e.g., 0.2M Potassium acetate, 0.5mM EDTA, pH adjusted to 5.0 with acetic acid)[6]

  • Microcentrifuge tubes (2 mL and 1.5 mL)

  • Sonicator bath

  • Benchtop microcentrifuge

  • SpeedVac or nitrogen evaporator

Procedure

  • Sample Preparation:

    • Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[8][9]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Weigh 100-500 mg of the frozen powder into a pre-weighed 2 mL microcentrifuge tube.[6] For smaller sample sizes (20-50 mg), highly sensitive GC-MS methods may be required.[10]

  • Initial Extraction:

    • Add 0.6 mL of 90% methanol to the tissue. Vortex vigorously to ensure complete mixing.

    • Sonicate the sample in a sonicator bath for 20 minutes.[6]

    • Centrifuge at maximum speed (e.g., >12,000 x g) for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Re-extraction:

    • Add 0.5 mL of 100% methanol to the remaining pellet.

    • Vortex thoroughly and centrifuge for 20 minutes.

    • Combine this second supernatant with the first one. Mix well.

  • Sample Splitting and Hydrolysis (for Total SA):

    • Divide the combined supernatant into two equal aliquots. One will be used for free SA and the other for total SA.

    • For Total SA: Dry the aliquot in a SpeedVac or under a gentle stream of nitrogen until 10-50 µL remains.[6] Add 0.1 mL of β-glucosidase solution, vortex, and incubate at 37°C for 90 minutes to release SA from its glucoside form.[6]

    • For Free SA: Proceed directly with the "Purification" step for the second aliquot.

  • Purification:

    • For Total SA (post-hydrolysis): Add 0.4 mL of 5% TCA. Vortex and sonicate for 5 minutes.

    • For Free SA: Add 0.5 mL of 5% TCA to the aliquot. Vortex and sonicate for 5 minutes.[6]

    • Centrifuge the samples for 15 minutes at maximum speed. Transfer the supernatant to a new tube.

    • Add 0.5 mL of the extraction buffer (Ethyl acetate/Cyclopentane/Isopropanol) to the supernatant. Vortex vigorously, then centrifuge for 1 minute to separate the phases.

    • Carefully transfer the upper organic phase to a new, clean tube. Repeat this extraction two more times, combining the organic phases.

  • Final Preparation for HPLC:

    • Evaporate the pooled organic phase to dryness in a SpeedVac or under nitrogen. Care must be taken as SA can sublimate during aggressive drying.[11]

    • Resuspend the dried pellet in a known volume (e.g., 250 µL) of the HPLC mobile phase.[6]

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • The sample is now ready for analysis by HPLC with fluorescence detection (Excitation: ~305 nm, Emission: ~365-407 nm).[7]

Data Presentation

Quantitative data from extraction experiments can be summarized to compare the efficiency of different methods or solvent systems. Microwave-assisted extraction has been shown to improve yields compared to traditional methods.[12]

ParameterMethanol MacerationMicrowave-Assisted (75% Ethanol)[12]Notes
Sample Size 100-500 mg2.0 gMicrowave methods may require larger starting material.
Extraction Time > 1 hour10 minutesSignificant time savings with microwave assistance.
Solvent 90% and 100% Methanol75% v/v Ethanol:WaterEthanol is considered a "greener" solvent.
Relative Yield BaselineUp to 70% higherYields are highly dependent on plant species and tissue type.[12]
Hydrolysis Yield Baseline (Enzymatic)Up to 20% higher (Alkaline)Alkaline hydrolysis can be a faster alternative to enzymatic methods.[12]

Experimental Workflow Diagram

The following diagram outlines the key steps in the this compound extraction protocol for both free and total SA analysis.

Extraction_Workflow Start Weigh Frozen Leaf Powder (100-500 mg) Extract1 Add 90% Methanol, Sonicate & Centrifuge Start->Extract1 Supernatant1 Collect Supernatant 1 Extract1->Supernatant1 Extract2 Re-extract Pellet with 100% Methanol & Centrifuge Extract1->Extract2 Combine Combine Supernatants Supernatant1->Combine Supernatant2 Collect Supernatant 2 Extract2->Supernatant2 Supernatant2->Combine Split Split Sample into Two Aliquots Combine->Split Free_TCA Add 5% TCA, Sonicate & Centrifuge Split->Free_TCA Free SA Total_Dry Dry Down Aliquot Split->Total_Dry Total SA Free_Purify Liquid-Liquid Extraction with Ethyl Acetate Buffer Free_TCA->Free_Purify Dry_Final Dry Organic Phase (Nitrogen or SpeedVac) Free_Purify->Dry_Final Total_Hydrolyze Enzymatic Hydrolysis (β-glucosidase, 37°C, 90 min) Total_Dry->Total_Hydrolyze Total_TCA Add 5% TCA, Sonicate & Centrifuge Total_Hydrolyze->Total_TCA Total_Purify Liquid-Liquid Extraction with Ethyl Acetate Buffer Total_TCA->Total_Purify Total_Purify->Dry_Final Reconstitute Reconstitute in Mobile Phase Dry_Final->Reconstitute End Analyze by HPLC Reconstitute->End

Caption: Workflow for free and total this compound extraction from leaf tissue.

References

Application Note: Analyzing Salicylic Acid Signaling Pathways Using Transcriptomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone that plays a critical role in plant immunity, mediating local defense responses and systemic acquired resistance (SAR) against a broad range of pathogens.[1][2][3][4] Upon pathogen recognition, plants often accumulate SA, which triggers a massive transcriptional reprogramming, leading to the activation of defense genes.[5][6] Understanding the intricate signaling networks governed by SA is crucial for developing novel strategies for crop protection and for identifying potential drug targets.

Transcriptomics, particularly RNA sequencing (RNA-seq), has emerged as a powerful tool for obtaining a global snapshot of gene expression changes in response to SA.[7] This technology allows for the identification of SA-responsive genes, the characterization of their regulatory networks, and the dissection of complex signaling cascades. This application note provides an overview of the SA signaling pathway and detailed protocols for its analysis using transcriptomics.

Overview of Salicylic Acid Signaling

The SA signaling pathway is complex, involving multiple receptors and downstream components that fine-tune the plant's defense response. The signaling can be broadly divided into two main branches: NPR1-dependent and NPR1-independent pathways.

  • NPR1-Dependent Signaling: NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a key transcriptional co-regulator in SA signaling.[3][8] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large set of defense genes, including the classic marker gene PATHOGENESIS-RELATED GENE 1 (PR1).[2][5]

  • NPR1-Independent Signaling: Plants also possess SA signaling pathways that function independently of NPR1.[1][9][10] These pathways are crucial for the activation of an early wave of SA-responsive genes, often involved in cell protection and initial signaling events.[9][10] Other SA receptors, such as NPR3 and NPR4, act as adaptors for the proteasomal degradation of NPR1, thereby modulating the amplitude and duration of the defense response.[11]

Salicylic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Monomerization NPR1_monomer_nuc NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nuc Nuclear Translocation TGA TGA Factors NPR1_monomer_nuc->TGA Binds Proteasome Proteasome NPR1_monomer_nuc->Proteasome WRKYs_dep WRKY TFs TGA->WRKYs_dep Recruits lab_dep NPR1-Dependent Pathway PR_Genes PR Gene Expression (e.g., PR1) WRKYs_dep->PR_Genes Activates WRKYs_indep WRKY TFs Early_Genes Early Gene Expression (e.g., GSTs) WRKYs_indep->Early_Genes Activates lab_indep NPR1-Independent Pathway NPR3_NPR4 NPR3 / NPR4 NPR3_NPR4->NPR1_monomer_nuc Targets for degradation SA This compound (SA) SA->NPR1_oligomer induces redox change SA->WRKYs_indep Activates SA->NPR3_NPR4 Binds

Caption: Simplified this compound (SA) Signaling Pathways.

Experimental Workflow for Transcriptomic Analysis

A typical RNA-seq experiment to analyze the SA-responsive transcriptome involves several key stages, from experimental design and sample preparation to sequencing and bioinformatic analysis. The goal is to compare the transcriptomes of SA-treated plants with mock-treated control plants to identify differentially expressed genes (DEGs).

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Plant_Growth 1. Plant Growth (e.g., Arabidopsis) SA_Treatment 2. SA / Mock Treatment Plant_Growth->SA_Treatment Sampling 3. Sample Collection (Time Course) SA_Treatment->Sampling RNA_Extraction 4. Total RNA Extraction Sampling->RNA_Extraction QC1 5. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep 6. RNA-seq Library Preparation QC1->Library_Prep Sequencing 7. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 8. Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Trimming 9. Adapter & Quality Trimming QC2->Trimming Alignment 10. Genome Alignment (e.g., HISAT2) Trimming->Alignment Quantification 11. Gene Expression Quantification Alignment->Quantification DEG_Analysis 12. Differential Expression Analysis (e.g., DESeq2) Quantification->DEG_Analysis Enrichment 13. Functional Enrichment (GO, KEGG) DEG_Analysis->Enrichment Validation 14. qRT-PCR Validation of Key DEGs DEG_Analysis->Validation

Caption: General workflow for transcriptomic analysis of SA signaling.

Data Presentation

Transcriptomic analysis generates vast datasets. Summarizing this data in tables is essential for interpretation and comparison.

Table 1: Key Genes and Transcription Factors in SA Signaling

Gene/Protein FamilyFunction in SA SignalingTypical Expression Change upon SA Treatment
NPR1 Master co-regulator of SA-dependent gene expression.[3][8]Generally stable or slightly induced
NPR3/NPR4 SA receptors that mediate NPR1 degradation.[11]Induced
TGA Factors bZIP transcription factors that bind NPR1 to activate downstream genes.[2]Induced
WRKY Factors Large family of transcription factors acting as both positive and negative regulators.[12]Many members are strongly induced (e.g., WRKY70)
PR Genes (e.g., PR1) Pathogenesis-Related genes; classic markers for SA-induced defense.[3][13]Strongly induced
GSTs (e.g., GST6) Glutathione S-Transferases; involved in detoxification and redox homeostasis.[9][10]Strongly induced (early response)
ICS1 Isochorismate Synthase 1; key enzyme in the SA biosynthesis pathway.[6]Induced

Table 2: Example of Differentially Expressed Genes (DEGs) in Arabidopsis 8 Hours After SA Treatment

Gene IDGene NameLog2 Fold Change (SA vs. Mock)Adjusted p-valueBiological Process
AT2G14610PR1+8.5< 1.00E-150Defense response, SAR
AT1G64280WRKY70+4.2< 1.00E-80Transcriptional regulation, defense
AT2G43590GSTU4+3.8< 1.00E-75Detoxification, oxidative stress response
AT1G74710ICS1+3.1< 1.00E-60This compound biosynthesis
AT5G44420MYC2-2.5< 1.00E-45Jasmonic acid signaling (crosstalk)
AT3G55980JAZ1-2.1< 1.00E-40Jasmonic acid signaling (crosstalk)

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana

This protocol describes the exogenous application of SA to induce the defense signaling pathway for transcriptomic analysis.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 3-4 weeks old, grown under controlled conditions (12h light/12h dark cycle).

  • This compound (Sigma-Aldrich).

  • Tween 20 (or other suitable surfactant).

  • Milli-Q water.

  • Spray bottles.

  • Liquid nitrogen.

  • Sterile forceps and microcentrifuge tubes.

Procedure:

  • Prepare a 100 mM SA stock solution in 70% ethanol. Store at -20°C.

  • On the day of the experiment, prepare a 1 mM SA treatment solution by diluting the stock solution in Milli-Q water. Add Tween 20 to a final concentration of 0.02% (v/v) to ensure even spreading on the leaves.

  • Prepare a mock treatment solution containing Milli-Q water and 0.02% (v/v) Tween 20.

  • Designate at least three biological replicates for each treatment (SA and mock) and for each time point.

  • Uniformly spray the aerial parts of the plants with either the 1 mM SA solution or the mock solution until the leaves are thoroughly wetted.[14][15] Keep treated and mock plants separate to avoid cross-contamination.

  • Collect leaf tissue at desired time points (e.g., 0, 1, 4, 8, 24 hours) post-treatment. For each sample, pool leaves from 3-5 different plants to create a biological replicate.

  • Immediately flash-freeze the collected tissue in liquid nitrogen to halt biological activity.

  • Store the frozen samples at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Materials:

  • Frozen plant tissue from Protocol 1.

  • Mortar and pestle, pre-chilled with liquid nitrogen.

  • Plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, QIAGEN).

  • DNase I (RNase-free).

  • Nanodrop spectrophotometer.

  • Agilent Bioanalyzer (or similar instrument) with RNA analysis kit.

Procedure:

  • Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Quickly transfer approximately 100 mg of the frozen powder to a microcentrifuge tube.

  • Proceed immediately with RNA extraction following the manufacturer's protocol for the chosen kit. This typically involves cell lysis, homogenization, and binding of RNA to a silica (B1680970) membrane.

  • Perform an on-column DNase I digestion step as per the kit's instructions to remove contaminating genomic DNA.

  • Elute the purified RNA in RNase-free water.

  • Quality Control (QC):

    • Quantification: Measure the RNA concentration and purity using a Nanodrop spectrophotometer. Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.

    • Integrity: Assess RNA integrity by running the samples on an Agilent Bioanalyzer. High-quality RNA will have an RNA Integrity Number (RIN) of ≥ 8.0.

Protocol 3: RNA-seq Library Preparation and Sequencing (General Outline)

This protocol provides a general workflow. Specific steps will vary based on the commercial kit used (e.g., Illumina TruSeq, NEBNext Ultra II).

Procedure:

  • Start with 0.1-1 µg of high-quality total RNA (RIN ≥ 8.0).

  • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

  • Fragmentation and Priming: Fragment the isolated mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods. Prime the fragments with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP instead of dTTP for stranded libraries.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA to make them blunt and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) different samples.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.

  • Library QC and Quantification: Validate the final library size using a Bioanalyzer and quantify it accurately using qPCR.

  • Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq) to generate raw sequencing reads (e.g., 50 bp single-end or 150 bp paired-end).

Protocol 4: Bioinformatic Analysis of RNA-seq Data

Software/Tools:

  • FastQC (for quality control).

  • Trimmomatic (for trimming).

  • HISAT2 (for alignment).

  • SAMtools (for handling alignment files).

  • featureCounts or HTSeq (for read counting).

  • R/Bioconductor with packages like DESeq2 or edgeR (for differential expression analysis).

Procedure:

  • Raw Read QC: Assess the quality of the raw sequencing reads (.fastq files) using FastQC.[16]

  • Trimming: Remove adapter sequences and low-quality bases from the reads using Trimmomatic.

  • Alignment: Align the cleaned reads to a reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2.[17] This generates .sam or .bam files.

  • Read Counting: Quantify the number of reads mapping to each annotated gene using tools like featureCounts.[17] The output is a count matrix, with genes in rows and samples in columns.

  • Differential Expression Analysis:

    • Import the count matrix into R.

    • Use DESeq2 or edgeR to perform normalization and statistical analysis to identify genes that are significantly up- or down-regulated between SA-treated and mock-treated samples.

    • Set thresholds for significance, typically an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a |log2 fold change| > 1.[18]

  • Functional Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes and signaling pathways.[19][20]

Protocol 5: Validation of Differentially Expressed Genes by qRT-PCR

It is crucial to validate the expression patterns of a subset of key DEGs identified by RNA-seq using an independent method like quantitative real-time PCR (qRT-PCR).[21][22][23]

Materials:

  • Aliquots of the same RNA samples used for RNA-seq.

  • cDNA synthesis kit (e.g., SuperScript IV, Thermo Fisher).

  • qRT-PCR master mix (e.g., SYBR Green Master Mix).

  • Gene-specific primers for target genes and a reference (housekeeping) gene (e.g., ACTIN2 or UBQ10).

  • qRT-PCR instrument.

Procedure:

  • Primer Design: Design primers for 5-10 target DEGs (including both up- and down-regulated genes) and at least one stable reference gene.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reliable kit.

  • qRT-PCR Reaction: Set up qRT-PCR reactions in triplicate for each gene in each sample. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.

  • Data Analysis:

    • Calculate the quantification cycle (Cq) values for each reaction.

    • Normalize the Cq values of the target genes to the Cq value of the reference gene (ΔCq).

    • Calculate the relative expression levels using the 2-ΔΔCq method.[23]

  • Comparison: Compare the relative expression fold changes from qRT-PCR with the fold changes from the RNA-seq data to confirm the validity of the transcriptomic results.[20][24]

Conclusion

The combination of controlled this compound treatments and high-throughput transcriptomic analysis provides a powerful framework for dissecting the complex gene regulatory networks underlying plant immunity. The protocols outlined in this application note offer a robust methodology for identifying SA-responsive genes, elucidating signaling cascades, and discovering novel components of the plant defense system. This knowledge is invaluable for researchers in basic plant science and for professionals aiming to develop new strategies for enhancing disease resistance in crops.

References

Application Notes and Protocols for Salicylic Acid Treatment to Induce Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a key regulator of plant defense responses against a wide range of pathogens.[1] Exogenous application of SA can induce systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity that protects plants from subsequent infections.[2][3] These application notes provide detailed protocols for the preparation and application of salicylic acid to induce plant defense mechanisms, along with a summary of expected quantitative outcomes and a depiction of the underlying signaling pathway.

This compound Signaling Pathway

Upon pathogen recognition, plants synthesize SA, which triggers a signaling cascade leading to the activation of defense genes.[4] A key player in this pathway is the NONEXPRESSER OF PATHOGENESIS-RELATED GENES1 (NPR1) protein.[5][6] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[7] Increased SA levels lead to the monomerization of NPR1 and its translocation to the nucleus.[7] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of defense-related genes, including Pathogenesis-Related (PR) genes.[7][8]

Salicylic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (oligomer) NPR1_monomer_cyto NPR1 (monomer) NPR1_oligomer->NPR1_monomer_cyto SA NPR1_monomer_nu NPR1 (monomer) NPR1_monomer_cyto->NPR1_monomer_nu Translocation TGA TGA Transcription Factors NPR1_monomer_nu->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induction Defense_Response Defense Response (e.g., SAR) PR_Genes->Defense_Response Pathogen Pathogen (Biotic Stress) SA_synthesis This compound (SA) Biosynthesis Pathogen->SA_synthesis SA_synthesis->NPR1_oligomer Accumulation Experimental_Workflow A Plant Acclimatization B This compound Treatment (Foliar, Drench, or Seed) A->B C Control Treatment (Solvent/Water) A->C D Incubation Period (e.g., 24-96 hours) B->D C->D E Pathogen Inoculation (Optional) D->E F Sample Collection (Leaf tissue, Roots, etc.) D->F I Disease Severity Assessment E->I G Biochemical Assays (Enzyme activity, Phenols, H2O2) F->G H Gene Expression Analysis (qRT-PCR of PR genes) F->H J Data Analysis and Interpretation G->J H->J I->J

References

Application Notes & Protocols: Salicylic Acid in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic (B10762653) acid (SA) is a well-known phenolic compound with a wide range of therapeutic applications, including anti-inflammatory, analgesic, keratolytic, and anti-cancer properties.[1] In agriculture, it functions as a key signaling molecule in plant defense mechanisms, particularly in Systemic Acquired Resistance (SAR).[2][3] However, its therapeutic efficacy can be limited by poor solubility, potential side effects at high doses, and rapid metabolism.[1][2][3]

Encapsulating salicylic acid within nanoparticle drug delivery systems offers a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility and stability of SA, provide controlled and sustained release, improve targeting to specific sites, and reduce systemic toxicity.[4][5][6] This document provides an overview of various nanoparticle systems for SA delivery, summarizes key quantitative data, and offers detailed protocols for their synthesis and characterization.

Applications of this compound-Loaded Nanoparticles

  • Topical and Dermatological Delivery: Lipid-based nanoparticles, such as stearic acid-oleic acid nanoparticles (SONs), have been developed for the controlled release of SA in topical creams. This approach aims to minimize side effects and reduce application frequency, thereby improving patient compliance.[4][6]

  • Plant Science and Agriculture: Nanoparticles are used to deliver SA to plants to stimulate growth and enhance resistance to biotic and abiotic stresses.[2][3] Chitosan-based and mesoporous silica (B1680970) nanoparticles can protect SA from degradation and ensure a slow, sustained release, which is crucial as high concentrations of free SA can be phytotoxic.[2][3][7] These systems have been shown to improve plant immunity against pathogens like Phytophthora nicotianae and enhance tolerance to heavy metal stress.[8][9]

  • Cancer Therapy: Magnetic iron oxide nanoparticles (Fe₃O₄) functionalized with SA are being explored for targeted cancer therapy.[10][11] The magnetic core allows for targeted delivery to tumor sites using an external magnetic field, while SA may exert its own anti-tumor effects.[12]

  • Antimicrobial and Antibiofilm Applications: Silver nanoparticles synthesized using this compound as a reducing and capping agent (SA-AgNPs) have demonstrated significant antibacterial and antibiofilm properties against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]

Quantitative Data Summary

The following tables summarize the physicochemical properties of various this compound-loaded nanoparticle formulations reported in the literature.

Table 1: Physicochemical Characteristics of this compound Nanoparticles

Nanoparticle TypeBase MaterialsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Lipid Nanoparticles Stearic Acid, Oleic Acid166 - 495-30.5 to -40.255.4 - 78.8Not Reported[4]
Magnetic Nanoparticles Fe₃O₄, Bovine Serum Albumin (BSA)< 30> -30 (at pH > 7.5)~91~30[1][5]
Mesoporous Silica (MSNs) TEOS, CTAC~150-25.6Not Applicable*~80[8]
Chitosan (B1678972) Nanoparticles Chitosan, TPP~200Not ReportedNot ReportedNot Reported[9]
CS-Zn-SA NPs Chitosan, Zinc, SA13.5Not ReportedNot ReportedNot Reported[14]

Note: For MSNs, SA is adsorbed into nano-channels rather than encapsulated in the traditional sense.

Table 2: In Vitro Release Profile of this compound from Nanoparticles

Nanoparticle TypeRelease ConditionsInitial Burst Release (First 8-12h)Sustained ReleaseRelease MechanismReference
Lipid Nanoparticles Phosphate Buffer (pH 7.4)Rapid release observedSlower, constant release up to 24hBiphasic pattern[4]
Magnetic Nanoparticles Phosphate-Buffered Saline (PBS)~50% release within 6hReaches equilibrium after 6hDiffusion-controlled[1]
Mesoporous Silica (MSNs) Not SpecifiedNot SpecifiedMaintained 84.79% resistance effect after 15 daysSlow and gradual[8]
Chitosan-Cellulose pH 4.5~35.2%~68.1% after 96hFickian Diffusion[7]

Experimental Protocols

Protocol for Synthesis of Stearic Acid-Oleic Acid Nanoparticles (SONs)

This protocol is based on the melt emulsification and ultrasonication method.[4][6]

Materials:

  • Stearic Acid

  • Oleic Acid

  • This compound

  • Polysorbate 80 (Tween 80)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Weigh the desired amounts of stearic acid, oleic acid, and this compound. Place them in a beaker and heat to 75-80°C in a water bath until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve Polysorbate 80 in deionized water. Heat this aqueous phase to the same temperature as the lipid melt (75-80°C).

  • Emulsification: Add the hot aqueous phase to the hot lipid melt dropwise under continuous high-speed stirring (e.g., 13,500 rpm using a high-shear homogenizer) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe sonication for 15 minutes.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: The nanoparticle dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.

Protocol for Synthesis of Chitosan-TPP Nanoparticles

This protocol uses the ionic gelation method.[9]

Materials:

  • Chitosan (low molecular weight)

  • Acetic Acid (1% v/v)

  • Polysorbate 80 (Tween 80)

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Sodium Tripolyphosphate (TPP)

  • Double-distilled water

Procedure:

  • Chitosan Solution: Prepare a 2% (w/v) chitosan solution by dissolving it in 1% acetic acid. Add 1% (v/v) Polysorbate 80 as an emulsifier and mix for 10 minutes.

  • This compound Solution (Oil Phase): Dissolve this compound in dichloromethane (DCM) at a ratio of 2:10.

  • Emulsification: Mix the oil phase (SA in DCM) with the aqueous chitosan solution. Sonicate the mixture using a probe sonicator at 15 kHz for 10 minutes to form an emulsion.

  • Cross-linking: Prepare a 1% (w/v) TPP solution in double-distilled water. Add the TPP solution dropwise into the emulsion under continuous stirring. Nanoparticles will form spontaneously via ionic gelation between the positively charged chitosan and the negatively charged TPP.

  • Purification and Collection: Continue stirring for 30-60 minutes. Collect the nanoparticles by centrifugation, wash them repeatedly with double-distilled water to remove unreacted reagents, and finally dry them under a vacuum.

Protocol for Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol is based on a modified Stöber method.[8]

Materials:

Procedure:

  • Template Solution: Dissolve 2 g of CTAC in 50 mL of deionized water with continuous stirring at room temperature.

  • Addition of Reagents: Add 10 mL of EtOH and 6 mL of TEA to the solution. Stir vigorously for 10 minutes.

  • Heating and TEOS Addition: Heat the mixture to 80°C in an oil bath. Add 4 mL of TEOS dropwise under fast stirring.

  • Reaction: Reflux the mixture at 80°C for 2 hours.

  • Collection: Cool the reaction to room temperature and collect the synthesized nanoparticles by centrifugation (8000 rpm, 10 min).

  • Template Removal: To create the porous structure, the CTAC template must be removed. This is typically done by refluxing the product in an acidic ethanol solution.

Protocol for Loading this compound into MSNs

Materials:

  • Synthesized MSNs

  • This compound

  • Ethanol (EtOH)

Procedure:

  • Prepare Saturated SA Solution: Prepare a saturated solution of this compound in ethanol.

  • Dispersion: Disperse 200 mg of the synthesized MSNs into the saturated SA-ethanol solution.

  • Loading: Use a vacuum method to facilitate the absorption of the SA solution into the nano-channels of the MSNs.[8] This involves placing the dispersion under a vacuum to remove trapped air from the pores, allowing the solution to enter.

  • Drying: After loading, the SA-loaded MSNs are collected and dried to remove the ethanol, leaving the this compound crystals inside the pores.

Protocol for In Vitro Drug Release Study

Materials:

  • SA-loaded nanoparticles

  • Phosphate-Buffered Saline (PBS) of desired pH (e.g., 7.4 for physiological, 5.5 for skin)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of SA-loaded nanoparticles and disperse them in a small volume of the release medium (PBS).

  • Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag and seal it securely.

  • Release Study: Immerse the sealed dialysis bag in a larger vessel containing a known volume of the release medium (e.g., 50 mL). Place the entire setup in a shaking incubator at 37°C to maintain sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Analyze the collected samples for this compound concentration using a UV-Vis spectrophotometer at its characteristic wavelength.

  • Calculation: Calculate the cumulative percentage of drug released at each time point using a pre-established calibration curve for this compound.

Visualized Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.

G cluster_0 Phase 1: Formulation & Synthesis cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Performance Evaluation A Selection of Nanoparticle System (e.g., Lipid, Polymer) B Synthesis Protocol (e.g., Emulsification, Ionic Gelation) A->B C Loading of This compound B->C D Purification (Centrifugation/ Dialysis) C->D E Physicochemical Characterization (Size, Zeta, Morphology) D->E F Quantification (Encapsulation Efficiency, Drug Loading) E->F G In Vitro Release Studies F->G H In Vitro / In Vivo Efficacy Studies G->H I Toxicity and Biocompatibility Assays H->I SAR_Pathway SA_NP This compound Nanoparticles SA_Release Sustained Release of this compound SA_NP->SA_Release NPR1_inactive NPR1 (inactive) in Cytoplasm SA_Release->NPR1_inactive triggers change in cellular redox state NPR1_active NPR1 (active monomer) Enters Nucleus NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA binds to Defense_Genes Expression of Pathogenesis-Related (PR) Genes TGA->Defense_Genes activates SAR Systemic Acquired Resistance Defense_Genes->SAR

References

Formulation of Salicylic Acid for Topical Chemical Peels: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylic (B10762653) acid (SA), a beta-hydroxy acid (BHA), has been a cornerstone in dermatological treatments for over two millennia, valued for its keratolytic, comedolytic, anti-inflammatory, and antimicrobial properties.[1][2][3] Its lipophilic nature allows for effective penetration into the lipid-rich environment of the sebaceous glands, making it a particularly effective agent for treating acne vulgaris.[1] As a chemical peeling agent, salicylic acid is utilized in a range of concentrations to address various skin conditions, including acne, melasma, photodamage, and post-inflammatory hyperpigmentation, and is considered safe for a variety of skin types.[1][4][5] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-based topical chemical peels, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mechanism as a peeling agent is now understood to be desmolytic rather than keratolytic.[1] It disrupts the intercellular connections between corneocytes by removing intercellular lipids that are covalently linked to the cornified envelope.[1] This action reduces corneocyte cohesion, leading to exfoliation of the stratum corneum.

At a cellular level, this compound has been shown to modulate signaling pathways involved in inflammation and lipogenesis. For instance, it can suppress the NF-κB pathway, reducing inflammation, and downregulate the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway, which decreases sebum production in sebocytes.[6]

cluster_0 This compound Application cluster_1 Cellular Effects cluster_2 Clinical Outcomes SA This compound (Topical) NFkB NF-κB Pathway (Suppression) SA->NFkB AMPK AMPK/SREBP-1 Pathway (Downregulation) SA->AMPK Desmosomes Desmosome Disruption SA->Desmosomes Inflammation Reduced Inflammation NFkB->Inflammation Sebum Decreased Sebum Production AMPK->Sebum Exfoliation Exfoliation Desmosomes->Exfoliation

This compound Mechanism of Action

Formulation Considerations

The efficacy and safety of a this compound peel are highly dependent on its formulation, including the concentration of this compound, the vehicle used, and the pH of the final solution.

Concentration

This compound is used in a wide range of concentrations for chemical peels, typically from 20% to 50%.[1] The concentration directly influences the depth of the peel, with higher concentrations leading to a more superficial peel.

ConcentrationTypical UseReference
20%Initial peels, sensitive skin, acne vulgaris[1][4]
30%Acne vulgaris, melasma, photodamage[1][4][7]
50%Actinic damage, pigmentary changes, lentigines[1]
Vehicle

The vehicle plays a crucial role in the delivery, penetration, and potential side effects of the this compound peel.

VehicleProperties and NotesReference
Ethanol (B145695)A common vehicle that is highly soluble for this compound. The alcohol evaporates upon application, leaving this compound crystals on the skin, which appears as a "pseudofrost".[8][1][8]
Polyethylene (B3416737) Glycol (PEG)A newer formulation vehicle that has been shown to reduce systemic absorption and side effects such as stinging and burning. This formulation is considered safer, particularly for individuals with compromised skin barriers.[7][9][10][7][9][10]
Ointment/Paste (e.g., Aquaphor)Used for higher concentrations (e.g., 50%) and often for treating specific areas like hands and forearms for actinic damage and pigmentary changes.[1][8][1][8]
pH

The pH of the formulation is a critical factor influencing the activity and irritation potential of the peel. A lower pH increases the amount of free acid available to penetrate the skin, thus enhancing the peel's efficacy but also potentially increasing irritation. For this compound peels, an optimal pH is typically between 3 and 4.[11][12]

pH RangeEffectReference
< 3.0Increased penetration and efficacy, but higher risk of irritation. Should be used with caution.[11][12]
3.0 - 4.0Optimal balance of efficacy and tolerability for most skin types.[11][12]
> 4.0Reduced efficacy due to lower free acid availability.[12]

Experimental Protocols

Formulation Preparation Protocol: 20% this compound in Ethanol

This protocol describes the preparation of a 100 mL solution of 20% (w/v) this compound in ethanol, a common formulation for superficial chemical peels.

Materials:

  • This compound powder (USP grade)

  • 95% Ethanol

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinder

  • Storage bottle (amber glass)

Procedure:

  • Weigh 20 g of this compound powder.

  • Measure 100 mL of 95% ethanol using a graduated cylinder.

  • Place the magnetic stir bar in the glass beaker and add the 100 mL of ethanol.

  • Place the beaker on the magnetic stirrer and begin stirring.

  • Slowly add the 20 g of this compound powder to the stirring ethanol.

  • Continue stirring until the this compound is completely dissolved.

  • Transfer the solution to an amber glass bottle for storage to protect it from light.

  • Label the bottle clearly with the contents, concentration, and date of preparation.

Note: Due to the evaporation of alcohol with repeated opening of the container, the concentration of the solution may increase over time.[8] It is advisable to prepare fresh batches regularly or re-verify the concentration if the solution has been stored for an extended period.

start Start weigh_sa Weigh 20g This compound start->weigh_sa measure_etoh Measure 100mL 95% Ethanol start->measure_etoh dissolve Dissolve SA in Ethanol with stirring weigh_sa->dissolve measure_etoh->dissolve storage Store in Amber Glass Bottle dissolve->storage end End storage->end

20% this compound Peel Formulation Workflow
In Vitro Skin Permeation Study Protocol

This protocol outlines a method for assessing the percutaneous absorption of a this compound formulation using a Franz diffusion cell setup with an ex vivo porcine skin model. Porcine skin is a relevant model due to its structural and physiological similarities to human skin.[13]

Materials:

  • Franz diffusion cells

  • Ex vivo full-thickness porcine skin

  • This compound peel formulation

  • Phosphate-buffered saline (PBS) as receptor fluid

  • High-performance liquid chromatography (HPLC) system for analysis

  • Syringes and needles

  • Water bath/circulator

Procedure:

  • Prepare the porcine skin by carefully removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor fluid at 32°C ± 1°C using a water bath to mimic skin surface temperature.

  • Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.[14]

  • At the end of the experiment, dismount the skin and analyze the amount of this compound retained in the different skin layers.

Clinical Application Protocol for a Superficial this compound Peel

This protocol provides a standardized procedure for the clinical application of a 20% or 30% this compound peel.

Pre-Peel Preparation:

  • A pre-peel regimen may be initiated 2-4 weeks prior to the peel, which can include topical retinoids or hydroquinone, especially for patients with hyperpigmentation.[1]

  • Discontinue the use of any exfoliating agents or potentially irritating topical products for at least 48 hours before the peel.[15]

Peel Application Procedure:

  • Cleansing: Thoroughly cleanse the patient's face with a gentle cleanser to remove makeup and debris.[16]

  • Degreasing: Degrease the skin with alcohol or acetone (B3395972) to remove surface oils, which ensures even penetration of the peel solution.[1]

  • Protection: Apply petrolatum to sensitive areas such as the corners of the eyes, nostrils, and lips.[8]

  • Application: Apply the this compound solution evenly to the treatment area using cotton-tipped applicators or gauze.[8][16] A "pseudofrost" of this compound crystals will appear as the ethanol vehicle evaporates.[8]

  • Contact Time: this compound peels are typically self-neutralizing and are left on the skin.[17][18] The peel becomes inactive within about 5 minutes after application.[17]

  • Removal: The crystallized this compound can be gently wiped off with a wet gauze, or the face can be washed with cool water.[8][19]

Post-Peel Care:

  • Application of a moisturizer and a broad-spectrum sunscreen with an SPF of 30 or higher is essential.[15]

  • Patients should be advised to avoid sun exposure and continue using sunscreen daily.

  • Mild peeling and dryness may occur for a few days post-treatment and can be managed with moisturizers.[1][5]

Safety and Efficacy Evaluation

The safety and efficacy of this compound peels should be assessed through clinical studies.

ParameterMethod of AssessmentKey Findings from LiteratureReference
Efficacy
Acne VulgarisLesion counts (comedones, papules, pustules), investigator's global assessmentSignificant improvement in both comedonal and inflammatory acne lesions.[20][10][20]
Melasma & HyperpigmentationMelasma Area and Severity Index (MASI) score, colorimetryEffective in reducing hyperpigmentation, especially when combined with pre-peel hydroquinone.[3][4][3][4]
Skin Texture & Oily SkinSebumetry, patient satisfaction questionnairesImproves rough texture and reduces oiliness.[1][4][1][4]
Safety
Adverse EventsDocumentation of erythema, edema, crusting, burning, and pigmentary changesGenerally well-tolerated with mild and transient side effects.[5][16] Common side effects include mild burning, erythema, and dryness.[5][16][5][16]
Systemic AbsorptionMeasurement of this compound levels in plasmaFormulations in a polyethylene glycol (PEG) vehicle show significantly lower systemic absorption compared to other vehicles, reducing the risk of salicylism.[7][9][7][9]

Conclusion

The formulation of this compound for topical chemical peels requires careful consideration of concentration, vehicle, and pH to optimize efficacy and safety. The provided protocols for formulation, in vitro testing, and clinical application offer a framework for researchers and drug development professionals to develop and evaluate novel this compound peel products. Further research into advanced delivery systems and combination therapies can continue to enhance the therapeutic potential of this versatile active ingredient.

References

In Vitro Efficacy of Salicylic Acid: A Guide to Preclinical Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Evaluating the Therapeutic Potential of Salicylic (B10762653) Acid In Vitro: A Comprehensive Overview of Key Efficacy Assays

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of salicylic acid. The enclosed methodologies cover the assessment of its anti-inflammatory, anti-proliferative, and antimicrobial properties, offering a framework for preclinical screening and mechanistic studies.

This compound, a well-established phenolic compound, exerts a range of biological effects. Its therapeutic efficacy is primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell growth, and microbial survival. The following sections detail standardized in vitro assays to quantify these effects, complete with data tables for comparative analysis and visual diagrams of relevant biological pathways and experimental workflows.

I. Anti-inflammatory Activity Assays

This compound's principal anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1] Additionally, it can modulate the lipoxygenase (LOX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.[2][3]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 or COX-2 enzyme in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and various concentrations of this compound (or a vehicle control).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Quantification of Prostaglandin E2 (PGE2): After a defined incubation time (e.g., 10-20 minutes) at 37°C, stop the reaction. Measure the amount of PGE2 produced using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibitory effect of this compound on lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which catalyze the hydroperoxidation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators.[2]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified lipoxygenase (e.g., soybean 15-LOX or human recombinant 5-LOX) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a stock solution of a suitable substrate, such as linoleic acid or arachidonic acid.

  • Compound Incubation: In a 96-well UV-transparent plate, add the assay buffer and different concentrations of this compound or a vehicle control.

  • Enzyme Addition: Add the lipoxygenase enzyme solution to each well and pre-incubate for 5 minutes at room temperature.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution. Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product, over a period of 5-10 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each concentration. Calculate the percentage of LOX inhibition relative to the vehicle control and determine the IC50 value.

NF-κB Signaling Pathway Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4]

Experimental Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or THP-1) and transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Compound Treatment: After transfection, seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: After the stimulation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity in this compound-treated cells compared to the stimulated control and determine the inhibitory effect.

Quantitative Data for Anti-inflammatory Assays

AssayTargetSubstrate/StimulusThis compound IC50Reference
COX-2 InhibitionHuman A549 cellsInterleukin-1β~5 µg/mL[3]
LOX InhibitionSoybean Lipoxygenase (SLO)Linoleic Acid107 µM[2]
LOX InhibitionSoybean Lipoxygenase (SLO)Arachidonic Acid153 µM[2]
LOX InhibitionRabbit Reticulocyte 15-LOXLinoleic Acid49 µM[2]
LOX InhibitionRabbit Reticulocyte 15-LOXArachidonic Acid63 µM[2]
LOX InhibitionPorcine Leukocyte 12-LOXArachidonic Acid101 µM[2]
LOX InhibitionHuman Recombinant 5-LOXArachidonic Acid168 µM[2]

Signaling Pathway Diagrams

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Salicylic_Acid This compound Salicylic_Acid->COX1_2 Inhibits Salicylic_Acid->LOX Inhibits PLA2 PLA2

Caption: Arachidonic Acid Cascade and Inhibition by this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases NFkB_active NF-κB (Active) Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Induces Salicylic_Acid This compound Salicylic_Acid->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and its Inhibition by this compound.

II. Anti-proliferative and Cytotoxicity Assays

This compound has been shown to inhibit the proliferation of various cancer cell lines, making it a compound of interest in oncology research.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serum-free or low-serum medium) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Quantitative Data for Anti-proliferative Assays

Cell LineCancer TypeThis compound IC50Reference
A549Lung Adenocarcinoma6.0 mM[5]
HeLaCervical Cancer10-20 mM[5]

III. Antimicrobial Activity Assays

This compound possesses antimicrobial properties against a range of microorganisms. The following protocols are standard methods to quantify this activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Preparation of Inoculum: Grow the microbial strain (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.

Quantitative Data for Antimicrobial Assays

MicroorganismAssayThis compound ConcentrationReference
Escherichia coliMIC4 mg/mL[6][7]
Staphylococcus aureusMIC4 mg/mL[6][7]
Dermatophytic FungusMIC3.12%[8]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare this compound Stock Solution Assay_Selection Select In Vitro Assay Start->Assay_Selection Anti_Inflammatory Anti-inflammatory Assays (COX, LOX, NF-κB) Assay_Selection->Anti_Inflammatory Inflammation Anti_Proliferative Anti-proliferative Assay (MTT) Assay_Selection->Anti_Proliferative Cancer Antimicrobial Antimicrobial Assay (MIC) Assay_Selection->Antimicrobial Microbes Perform_Assay Perform Assay with Serial Dilutions Anti_Inflammatory->Perform_Assay Anti_Proliferative->Perform_Assay Antimicrobial->Perform_Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Luminescence) Perform_Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition, Viability, or Growth) Data_Acquisition->Data_Analysis IC50_MIC Determine IC50 or MIC Data_Analysis->IC50_MIC End End: Report Efficacy IC50_MIC->End

Caption: General Experimental Workflow for In Vitro Efficacy Testing.

References

Application Notes and Protocols for In Vivo Studies of Salicylic Acid on Plant Pathogen Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a critical signaling molecule in plants, playing a pivotal role in mediating defense responses against a wide array of pathogens.[1][2] Its involvement is central to both local defense at the site of infection and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that protects distal parts of the plant from secondary infections.[3][4] Understanding the mechanisms of SA-mediated resistance is crucial for developing novel strategies for crop protection and disease management. Exogenous application of SA or its analogs has been shown to induce resistance in various plant species, highlighting its potential for agricultural and pharmaceutical applications.[5]

SA biosynthesis is primarily induced upon pathogen recognition.[1][5] The isochorismate pathway in chloroplasts is the main route for pathogen-induced SA synthesis, with ISOCHORISMATE SYNTHASE 1 (ICS1) being a key enzyme.[1] The accumulation of SA triggers a massive transcriptional reprogramming, leading to the expression of defense-related genes, including the Pathogenesis-Related (PR) genes.[6] This response is largely regulated by the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein, a master regulator of SA-mediated defense.[6][7] SA signaling is intricately connected with other hormone pathways, such as those of jasmonic acid (JA) and ethylene, allowing for a fine-tuned response to different types of pathogens.[1][8]

These application notes provide an overview of the key signaling pathways, detailed protocols for conducting in vivo studies, and a summary of quantitative data from representative studies to facilitate research into the role of salicylic acid in plant pathogen resistance.

This compound Signaling Pathway

The this compound signaling pathway is a complex network that orchestrates the plant's defense response. Upon pathogen recognition, SA levels increase, leading to the activation of downstream signaling cascades. A key event is the reduction of NPR1 monomers in the cytoplasm, which then translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a large set of defense genes, including PR proteins, which have antimicrobial activities.[6][7]

Salicylic_Acid_Signaling_Pathway Pathogen Pathogen (e.g., biotrophic) SA_Biosynthesis SA Biosynthesis (ICS1) Pathogen->SA_Biosynthesis triggers SA This compound (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (oligomer) Cytoplasm SA->NPR1_inactive promotes monomerization SAR Systemic Acquired Resistance (SAR) SA->SAR NPR1_active NPR1 (monomer) Nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes activates Defense_Genes->SAR Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis, 4-5 weeks) Treatment Treatment Application Plant_Growth->Treatment SA_Treatment This compound (SA) Treatment Treatment->SA_Treatment Control_Treatment Control Treatment (Mock) Treatment->Control_Treatment Incubation1 Incubation (24-48 hours) SA_Treatment->Incubation1 Control_Treatment->Incubation1 Pathogen_Inoculation Pathogen Inoculation (e.g., P. syringae) Incubation1->Pathogen_Inoculation Incubation2 Incubation (2-5 days) Pathogen_Inoculation->Incubation2 Data_Collection Data Collection and Analysis Incubation2->Data_Collection Disease_Scoring Disease Severity Scoring Data_Collection->Disease_Scoring Pathogen_Titer Pathogen Titer Measurement (CFU/cm²) Data_Collection->Pathogen_Titer Biochemical_Assays Biochemical Assays (Enzyme activity, Gene expression) Data_Collection->Biochemical_Assays

References

Application Note: Synthesis and Antifungal Screening of Novel Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of invasive fungal infections, coupled with the growing emergence of drug-resistant fungal strains, presents a significant global health challenge. This necessitates the urgent development of new antifungal agents with novel mechanisms of action. Salicylic (B10762653) acid, a naturally occurring phenolic compound, and its derivatives have long been recognized for a wide range of biological activities, including antimicrobial properties.[1][2] The salicylic acid scaffold, with its phenolic hydroxyl and carboxylic acid groups, offers two key sites for chemical modification, enabling the synthesis of a diverse library of derivatives.[2][3] By altering parameters such as lipophilicity and stereochemistry, these novel derivatives can exhibit enhanced biological action and potentially overcome existing resistance mechanisms.[2]

This application note provides detailed protocols for the synthesis of two classes of this compound derivatives—salicylamides and salicylate (B1505791) esters—and outlines a standard methodology for evaluating their in vitro antifungal activity.

General Synthetic Schemes

The functionalization of this compound can be readily achieved at its carboxylic acid or phenolic hydroxyl group. The following schemes illustrate common pathways to synthesize salicylamide (B354443) and salicylate ester derivatives.

Scheme 1: Synthesis of Salicylamide Derivatives

This two-step process involves the initial conversion of this compound to an acyl chloride, followed by amidation with a primary or secondary amine.

  • Activation: this compound is reacted with thionyl chloride (SOCl₂) to form 2-hydroxybenzoyl chloride.

  • Amidation: The resulting acyl chloride is reacted with a desired amine in the presence of a base like triethylamine (B128534) (Et₃N) to yield the corresponding N-substituted salicylamide.[2]

Scheme 2: Synthesis of Salicylate Ester Derivatives

Esterification can be achieved through several methods, including Fischer esterification under acidic conditions.

  • Esterification: this compound is refluxed with an alcohol (R-OH) in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄), to produce the salicylate ester.[2]

Experimental Protocols

Protocol 1: Synthesis of N-substituted Salicylamide Derivatives

This protocol provides a method for synthesizing salicylamides, which have shown promising antifungal activity.[2]

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess SOCl₂ under reduced pressure. The resulting 2-hydroxybenzoyl chloride is typically used in the next step without further purification.[2]

  • Amidation Reaction: Dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) in a separate flask and cool the solution to 0 °C in an ice bath.[2]

  • Slowly add a solution of the 2-hydroxybenzoyl chloride (1.0 eq) in CH₂Cl₂ to the amine solution dropwise with constant stirring.[2]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[2]

  • Work-up and Purification: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash it with 5% HCl, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the pure N-substituted salicylamide.[2]

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Salicylate Ester Derivatives

This protocol details a classic Fischer esterification method.

Materials:

  • This compound

  • An aliphatic alcohol (e.g., ethanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired aliphatic alcohol.[2]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.4 mL for a 1.45 mmol scale reaction) to the solution.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain with constant stirring for 24 hours.[2]

  • Work-up: After cooling to room temperature, evaporate the excess alcohol under reduced pressure.

  • Treat the residue with water and extract the product with ethyl acetate (3x).[2]

  • Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove unreacted this compound, followed by a wash with distilled water.[2]

  • Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.[2]

  • Further purification can be performed by column chromatography if necessary. Characterize the final product using appropriate spectroscopic methods.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on established standards, is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton mentagrophytes)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO. Create a series of twofold dilutions of each compound in RPMI-1640 medium directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a positive control (fungal inoculum with a standard antifungal like fluconazole), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by reading the absorbance at a specific wavelength using a microplate reader.

Data Presentation

The antifungal activity of synthesized derivatives is typically summarized in a table to facilitate structure-activity relationship (SAR) analysis.

Table 1: Antifungal Activity of Novel this compound Derivatives (Example Data)

Compound IDR Group (Amide)R' Group (Ester)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatusMIC (µg/mL) vs T. mentagrophytes
SA-Amide-1 -Cyclohexyl-16328
SA-Amide-2 -Benzyl-326416
SA-Amide-3 -4-Chlorobenzyl-8164
SA-Ester-1 --Ethyl>128>128>128
SA-Ester-2 --Butyl>128>128>128
Fluconazole --8168

Note: This is example data for illustrative purposes. Actual results will vary. Studies have shown that salicylamides often exhibit greater antifungal activity than the corresponding salicylate esters.[2] Halogen substitution on the anilide ring can enhance potency.[4][5]

Visualizations

Experimental Workflow

The overall process from synthesis to evaluation of the antifungal compounds can be visualized as a clear workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation cluster_analysis Analysis start This compound synthesis Chemical Modification (Amidation / Esterification) start->synthesis purification Column Chromatography synthesis->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization screening Antifungal Susceptibility (Broth Microdilution) characterization->screening mic MIC Determination screening->mic sar Structure-Activity Relationship (SAR) mic->sar

Workflow for Synthesis and Antifungal Screening.
Proposed Mechanism of Action

While the exact mechanisms for novel derivatives are a subject of ongoing research, a primary proposed mechanism for this compound itself involves the disruption of the fungal cell membrane.

G cluster_membrane Fungal Cell Membrane membrane Phospholipid Bilayer damage Membrane Damage & Increased Permeability membrane->damage SA This compound Derivative SA->membrane Intercalates/Disrupts leakage Protein & Ion Leakage damage->leakage death Fungal Cell Death leakage->death

Proposed mechanism involving fungal membrane disruption.

Discussion and Conclusion

The synthetic protocols described here provide a robust framework for generating libraries of novel this compound derivatives. The structure-activity relationship (SAR) data derived from antifungal screening is crucial for guiding the design of more potent compounds. For instance, research has frequently shown that salicylanilides (a type of amide) are particularly effective, and that adding electron-withdrawing groups like halogens or trifluoromethyl groups to the anilide ring can significantly enhance antifungal activity.[4][5] Conversely, ester derivatives of this compound often show little to no antifungal bioactivity.[2]

The mechanism of action for salicylates can be multifaceted. For the parent compound, it has been shown to cause damage to the fungal plasma membrane, leading to protein leakage and eventual cell death.[6] For derivatives like salicylanilides, mechanisms may include the uncoupling of mitochondrial oxidative phosphorylation.[7] Further mechanistic studies on lead compounds identified through these protocols are essential for understanding their therapeutic potential and advancing them in the drug development pipeline.

References

Application Notes and Protocols for the Measurement of Salicylic Acid Glucoside Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicylic (B10762653) acid (SA) is a phenolic phytohormone that plays a critical role in regulating various physiological processes in plants, most notably in mediating defense responses against pathogens.[1][2] To maintain cellular homeostasis and prevent toxicity from high concentrations, SA is often converted into inactive, water-soluble salicylic acid glucoside (SAG) and this compound glucose ester (SGE) conjugates.[1][3] These conjugates are typically sequestered in the vacuole, serving as a storage pool that can be rapidly hydrolyzed back to active SA when needed.[1][4] Accurate quantification of both free SA and its glucoside conjugates is therefore essential for understanding the dynamics of plant immunity and stress signaling.[1][5]

This document provides detailed protocols and comparative data for the primary analytical methods used to measure this compound and its glucoside conjugates, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Overview of Analytical Methods

The quantification of SA glucoside conjugates can be approached in two primary ways:

  • Indirect Measurement via Hydrolysis: This is the most common method. The sample is divided into two aliquots. One is analyzed directly to measure the concentration of free SA. The second aliquot is subjected to hydrolysis (either acidic or enzymatic) to cleave the glucose moiety from the SA conjugates. This hydrolyzed sample is then analyzed to determine the total SA concentration (the sum of initially free SA and SA released from conjugates). The concentration of SA glucoside conjugates is calculated by subtracting the free SA from the total SA.[1][6]

  • Direct Measurement: This approach uses advanced techniques like LC-MS/MS to directly detect and quantify the intact glucoside conjugate molecules (e.g., SAG and SGE) without a prior hydrolysis step.[5] This method offers higher specificity and can distinguish between different conjugate forms.[7]

Part 2: Quantitative Data Presentation

The performance of various analytical methods for the quantification of this compound and its derivatives is summarized below. These parameters are crucial for selecting the appropriate method based on the required sensitivity, precision, and accuracy.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter HPLC-UV[8][9] HPLC-Fluorescence[3] LC-MS/MS[10][11] Spectrophotometry[12]
Linearity Range 5 - 30 µg/mL 0.1 - 5 µg/mL 0.25 - 1.0 mg/kg 50 - 500 mg/L
Correlation Coefficient (R²) > 0.999 > 0.98 > 0.991 > 0.998
Limit of Detection (LOD) ~0.02 µg/mL Not Specified 0.02 mg/kg 10 mg/L
Limit of Quantitation (LOQ) ~0.09 µg/mL Not Specified 0.05 mg/kg 50 mg/L
Precision (RSD%) < 2.0% Not Specified Repeatability evaluated at 3 levels < 15%
Recovery 97 - 99% Not Specified 98.3 - 101% ~100%
Key Advantage Widely available, robust High sensitivity High sensitivity and specificity Simple, cost-effective

| Key Disadvantage | Lower sensitivity | Requires fluorescent analyte | Higher equipment cost | Prone to interference |

Part 3: Detailed Experimental Protocols

Protocol 1: Quantification by HPLC with Acid Hydrolysis

This protocol is adapted from established methods for quantifying free and total SA in plant tissues like Arabidopsis thaliana.[1][3] It involves separating free SA from its conjugates, followed by acid hydrolysis of the conjugates to measure total SA.

A. Sample Preparation and Extraction

  • Harvest and weigh approximately 400 mg of fresh plant material.[1]

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-cooled mortar and pestle.[1]

  • Transfer the powder to a 2 mL microcentrifuge tube. Add 1.6 mL of 70% aqueous ethanol (B145695) and an internal standard (e.g., 32 µL of o-anisic acid stock solution).[1]

  • Vortex for 1 minute, then centrifuge at 10,000 × g for 10 minutes at room temperature.[1]

  • Transfer the supernatant to a new 15 mL tube.[1]

  • Re-extract the pellet with 1.6 mL of 90% aqueous methanol (B129727), vortex, and centrifuge again.[1]

  • Pool the supernatants. This solution contains both free SA and SA-glucosides.[1]

B. Extraction of Free this compound

  • Transfer 2 mL of the pooled supernatant to a new tube and evaporate the alcohol in a vacuum concentrator for approximately 1.5 hours (without heating).[1]

  • To the remaining aqueous solution (~600 µL), add 1 volume (~600 µL) of 5% trichloroacetic acid (TCA).[6]

  • Partition the free SA by adding 1 volume (~1.2 mL) of an ethyl acetate/cyclohexane mixture (1:1, v/v). Vortex and centrifuge for 2 minutes at 10,000 × g.[1]

  • Carefully transfer the upper organic phase to a new tube. This phase contains the free, unconjugated SA.[1]

  • Re-extract the aqueous phase with 650 µL of the ethyl acetate/cyclohexane mixture to maximize recovery. Pool the organic phases.[1]

  • Crucially, store the remaining aqueous phase at 4°C for the subsequent hydrolysis step. [1]

  • Evaporate the pooled organic phase to dryness in a vacuum concentrator.[1]

  • Reconstitute the dry residue in 100 µL of 10% aqueous methanol containing 0.1% trifluoroacetic acid (TFA). This sample is ready for HPLC analysis of free SA.[1]

C. Hydrolysis of SA-Glucosides and Extraction of Total SA

  • Take the aqueous phase saved from step B6. Add an equal volume of 8 M HCl (e.g., if you have 500 µL of aqueous phase, add 500 µL of 8 M HCl).[3]

  • Incubate the mixture at 80°C for 1 hour to hydrolyze the glucoside conjugates.[3]

  • After cooling, extract the now-released SA by adding 1 volume of the ethyl acetate/cyclohexane mixture (1:1, v/v).[1]

  • Vortex, centrifuge, and pool the organic phases as described in steps B4-B5.[1]

  • Evaporate the pooled organic phase to dryness and reconstitute the residue in 100 µL of 10% aqueous methanol with 0.1% TFA. This sample is ready for HPLC analysis of total SA.[1]

D. HPLC Analysis

  • System: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and fluorescence detector is recommended for high sensitivity.[1]

  • Column Temperature: 30°C.[1]

  • Mobile Phase: Solvents should contain 0.1% TFA to ensure carboxylic acids are protonated. A typical gradient is from 10% to 82% methanol in water.[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: Fluorescence detection with excitation at 305 nm and emission at 407 nm provides high sensitivity and specificity for SA.[3]

  • Quantification: Create a calibration curve using SA standards of known concentrations (e.g., 0.1 to 5 µg/mL).[1] Calculate the concentration of free SA and total SA in the samples based on this curve. The concentration of SA-glucosides is the total SA minus the free SA.

Protocol 2: Enzymatic Hydrolysis of SA-Glucosides

As an alternative to harsh acid hydrolysis, β-glucosidase can be used for a more specific cleavage of the glucose bond. This is particularly useful to confirm that the conjugates are indeed glucosides.[1][6]

  • Follow the sample preparation and extraction steps (A1-A7) from Protocol 1.

  • Take an aliquot of the extracted sample and dry it in a vacuum concentrator.[6]

  • Reconstitute the sample in 100 µL of β-glucosidase solution (e.g., 80 units/mL in 0.1 M sodium acetate, pH 5.2).[6]

  • Incubate at 37°C for 90 minutes.[6]

  • Stop the reaction by adding 400 µL of 5% TCA.[6]

  • Proceed with the liquid-liquid extraction of total SA as described in Protocol 1, steps C3-C5.[1]

  • Analyze by HPLC as described in Protocol 1, step D.

Protocol 3: Direct Quantification by LC-MS/MS

This method allows for the direct measurement of SA, SAG, and SGE without hydrolysis, offering superior specificity.[5]

  • Sample Preparation: Extract samples as described in Protocol 1, steps A1-A7. The pooled supernatant can often be directly analyzed after dilution and filtration, though a solid-phase extraction (SPE) cleanup may improve results.

  • LC Separation:

    • System: An LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[5]

    • Column: A reversed-phase C18 column is typically used.[13]

    • Mobile Phase: A binary gradient using water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[10][11]

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for SA and its conjugates.[5][10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor ions for SA (m/z 137) and its glucosides (m/z 299) are selected, and their specific product ions are monitored.[5] For example, a key transition for SA is m/z 137 -> m/z 93.[5]

    • Quantification: Use authentic standards for SA, SAG, and SGE to create separate calibration curves for absolute quantification.[7]

Part 4: Mandatory Visualizations

Signaling Pathway

SalicylicAcidPathway Pathogen Pathogen Attack SA_Synth SA Biosynthesis Pathogen->SA_Synth Induces SA Active this compound (SA) (Cytoplasm) SA_Synth->SA Produces Defense Defense Gene Expression & SAR SA->Defense Activates UGT UDP-Glucosyltransferases (UGTs) SA->UGT Glycosylation SAG_SGE Inactive SA Glucosides (SAG & SGE) (Vacuole) UGT->SAG_SGE Stores Hydrolysis β-Glucosidase SAG_SGE->Hydrolysis Hydrolysis Hydrolysis->SA Releases

Caption: Role of SA glucosides in plant defense signaling.

Experimental Workflow

MeasurementWorkflow start 1. Sample Collection (e.g., Plant Tissue) homogenize 2. Homogenization (Liquid Nitrogen) start->homogenize extract 3. Extraction (Methanol/Ethanol) homogenize->extract partition 4. Phase Partitioning extract->partition free_sa_org Organic Phase (Free SA) partition->free_sa_org Free aqueous Aqueous Phase (SA-Glucosides) partition->aqueous Conjugated hplc_free 7a. HPLC Analysis (Free SA) free_sa_org->hplc_free hydrolysis 5. Hydrolysis aqueous->hydrolysis acid Acid Hydrolysis (HCl, 80°C) hydrolysis->acid Method A enzyme Enzymatic Hydrolysis (β-Glucosidase, 37°C) hydrolysis->enzyme Method B total_sa_extract 6. Extraction of Total SA acid->total_sa_extract enzyme->total_sa_extract hplc_total 7b. HPLC Analysis (Total SA) total_sa_extract->hplc_total calculate 8. Data Analysis (Total SA - Free SA) hplc_free->calculate hplc_total->calculate

Caption: Indirect measurement of SA glucosides via hydrolysis.

References

Application Note: Quantitative Analysis of Salicylic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salicylic (B10762653) acid (SA) is a phenolic compound that serves as a key plant hormone and is the primary active metabolite of acetylsalicylic acid (aspirin) in humans.[1] Accurate and sensitive quantification of this compound in diverse biological and pharmaceutical matrices is essential for physiological studies, pharmacokinetic research, and quality control in drug development.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[1][3]

Due to its polar nature and low volatility, this compound requires a chemical derivatization step to enhance its thermal stability and chromatographic behavior for GC-MS analysis.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS following a trimethylsilyl (B98337) (TMS) derivatization procedure.

Principle of Derivatization

To improve the volatility of this compound for GC analysis, a derivatization process called silylation is commonly employed.[1] This chemical modification technique replaces the active hydrogen atoms on the carboxylic acid and phenolic hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[1][2] The resulting di-TMS-salicylic acid is more volatile and thermally stable, leading to improved peak shape, sensitivity, and reproducibility during GC-MS analysis.[1]

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Plant Tissue) Extraction Extraction (e.g., Liquid-Liquid Extraction) Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Deriv Addition of Derivatization Reagent (e.g., BSTFA + 1% TMCS) Dry->Deriv Heat Heating (60-70°C for 60 min) Deriv->Heat Cool Cooling to Room Temperature Heat->Cool Injection Injection into GC-MS Cool->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM Mode) Separation->Detection Quant Quantification Detection->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationships in this compound Analysis

Logical_Relationships cluster_analyte Analyte Properties cluster_method Analytical Method cluster_result Outcome SA This compound Polarity High Polarity & Low Volatility SA->Polarity exhibits Deriv Derivatization (Silylation) Polarity->Deriv necessitates GCMS GC-MS Analysis GCMS->Deriv requires Quant Accurate Quantification GCMS->Quant achieves TMS_SA Di-TMS-Salicylic Acid Deriv->TMS_SA produces Improved Improved Volatility & Thermal Stability TMS_SA->Improved possesses Improved->Quant enables

Caption: Logical relationships in the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data for the GC-MS analysis of this compound from various studies.

ParameterMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundHuman Plasma0.2 - 10.0 µg/mL0.1 µg/mL-[4]
This compoundRat Plasma31 - 800 ng/mL--[5]
This compoundTomato Leaves-10 ng/g fresh weight-[6]
This compoundHuman Skin and Cosmetic Emulsions--50 ng/mL[6]
This compoundHuman Serum-0.6 ng2 ng[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma

This protocol outlines the liquid-liquid extraction and subsequent derivatization of this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound or benzoic acid)[4]

  • 3 M HCl[2]

  • Extraction solvent: Ether-dichloromethane (4:1, v/v)[2][4]

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine or Acetonitrile (reaction solvent)[2]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of the plasma sample into a clean centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, making it more extractable into an organic solvent.[2]

    • Add 2 mL of the extraction solvent (ether-dichloromethane, 4:1, v/v).[2][4]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.[2]

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).[2] The dried residue is now ready for derivatization.

  • Derivatization:

    • To the dried sample extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[2]

    • Seal the vial tightly.

    • Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[1][2]

    • Allow the vial to cool to room temperature before GC-MS analysis.[1]

Protocol 2: Analysis of this compound in Plant Tissue

This protocol is adapted for the extraction and derivatization of this compound from plant tissue.

Materials:

  • Fresh plant tissue

  • Extraction solvent: Methanol-chloroform (9:1, v/v)[1][6]

  • Derivatization reagent: BSTFA + 1% TMCS[1]

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Homogenize 50-100 mg of fresh plant tissue in a mixture of methanol (B129727) and chloroform (B151607) (9:1, v/v).[1]

    • Centrifuge to pellet the solid debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1]

  • Derivatization:

    • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to the dried extract.[1]

    • Tightly cap the vial and vortex briefly.

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[1] Some protocols may suggest higher temperatures up to 120°C for 60 minutes.[6]

    • Allow the vial to cool to room temperature before placing it in the autosampler for analysis.[1]

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS capillary column (or equivalent)
Carrier GasHelium
Injector Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramInitial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
SIM Ions for TMS-SAm/z 267 (M-15), 208, 179[1]

Conclusion

The described GC-MS method, incorporating a trimethylsilyl derivatization step, provides a robust, sensitive, and reliable approach for the quantitative analysis of this compound in various matrices.[1] The use of an internal standard and Selected Ion Monitoring (SIM) mode is crucial for achieving high sensitivity and accuracy.[1] Proper optimization of sample preparation and instrumental parameters is essential for obtaining accurate and reproducible results.[1] This methodology is well-suited for a wide range of applications in clinical, pharmaceutical, and biological research.[1]

References

Application Notes: Utilizing Salicylic Acid to Elucidate Plant-Pathogen Interactions

Application Notes and Protocols: Development of Salicylic Acid-Based Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid (SA), a beta-hydroxy acid, is a widely utilized therapeutic agent known for its keratolytic, anti-inflammatory, and analgesic properties.[1][2] However, its direct application can sometimes be associated with irritation and the need for frequent administration.[3] The development of controlled-release formulations offers a promising approach to mitigate these side effects, enhance therapeutic efficacy, and improve patient compliance by maintaining a sustained and localized delivery of salicylic acid.[3][4]

These application notes provide a comprehensive overview of the key considerations, experimental protocols, and characterization techniques involved in the development of this compound-based controlled-release systems. Various formulation strategies are explored, including polymer-based matrices, hydrogels, and nano-encapsulation techniques.

Formulation Strategies and Quantitative Data

A variety of platforms have been investigated for the controlled delivery of this compound. The choice of formulation depends on the intended application, desired release profile, and route of administration.

Polymer-Based Systems

Biodegradable polymers can be engineered to release this compound through the hydrolysis of the polymer backbone.[5][6] Poly(anhydride-esters) are a notable example, where this compound is chemically incorporated into the polymer, allowing for high drug loading and a release rate controlled by the polymer's composition.[7]

Table 1: Characteristics of this compound-Based Poly(anhydride-ester) Copolymers

CPD:p-CPH RatioThis compound Loading (wt%)Glass Transition Temperature (°C)
10:90638
30:701935
50:503132
70:304429
90:105627

Data sourced from synthesis and characterization of copolymers of poly(1,10-bis(o-car-boxyphenoxy)decanoate) (CPD) and poly(1,6-bis(p-carboxyphenoxy)hexane) (p-CPH).[7]

Nanoparticles and Microspheres

Encapsulation of this compound into nanoparticles or microspheres offers another effective method for controlled release.[2][3] Lipid-based nanoparticles, such as stearic acid-oleic acid nanoparticles (SONs), have been shown to prolong the release of this compound.[3] Similarly, ethyl cellulose (B213188) microspheres can provide sustained release over an extended period.[2]

Table 2: Properties of this compound-Loaded Nanoparticles and Microspheres

FormulationMean Particle SizeEncapsulation Efficiency (%)Cumulative Release (24h)
SA-loaded SONs (30 wt% Oleic Acid)Varies with OA amount~70-85%Gradual release over 24h
Ethyl Cellulose Microspheres5-40 µmNot specified< 63% after 96h

Data compiled from studies on stearic acid-oleic acid nanoparticles and ethyl cellulose microspheres.[2][3]

Hydrogels

Hydrogels, three-dimensional polymer networks, are excellent candidates for controlled drug delivery due to their high water content and biocompatibility.[8][9] pH-sensitive hydrogels can be designed to release this compound in a specific environment, such as the neutral pH of the intestine, while limiting release in the acidic conditions of the stomach. Reinforcing hydrogels with materials like cellulose nanocrystals can enhance their mechanical properties and sustain drug release.[8][9]

Table 3: Release Characteristics of this compound from Hydrogel Formulations

Hydrogel SystemConditionCumulative Release (24h)
pH-sensitive SA-based hydrogelpH 1.2~30%
pH-sensitive SA-based hydrogelpH 7.4100% (sustained)
PVA hydrogel with 20 phr CNCsNot specifiedImproved sustained release

Data from studies on pH-sensitive and PVA-CNC hydrogels.[10][8]

Experimental Protocols

Preparation of this compound-Loaded Stearic Acid-Oleic Acid Nanoparticles (SONs)

This protocol is adapted from the melt emulsification and ultrasonication method.[3]

Materials:

  • Stearic acid

  • Oleic acid (OA)

  • This compound

  • Tween 60

  • Deionized water

Procedure:

  • Melt the lipid phase, consisting of a specific weight ratio of stearic acid and oleic acid (e.g., 70:30), at a temperature above the melting point of the lipids.

  • Dissolve 10 mg of this compound into the molten lipid phase.

  • In a separate beaker, heat an aqueous solution of Tween 60 to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-speed homogenizer.

  • Further reduce the particle size by subjecting the nanoemulsion to ultrasonication.

  • Pour the resulting nanoemulsion into cold water (approximately 2°C) to solidify the nanoparticles.

  • Store the SON dispersion at 5°C.

Preparation of pH-Sensitive this compound-Based Hydrogels

This protocol describes the chemical incorporation of this compound into a hydrogel network.[10]

Materials:

  • This compound (SA)

  • Itaconic anhydride

  • Acrylic acid

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvents (e.g., Dichloromethane, Diethyl ether)

Procedure:

  • Synthesize the SA-itaconate monomer by reacting this compound with itaconic anhydride.

  • Prepare a prepolymer solution by mixing the SA-itaconate monomer, acrylic acid, and PEGDA in a suitable solvent.

  • Add a photoinitiator to the prepolymer solution.

  • Cast the solution into a mold of the desired shape.

  • Expose the mold to UV light to initiate photopolymerization and crosslinking of the hydrogel.

  • Wash the resulting hydrogel extensively to remove any unreacted monomers and initiator.

In Vitro Drug Release Study

This protocol outlines a general procedure for assessing the release of this compound from a controlled-release formulation.[3][11]

Apparatus and Reagents:

  • Franz diffusion cell apparatus or a dissolution bath with paddle stirrer.

  • Phosphate buffer saline (PBS) at a physiological pH (e.g., 7.4) and temperature (32°C or 37°C).[11]

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for this compound quantification.[12][13][14]

Procedure:

  • Place a known amount of the this compound formulation into the donor compartment of the Franz diffusion cell or into the dissolution vessel.

  • Fill the receptor compartment or dissolution vessel with a known volume of pre-warmed PBS.

  • Maintain a constant temperature and stirring speed throughout the experiment.

  • At predetermined time intervals, withdraw an aliquot of the release medium.

  • Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC at a specific wavelength such as 305 nm).[2]

  • Calculate the cumulative amount and percentage of this compound released over time.

Visualizations

Signaling Pathway: Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, inflammatory mediators.

Salicylic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Salicylic_Acid This compound Salicylic_Acid->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by this compound.

Experimental Workflow: Formulation Development and Characterization

The development of a controlled-release formulation follows a systematic process from initial design to final characterization.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Material_Selection Material Selection (Polymer, Lipid, etc.) SA_Incorporation This compound Incorporation Material_Selection->SA_Incorporation Formulation_Method Formulation Method (e.g., Emulsification, Polymerization) SA_Incorporation->Formulation_Method Physicochemical Physicochemical Analysis (Size, Morphology, Encapsulation) Formulation_Method->Physicochemical In_Vitro_Release In Vitro Release Studies Physicochemical->In_Vitro_Release Stability Stability Assessment In_Vitro_Release->Stability Data_Analysis Data Analysis & Kinetics Stability->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Material_Selection Iterate

Caption: Workflow for controlled-release formulation development.

Logical Relationship: Formulation Parameters and Outcomes

The properties of the final formulation are directly influenced by key parameters during its preparation.

Logical_Relationships Parameters Formulation Parameters Polymer/Lipid Concentration Drug Loading Surfactant Concentration Outcomes Formulation Outcomes Particle Size Encapsulation Efficiency Drug Release Rate Parameters:m->Outcomes:ps affects Parameters:m->Outcomes:dr influences Parameters:d->Outcomes:ee determines Parameters:d->Outcomes:dr impacts Parameters:s->Outcomes:ps stabilizes

Caption: Influence of formulation parameters on outcomes.

References

Application Notes and Protocols for Assessing Salicylic Acid-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic (B10762653) acid (SA) is a phenolic phytohormone that plays a critical role in regulating various physiological processes in plants, most notably in mediating defense responses against pathogens.[1][2][3] Upon pathogen recognition, plants often accumulate SA, which triggers a signaling cascade leading to the expression of a wide array of defense-related genes, including the well-characterized Pathogenesis-Related (PR) genes.[4][5] The study of SA-induced gene expression is crucial for understanding plant immunity, developing disease-resistant crops, and identifying novel targets for agrochemicals and pharmaceuticals.

This document provides detailed application notes and protocols for several common techniques used to assess changes in gene expression following salicylic acid treatment. These methods include quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), microarray analysis, and Northern blotting. Each section includes an overview of the technique, a detailed experimental protocol, and a summary of expected results.

This compound Signaling Pathway

This compound biosynthesis is initiated from chorismate, which can be converted to SA through two distinct pathways: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[1][2] Once synthesized, SA is perceived by its receptors, including NPR1 (NONEXPRESSOR OF PR GENES1) and its paralogs NPR3 and NPR4.[6] This binding event leads to a conformational change in NPR1, allowing its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to specific cis-acting elements in the promoters of SA-responsive genes, activating their transcription.[4][6]

Caption: Simplified this compound Signaling Pathway.

Techniques for Assessing Gene Expression

Several molecular techniques can be employed to quantify the changes in gene expression induced by this compound. The choice of method depends on the specific research question, the number of genes to be analyzed, and the available resources.

Quantitative Real-Time PCR (qRT-PCR)

Application Note: qRT-PCR is a highly sensitive and specific method for quantifying the expression of a small number of target genes. It is often used to validate results from high-throughput techniques like RNA-Seq and microarrays or to study the expression dynamics of specific genes of interest. The relative quantification of gene expression is typically calculated using the 2-ΔΔCt method, which normalizes the expression of the target gene to a stably expressed reference gene.[7]

Experimental Workflow:

qRT_PCR_Workflow Plant_Treatment Plant Treatment (SA vs. Control) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental Workflow for qRT-PCR.

Protocol:

  • Plant Material and Treatment:

    • Grow plants under controlled conditions.

    • Treat plants with a solution of this compound (e.g., 1 mM SA) or a mock solution (control).[5]

    • Harvest tissue samples at desired time points after treatment and immediately freeze in liquid nitrogen.

  • Total RNA Extraction:

    • Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol like the Trizol method.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8][9]

    • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls to check for contamination.[8]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[7]

Data Presentation:

GeneTreatmentFold Change (vs. Control)Standard Deviation
PR11 mM SA (24h)15.2± 1.8
PR21 mM SA (24h)8.7± 1.1
PR51 mM SA (24h)12.5± 1.5
WRKY701 mM SA (8h)5.4± 0.7

Note: The data in this table is illustrative and will vary depending on the plant species, experimental conditions, and specific genes analyzed.

RNA Sequencing (RNA-Seq)

Application Note: RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased view of the transcriptome. It allows for the identification of differentially expressed genes, novel transcripts, and alternative splicing events in response to this compound treatment. The workflow involves isolating RNA, preparing a cDNA library, sequencing the library, and analyzing the sequencing data.[10][11][12]

Experimental Workflow:

RNA_Seq_Workflow Sample_Prep Sample Preparation (SA Treatment) RNA_Isolation RNA Isolation & QC Sample_Prep->RNA_Isolation Library_Prep cDNA Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data QC & Preprocessing Sequencing->Data_QC Alignment Read Alignment to Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis

Caption: Experimental Workflow for RNA-Seq.

Protocol:

  • Sample Preparation and RNA Isolation:

    • Follow the same procedure as for qRT-PCR to treat plants and isolate high-quality total RNA.

    • Ensure RNA integrity is high (RIN > 7) as determined by a bioanalyzer.

  • cDNA Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

    • Alignment: Align the cleaned reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to SA treatment.[11]

Data Presentation:

Gene IDlog2(Fold Change)p-valueAdjusted p-value
AT2G14610 (PR1)4.81.2e-503.5e-46
AT3G57260 (PR2)3.94.5e-358.1e-31
AT1G75040 (PR5)4.27.8e-421.9e-38
AT3G56400 (WRKY70)2.59.1e-205.5e-16

Note: This table presents a simplified output from an RNA-Seq differential expression analysis.

Microarray Analysis

Application Note: Microarray analysis is a hybridization-based technique that allows for the simultaneous measurement of the expression levels of thousands of genes. It involves hybridizing fluorescently labeled cDNA from SA-treated and control samples to a microarray chip containing probes for known genes. The relative fluorescence intensity of each spot on the array corresponds to the expression level of the respective gene.[1][2][13]

Experimental Workflow:

Microarray_Workflow Sample_Prep Sample Preparation (SA Treatment) RNA_Extraction RNA Extraction & QC Sample_Prep->RNA_Extraction cDNA_Synthesis Labeled cDNA Synthesis RNA_Extraction->cDNA_Synthesis Hybridization Hybridization to Microarray cDNA_Synthesis->Hybridization Scanning Microarray Scanning Hybridization->Scanning Data_Extraction Data Extraction & Normalization Scanning->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis

Caption: Experimental Workflow for Microarray Analysis.

Protocol:

  • Sample Preparation and RNA Isolation:

    • Prepare samples and isolate RNA as described for qRT-PCR.

  • Labeled cDNA Synthesis:

    • Synthesize cDNA from the RNA samples.

    • During synthesis, incorporate fluorescent dyes (e.g., Cy3 and Cy5) to label the cDNA from the control and treated samples, respectively.

  • Hybridization:

    • Combine the labeled cDNA samples and hybridize them to a microarray chip overnight in a hybridization chamber.

  • Scanning and Data Extraction:

    • Wash the microarray to remove unbound cDNA.

    • Scan the microarray using a laser scanner to detect the fluorescence signals from each spot.

    • Use image analysis software to quantify the fluorescence intensity for each spot.

  • Data Analysis:

    • Normalize the data to correct for systematic variations.

    • Identify differentially expressed genes by comparing the fluorescence ratios of the two samples for each gene.

Data Presentation:

Gene IDLog2(Fold Change)p-value
AT2G14610 (PR1)4.5< 0.001
AT3G57260 (PR2)3.7< 0.001
AT1G75040 (PR5)4.0< 0.001
AT3G56400 (WRKY70)2.3< 0.01

Note: This table shows a simplified representation of microarray data analysis results.

Northern Blotting

Application Note: Northern blotting is a classic technique used to detect and quantify specific RNA molecules in a sample. It involves separating RNA by size via gel electrophoresis, transferring the RNA to a membrane, and then hybridizing the membrane with a labeled probe specific to the gene of interest. While less common now due to the advent of higher-throughput methods, Northern blotting is still valuable for determining transcript size and detecting alternative splice variants.[14][15]

Experimental Workflow:

Northern_Blot_Workflow RNA_Isolation RNA Isolation Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Transfer Transfer to Membrane Gel_Electrophoresis->Transfer Hybridization Hybridization with Labeled Probe Transfer->Hybridization Washing Washing Hybridization->Washing Detection Detection of Signal Washing->Detection

Caption: Experimental Workflow for Northern Blotting.

Protocol:

  • RNA Isolation:

    • Extract total RNA as described previously.

  • Denaturing Agarose Gel Electrophoresis:

    • Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Transfer:

    • Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.

    • Crosslink the RNA to the membrane using UV light or baking.

  • Probe Labeling and Hybridization:

    • Prepare a labeled DNA or RNA probe that is complementary to the target transcript. The probe can be labeled with a radioactive isotope or a non-radioactive tag.

    • Hybridize the labeled probe to the membrane overnight in a hybridization buffer.

  • Washing and Detection:

    • Wash the membrane to remove unbound probe.

    • Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).

Data Presentation:

Quantitative data from Northern blots is typically obtained by densitometry analysis of the bands on the blot. The intensity of the band corresponding to the gene of interest is normalized to the intensity of a loading control (e.g., rRNA). The results are often presented as a bar graph showing the relative expression levels.

Conclusion

The choice of technique for assessing this compound-induced gene expression depends on the specific research goals. qRT-PCR is ideal for targeted gene analysis, while RNA-Seq and microarray analysis provide a global view of the transcriptome. Northern blotting remains a useful tool for confirming transcript size and detecting splice variants. By applying these techniques, researchers can gain valuable insights into the complex regulatory networks that govern plant responses to this compound.

References

Investigating the Influence of Salicylic Acid on Seed Germination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a key regulator of various physiological processes in plants, including growth, development, and defense responses against biotic and abiotic stresses. Its role in seed germination, however, is complex, with studies reporting both stimulatory and inhibitory effects depending on its concentration, the plant species, and environmental conditions. This document provides a detailed protocol for researchers, scientists, and drug development professionals to systematically investigate the effect of salicylic acid on seed germination. It includes a comprehensive experimental workflow, methodologies for data analysis, and a summary of expected quantitative outcomes. Furthermore, this note elucidates the underlying signaling pathways through which this compound exerts its effects on seed germination.

Introduction

Seed germination is a critical stage in the plant life cycle, significantly influencing crop establishment and yield. The successful transition from a dormant seed to a photosynthetically active seedling is governed by a complex interplay of endogenous hormonal signals and environmental cues. This compound has emerged as a significant signaling molecule that can modulate this process.[1] Exogenous application of SA has been shown to influence germination and seedling growth under both normal and stress conditions, such as salinity and drought.[1][2][3] Understanding the mechanisms by which SA affects seed germination is crucial for developing strategies to enhance seed vigor and stress tolerance in agriculturally important crops. This protocol outlines a standardized approach to assess the impact of this compound on seed germination, providing a framework for reproducible and comparable studies.

Key Signaling Pathways

This compound's effect on seed germination is intricately linked with other phytohormone signaling pathways, particularly those of abscisic acid (ABA) and gibberellins (B7789140) (GA), which are the primary endogenous regulators of seed dormancy and germination, respectively. GA promotes germination by inducing the expression of hydrolytic enzymes like α-amylase, which breaks down stored food reserves in the endosperm.[4] Conversely, ABA maintains dormancy and inhibits germination. This compound can influence this balance. Studies have shown that SA can up-regulate the expression of ABA-inducible genes, such as HvWRKY38 in barley, which in turn suppresses the GA-induced expression of α-amylase genes, thereby inhibiting germination.[4] Under certain stress conditions, however, SA can promote germination by modulating antioxidant activity and interacting with GA signaling.[5]

Salicylic_Acid_Signaling_in_Seed_Germination cluster_Hormonal_Regulation Hormonal Crosstalk SA This compound (SA) WRKY ABA-inducible WRKY gene (e.g., HvWRKY38) SA->WRKY Up-regulates Germination Seed Germination SA->Germination Modulates GA Gibberellin (GA) GA->WRKY Down-regulates Amylase α-amylase expression GA->Amylase Induces ABA Abscisic Acid (ABA) ABA->WRKY Up-regulates ABA->Germination Inhibits WRKY->Amylase Inhibits Amylase->Germination Promotes

Figure 1: Simplified signaling pathway of this compound's interaction with GA and ABA in regulating seed germination.

Experimental Protocol

This protocol details a seed priming experiment to evaluate the effect of various concentrations of this compound on seed germination.

1. Materials and Reagents:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana, wheat, maize, faba bean).[2][3][6]

  • This compound (SA) (Sigma-Aldrich or equivalent).

  • Sodium hypochlorite (B82951) solution (5%).[7]

  • Distilled water.

  • Petri dishes (9 cm or 15 cm diameter).[6][7]

  • Filter paper (Whatman No. 1 or equivalent).[6]

  • Incubator or germination chamber with controlled temperature and light conditions.[1]

  • Ethanol (B145695) (70%).

  • Forceps.

  • Beakers and graduated cylinders.

  • Analytical balance.

2. Experimental Design:

  • Factor: this compound concentration.

  • Levels: A range of SA concentrations should be tested. Based on literature, a common range is 0 mM (control), 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, and 3.0 mM.[6][7][8] Higher concentrations (e.g., >1.0 mM) often show inhibitory effects.[3][6]

  • Replicates: A minimum of three biological replicates for each treatment is recommended for statistical validity.[6][9]

  • Control: A control group with seeds primed in distilled water is essential.[6]

3. Procedure:

  • Step 1: Seed Sterilization:

    • Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol for 1-2 minutes, followed by a 5% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water (3-5 times).[7]

  • Step 2: Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM). SA may require a small amount of ethanol or NaOH to dissolve completely in water.

    • From the stock solution, prepare the desired working concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 3.0 mM) by serial dilution with sterile distilled water. The control solution is sterile distilled water.

  • Step 3: Seed Priming:

    • Immerse the sterilized seeds in the respective this compound solutions or distilled water (control). The duration of priming can vary, but a common range is 4 to 24 hours at room temperature in the dark.[3][9][10]

    • After priming, remove the seeds from the solutions and air-dry them on sterile filter paper in a laminar flow hood for approximately 24 hours, or until they return to their original weight.[7][9]

  • Step 4: Germination Assay:

    • Place two layers of sterile filter paper in each Petri dish.

    • Moisten the filter paper with a fixed volume of sterile distilled water (e.g., 5-10 mL, depending on Petri dish size).

    • Arrange a known number of primed seeds (e.g., 25, 50, or 100) evenly on the filter paper in each Petri dish.[7][10][11]

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the Petri dishes in a germination chamber under controlled conditions (e.g., 25°C, with a 16h light/8h dark photoperiod, or in complete darkness, depending on the species requirements).[1][7]

  • Step 5: Data Collection:

    • Record the number of germinated seeds daily for a period of 7 to 10 days. A seed is considered germinated when the radicle emerges to a length of at least 2 mm.[7]

    • At the end of the experiment, measure the following parameters for a subset of seedlings from each replicate:

      • Plumule (shoot) length (cm).[6]

      • Radicle (root) length (cm).[6]

      • Seedling fresh weight (g).[1]

      • Seedling dry weight (g) (after drying at 70°C for 48 hours).[1][7]

4. Data Analysis:

  • Calculate the following germination parameters:

    • Final Germination Percentage (FGP): (Total number of germinated seeds / Total number of seeds sown) x 100.[7]

    • Mean Germination Time (MGT): Σ(n * d) / Σn, where 'n' is the number of seeds germinated on day 'd'.[7]

    • Germination Rate Index (GRI) or Germination Speed Index (GSI): Calculated based on the number of germinated seeds on each day of the germination period.[7][10]

    • Seedling Vigor Index (SVI): FGP x Seedling length (plumule + radicle).[7]

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's or Duncan's test) to determine significant differences between the treatments at a p-value < 0.05.[1][6]

Experimental_Workflow start Start sterilization Seed Surface Sterilization start->sterilization sa_prep Prepare this compound Solutions (0, 0.1, 0.5, 1.0, 3.0 mM) sterilization->sa_prep priming Seed Priming (4-24 hours) sa_prep->priming drying Air-dry Seeds priming->drying germination_assay Germination Assay in Petri Dishes drying->germination_assay incubation Incubate under Controlled Conditions (e.g., 25°C, 7-10 days) germination_assay->incubation data_collection Daily Germination Count & Final Seedling Measurements incubation->data_collection data_analysis Calculate Germination Parameters & Statistical Analysis data_collection->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for investigating the effect of this compound on seed germination.

Data Presentation

The quantitative data obtained from the experiment should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.

SA Concentration (mM)Final Germination (%)Mean Germination Time (days)Plumule Length (cm)Radicle Length (cm)Seedling Vigor Index
0 (Control)
0.1
0.25
0.5
1.0
3.0

Values should be presented as mean ± standard error (SE) of the replicates.

Expected Outcomes and Interpretation

The effect of this compound on seed germination is highly concentration-dependent.

  • Low to Moderate Concentrations (e.g., 0.1 - 0.7 mM): These concentrations are often reported to have a stimulatory effect on seed germination.[6][12] Researchers may observe an increase in the final germination percentage, a reduction in the mean germination time, and enhanced seedling growth (longer plumules and radicles) and vigor index compared to the control.[6][13] This positive effect can be particularly pronounced under stress conditions like salinity, where SA can improve tolerance.[1][2][7] For instance, in faba bean seeds, a 0.5 mM SA concentration resulted in the maximum germination percentage of 93.3%, compared to 80% in the control.[6] Similarly, priming with 0.5 mM SA significantly increased the germination of wheat seeds under salt stress.[3]

  • High Concentrations (e.g., >1.0 mM): Higher concentrations of this compound tend to be inhibitory to seed germination.[6] A dose-dependent decrease in germination percentage and seedling growth is expected.[4][6] For example, in faba bean, increasing the SA concentration to 3.0 mM led to a significant reduction in seed germination and seedling growth.[6] This inhibitory effect is often attributed to the pro-oxidant activity of high SA concentrations, leading to cellular damage.

Conclusion

This protocol provides a robust framework for investigating the multifaceted role of this compound in seed germination. By systematically applying different concentrations of SA and meticulously measuring key germination parameters, researchers can elucidate the dose-dependent effects of this important phytohormone. The findings from such studies will contribute to a deeper understanding of the molecular mechanisms governing seed germination and may lead to the development of novel seed treatment strategies to improve crop performance, particularly under challenging environmental conditions.

References

Troubleshooting & Optimization

troubleshooting low recovery of salicylic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of salicylic (B10762653) acid during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of salicylic acid during liquid-liquid extraction?

Low recovery of this compound during liquid-liquid extraction can stem from several factors. Primarily, the pH of the aqueous phase is critical. This compound is a weak acid and must be in its unionized form to be efficiently extracted into an organic solvent.[1] If the pH of the aqueous solution is not sufficiently acidic (ideally below its pKa of ~2.97), a significant portion will remain as the water-soluble salicylate (B1505791) salt, leading to poor partitioning into the organic phase.[1][2] Other common issues include improper solvent selection, insufficient mixing or shaking, formation of emulsions, and premature separation of layers.

Q2: How does the choice of solvent impact the extraction efficiency of this compound?

The choice of an appropriate organic solvent is crucial for successful extraction. The ideal solvent should be immiscible with water, have a high affinity for this compound, a low boiling point for easy removal, and be non-reactive with the analyte.[3] Commonly used solvents include diethyl ether, ethyl acetate, and dichloromethane.[3][4] Using a solvent in which this compound has low solubility will naturally lead to poor recovery. For instance, non-polar solvents like pentane (B18724) are generally not suitable for the relatively polar this compound.[3]

Q3: I'm experiencing low recovery with solid-phase extraction (SPE). What should I investigate?

For low recovery in solid-phase extraction (SPE), several parameters should be examined. A primary cause can be a mismatch between the sorbent's retention mechanism and the analyte's chemistry.[5] For this compound, a reversed-phase sorbent is often used, but if the analyte is too polar for the chosen sorbent, it may not be retained effectively.[5] Other factors include insufficient eluent strength or incorrect pH, where the elution solvent is not strong enough to desorb the analyte from the sorbent.[5][6] Additionally, an inadequate volume of the elution solvent can result in incomplete recovery.[5] The flow rate during sample loading and elution is also a critical parameter; a flow rate that is too fast may not allow for proper equilibration and interaction between the analyte and the sorbent.[6][7]

Q4: Can sublimation of this compound during solvent evaporation lead to significant loss?

Yes, sublimation of this compound, especially during the evaporation of organic solvents, can be a significant cause of low and variable recovery.[8] To mitigate this, one technique is to add a small amount of a non-volatile solvent, like HPLC eluent, during the solvent evaporation step to control the sublimation.[8] Another approach involves preventing sublimation by adding a base, such as 0.2 M sodium hydroxide, during the initial extraction steps to keep the this compound in its non-volatile salt form.[8]

Q5: What are some common procedural mistakes during liquid-liquid extraction that can lead to low recovery?

Common procedural errors in liquid-liquid extraction include:

  • Not properly venting the separatory funnel: This can lead to pressure buildup, especially with volatile solvents or when an acid-base reaction generates gas, potentially causing the stopper to dislodge and loss of sample.[9]

  • Shaking too vigorously: This can lead to the formation of stable emulsions that are difficult to break, trapping the analyte and preventing clear phase separation.

  • Incorrectly identifying the aqueous and organic layers: This can result in the discarding of the layer containing the product. To identify the layers, a few drops of water can be added to see which layer it mixes with.[3]

  • Incomplete phase separation: Rushing the separation and not allowing the layers to fully settle can lead to cross-contamination and loss of product.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction
Symptom Potential Cause Recommended Solution
Low yield of this compound in the organic phase.The pH of the aqueous phase is too high.Adjust the pH of the aqueous phase to be at least 1-2 pH units below the pKa of this compound (~2.97) to ensure it is in its protonated, unionized form.[1][2]
Emulsion formation between the two layers.Vigorous shaking or the presence of surfactants.Gently swirl or invert the separatory funnel instead of vigorous shaking. To break an emulsion, try adding a small amount of brine or waiting for a longer period.
The organic layer volume is smaller than expected.The organic solvent is partially soluble in the aqueous phase.Pre-saturate the aqueous phase with the organic solvent before extraction, or wash the combined organic extracts with brine to reduce the solubility of the organic solvent in the aqueous phase.[10]
This compound precipitates at the interface.The concentration of this compound exceeds its solubility in the organic solvent.Use a larger volume of the organic solvent or perform multiple extractions with smaller volumes of solvent.
Low Recovery in Solid-Phase Extraction
Symptom Potential Cause Recommended Solution
Analyte is found in the wash eluate.The wash solvent is too strong.Use a weaker wash solvent that will remove interferences but not elute the this compound.[6]
Analyte is not eluted from the cartridge.The elution solvent is too weak or the sorbent interaction is too strong.Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier).[5] Alternatively, select a sorbent with a weaker retention mechanism.[5][7]
Inconsistent recovery between samples.The cartridge bed dried out before sample loading, or the flow rate is inconsistent.Ensure the sorbent bed remains solvated after conditioning and equilibration.[5] Control the flow rate during sample loading and elution, typically around 1-2 mL/min.[6][7]
Low recovery with no obvious cause.The sample is overloaded on the SPE cartridge.Reduce the amount of sample loaded onto the cartridge or use a cartridge with a higher capacity.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Sample Preparation: Dissolve the sample containing this compound in a suitable aqueous solution.

  • Acidification: Adjust the pH of the aqueous solution to approximately 2.0-2.5 using an acid like hydrochloric acid (HCl) to ensure this compound is in its unionized form.[1][4]

  • Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate). A common ratio is 1:1 (aqueous:organic).

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.[9]

    • Allow the layers to separate completely.

    • Drain the lower layer. The location of the organic layer (top or bottom) will depend on its density relative to water.

    • Repeat the extraction process on the aqueous layer with fresh organic solvent at least two more times to maximize recovery.[10]

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic phase with a small amount of brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[10]

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen. To minimize loss due to sublimation, avoid excessive heat and consider adding a small amount of a high-boiling point solvent.[8]

Protocol 2: Solid-Phase Extraction of this compound
  • Sorbent Selection: Choose a suitable SPE cartridge, such as a reversed-phase C18 sorbent.

  • Conditioning: Condition the cartridge by passing a small volume of a strong organic solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with the same solvent system as the sample loading solution (e.g., acidified water). Do not let the sorbent bed go dry.[5]

  • Sample Loading:

    • Prepare the sample in an appropriate solvent and adjust the pH as needed for retention.

    • Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[6]

  • Washing: Wash the cartridge with a weak solvent to remove any unretained impurities without eluting the this compound.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent or a solvent with an adjusted pH that disrupts the analyte-sorbent interaction.[5]

  • Post-Elution: The eluate containing the purified this compound can then be concentrated or directly analyzed.

Visualizations

Salicylic_Acid_LLE_Workflow start Start: Aqueous Sample with this compound acidify Acidify to pH < pKa (e.g., pH 2-2.5) start->acidify add_solvent Add Immiscible Organic Solvent acidify->add_solvent extract Shake & Vent Separatory Funnel add_solvent->extract separate Allow Layers to Separate extract->separate collect_org Collect Organic Layer separate->collect_org Organic Phase re_extract Re-extract Aqueous Layer (2x more) separate->re_extract Aqueous Phase combine_org Combine Organic Extracts collect_org->combine_org re_extract->add_solvent aqueous_waste Aqueous Waste re_extract->aqueous_waste dry Dry with Anhydrous Salt (e.g., Na2SO4) combine_org->dry evaporate Evaporate Solvent dry->evaporate end End: Purified This compound evaporate->end

Caption: Liquid-Liquid Extraction Workflow for this compound.

LLE_Troubleshooting start Low this compound Recovery check_ph Is Aqueous Phase pH < pKa? start->check_ph adjust_ph Action: Lower pH with Acid check_ph->adjust_ph No check_solvent Is Solvent Appropriate? check_ph->check_solvent Yes end Recovery Improved adjust_ph->end change_solvent Action: Use a more polar organic solvent (e.g., Ethyl Acetate) check_solvent->change_solvent No check_emulsion Emulsion Formed? check_solvent->check_emulsion Yes change_solvent->end break_emulsion Action: Add brine or wait longer. Use gentle mixing. check_emulsion->break_emulsion Yes check_extractions Sufficient Extractions? check_emulsion->check_extractions No break_emulsion->end increase_extractions Action: Perform multiple (≥3) extractions. check_extractions->increase_extractions No check_extractions->end Yes increase_extractions->end

Caption: Troubleshooting Logic for Low Recovery in LLE.

SPE_Troubleshooting start Low SPE Recovery check_sorbent Sorbent-Analyte Match? start->check_sorbent change_sorbent Action: Select appropriate sorbent (e.g., reversed-phase) check_sorbent->change_sorbent No check_eluent Eluent Strength Sufficient? check_sorbent->check_eluent Yes end Recovery Improved change_sorbent->end increase_eluent_strength Action: Increase organic content or change eluent check_eluent->increase_eluent_strength No check_flow_rate Flow Rate Controlled? check_eluent->check_flow_rate Yes increase_eluent_strength->end adjust_flow_rate Action: Set flow rate to ~1-2 mL/min check_flow_rate->adjust_flow_rate No check_volume Sufficient Elution Volume? check_flow_rate->check_volume Yes adjust_flow_rate->end increase_volume Action: Increase volume of elution solvent check_volume->increase_volume No check_volume->end Yes increase_volume->end

Caption: Troubleshooting Logic for Low Recovery in SPE.

References

Technical Support Center: Optimizing Salicylic Acid Concentration for Plant Stress Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing salicylic (B10762653) acid (SA) in plant stress experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of salicylic acid to use for mitigating abiotic stress in plants?

A1: The optimal concentration of this compound is highly dependent on the plant species, its developmental stage, the type and severity of the stress, and the application method.[1][2] There is no single concentration that is universally effective. However, a general starting range for exogenous application is between 0.1 mM and 1.0 mM.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. High concentrations of SA can have inhibitory or even toxic effects on plant growth and development.[1][4]

Q2: What are the common methods for applying this compound to plants?

A2: Common methods for applying this compound include:

  • Foliar Spray: Directly spraying a solution of SA onto the leaves. This method allows for rapid absorption.[5]

  • Root Application/Drenching: Applying the SA solution to the soil or hydroponic medium, allowing uptake through the roots.[5][6]

  • Seed Soaking/Priming: Soaking seeds in an SA solution before planting can enhance germination rates and early seedling vigor under stress conditions.[1][5]

  • Adding to Nutrient Solution: In hydroponic systems, SA can be directly incorporated into the nutrient solution.[1]

The choice of application method can influence the plant's response, and some studies suggest that root application may be more effective in certain cases.[6]

Q3: How does this compound help plants tolerate stress?

A3: this compound acts as a key signaling molecule in plants, triggering a wide range of physiological and biochemical responses that enhance stress tolerance.[7][8] Its protective mechanisms include:

  • Activation of Antioxidant Systems: SA enhances the activity of antioxidant enzymes such as catalase, peroxidase, and superoxide (B77818) dismutase, which scavenge harmful reactive oxygen species (ROS) produced under stress.[3][7]

  • Regulation of Gene Expression: SA can regulate the expression of stress-responsive genes, leading to the production of protective proteins.[7][8]

  • Osmolyte Accumulation: It can promote the accumulation of osmolytes like proline and soluble sugars, which help maintain cellular water balance under drought and salinity stress.[4][9]

  • Hormonal Crosstalk: SA interacts with other plant hormones like jasmonic acid and ethylene (B1197577) to fine-tune the plant's defense responses.[3][7]

  • Improved Photosynthesis: Under certain stress conditions, SA application can help maintain photosynthetic efficiency.[3][8]

Q4: Can this compound be toxic to plants?

A4: Yes, at high concentrations, this compound can be phytotoxic.[1][10] Excessive SA can lead to oxidative stress, inhibit growth, cause leaf necrosis, and even lead to programmed cell death.[10] It is essential to conduct preliminary experiments to determine the optimal, non-toxic concentration for your specific plant species and experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of SA treatment. - Concentration too low: The applied SA concentration may be insufficient to elicit a response. - Ineffective application method: The chosen application method may not be optimal for your plant species. - Timing of application: Application might be too early or too late relative to the stress induction.- Increase SA concentration incrementally in a new dose-response experiment. - Try a different application method (e.g., switch from foliar spray to root drench). - Apply SA prior to stress induction (priming) or at the onset of stress.
SA treatment causes leaf yellowing, necrosis, or stunted growth. - Concentration too high: The applied SA concentration is likely in the phytotoxic range. - Solvent toxicity: If using a solvent to dissolve SA, the solvent itself might be causing damage. - Sensitivity of the plant species: Some plant species are more sensitive to SA than others.- Reduce the SA concentration significantly in your next experiment. - Ensure the solvent concentration is non-toxic by including a solvent-only control. - Review literature for SA sensitivity of your specific plant species or a closely related one.
Inconsistent results between experiments. - Variability in plant material: Differences in plant age, size, or health can affect the response to SA. - Environmental fluctuations: Changes in light, temperature, or humidity can influence plant stress levels and SA efficacy. - Inconsistent application: Uneven application of SA can lead to variable results.- Use uniform and healthy plant material for all treatments. - Maintain consistent environmental conditions throughout the experiment. - Ensure thorough and consistent application of the SA solution to all plants in a treatment group.
Difficulty dissolving this compound. - Low water solubility: this compound has limited solubility in water.- Dissolve SA in a small amount of a suitable solvent like ethanol (B145695) or DMSO before diluting with water. Remember to include a solvent control in your experiment. - Slightly warming the water can also aid in dissolution.

Data Presentation: Efficacy of this compound Concentrations on Various Plants Under Abiotic Stress

The following tables summarize quantitative data from various studies on the effects of different this compound concentrations on plants under specific abiotic stresses.

Table 1: Effect of this compound on Salt Stress Tolerance

Plant SpeciesSA Concentration (mM)Application MethodKey Findings
Soybean1Exogenous applicationIncreased total biomass and yield.[3]
TomatoNot specifiedNot specifiedRestored normal photosynthetic rates and pigment levels.[3]
MaizeNot specifiedNot specifiedPositively affected photosynthetic parameters and antioxidant enzyme activity.[3]
Brassica juncea0.5Not specifiedIncreased photosynthesis by decreasing Na+ and Cl- ions.[1]

Table 2: Effect of this compound on Drought Stress Tolerance

Plant SpeciesSA Concentration (mM)Application MethodKey Findings
TomatoNot specifiedNot specifiedReduced the number of aborted flowers and increased CO2 assimilation.[3]
WatermelonNot specifiedNot specifiedReduced electrolyte leakage and positively affected organic solute concentration.[3]
Hordeum vulgare0.5Not specifiedIncreased net CO2 assimilation rate and dry weight.[11]
Triticum aestivum0.5Not specifiedDecreased malondialdehyde (MDA) content and increased plant height and biomass.[11]
Rosmarinus officinalis L.2Foliar sprayIncreased essential oil production under mild drought.[12]
Morus alba0.5 and 1.0Foliar sprayImproved water deficit tolerance, especially at 1.0 mM under high stress.[13]

Table 3: Effect of this compound on Temperature Stress Tolerance

Plant SpeciesSA Concentration (mM)Stress TypeKey Findings
TomatoNot specifiedHeatBeneficial effect on the antioxidant system, photosynthesis, and water uptake.[3]
Alfalfa0.25 and 0.5HeatIncreased plant height, biomass, chlorophyll (B73375) content, and photosynthesis.[11]
Dendrobium officinaleNot specifiedColdAlleviated adverse effects of cold stress and increased superoxide dismutase activity.[3]
RapeseedNot specifiedColdIncreased peroxidase and superoxide dismutase levels.[3]

Table 4: Effect of this compound on Heavy Metal Stress Tolerance

Plant SpeciesSA Concentration (mM)Heavy MetalKey Findings
Tomato0.5ChromiumRestored normal vital functions by boosting the ascorbate-glutathione cycle.[3]
RiceNot specifiedArsenicAided in mitigating arsenic load.[3]
RiceNot specifiedLeadImproved growth and photosynthetic abilities.[12]
Phaseolus vulgarisNot specifiedCopperImproved growth and photosynthetic abilities.[12]
MustardNot specifiedNickelImproved growth and photosynthetic abilities.[12]

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Concentration

This protocol outlines a general workflow for determining the optimal SA concentration for a given plant species and stress condition.

  • Preparation of this compound Stock Solution:

    • Due to its low solubility in water, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

    • Note: Always include a solvent control in your experiment to account for any effects of the solvent itself.

  • Dose-Response Experiment Setup:

    • Establish a range of SA concentrations to test. A good starting point is a logarithmic scale (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM).

    • Include a negative control (no SA, no solvent) and a solvent control (solvent at the same concentration used in the highest SA treatment).

    • Grow a sufficient number of plants for each treatment group to ensure statistical power.

  • Application of this compound:

    • Choose an application method (foliar spray, root drench, etc.) and apply the different SA concentrations to the respective plant groups.

    • Ensure consistent and uniform application. For foliar spray, cover all leaf surfaces until runoff. For root drench, apply a consistent volume to each pot.

  • Induction of Stress:

    • Apply the desired abiotic stress (e.g., drought, salinity, heat) at a predetermined time after SA application (e.g., 24-48 hours for priming).

    • Maintain a control group of plants that are not subjected to stress.

  • Data Collection and Analysis:

    • At the end of the experimental period, collect data on various parameters, including:

      • Morphological: Plant height, biomass (fresh and dry weight), leaf area.

      • Physiological: Photosynthetic rate, stomatal conductance, chlorophyll content, relative water content.

      • Biochemical: Proline content, malondialdehyde (MDA) content (as an indicator of oxidative stress), antioxidant enzyme activity (CAT, POD, SOD).

    • Statistically analyze the data to determine the SA concentration that provides the most significant stress mitigation without causing phytotoxicity.

Visualizations

Salicylic_Acid_Signaling_Pathway stress Abiotic/Biotic Stress sa_biosynthesis SA Biosynthesis (ICS & PAL Pathways) stress->sa_biosynthesis sa This compound (SA) sa_biosynthesis->sa npr1 NPR1 (Receptor) sa->npr1 npr3_npr4 NPR3/NPR4 (Receptors) sa->npr3_npr4 ros ROS Scavenging (Antioxidant Enzymes) sa->ros tgac TGA Transcription Factors npr1->tgac Activates wrky WRKY Transcription Factors npr1->wrky Activates npr3_npr4->tgac Represses (low SA) Activates (high SA) gene_expression Stress-Responsive Gene Expression (e.g., PR proteins) tgac->gene_expression wrky->gene_expression stress_tolerance Enhanced Stress Tolerance gene_expression->stress_tolerance ros->stress_tolerance

Caption: this compound signaling pathway in response to stress.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sa Prepare SA Stock & Dilutions apply_sa Apply SA Treatments (Foliar/Root) prep_sa->apply_sa prep_plants Grow Uniform Plants prep_plants->apply_sa induce_stress Induce Abiotic Stress apply_sa->induce_stress collect_data Collect Morphological, Physiological & Biochemical Data induce_stress->collect_data analyze_data Statistical Analysis collect_data->analyze_data optimize Determine Optimal Concentration analyze_data->optimize

Caption: Workflow for optimizing SA concentration.

Troubleshooting_Tree start Start Troubleshooting issue What is the issue? start->issue no_effect No observable effect issue->no_effect No effect toxicity Signs of toxicity (necrosis, stunting) issue->toxicity Toxicity inconsistent Inconsistent results issue->inconsistent Inconsistency cause_no_effect Possible Cause? no_effect->cause_no_effect cause_toxicity Possible Cause? toxicity->cause_toxicity cause_inconsistent Possible Cause? inconsistent->cause_inconsistent solution_increase_conc Increase SA concentration cause_no_effect->solution_increase_conc Low concentration? solution_change_method Change application method cause_no_effect->solution_change_method Wrong method? solution_decrease_conc Decrease SA concentration cause_toxicity->solution_decrease_conc High concentration? solution_solvent_control Check solvent control cause_toxicity->solution_solvent_control Solvent issue? solution_uniform_plants Use uniform plants cause_inconsistent->solution_uniform_plants Plant variability? solution_control_env Control environment cause_inconsistent->solution_control_env Environment?

Caption: Troubleshooting decision tree for SA experiments.

References

Technical Support Center: Quantifying Salicylic Acid via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of salicylic (B10762653) acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of salicylic acid, offering potential causes and actionable solutions.

Q1: Why is my this compound peak tailing or showing poor shape?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue when analyzing acidic compounds like this compound.[1] This can compromise the accuracy of integration and reduce resolution.[1]

  • Potential Cause 1: Incorrect Mobile Phase pH. If the mobile phase pH is too close to the pKa of this compound (~2.97), both ionized and unionized forms of the molecule will be present. The ionized form (salicylate) can interact with residual, un-endcapped silanol (B1196071) groups on the C18 column, leading to secondary interactions and peak tailing.[1][2][3]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound.[2][4] Using a mobile phase with a pH below 2.5 ensures that this compound is in its protonated, less polar form, minimizing interactions with silanol groups and improving peak shape.[3][5] Adding an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is a common and effective strategy.[3][5][6]

  • Potential Cause 2: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.

  • Potential Cause 3: Column Contamination or Degradation. Buildup of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[2][7] Similarly, the stationary phase can degrade over time, especially when using high pH mobile phases.

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used). As a final step, consider replacing the analytical column.[1]

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// Edges problem -> check_ph; check_ph -> adjust_ph [label="No"]; check_ph -> check_conc [label="Yes"]; adjust_ph -> resolved; check_conc -> dilute_sample [label="Yes"]; check_conc -> check_column [label="No"]; dilute_sample -> resolved; check_column -> flush_column [label="Possibly"]; flush_column -> replace_column [label="Still Tailing"]; replace_column -> resolved; }

Caption: A workflow diagram for diagnosing and solving peak tailing.

Q2: What causes my this compound retention time to drift or be inconsistent?

Variable retention times can compromise the reliability of your analysis.[8] This issue can stem from several factors related to the HPLC system, mobile phase, or column.[8][9]

  • Potential Cause 1: Insufficient Column Equilibration. Columns, especially new ones, require adequate time to equilibrate with the mobile phase to ensure a stable chemical environment.[10][11]

    • Solution: Equilibrate the column with the mobile phase for a longer duration, typically 20-30 minutes or until a stable baseline is achieved, before starting the analytical run.

  • Potential Cause 2: Mobile Phase Composition Changes. If the mobile phase is prepared in batches, slight variations between batches can cause shifts in retention time.[12] Additionally, for pre-mixed mobile phases, the more volatile organic component (like acetonitrile) can evaporate over time, changing the solvent ratio and increasing retention times.[9][11]

    • Solution: Use an online mixer or degasser if available. Always prepare fresh mobile phase for each analysis and keep the solvent reservoir capped.[9]

  • Potential Cause 3: Temperature Fluctuations. The column temperature can significantly affect retention times.[8][11] Inconsistent lab temperatures can lead to drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. A temperature of 30°C is often a good starting point.[13][14]

  • Potential Cause 4: Pump and System Leaks. Air bubbles in the pump or small, undetected leaks in the system can cause the flow rate to fluctuate, leading to unstable retention times.[8][9][12]

    • Solution: Regularly purge the pump to remove air bubbles.[12] Perform a system pressure test to check for leaks in fittings and connections.

dot digraph "troubleshooting_retention_time" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Logical Relationships in Retention Time Instability", labelloc=t, width=8]; node [shape=rect, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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subcause1a [label="Evaporation of\nVolatile Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause1b [label="Batch-to-Batch\nVariation", fillcolor="#F1F3F4", fontcolor="#202124"];

subcause2a [label="Air Bubbles in Pump", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause2b [label="System Leaks", fillcolor="#F1F3F4", fontcolor="#202124"];

subcause3a [label="Temperature Fluctuations", fillcolor="#F1F3F4", fontcolor="#202124"]; subcause3b [label="Insufficient Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"];

solution1 [label="Solution:\nUse Fresh Mobile Phase,\nKeep Reservoir Capped", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nPurge Pump,\nCheck Fittings for Leaks", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nUse Column Oven,\nEnsure Adequate Equilibration Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> {cause1, cause2, cause3}; cause1 -> {subcause1a, subcause1b} -> solution1; cause2 -> {subcause2a, subcause2b} -> solution2; cause3 -> {subcause3a, subcause3b} -> solution3; }

Caption: Causes and solutions for retention time instability.

Q3: How can I resolve interference from the sample matrix (e.g., plasma, creams)?

Matrix effects occur when co-eluting components from the sample interfere with the ionization or detection of the target analyte, leading to inaccurate quantification.[15]

  • Potential Cause 1: Insufficient Sample Cleanup. Direct injection of complex samples like plasma or topical formulations can introduce many interfering substances.

    • Solution: Implement a robust sample preparation protocol. Techniques like protein precipitation (for plasma), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can effectively remove a majority of interfering components.[15]

  • Potential Cause 2: Co-elution of Matrix Components. Even with sample cleanup, some matrix components may have similar chromatographic behavior to this compound and co-elute.

    • Solution: Adjust the chromatographic method to improve resolution. This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different column chemistry (e.g., a phenyl column instead of a C18) that offers different selectivity.[6]

Example Experimental Protocol

This section provides a detailed, validated HPLC method for the quantification of this compound, suitable for pharmaceutical dosage forms.

Objective: To determine the concentration of this compound using a stability-indicating RP-HPLC method.

Methodology:

  • Chromatographic System:

    • HPLC System: Agilent 1200 Series or equivalent with a UV or Photodiode Array (PDA) detector.[6]

    • Column: Zodiac pack C18 (100 mm x 4.6 mm, 5.0 µm) or equivalent reversed-phase C18 column.[16]

    • Software: Empower, ChemStation, or equivalent.[6]

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC Grade)

    • Methanol (HPLC Grade)[16]

    • Purified Water (18 MΩ·cm)

    • Phosphoric Acid or Trifluoroacetic Acid (TFA)[14][17]

    • This compound Reference Standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of purified water (acidified to pH < 2.5 with phosphoric acid or 0.1% TFA) and acetonitrile in a 70:30 (v/v) ratio.[14][17]

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30°C.[14]

    • Injection Volume: 10 µL.[16]

    • Detection Wavelength: 237 nm or 302 nm.[16][17]

    • Run Time: Approximately 10 minutes.

  • Sample Preparation:

    • Standard Solution (e.g., 50 µg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Dilute the stock solution with the mobile phase to achieve the desired final concentration.

    • Sample Solution (from Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a target concentration of this compound into a volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, dilute to volume with the mobile phase, and filter through a 0.45 µm syringe filter before injection.[14]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used to quantify this compound. These values can serve as a benchmark for method development and validation.

Table 1: Typical Chromatographic and Performance Parameters

ParameterTypical ValueReference
Retention Time (t_R) 4 - 8 minutes[2][18]
Tailing Factor (T_f) ≤ 1.5[16]
Theoretical Plates (N) > 2000[16]
Wavelength (λ_max) 230 - 237 nm, ~300 nm[6][14][19]

Table 2: Method Validation Data Examples

ParameterThis compound (Method 1)This compound (Method 2)
Linearity Range (µg/mL) 0.37 - 112.00.1 - 100
Correlation Coefficient (R²) > 0.9990.9996
Limit of Detection (LOD) (µg/mL) 0.410.03
Limit of Quantitation (LOQ) (µg/mL) 1.250.1
Reference [16][20]

References

mitigating side effects of salicylic acid chemical peels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing salicylic (B10762653) acid chemical peels in their experiments.

I. Troubleshooting Guides

Question: My experiment is showing an unexpectedly high incidence of erythema and inflammation. What are the potential causes and how can I mitigate this?

Answer:

Unexpectedly high rates of erythema and inflammation can be attributed to several factors related to both the formulation and the experimental protocol.

Potential Causes:

  • Formulation pH: The free acid concentration of salicylic acid, which is responsible for its efficacy and irritancy, is highly dependent on the pH of the formulation. A lower pH increases the amount of free acid, leading to a more potent but also more irritating peel. This compound is most effective at a pH between 3 and 4.[1]

  • Concentration: Higher concentrations of this compound will naturally lead to a greater inflammatory response.

  • Vehicle: The vehicle used in the formulation can significantly impact the penetration and, consequently, the irritancy of this compound. For example, hydroalcoholic solutions may enhance penetration compared to polyethylene (B3416737) glycol (PEG) vehicles, which have been shown to reduce systemic absorption and may mitigate irritation.

  • Pre-peel Protocol: Inadequate or improper skin preparation can leave the skin more susceptible to irritation. The use of certain topical agents, such as retinoids, too close to the peel application can increase sensitivity.

  • Application Technique: Uneven application or excessive pressure during application can lead to localized areas of intense irritation.

Mitigation Strategies:

  • Formulation Optimization:

    • pH Adjustment: Carefully buffer the formulation to a pH between 3.0 and 4.0 for optimal efficacy with manageable irritation.[2] Consider that neutralized this compound (pH 6.5) can still provide exfoliation with a significantly lower stinging sensation.

    • Concentration Adjustment: If high levels of inflammation are observed, consider reducing the this compound concentration.

    • Vehicle Selection: Consider using a polyethylene glycol (PEG) vehicle to potentially reduce the penetration rate and subsequent irritation.

  • Protocol Refinement:

    • Standardized Pre-peel Regimen: Implement a standardized pre-peel protocol, which may include a period of acclimatization and the withdrawal of any potentially irritating topical agents.

    • Controlled Application: Ensure a consistent and even application of the peeling solution with controlled pressure.

  • Post-peel Care: Application of a bland moisturizer and strict sun protection are crucial to manage post-peel inflammation.[3] In cases of excessive irritation, the use of low to high potency topical steroids can be considered to mitigate the inflammatory response and reduce the risk of post-inflammatory hyperpigmentation.[3]

Question: I am observing post-inflammatory hyperpigmentation (PIH) in my study subjects. What is the underlying mechanism and what are the best practices to prevent it?

Answer:

Post-inflammatory hyperpigmentation is a common side effect of chemical peels, particularly in individuals with darker skin tones (Fitzpatrick skin types III-VI).

Underlying Mechanism:

The inflammatory response triggered by the chemical peel can stimulate melanocytes, the pigment-producing cells in the skin.[4] This stimulation leads to an overproduction of melanin (B1238610), which is then transferred to the surrounding keratinocytes, resulting in darkened patches of skin. This compound itself has an interesting dual role. While the inflammation it induces can cause PIH, some studies suggest that acetylthis compound (a related compound) can inhibit tyrosinase expression, a key enzyme in melanin production.[5] However, this compound has been found to only slightly inhibit mushroom tyrosinase noncompetitively.[6]

Prevention Strategies:

  • Subject Selection: Be mindful of the increased risk of PIH in individuals with darker skin types.

  • Pre-peel Priming: A pre-peel regimen including agents that inhibit melanin production can be effective. The use of 4% hydroquinone (B1673460) twice daily for two weeks prior to the peel has been shown to be beneficial.[3]

  • Peel Selection and Formulation:

    • For individuals at high risk for PIH, consider using lower concentrations of this compound or formulations designed to be less irritating.

    • Ensuring an appropriate pH of the peel solution is also crucial, as a lower pH can lead to greater inflammation and a higher risk of PIH.[2]

  • Strict Photoprotection: The most critical factor in preventing and managing PIH is rigorous sun protection post-peel. Use a broad-spectrum sunscreen with a high SPF.

  • Post-peel Care: In addition to sun protection, gentle skincare and the use of agents that help to lighten hyperpigmentation, such as hydroquinone, can be beneficial if PIH occurs.[3]

II. Frequently Asked Questions (FAQs)

What are the most common side effects of this compound chemical peels and at what incidence do they occur?

The most commonly reported side effects are transient and mild in nature. Based on clinical data, the incidence of these side effects can be summarized as follows:

Side EffectIncidence with 30% this compound PeelNotes
Erythema (Redness)8% - 40%Typically transient, lasting a few hours to a day.[7][8]
Burning/Stinging Sensation~17.3%Occurs during and immediately after application.[8]
Dryness~32.3%Can be managed with moisturizers.[9]
Exfoliation/Peeling~17.6%Usually clears within 7-10 days.[9]
Crusting~11.7%Usually clears within 7-10 days.[9]

Note: Incidence rates can vary depending on the study population, formulation, and protocol used.

How does the formulation vehicle affect the side effect profile of a this compound peel?

The vehicle plays a crucial role in the penetration of this compound and, consequently, its side effect profile.

  • Hydroalcoholic solutions: These can enhance the penetration of this compound, which may lead to increased efficacy but also a higher potential for irritation.

  • Polyethylene glycol (PEG) vehicle: Formulations with a PEG vehicle have been shown to have lower systemic absorption of this compound in animal models.[3] This suggests a potentially lower risk of systemic side effects and possibly reduced local irritation due to slower penetration.

What is the molecular mechanism by which this compound induces an inflammatory response in keratinocytes?

This compound can modulate inflammatory pathways in keratinocytes, primarily through the NF-κB (Nuclear Factor kappa B) signaling pathway. In a resting state, NF-κB is present in the cytoplasm in an inactive form, bound to its inhibitor, IκB. Certain stimuli, including some chemical irritants, can lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines. Sodium salicylate (B1505791) has been shown to inhibit the activation of NF-κB.[10]

Can this compound peels affect the skin barrier function?

Yes, this compound peels can temporarily affect the skin barrier function. This is often assessed by measuring Transepidermal Water Loss (TEWL). An increase in TEWL indicates a compromised barrier function. However, some studies have shown that with appropriate post-peel care, the skin barrier can recover and, in some cases, even improve. One study on a this compound-containing gel found a significant decrease in TEWL after 21 days of use, suggesting an enhanced skin barrier function over time.[11]

III. Experimental Protocols

1. In Vitro Skin Irritation Testing using a Reconstituted Human Epidermis (RHE) Model

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.[12]

  • Model: A commercially available reconstituted human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).[3]

  • Procedure:

    • Pre-incubation: Upon receipt, equilibrate the RHE tissues in the provided culture medium overnight at 37°C and 5% CO₂.

    • Application of Test Substance: Apply a defined amount of the this compound formulation (e.g., 25 µL for liquids or 25 mg for solids) topically to the epidermis. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) should be run in parallel.

    • Exposure: Expose the tissues to the test substance for a specified duration (e.g., 60 minutes) at 37°C.

    • Rinsing: Thoroughly rinse the test substance from the tissue surface with a buffered saline solution.

    • Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

    • Viability Assessment: Assess cell viability using the MTT assay. This involves incubating the tissues with MTT solution, followed by extraction of the formazan (B1609692) dye and measurement of its absorbance.

  • Endpoint: A reduction in tissue viability below a certain threshold (typically 50%) compared to the negative control is indicative of skin irritation.[12]

2. Measurement of Skin Erythema using a Chromameter

  • Instrument: A tristimulus colorimeter (chromameter) that measures light reflectance in the CIE Lab* color space.

  • Procedure:

    • Calibration: Calibrate the instrument according to the manufacturer's instructions using a standard white plate.

    • Baseline Measurement: Before applying the peel, take baseline readings on the test area. The a* value, which represents the red-green spectrum, is used to quantify erythema.

    • Post-peel Measurement: At specified time points after the peel, take measurements on the same test area.

    • Data Analysis: The change in the a* value (Δa*) from baseline is calculated to quantify the change in erythema.

  • Considerations: Ensure consistent ambient lighting and temperature, as these can influence the measurements. The instrument probe should be placed gently and consistently on the skin.

3. Measurement of Transepidermal Water Loss (TEWL) using a Tewameter®

  • Instrument: A Tewameter® with an open-chamber probe that measures the water vapor pressure gradient above the skin.

  • Procedure:

    • Acclimatization: Allow the subject to acclimatize to the room conditions (controlled temperature and humidity) for at least 20-30 minutes before taking measurements.

    • Baseline Measurement: Take baseline TEWL readings on the test area before the peel application.

    • Probe Placement: Hold the probe perpendicular to the skin surface with gentle, consistent pressure. Avoid covering the probe's opening.

    • Measurement: Record the TEWL value once it has stabilized. The instrument typically provides a reading in g/m²/h.

    • Post-peel Measurement: Take measurements at specified time points after the peel to assess changes in skin barrier function.

  • Data Analysis: An increase in TEWL from baseline indicates a disruption of the skin barrier.

IV. Mandatory Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Subject Screening Subject Screening Baseline Measurements Baseline Measurements Subject Screening->Baseline Measurements Peel Application Peel Application Baseline Measurements->Peel Application Post-Peel Measurements Post-Peel Measurements Peel Application->Post-Peel Measurements Data Analysis Data Analysis Post-Peel Measurements->Data Analysis

Caption: A simplified experimental workflow for a clinical study on this compound peels.

NFkB_Pathway This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription of PIH_Pathway Chemical Peel Chemical Peel Inflammation Inflammation Chemical Peel->Inflammation Melanocyte Melanocyte Inflammation->Melanocyte Stimulates Tyrosinase Tyrosinase Melanocyte->Tyrosinase Activates Melanin Production Melanin Production Tyrosinase->Melanin Production Increases Hyperpigmentation Hyperpigmentation Melanin Production->Hyperpigmentation

References

Technical Support Center: Optimizing Salicylic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of salicylic (B10762653) acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Esterification Reactions (e.g., Acetylsalicylic Acid, Methyl Salicylate)

Q1: My esterification reaction is resulting in a very low yield. What are the common causes?

A: Low yields in the synthesis of this compound esters, such as in Fischer esterification, are a frequent issue. The primary causes often stem from the reversible nature of the reaction.[1] Key factors include:

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, leading to the hydrolysis of the newly formed ester.[1][2]

  • Insufficient Reaction Time or Suboptimal Temperature: Esterification reactions can be slow, and incomplete conversion will result if the reaction is not allowed to proceed for a sufficient duration or at the optimal temperature.[1][3]

  • Catalyst Issues: The concentration of the acid catalyst is crucial. Too little catalyst will lead to a slow reaction rate, while an excessive amount can promote side reactions like the dehydration of the alcohol.[1]

  • Impure Reagents: Using reagents that are not anhydrous can introduce water into the reaction, hindering the forward reaction.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[2][4]

Troubleshooting Flowchart for Low Esterification Yield

G start Low Yield in Esterification check_water Is there water in the reaction? start->check_water check_conditions Are reaction time and temperature optimal? check_water->check_conditions No solution_water Use anhydrous reagents. Employ a Dean-Stark trap or dehydrating agent (e.g., H₂SO₄). check_water->solution_water Yes check_catalyst Is the catalyst concentration correct? check_conditions->check_catalyst Yes solution_conditions Monitor reaction with TLC. Increase reflux time or temperature. check_conditions->solution_conditions No check_workup Was there significant product loss during workup? check_catalyst->check_workup Yes solution_catalyst Use a catalytic amount (typically a small percentage of the limiting reactant). check_catalyst->solution_catalyst No solution_workup Ensure efficient extraction and careful separation of layers. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_water->end solution_conditions->end solution_catalyst->end solution_workup->end

Caption: Troubleshooting workflow for low esterification yield.

Q2: My final ester product is discolored (e.g., pink, purple, or orange). What causes this and how can it be removed?

A: Discoloration in this compound derivatives is often due to the presence of impurities, which can arise from side reactions or contaminated starting materials.[4][5] To remove these colored impurities, the following purification methods are recommended:

  • Recrystallization: This is a highly effective method for purifying solid derivatives.[5][6] Choosing an appropriate solvent where the solubility of the desired product is high at elevated temperatures and low at cooler temperatures is key.[7]

  • Activated Charcoal: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.[6]

  • Washing with a Dilute Aqueous Solution of Polybasic Acid: For water-insoluble derivatives, washing the crystalline product with a dilute aqueous solution of an acid like phosphoric acid during recrystallization can help eliminate colored impurities.[5]

Q3: I am observing a white precipitate during my synthesis of glycol salicylate (B1505791). What could this be?

A: The formation of a white precipitate can be due to a few factors:

  • Unreacted Starting Material: If the reaction is incomplete, unreacted sodium salicylate may precipitate out, especially upon cooling.[4]

  • Side Products: Under strongly acidic conditions, this compound can polymerize, forming a white solid.[4]

To prevent this, ensure all reactants are fully dissolved before starting the reaction and maintain the proper reaction temperature to drive the reaction to completion.[4]

Category 2: Amide Synthesis

Q1: What are the recommended methods for synthesizing amides from this compound?

A: Direct amidation of a carboxylic acid with an amine is often challenging due to a competing acid-base reaction.[8] Therefore, the carboxylic acid group of this compound typically needs to be "activated" first. Common strategies include:

  • Conversion to an Acyl Chloride: This is a widely used method where this compound is first reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive salicyloyl chloride.[8][9][10] This intermediate then readily reacts with a primary or secondary amine to form the desired amide.[8][]

  • Use of Coupling Agents: In peptide chemistry, various coupling agents are used to facilitate amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium salts like HATU can be employed to activate the carboxylic acid for reaction with an amine.[]

  • Boric Acid Catalysis: A greener approach involves the use of boric acid as a catalyst for the direct amidation of a carboxylic acid and an amine, typically with azeotropic removal of water.[12]

G cluster_activation Activation Step cluster_coupling Coupling Step sa This compound acyl_chloride Salicyloyl Chloride sa->acyl_chloride + SOCl₂ or (COCl)₂ amide Salicylamide Derivative acyl_chloride->amide + Amine (R-NH₂) + Base

References

Technical Support Center: Degradation of Salicylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for studying the degradation of salicylic (B10762653) acid (SA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for salicylic acid in aqueous solutions?

A1: this compound primarily degrades through hydroxylation of the aromatic ring, followed by decarboxylation and ring-opening, eventually leading to mineralization (conversion to CO₂ and H₂O). The specific pathways depend on the degradation method used, such as Advanced Oxidation Processes (AOPs) or biodegradation.[1] Common initial intermediates include 2,3-dihydroxybenzoic acid (2,3-DHBA), 2,5-dihydroxybenzoic acid (2,5-DHBA), and catechol.[2][3][4][5][6] Subsequent ring-opening can form smaller aliphatic acids like maleic acid and oxalic acid.[1][2][7]

Q2: Which Advanced Oxidation Process (AOP) is most effective for SA degradation?

A2: The effectiveness of an AOP depends on the experimental conditions, particularly pH. The Fenton process (using Fe²⁺ and H₂O₂) is highly effective, especially under acidic conditions (e.g., pH 3.0), and can achieve rapid degradation.[8][9] Ozonation is also very effective, with degradation being significantly faster at acidic pH compared to neutral or alkaline conditions.[2][3] Photocatalysis using catalysts like titanium dioxide (TiO₂) is another common and effective method.[10]

Q3: Are the degradation products of this compound toxic?

A3: Yes, some intermediate products formed during degradation can be more toxic than this compound itself.[10] For example, the photooxidation of SA in the presence of sodium hypochlorite (B82951) can generate chlorinated intermediates like 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol, which are persistent and exhibit significant ecotoxicity.[11] It is crucial to monitor the formation and decay of these intermediates and assess the overall toxicity of the solution throughout the degradation process.

Q4: How does pH influence the degradation of this compound?

A4: pH is a critical parameter. For ozonation, the degradation rate is about 10 times higher under acidic conditions compared to alkaline conditions.[2] This is because direct ozone oxidation dominates at low pH, while the indirect hydroxyl radical mechanism is more prevalent at high pH.[2] In contrast, photooxidation with NaOCl/UV is more efficient in the pH range of 7.5–10.[11] For Fenton and photo-Fenton processes, an acidic pH around 3.0 is generally optimal.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no SA degradation observed. Incorrect pH: The pH of the solution is outside the optimal range for the chosen AOP.Verify and adjust the pH of the aqueous solution to the optimal level for your specific method (e.g., acidic for Fenton/ozonation).[2][8]
Inactive Catalyst/Reagents: The catalyst (e.g., TiO₂, Fe²⁺) may be inactive, or the oxidant (e.g., H₂O₂, ozone) concentration is too low.Use a fresh batch of reagents. For photocatalysis, ensure the catalyst has not been fouled. For the Fenton process, ensure the Fe²⁺ has not been prematurely oxidized to Fe³⁺.[8]
Insufficient Energy Input: The UV lamp intensity is too low or the lamp is old. For sonolysis, the ultrasonic power is insufficient.Check the specifications and age of your UV lamp. Ensure the reactor geometry allows for maximum light penetration. Calibrate the power output of your sonicator.
Inconsistent or non-reproducible results. Variable Initial Conditions: Inconsistent initial concentration of SA, catalyst, or oxidant. Fluctuations in temperature or pH.Prepare fresh stock solutions for each set of experiments. Use a buffer to maintain a stable pH. Control the reaction temperature using a water bath or cooling system.
Sample Matrix Effects: The presence of scavenging species (e.g., bicarbonate, chloride ions) in the water can consume hydroxyl radicals, reducing efficiency.[12]Use purified, deionized water for initial experiments. If using environmental water samples, characterize the matrix and consider pre-treatment steps if necessary.
Unexpected peaks in HPLC chromatogram. Formation of Intermediates: The new peaks are likely degradation byproducts.Use HPLC-MS to identify the chemical structures of the intermediates.[10][13] Monitor their formation and subsequent degradation over time.
Mobile Phase Issues: The mobile phase composition is not optimal for separating all compounds, leading to co-elution.Adjust the mobile phase gradient, organic solvent ratio, or pH. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic analytes like SA and its byproducts.[14]
Broad or tailing peaks for this compound in HPLC. Analyte Ionization: this compound is an acidic compound, and an equilibrium between its protonated and ionized forms in the mobile phase can cause poor peak shape.[14]Acidify the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid.[14][15] This forces the equilibrium to the more retained, non-ionized form, resulting in sharper peaks.
Purple color develops in Fenton experiment. Complex Formation: Ferric ions (Fe³⁺), which are generated during the Fenton reaction, can form a colored complex with this compound.[16]Be aware that this color can interfere with colorimetric analysis methods. This phenomenon confirms the presence of both Fe³⁺ and residual SA. Rely on chromatographic methods like HPLC for accurate quantification.

Data Summary

Table 1: Influence of pH on this compound Removal by Ozonation
pHRemoval Efficiency (after 15 min)Dominant MechanismReference
4~95%Direct Ozone Oxidation[3]
7-10~10-15%Indirect Hydroxyl Radical Oxidation[3]
Table 2: Degradation Efficiency of SA by Pseudomonas fluorescens HK44
Initial SA ConcentrationDegradation EfficiencyNotesReference
25 mg/L92%Degradation may be inhibited at higher substrate concentrations.[17]
50 mg/L94%Degradation may be inhibited at higher substrate concentrations.[17]
100 mg/L69%Degradation may be inhibited at higher substrate concentrations.[17]
200 mg/L58%Degradation may be inhibited at higher substrate concentrations.[17]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound
  • Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water.

  • Reactor Setup: Add a specific volume of the SA solution to a quartz batch reactor. Add the photocatalyst (e.g., TiO₂ at a loading of 0.1 g/L).

  • Equilibration: Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium is reached between the SA and the catalyst surface.

  • Initiation of Reaction: Turn on the UV light source (e.g., UVA lamp, 365 nm). Start a timer and begin stirring to keep the catalyst suspended.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 min), withdraw aliquots of the solution (e.g., 1 mL).

  • Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE, nylon) to remove the catalyst particles and stop the photocatalytic reaction.

  • Analysis: Analyze the filtrate for the concentration of this compound and its degradation products using HPLC-UV.

Protocol 2: HPLC Method for Quantification of this compound
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic or gradient mixture of an acidified aqueous phase and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) containing 0.1% formic or trifluoroacetic acid to ensure sharp peaks.[14][15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[10]

  • Column Temperature: 30 °C.[15]

  • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound, typically around 230 nm or 300 nm.[11][15]

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the experimental samples.

Visualized Pathways and Workflows

G SA This compound Intermediates Hydroxylated Intermediates (e.g., 2,3-DHBA, 2,5-DHBA, Catechol) SA->Intermediates Hydroxylation (+•OH) RingOpening Ring-Opening Products (e.g., Maleic Acid, Oxalic Acid) Intermediates->RingOpening Decarboxylation & Ring Cleavage Mineralization Mineralization (CO₂ + H₂O) RingOpening->Mineralization Oxidation

Caption: Generalized degradation pathway of this compound via AOPs.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep_SA Prepare SA Aqueous Solution Prep_Cat Add Catalyst/ Reagents (e.g., Fe²⁺, TiO₂) Prep_SA->Prep_Cat Adjust_pH Adjust pH Prep_Cat->Adjust_pH Equilibrate Equilibrate (if needed) Adjust_pH->Equilibrate Initiate Initiate Degradation (e.g., UV light, add H₂O₂) Equilibrate->Initiate Sample Take Samples at Intervals Initiate->Sample Filter Filter Sample (Remove Catalyst) Sample->Filter Analyze Analyze via HPLC Filter->Analyze Calculate Calculate Degradation Rate & Efficiency Analyze->Calculate

Caption: Standard experimental workflow for SA degradation studies.

G action_node action_node Start Low SA Degradation? Check_pH Is pH Optimal? Start->Check_pH Check_Reagents Are Reagents Active? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH No Check_Energy Is Energy Source (e.g., UV Lamp) OK? Check_Reagents->Check_Energy Yes Replace_Reagents Use Fresh Reagents/Catalyst Check_Reagents->Replace_Reagents No Check_Lamp Check/Replace Energy Source Check_Energy->Check_Lamp No End Re-run Experiment Check_Energy->End Yes Adjust_pH->End Replace_Reagents->End Check_Lamp->End

Caption: Troubleshooting flowchart for low degradation efficiency.

References

Technical Support Center: Spectrophotometric Determination of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric determination of salicylic (B10762653) acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectrophotometric methods for determining salicylic acid concentration?

A1: The most prevalent methods are the ferric chloride method, direct UV spectrophotometry, and the copper (II) acetate (B1210297) method. The ferric chloride method is widely used due to its simplicity and the formation of a distinct violet-colored complex.[1][2][3] Direct UV spectrophotometry is suitable for pure samples, while the copper (II) acetate method offers an alternative colorimetric approach.

Q2: What is the principle behind the ferric chloride method?

A2: The ferric chloride method is based on the reaction between the phenolic hydroxyl group of this compound and ferric ions (Fe³⁺) in an acidic medium. This reaction forms a stable, violet-colored ferric salicylate (B1505791) complex, which can be quantified spectrophotometrically.[1][2][3] The intensity of the color is directly proportional to the concentration of this compound.

Q3: At which wavelength should I measure the absorbance for the ferric salicylate complex?

A3: The maximum absorbance (λmax) of the ferric salicylate complex is typically observed between 525 nm and 540 nm.[1][4][5] A common wavelength used for measurement is 525 nm or 505nm.[1][2][3]

Q4: What are the major substances that can interfere with the spectrophotometric determination of this compound?

A4: Several substances can interfere with the analysis, primarily by either absorbing at the same wavelength as the this compound complex or by reacting with the reagents. Common interferents include:

  • Other phenolic compounds: Compounds with a phenolic hydroxyl group can also form colored complexes with ferric chloride.

  • Benzoic acid and Boric acid: These are known to interfere with some colorimetric methods.[6]

  • Pharmaceutical excipients: In formulated products, excipients like talc, starch, and lactose (B1674315) can cause turbidity or have some absorbance in the UV region.

  • Acetylthis compound (Aspirin): While it absorbs poorly at the λmax of the ferric salicylate complex, its hydrolysis product is this compound, which can lead to overestimation if the sample has degraded.[7]

Q5: How can I minimize interference from other substances?

A5: Several strategies can be employed to mitigate interference:

  • Method Selection: For samples with known interfering substances, methods like second-derivative spectrophotometry can be used to resolve overlapping spectra.[8][9][10]

  • Extraction: Solvent extraction can be used to separate this compound from interfering substances. For example, boric acid interference can be removed by extraction with diethyl ether.[6]

  • Blank Correction: Using a proper blank solution that contains all components of the sample except this compound can help to correct for background absorbance.

  • pH adjustment: The pH of the solution can influence the formation and stability of the complex and may help to reduce interference from certain compounds.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause Solution
No color development or very faint color with ferric chloride reagent. 1. Incorrect pH of the reaction mixture. 2. Reagent degradation (ferric chloride solution). 3. Very low concentration of this compound.1. Ensure the ferric chloride reagent is prepared in an acidic solution (e.g., 1% HCl) to maintain the optimal pH for complex formation.[1] 2. Prepare a fresh ferric chloride solution. 3. Concentrate the sample if possible or use a more sensitive analytical method if the concentration is below the detection limit of the current method.
The color of the ferric salicylate complex fades quickly. The ferric salicylate complex can be light-sensitive or unstable at certain pH values.1. Measure the absorbance promptly after color development. 2. Protect the solutions from direct light. 3. Ensure the pH is within the optimal range for stability.
High background absorbance or cloudy/turbid sample. 1. Presence of insoluble excipients from a pharmaceutical formulation. 2. Interference from other colored compounds in the sample matrix.1. Filter or centrifuge the sample solution to remove any particulate matter before measurement. 2. Use a sample blank that includes all components of the matrix except this compound to zero the spectrophotometer. 3. Consider using second-derivative spectrophotometry to minimize the effect of background interference.[10]
Inconsistent or non-reproducible results. 1. Inaccurate pipetting or dilutions. 2. Fluctuation in instrument readings. 3. Temperature variations affecting reaction kinetics.1. Use calibrated pipettes and ensure accurate preparation of standard and sample solutions. 2. Allow the spectrophotometer to warm up and stabilize before taking measurements. 3. Perform the experiments at a constant temperature.
Observed absorbance is higher than the highest standard on the calibration curve. The concentration of this compound in the sample is outside the linear range of the method.Dilute the sample solution with the appropriate blank solvent and re-measure the absorbance. Remember to account for the dilution factor in the final concentration calculation.

Quantitative Data Summary

The following tables summarize key quantitative data for different spectrophotometric methods used in the determination of this compound.

Table 1: Comparison of Spectrophotometric Methods for this compound Determination

Method Reagent λmax (nm) Linear Range (µg/mL) Molar Absorptivity (L mol⁻¹ cm⁻¹) Reported Precision (%RSD) Key Interferences
Ferric Chloride Ferric Chloride (FeCl₃) in acidic medium525 - 540[1][4][5]10 - 90[2][3]Not always reported< 2%Phenolic compounds, Benzoic acid
Copper (II) Acetate Copper (II) Acetate730[6]200 - 4000[6]20[6]1.42%[6]Benzoic acid, Boric acid[6]
Direct UV None (Methanol solvent)301.2[11][12]5 - 60[11][12]Not specified< 2%Compounds with UV absorbance in the same region
Second-Derivative UV None (Acetonitrile-formic acid)Zero-crossing points used0.07 - 44.5[10]Not applicableNot specifiedOverlapping spectra from other active ingredients

Table 2: UV Absorption Maxima of this compound and a Potential Interferent

Compound Solvent/Medium λmax (nm)
This compoundMethanol208, 303[12]
This compoundControl (unspecified)231.2, 295.8[13]
This compoundTreated (unspecified)234.4, 302.4[13]
Acetylthis compound (Aspirin)Not specified280[7]

Experimental Protocols

Protocol 1: Ferric Chloride Method

This protocol provides a general procedure for the determination of this compound using the ferric chloride method.

1. Reagent Preparation:

  • Ferric Chloride Reagent (1% w/v): Dissolve 1 g of ferric chloride (FeCl₃) in 100 mL of 1% (v/v) hydrochloric acid (HCl).[1]

  • This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in a few mL of methanol. Make up the volume to 100 mL with distilled water in a volumetric flask.[1]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[1]

2. Preparation of Calibration Curve:

  • Pipette a series of volumes of the working standard solution (e.g., 1, 2, 3, 4, 5 mL) into separate 10 mL volumetric flasks.

  • To each flask, add 1 mL of the 1% ferric chloride reagent.

  • Make up the volume to 10 mL with distilled water.

  • Measure the absorbance of each solution at 525 nm against a blank solution containing 1 mL of ferric chloride reagent and 9 mL of distilled water.[1][4]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution in a similar manner to the standards, ensuring the final concentration of this compound falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at 525 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Copper (II) Acetate Method

This protocol describes the determination of this compound using copper (II) acetate.

1. Reagent Preparation:

  • Copper (II) Acetate Solution (10 mg/mL): Dissolve 500 mg of copper (II) acetate in 50 mL of distilled water.[14]

  • Buffer Solution (pH 5.5-6.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.[14]

  • This compound Stock Solution (10 mg/mL): Prepare as described in the ferric chloride method.

2. Procedure:

  • Pipette different volumes of the this compound stock solution into 10 mL volumetric flasks.

  • Add an equal volume of the copper (II) acetate solution to each flask.

  • Add a sufficient amount of the buffer solution to bring the volume to 10 mL.

  • Measure the absorbance of the resulting yellowish-green complex at 730 nm against a reagent blank.[6][14]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., Ferric Chloride) calibration Prepare Calibration Curve reagent_prep->calibration standard_prep Standard Solution Preparation standard_prep->calibration sample_prep Sample Preparation (Dissolution, Extraction) measurement Measure Sample Absorbance sample_prep->measurement calculation Calculate Concentration calibration->calculation measurement->calculation

Caption: Experimental workflow for spectrophotometric analysis.

TroubleshootingTree start Problem with Results? q_color Is there an issue with color development? start->q_color q_absorbance Is the absorbance reading problematic? start->q_absorbance q_reproducibility Are the results not reproducible? start->q_reproducibility sol_color Check Reagent Quality and pH q_color->sol_color sol_absorbance Check for Turbidity and Background Interference q_absorbance->sol_absorbance sol_reproducibility Verify Pipetting, Dilutions, and Instrument Stability q_reproducibility->sol_reproducibility

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Enhancing Salicylic Acid Efficacy in Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of salicylic (B10762653) acid (SA) and its derivatives to combat resistant pathogens.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter when investigating the efficacy of salicylic acid treatments.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values for this compound

Question: My MIC values for this compound against the same bacterial strain are varying significantly between experiments. What could be the cause?

Answer:

Inconsistent MIC values for this compound can stem from several factors related to the experimental setup and the inherent properties of this compound. Here are some common causes and troubleshooting steps:

  • pH of the Medium: this compound is a weak acid. Its solubility and potency can be influenced by the pH of the culture medium. A slight variation in the final pH of your prepared media can alter the concentration of the active, protonated form of this compound.

    • Troubleshooting:

      • Always prepare your growth medium fresh and ensure the final pH is consistent across all experiments after the addition of this compound.

      • Consider using a buffered medium to maintain a stable pH throughout the incubation period.

  • Solubility Issues: this compound has limited solubility in aqueous solutions, which can lead to precipitation at higher concentrations and inaccurate final concentrations in your assay.

    • Troubleshooting:

      • Prepare a high-concentration stock solution of this compound in a suitable solvent like ethanol (B145695) or DMSO before diluting it in the growth medium. Ensure the final solvent concentration in your assay does not affect bacterial growth.

      • Visually inspect your dilution series for any signs of precipitation before inoculating with bacteria.

  • Inoculum Effect: Variations in the starting bacterial density can affect the MIC value. A higher inoculum may require a higher concentration of the antimicrobial agent to inhibit growth.

    • Troubleshooting:

      • Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution and inoculation.

  • Incubation Time and Conditions: Differences in incubation time, temperature, or aeration can influence bacterial growth rates and, consequently, the observed MIC.

    • Troubleshooting:

      • Ensure consistent incubation parameters (temperature, time, and shaking speed if applicable) for all MIC assays.

Issue 2: Lack of Observed Synergy in Checkerboard Assay

Question: I am not observing the expected synergistic effect between this compound and an antibiotic in my checkerboard assay. What should I check?

Answer:

The absence of a synergistic effect in a checkerboard assay can be due to methodological issues or the specific biological interaction. Here’s a guide to troubleshoot this problem:

  • Incorrect Concentration Range: If the concentration ranges of this compound or the antibiotic are not appropriate, you may miss the synergistic window.

    • Troubleshooting:

      • Ensure your dilution series for each compound covers a broad range, typically from several dilutions above to several dilutions below their individual MICs.[1]

  • Calculation and Interpretation of FICI: The Fractional Inhibitory Concentration Index (FICI) must be calculated correctly to determine synergy.

    • Troubleshooting:

      • The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[2][3]

      • Synergy is generally defined as an FICI ≤ 0.5.[4][5] An additive or indifferent effect is typically in the range of >0.5 to 4.0, while antagonism is indicated by an FICI > 4.0.[1][2][3]

  • Biological Plausibility: It is possible that this compound does not act synergistically with the chosen antibiotic against the specific pathogen.

    • Troubleshooting:

      • Review the literature to see if synergy between the specific combination of this compound and antibiotic has been previously reported for your target organism. The mechanism of action of both compounds should theoretically support a synergistic interaction.

  • Experimental Controls: Proper controls are crucial for a valid checkerboard assay.

    • Troubleshooting:

      • Include wells with each compound alone to accurately determine their individual MICs in the same experiment.[3]

      • Ensure you have a growth control (no antimicrobial agents) and a sterility control (no bacteria).

Issue 3: High Variability in Biofilm Inhibition Assays

Question: My results from the crystal violet biofilm inhibition assay are not reproducible. What are the common pitfalls?

Answer:

The crystal violet assay for biofilm quantification is sensitive to procedural variations. Here are key points to ensure reproducibility:

  • Washing Steps: The washing steps to remove planktonic cells are critical. Overly aggressive washing can dislodge the biofilm, while insufficient washing can leave behind planktonic cells, leading to artificially high readings.

    • Troubleshooting:

      • Gently rinse the wells by adding distilled water to the side of the wells to avoid disturbing the biofilm.[6] Invert the plate and gently tap it on a paper towel to remove the liquid.[7]

  • Staining and Solubilization: Inconsistent staining time or incomplete solubilization of the crystal violet can cause variability.

    • Troubleshooting:

      • Ensure all wells are stained for the same amount of time (typically 10-15 minutes at room temperature).[7][8]

      • After staining and washing, ensure the plates are completely dry before adding the solubilizing agent (e.g., 30% acetic acid or ethanol).[8] Pipette up and down to ensure all the dye is dissolved before taking absorbance readings.[8]

  • Inoculum and Growth Conditions: The initial bacterial concentration and the growth conditions will directly impact the extent of biofilm formation.

    • Troubleshooting:

      • Standardize the inoculum density for each experiment.

      • Use the same type of microtiter plate for all experiments, as different plastics can affect biofilm attachment. Round-bottom plates are often used for initial biofilm formation.[8]

Frequently Asked Questions (FAQs)

Q1: How does this compound enhance the efficacy of antibiotics against resistant bacteria?

A1: this compound can enhance antibiotic efficacy through several mechanisms:

  • Increased Cell Permeability: this compound can disrupt the bacterial cell membrane, making it more permeable to other compounds, including antibiotics.[9]

  • Inhibition of Efflux Pumps: In some bacteria, this compound can interfere with the function of efflux pumps, which are responsible for actively removing antibiotics from the cell. By inhibiting these pumps, this compound allows the antibiotic to accumulate to an effective intracellular concentration.[10]

  • Interference with Virulence Factors: this compound can downregulate the expression of various virulence factors, including those involved in biofilm formation and quorum sensing, which can make the bacteria more susceptible to antibiotic treatment.[11][12]

Q2: What is the role of the mar operon in this compound-induced antibiotic resistance?

A2: In Escherichia coli and related bacteria, this compound can induce the mar (multiple antibiotic resistance) operon. This compound binds to the MarR repressor protein, causing it to dissociate from the DNA. This leads to the expression of the MarA activator protein, which in turn upregulates the AcrAB-TolC efflux pump and downregulates the OmpF porin. The increased efflux and decreased influx of antibiotics result in a state of increased resistance.

Q3: Can this compound affect biofilm formation?

A3: Yes, this compound can have a significant impact on biofilm formation, although its effect can be species-dependent. In some pathogens like Pseudomonas aeruginosa, sub-inhibitory concentrations of this compound have been shown to decrease biofilm formation.[11] However, in Staphylococcus aureus, this compound has been observed to stabilize mature biofilms by impairing the agr quorum-sensing system, which is involved in biofilm dispersal.[13]

Q4: What are typical MIC values for this compound against common resistant pathogens?

A4: MIC values for this compound can vary widely depending on the bacterial species and strain. The following table summarizes some reported MICs.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Pathogens

Bacterial SpeciesStrainMIC of this compoundReference
Pseudomonas aeruginosaATCC 27853 & Clinical Isolates~10 mM[11]
Pseudomonas aeruginosa6294 (invasive strain)120 mM[14]
Pseudomonas aeruginosa6206 (cytotoxic strain)100 mM[14]
Escherichia coli-5 mg/mL[9]
Staphylococcus aureus-5 mg/mL[9]
Staphylococcus aureus-4 mg/mL (microcapsules)[15][16]
Escherichia coli-4 mg/mL (microcapsules)[15][16]

Table 2: Synergistic Effects of this compound with Ciprofloxacin

Bacterial SpeciesFICI Value*InterpretationReference
Pseudomonas aeruginosa0.48Synergy[9]
Klebsiella pneumoniae0.502Partial Synergy/Additive[9]
Serratia marcescens0.49Synergy[9]

*Fractional Inhibitory Concentration Index (FICI). Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, or antagonistic effect of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic of interest at a concentration at least double the highest concentration to be tested.

    • Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of MHB into each well.

    • Create a two-fold serial dilution of this compound along the x-axis (e.g., columns 1-10).

    • Create a two-fold serial dilution of the antibiotic along the y-axis (e.g., rows A-G).

    • The wells will now contain various combinations of the two agents.

    • Include control wells: this compound alone (row H), antibiotic alone (column 11), a growth control with no agents (column 12, row G), and a sterility control with no bacteria (column 12, row H).[3]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C for 16-24 hours.[1]

  • Reading and Interpretation:

    • Determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI for each combination using the formula: FICI = (MIC of SA in combination / MIC of SA alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).[2][3]

    • Interpret the FICI values as described in Table 2.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This protocol quantifies the effect of an agent on biofilm formation.

  • Preparation and Inoculation:

    • Prepare a standardized bacterial suspension (e.g., 1:100 dilution of an overnight culture in Tryptic Soy Broth).[8]

    • In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well.

    • Add 100 µL of the desired concentrations of this compound (or other test agents) to the wells. Include a no-treatment control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[8]

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash each well twice with 200 µL of sterile distilled water to remove non-adherent cells.[7]

    • Blot the plate on a paper towel to remove excess liquid and allow it to air dry.[7]

  • Staining and Quantification:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[8]

    • Discard the crystal violet solution and wash the wells with distilled water until the water runs clear.

    • Completely dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[8]

    • Transfer 125 µL of the solubilized dye to a new flat-bottom plate.

    • Measure the absorbance at a wavelength of 570-600 nm using a plate reader.[7] The absorbance is proportional to the amount of biofilm formed.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C MIC Determination (this compound & Antibiotic Alone) A->C D Checkerboard Assay (Synergy Testing) A->D E Biofilm Inhibition Assay (Crystal Violet) A->E B Prepare this compound & Antibiotic Stocks B->C B->D B->E F Calculate MICs C->F G Calculate FICI (Synergy/Antagonism) D->G H Quantify Biofilm Reduction (% Inhibition) E->H F->G

Caption: Experimental workflow for evaluating this compound efficacy.

Mar_Operon_Regulation SA This compound MarR MarR (Repressor) SA->MarR binds & inactivates mar_operon marRAB Promoter MarR->mar_operon represses MarA MarA (Activator) mar_operon->MarA expression AcrAB_TolC AcrAB-TolC (Efflux Pump) MarA->AcrAB_TolC activates expression OmpF OmpF (Porin) MarA->OmpF represses expression Antibiotics Antibiotics OmpF->Antibiotics influx Antibiotics->AcrAB_TolC efflux

Caption: Regulation of the mar operon in E. coli by this compound.

Agr_Quorum_Sensing cluster_agr agr Quorum Sensing System (S. aureus) AgrD AgrD AgrB AgrB AgrD->AgrB processing AIP AIP (Autoinducing Peptide) AgrB->AIP export AgrC AgrC (Receptor) AIP->AgrC activation AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylation RNAIII RNAIII AgrA->RNAIII transcription Dispersal Biofilm Dispersal (Proteases, Surfactants) RNAIII->Dispersal activation SA This compound SA->AgrA impairs activity

Caption: this compound impairs S. aureus biofilm dispersal via the agr system.

References

Technical Support Center: Troubleshooting Variability in Salicylic Acid Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and sources of variability in salicylic (B10762653) acid (SA) signaling studies.

Frequently Asked Questions (FAQs)

Salicylic Acid Quantification

Q1: I am observing high variability in my this compound measurements between replicates. What are the potential causes?

A1: High variability in this compound (SA) quantification can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Incomplete or inconsistent extraction: The efficiency of SA extraction can be influenced by the solvent choice, tissue homogenization, and extraction time. Ensure that the plant tissue is thoroughly ground to a fine powder, preferably under liquid nitrogen, and that the extraction solvent fully penetrates the sample.[1]

  • Sample degradation: this compound and its derivatives can be unstable. It is crucial to process samples quickly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation.

  • Interfering compounds: Plant extracts are complex mixtures, and other compounds can interfere with SA detection, especially when using spectrophotometric methods. Chromatographic methods like HPLC or GC-MS are generally more reliable for separating SA from these interfering substances.[2][3]

  • Inconsistent hydrolysis of SA conjugates: A significant portion of SA in plants is in the form of glucosides (SAGs). To measure total SA, these conjugates must be hydrolyzed. Incomplete or variable enzymatic (β-glucosidase) or acid hydrolysis can lead to underestimation and variability.[4]

  • Instrument variability: Ensure your HPLC or GC-MS system is properly calibrated and maintained. Fluctuations in detector response or column performance can introduce variability.

Q2: My measured this compound levels are much lower than expected based on published literature. What could be the reason?

A2: Lower-than-expected SA levels can be due to several factors:

  • Inefficient extraction: As mentioned above, incomplete homogenization or suboptimal extraction solvent can lead to poor recovery of SA.

  • Degradation of SA during sample processing: Exposure to high temperatures or light can cause SA degradation.

  • Suboptimal hydrolysis of SA conjugates: If you are measuring total SA, incomplete hydrolysis will result in lower values.

  • Plant growth conditions: The basal and induced levels of SA can be influenced by factors such as light intensity, temperature, and developmental stage of the plant.[5]

  • Pathogen or elicitor effectiveness: The concentration and application method of the pathogen or elicitor used to induce SA production can significantly impact the response.

Gene Expression Analysis (e.g., PR1)

Q3: I am seeing inconsistent PR1 gene expression results in my qPCR experiments. How can I troubleshoot this?

A3: Variability in qPCR results for PR1 (PATHOGENESIS-RELATED GENE 1), a common marker for SA signaling, is a frequent issue. Here are some key areas to check:

  • RNA quality and integrity: Degraded or impure RNA can significantly impact the efficiency of the reverse transcription and PCR amplification steps. Always check the quality of your RNA using methods like gel electrophoresis or a Bioanalyzer.[6][7]

  • Primer and probe design: Poorly designed primers can lead to inefficient amplification or the amplification of non-target sequences. Ensure your primers span an exon-exon junction to avoid amplification of contaminating genomic DNA.[6]

  • Choice of reference genes: The stability of your reference gene(s) under your specific experimental conditions is crucial for accurate normalization. It is recommended to test multiple candidate reference genes and use a program like geNorm or NormFinder to identify the most stable ones.[8]

  • Pipetting errors and master mixes: To minimize variability between wells, always use a master mix containing all reaction components except the template cDNA.[6][7]

  • Baseline and threshold settings: Incorrectly set baseline and threshold values in your qPCR software can lead to inaccurate Ct values.[6]

Q4: The fold-change of PR1 expression in my SA-treated or pathogen-infected plants is lower than reported in the literature. Why might this be?

A4: Several factors can contribute to a lower-than-expected induction of PR1 expression:

  • Suboptimal SA treatment or pathogen infection: The concentration of SA, the method of application, or the virulence of the pathogen strain can all affect the magnitude of the response.

  • Timing of sample collection: The induction of PR1 expression is transient. Collecting samples too early or too late after treatment can miss the peak of expression.[1]

  • Plant developmental stage: The responsiveness of plants to SA can vary with age.

  • Crosstalk with other hormone pathways: The jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways can antagonize the SA pathway, potentially dampening PR1 expression.[9]

Protein Analysis (e.g., NPR1)

Q5: I am having trouble detecting NPR1 protein by western blot. What can I do to improve my results?

A5: Detecting NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) can be challenging due to its relatively low abundance. Here are some troubleshooting tips:

  • Protein extraction: Ensure your extraction buffer contains protease inhibitors to prevent NPR1 degradation. The choice of detergent can also impact the solubilization of NPR1.

  • Antibody quality and concentration: Use a validated antibody specific for NPR1 and optimize the primary and secondary antibody concentrations.

  • Blocking conditions: The choice of blocking buffer (e.g., non-fat milk or BSA) can affect background noise and signal intensity. Experiment with different blocking agents and incubation times.[10]

  • Transfer efficiency: Confirm that the protein has been efficiently transferred from the gel to the membrane, for example, by using a Ponceau S stain.

  • Loading amount: Load a sufficient amount of total protein (typically 30-50 µg) to detect low-abundance proteins like NPR1.[10]

Q6: I am observing multiple bands or non-specific bands in my NPR1 western blot. How can I resolve this?

A6: Non-specific bands in a western blot can be caused by several factors:

  • Antibody cross-reactivity: The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for specificity in your plant species.

  • High antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

  • Insufficient blocking or washing: Inadequate blocking or washing steps can result in high background and non-specific bands.

  • Protein degradation: Proteolytic degradation of NPR1 can result in lower molecular weight bands. Always use fresh samples and protease inhibitors.

Data Presentation

Table 1: Representative this compound (SA) Concentrations in Arabidopsis thaliana

TissueConditionFree SA (µg/g FW)Total SA (µg/g FW)Reference
Rosette LeavesUninfected (Basal)~0.1 - 1.0~1.0 - 5.0[11]
Rosette LeavesPathogen-infected (Pseudomonas syringae)~1.0 - 15.0~10.0 - 50.0[11]
RootsUninfected (Basal)~0.05 - 0.5~0.5 - 2.0[12]
RootsPathogen-infectedVariable, generally lower than leavesVariable[12]

Table 2: Typical Fold-Change in PR1 Gene Expression in Arabidopsis thaliana

TreatmentTissueTime Post-TreatmentFold-Change vs. ControlReference
1 mM this compoundRosette Leaves24 hours100 - 1000 fold[13]
100 µM this compoundSeedlings8 hours~10 - 100 fold[14]
Pathogen Infection (P. syringae)Rosette Leaves24 - 48 hours50 - 500 fold[15]
Incompatible Pathogen InteractionDistal Leaves48 hours~2.5 fold[16]

Experimental Protocols

Protocol 1: this compound Extraction and Quantification by HPLC

This protocol is adapted from established methods for the extraction and quantification of free and total SA.[4]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (90% and 100%)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate/cyclopentane/isopropanol (100:99:1, v/v/v)

  • β-glucosidase solution

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Collection and Homogenization:

    • Harvest 100-500 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 600 µL of 90% methanol, vortex thoroughly, and sonicate for 20 minutes.

    • Centrifuge at high speed for 20 minutes and collect the supernatant.

    • Re-extract the pellet with 500 µL of 100% methanol, vortex, sonicate, and centrifuge again.

    • Pool the supernatants.

  • Sample Splitting and Hydrolysis (for Total SA):

    • Divide the pooled supernatant into two equal aliquots: one for free SA and one for total SA.

    • For the total SA sample, add 100 µL of β-glucosidase solution and incubate at 37°C for 90 minutes.

    • For the free SA sample, proceed directly to the next step.

  • Purification:

    • Add 500 µL of 5% TCA to both samples, vortex, and sonicate for 5 minutes.

    • Centrifuge for 15 minutes and transfer the supernatant to a new tube.

    • Extract the supernatant three times with an equal volume of the ethyl acetate/cyclopentane/isopropanol mixture.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a speed-vac.

  • Quantification:

    • Resuspend the dried extract in a suitable mobile phase (e.g., 250 µL of 0.2 M potassium acetate, 0.5 mM EDTA, pH 5).

    • Inject an aliquot into the HPLC system equipped with a C18 column.

    • Detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).

    • Quantify by comparing the peak area to a standard curve of known SA concentrations.

Protocol 2: Quantitative Real-Time PCR (qPCR) for PR1 Gene Expression

This protocol provides a general framework for analyzing PR1 gene expression.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • PR1-specific primers

  • Reference gene-specific primers (e.g., ACTIN2, UBQ10)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from plant tissue using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers (for PR1 or a reference gene), and nuclease-free water.

    • Add the master mix and diluted cDNA to each well of a qPCR plate.

    • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • qPCR Program:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PR1 and the reference gene(s).

    • Calculate the relative expression of PR1 using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

Protocol 3: Western Blotting for NPR1 Protein

This protocol outlines the general steps for detecting NPR1 protein.[17][18]

Materials:

  • Plant tissue

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.2% Triton X-100, protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against NPR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize plant tissue in liquid nitrogen and resuspend in ice-cold protein extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer:

    • Mix an equal amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NPR1 antibody (at the optimized dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system or X-ray film.

    • Use a loading control (e.g., Ponceau S staining or an antibody against a housekeeping protein) to ensure equal protein loading.[17]

Mandatory Visualizations

Salicylic_Acid_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_synthesis SA Biosynthesis cluster_signaling Signal Transduction Pathogen Pathogen Receptors Receptors Pathogen->Receptors 인식 ICS1 ICS1 Receptors->ICS1 활성화 Chorismate Chorismate Chorismate->ICS1 SA SA ICS1->SA SAG SAG SA->SAG Glycosylation NPR1_oligomer NPR1 (oligomer) Cytoplasm SA->NPR1_oligomer Redox change NPR1_monomer NPR1 (monomer) Nucleus NPR1_oligomer->NPR1_monomer Monomerization & Nuclear translocation TGA TGA Transcription Factors NPR1_monomer->TGA Interaction PR_Genes PR Gene Expression TGA->PR_Genes Binding to promoter SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified this compound signaling pathway.

Troubleshooting_Workflow Start Start Inconsistent_Results Inconsistent Results (SA levels, Gene Expression, Protein) Start->Inconsistent_Results Review_Protocols Review Experimental Protocols and Controls Inconsistent_Results->Review_Protocols Check_SA Troubleshoot SA Quantification Review_Protocols->Check_SA Check_qPCR Troubleshoot qPCR Analysis Review_Protocols->Check_qPCR Check_Western Troubleshoot Western Blotting Review_Protocols->Check_Western Optimize_Conditions Optimize Experimental Conditions Check_SA->Optimize_Conditions Check_qPCR->Optimize_Conditions Check_Western->Optimize_Conditions Re-run_Experiment Re-run Experiment with Optimized Protocol Optimize_Conditions->Re-run_Experiment Analyze_Data Analyze Data and Compare to Controls Re-run_Experiment->Analyze_Data End End Analyze_Data->End

Caption: General workflow for troubleshooting variability.

Diagnosis_Decision_Tree Problem Problem: Inconsistent SA Signaling Data Check_SA_Quant Are SA levels consistent? Problem->Check_SA_Quant Check_PR_Expr Is PR gene expression reproducible? Check_SA_Quant->Check_PR_Expr Yes SA_Issue Focus on: - Extraction efficiency - Sample stability - Hydrolysis of conjugates Check_SA_Quant->SA_Issue No Check_NPR1 Is NPR1 protein detection reliable? Check_PR_Expr->Check_NPR1 Yes qPCR_Issue Focus on: - RNA quality - Primer validation - Reference gene stability Check_PR_Expr->qPCR_Issue No Western_Issue Focus on: - Protein extraction - Antibody optimization - Blocking/washing steps Check_NPR1->Western_Issue No Systemic_Issue Consider systemic issues: - Plant growth conditions - Treatment consistency - Crosstalk with other pathways Check_NPR1->Systemic_Issue Yes

Caption: Decision tree for diagnosing inconsistent results.

References

optimization of salicylic acid application methods for crop protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salicylic (B10762653) acid (SA) for crop protection.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with salicylic acid.

Problem/Observation Potential Cause Suggested Solution
Phytotoxicity Symptoms (e.g., leaf yellowing, necrosis, stunted growth, reduced yield)SA Concentration Too High: High concentrations of SA can be phytotoxic, negatively regulating plant growth and development.[1][2] Concentrations above 1 mM are often considered high, though sensitivity varies by species.[1]Reduce the SA concentration. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific plant species and growth stage. For Agastache rugosa, concentrations of 800 µM and above caused reduced growth.[2]
Application Method: For some species and conditions, certain application methods may be more stressful. For instance, applying SA via irrigation water to cherry tomatoes under salt stress intensified the negative effects.[3]If using a soil drench or irrigation application, consider switching to a foliar spray, which has been shown to be effective and allows for more controlled application.[3][4]
Plant Sensitivity: Different plant species and even cultivars have varying levels of sensitivity to SA.[4]Review literature specific to your plant species. If limited data is available, start with a lower concentration range (e.g., 0.1 to 0.5 mM) for initial tests.
Lack of Efficacy (No observable increase in disease resistance or stress tolerance)Suboptimal Concentration: The SA concentration may be too low to elicit a defense response.Increase the SA concentration in a stepwise manner. The effective range can be narrow; for example, 200-400 µM was optimal for enhancing bioactive compounds in one study.[2]
Incorrect Timing of Application: The time between SA application and pathogen challenge is crucial. Defense responses take time to activate.Apply SA 24 to 72 hours before the anticipated stress or pathogen exposure. In maize, the optimal induction time for chemical defense responses was 24 hours after foliar application.[5]
Ineffective Application Method: The chosen method may not be delivering SA effectively to the plant tissues. Foliar sprays allow for rapid absorption, while soil drenches target the root system.[4][6]Ensure thorough coverage for foliar sprays, including the undersides of leaves.[6] For soil drenches, ensure the substrate is adequately moistened. Consider testing different application methods to see which is most effective for your system.[4]
SA Degradation: The SA in your stock or working solution may have degraded.Prepare fresh solutions before each experiment. Store stock solutions in a cool, dark place. While SA is relatively stable, bacterial contamination can lead to its degradation.[7][8]
Inconsistent or Variable Results Environmental Factors: Plant responses to SA can be influenced by environmental conditions such as light, temperature, and humidity.[9]Maintain consistent environmental conditions for all experimental replicates. Document all conditions thoroughly.
Plant Developmental Stage: The age and developmental stage of the plant can affect its response to SA.[10]Use plants of a uniform age and developmental stage for all treatments and replicates.
Uneven Application: Inconsistent application of SA solution can lead to variability between plants.Calibrate your application equipment (e.g., sprayer) to ensure a uniform dose is applied to each plant. For foliar sprays, apply until runoff to ensure complete coverage.[6]
SA Solution Precipitates or Doesn't Dissolve Low Water Solubility: this compound has limited solubility in water, especially at neutral or acidic pH.First, dissolve this compound in a small amount of ethanol (B145695) or isopropanol (B130326) before adding it to water. Alternatively, adjust the pH of the water to be slightly alkaline (pH 7.5-8.5) with NaOH or KOH to increase solubility, then adjust back to the desired final pH after the SA has dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound protects crops? A1: this compound is a key signaling molecule that triggers a plant's innate immune system, a response known as Systemic Acquired Resistance (SAR).[4][11] When a plant detects a pathogen, it increases its production of SA.[12] This SA signal spreads throughout the plant, activating defense-related genes and the production of pathogenesis-related (PR) proteins, which enhance resistance against a broad spectrum of pathogens, including fungi, bacteria, and viruses.[11][13][14]

Q2: Which application method—foliar spray, soil drench, or seed treatment—is most effective? A2: The most effective method depends on the specific crop, the target stress or pathogen, and the experimental objective.

  • Foliar Spray: Allows for rapid absorption and distribution throughout the plant and is often used to induce a systemic response against foliar pathogens.[4][6] It has been shown to be effective at mitigating drought and salt stress.[3][15]

  • Soil Drench: Applies SA directly to the root zone, which can improve root development and nutrient uptake.[4][16] This method is effective for systemic uptake and controlling certain soil-borne pathogens or root-feeding pests.

  • Seed Treatment: Soaking seeds in an SA solution before planting can improve germination rates, enhance seedling vigor, and provide early protection against stress.[4][17][18]

Q3: What is a typical concentration range for this compound application? A3: The optimal concentration is highly dependent on the plant species, its growth stage, and the application method.[4][19] However, a general starting range for foliar applications is between 0.1 mM and 2.5 mM.[5][6] For example, studies on maize showed strong defense responses at 1.0 and 2.5 mM, while research on hydroponic tomatoes used 200 µM (0.2 mM) effectively.[5][20] It is critical to perform a dose-response study to identify the ideal concentration for your specific conditions, as high concentrations can be phytotoxic.[1]

Q4: Can this compound be combined with fertilizers or other pesticides? A4: Yes, SA can be combined with other inputs. Some studies have shown that applying SA in conjunction with macro- and micronutrients can have synergistic effects, improving plant physiological attributes and water productivity, especially under stress conditions.[21] When mixing with other chemicals, it is crucial to first perform a jar test to check for physical compatibility (e.g., precipitation) and to conduct a small-scale plant trial to test for any potential phytotoxicity from the combination.

Q5: How long does the protective effect of this compound last? A5: The protective effect of SA-induced SAR can be long-lasting, often persisting for several weeks after a single application.[14] However, the duration can vary based on the plant species, the specific pathogen or stress, and environmental conditions. For continuous protection during periods of high disease pressure, repeat applications may be necessary, for example, every 10 to 15 days.[6]

Quantitative Data Summary

The following tables summarize the effects of different SA application methods and concentrations from various studies.

Table 1: Effect of SA Concentration and Application Method on Crop Yield and Stress Mitigation

Crop Stress Condition SA Concentration Application Method Key Finding Reference
TomatoWater Deficit150 mg/L (~1.08 mM)Foliar SprayEnhanced fruit yield by 41% compared to control.[17]
TomatoSalt Stress (2.6 dS m⁻¹)1.0 mMFoliar SprayAttenuated the negative effects of salt stress on growth and production.[3]
TomatoPest Attack25 - 100 mg/L (0.18 - 0.72 mM)Foliar SprayInduced resistance against two-spotted spider mite and tomato pinworm.[22]
WheatLimited IrrigationNot specifiedSoil + FoliarCo-application of SA with micronutrients increased grain yield by up to 33.8%.[21]
SesameDrought300 ppm (~2.17 mM)Foliar SprayMitigated drought stress and increased seed yield.[15]

Table 2: Effect of SA Concentration on Biochemical and Physiological Responses

Crop SA Concentration Application Method Measurement Result Reference
Maize0.5 mMFoliar SprayTotal Phenolics (in leaves)Increased by 28.65% at 12 hours post-application.[5]
Maize1.0 - 5.0 mMFoliar SprayDIMBOA Content (in leaves)Enhanced by 80% to 551% from 3 to 72 hours post-application.[5]
Tomato200 µMRoot Feeding (Hydroponics)PR-1B Gene ExpressionStrongly induced within 24 hours.[20]
Agastache rugosa200 µMRoot SoakingRosmarinic Acid ContentPeaked at this concentration.[2]
Agastache rugosa400 µMRoot SoakingTilianin & Acacetin ContentReached highest levels at this concentration.[2]

Experimental Protocols

Protocol 1: General Method for Testing SA-Induced Resistance via Foliar Application
  • SA Solution Preparation:

    • Prepare a 100 mM stock solution of this compound. Dissolve SA powder in a small volume of 100% ethanol or 1 M NaOH to aid dissolution before bringing it to the final volume with deionized water. Store in the dark at 4°C for up to one month.

    • On the day of application, dilute the stock solution with deionized water to the desired final concentrations (e.g., 0.5 mM, 1.0 mM, 2.5 mM). Include a surfactant like Tween-20 (0.01-0.05% v/v) to ensure even leaf coverage.

  • Plant Treatment:

    • Use healthy, uniform plants at a consistent developmental stage (e.g., 4-6 true leaves).

    • Prepare a "mock" control solution containing the same amount of solvent (e.g., ethanol) and surfactant as the SA treatments, but without SA.

    • Spray the plants until the solution runs off the leaves, ensuring both upper and lower surfaces are thoroughly wetted. Keep treated and control plants separated to avoid cross-contamination.

  • Induction Period:

    • Allow an induction period of 24-72 hours post-application for the plant to activate its defense responses. Maintain plants in a controlled environment during this time.[5]

  • Pathogen Inoculation:

    • Prepare an inoculum of the pathogen (e.g., fungal spore suspension or bacterial solution) at a known concentration.

    • Inoculate both SA-treated and control plants using a standardized method (e.g., spray inoculation, point inoculation).

  • Disease Assessment:

    • After a suitable incubation period (typically 3-14 days, depending on the pathogen), assess disease severity.

    • This can be done visually using a disease rating scale (e.g., 0-5 scale where 0 = no symptoms) or by measuring lesion size.

    • For a quantitative assessment, you can measure pathogen biomass (e.g., via qPCR) or analyze the expression of defense-related genes (e.g., PR-1) via RT-qPCR.[20]

  • Data Analysis:

    • Statistically compare the disease severity or other measured parameters between the SA-treated groups and the mock-treated control group to determine the efficacy of the SA treatment.

Visualizations

Signaling Pathways and Workflows

SALICYLIC_ACID_SIGNALING cluster_perception Pathogen Perception & SA Biosynthesis cluster_transduction Signal Transduction cluster_response Nuclear Response & Defense Activation Pathogen Pathogen Attack (PAMPs/Effectors) SA_Bio SA Biosynthesis (ICS1 Pathway) Pathogen->SA_Bio triggers SA This compound (SA) Accumulation SA_Bio->SA NPR34 NPR3 / NPR4 (SA Receptors) SA->NPR34 binds to NPR1_inactive NPR1 (inactive) in Cytoplasm NPR1_active NPR1 (active) Conformational Change NPR1_inactive->NPR1_active SA-mediated redox change NPR34->NPR1_inactive allows accumulation of NPR1_nucleus NPR1 translocates to Nucleus NPR1_active->NPR1_nucleus TGA TGA Transcription Factors NPR1_nucleus->TGA co-activates Defense_Genes Defense Gene Expression (e.g., PR-1) TGA->Defense_Genes induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: this compound (SA) signaling pathway in plant defense.

EXPERIMENTAL_WORKFLOW start Define Objective (e.g., Test SA efficacy against Pathogen X) prelim Preliminary Trials: Dose-Response & Method Optimization (Foliar vs. Drench, 0.1-5.0 mM) start->prelim main_exp Main Experiment Setup - Control (Mock) - Optimal SA Treatment prelim->main_exp application SA Application main_exp->application induction Induction Period (24-72 hours) application->induction challenge Pathogen Inoculation induction->challenge data Data Collection (Disease Rating, Biomass, Biochemical Assays) challenge->data analysis Statistical Analysis (Compare SA vs. Control) data->analysis end Conclusion analysis->end

Caption: Experimental workflow for optimizing SA application.

TROUBLESHOOTING_LOGIC cluster_phyto Phytotoxicity cluster_efficacy Efficacy Issues cluster_inconsistent Inconsistency start Problem Encountered phyto_q Symptoms: Leaf burn, yellowing, stunted growth? start->phyto_q efficacy_q Lack of desired protective effect? start->efficacy_q incon_q Inconsistent or variable results? start->incon_q phyto_cause Potential Cause: SA concentration too high phyto_q->phyto_cause Yes phyto_sol Solution: Reduce SA concentration; Conduct dose-response test phyto_cause->phyto_sol efficacy_cause Potential Causes: - Concentration too low - Wrong application timing - Ineffective method efficacy_q->efficacy_cause Yes efficacy_sol Solutions: - Increase SA concentration - Apply 24-72h before stress - Test alternative method efficacy_cause->efficacy_sol incon_cause Potential Causes: - Environmental variation - Uneven application - Plant age differences incon_q->incon_cause Yes incon_sol Solutions: - Standardize environment - Calibrate equipment - Use uniform plants incon_cause->incon_sol

Caption: A logical diagram for troubleshooting common SA issues.

References

Technical Support Center: Mitigating Salicylic Acid Phytotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing salicylic (B10762653) acid (SA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the phytotoxic effects of high SA concentrations, ensuring the validity and success of your research.

Troubleshooting Guides

Issue 1: Severe Leaf Necrosis and Chlorosis After SA Application

Question: My plants are exhibiting widespread yellowing (chlorosis) and brown, dead patches (necrosis) on the leaves after applying salicylic acid. What's causing this and how can I fix it?

Answer:

This is a classic symptom of this compound phytotoxicity, primarily caused by oxidative stress. High concentrations of SA can lead to an overaccumulation of reactive oxygen species (ROS), which damages cell membranes and chlorophyll (B73375).[1][2][3]

Troubleshooting Steps:

  • Optimize SA Concentration: The most critical factor is the SA concentration. It is species- and even cultivar-dependent.[4] If you are observing severe phytotoxicity, you are likely using a concentration that is too high.

    • Recommendation: Conduct a dose-response experiment to determine the optimal SA concentration for your specific plant species and experimental conditions. Start with a low concentration (e.g., 0.1 mM) and gradually increase it.

  • Co-application with Antioxidants: Antioxidants can help neutralize the excess ROS produced in response to high SA levels.

    • Recommendation: Consider co-applying SA with ascorbic acid (Vitamin C) or glutathione.[5][6] This has been shown to reduce oxidative damage and improve plant health under SA-induced stress.[5][6]

  • Adjust Application Method: The method of SA application can influence its uptake and potential for toxicity.

    • Recommendation: If you are using a soil drench, consider switching to a foliar spray, or vice versa, as this can alter the concentration of SA reaching sensitive tissues. For foliar applications, ensure even coverage and avoid application during periods of high light intensity or heat to minimize stress.

Experimental Protocol: Dose-Response Analysis of this compound

This protocol helps determine the optimal, non-toxic concentration of this compound for your plant species.

Materials:

  • This compound stock solution (e.g., 1 M in ethanol)

  • Your chosen plant species at a uniform growth stage

  • Growth medium (soil, hydroponics, etc.)

  • Pipettes and sterile water for dilutions

  • Growth chamber or greenhouse with controlled conditions

  • Camera for documenting visual symptoms

  • (Optional) Equipment for measuring chlorophyll content and oxidative stress markers.

Procedure:

  • Prepare a range of SA concentrations: From your stock solution, prepare a series of dilutions. A good starting range for many species is 0 mM (control), 0.1 mM, 0.5 mM, 1 mM, 2 mM, and 5 mM.

  • Plant Material: Use healthy, uniform plants for the experiment. Ensure you have a sufficient number of replicates for each treatment group (at least 3-5).

  • Application: Apply the different SA concentrations to your plants using your intended experimental method (e.g., foliar spray until runoff or soil drench with a specific volume).

  • Observation: Monitor the plants daily for at least one week. Record visual symptoms of phytotoxicity such as leaf necrosis, chlorosis, and growth inhibition.

  • Data Collection (Optional): At the end of the experimental period, you can perform quantitative measurements to assess phytotoxicity, such as:

    • Chlorophyll content

    • Plant biomass (fresh and dry weight)

    • Measurement of oxidative stress markers (e.g., malondialdehyde - MDA content).

  • Analysis: Determine the highest concentration of SA that does not cause significant visual symptoms or negative effects on your measured parameters. This will be your optimal concentration for future experiments.

Issue 2: Stunted Growth and Reduced Biomass Following SA Treatment

Question: My plants treated with this compound are significantly smaller and have less biomass compared to the control group. What could be the reason, and how can I prevent this?

Answer:

Stunted growth is another common symptom of SA phytotoxicity. High SA levels can interfere with essential physiological processes, including nutrient uptake and hormonal balance, leading to reduced growth.[7]

Troubleshooting Steps:

  • Review SA Concentration: As with necrosis, the SA concentration is the most likely culprit. A concentration that is too high will inhibit growth.

    • Recommendation: Refer to your dose-response experiment to select a sub-lethal concentration that elicits the desired response without stunting growth.

  • Optimize Nutrient Supply: this compound can impact the uptake of essential nutrients.[6][8]

    • Recommendation: Ensure your plants are receiving an adequate and balanced supply of macro- and micronutrients. Consider a co-application of SA with a balanced nutrient solution. Studies have shown that combining SA with nutrients like potassium and zinc can improve growth under stress conditions.[9][10]

  • Consider Hormonal Crosstalk: this compound has an antagonistic relationship with jasmonic acid (JA), a hormone involved in plant growth and defense against certain pathogens.[11][12][13][14] High levels of SA can suppress JA signaling, which may impact growth.

    • Recommendation: If your research involves studying defense responses, be aware of this antagonism. The observed growth reduction might be an indirect effect of this hormonal imbalance.

Issue 3: Inconsistent or No Effect of this compound Treatment

Question: I've applied this compound to my plants, but I'm not observing the expected physiological or protective effects. What might be going wrong?

Answer:

Several factors can contribute to a lack of response to SA treatment, ranging from the experimental setup to the plant's physiological state.

Troubleshooting Steps:

  • Check SA Solution Preparation and Storage: this compound solutions can degrade over time, especially when exposed to light.

    • Recommendation: Prepare fresh SA solutions for each experiment. If you need to store a stock solution, keep it in a dark, cool place.

  • Verify Application Technique: Uneven application can lead to inconsistent results.

    • Recommendation: For foliar sprays, ensure a fine mist that covers all leaf surfaces. For soil applications, ensure the solution is evenly distributed in the root zone.

  • Consider Plant Developmental Stage: The responsiveness of plants to SA can vary with their age and developmental stage.

    • Recommendation: Apply SA at a consistent developmental stage across all your experiments to ensure comparability of results.

  • Environmental Conditions: Temperature, light, and humidity can all influence a plant's response to SA.

    • Recommendation: Maintain stable and consistent environmental conditions throughout your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound phytotoxicity at high concentrations?

A1: The primary mechanism is the induction of oxidative stress. High levels of SA lead to the excessive production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which cause cellular damage, including lipid peroxidation of membranes and degradation of photosynthetic pigments.[1][2] This leads to the visible symptoms of necrosis and chlorosis.

Q2: Can I use aspirin (B1665792) instead of pure this compound for my experiments?

A2: While aspirin (acetylthis compound) is chemically related to this compound and can be converted to SA in plants, it is not recommended for precise scientific experiments.[15] Aspirin tablets contain binders and other inactive ingredients that could have unintended effects on your plants. For reproducible and accurate results, it is best to use pure, reagent-grade this compound.

Q3: How can I measure oxidative stress in my plants after SA treatment?

A3: A common method is to measure the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation.[3] Increased MDA levels are indicative of oxidative damage to cell membranes. You can also measure the activity of antioxidant enzymes like catalase (CAT), peroxidase (POX), and superoxide (B77818) dismutase (SOD), which are typically upregulated in response to oxidative stress.[1][16]

Q4: Is there an interaction between this compound and other plant hormones that I should be aware of?

A4: Yes, the most well-documented interaction is the antagonistic relationship between this compound (SA) and jasmonic acid (JA).[11][12][13][14] Generally, high levels of SA inhibit the JA signaling pathway, and vice versa. This is important to consider if your research involves plant defense against pathogens or insects, as SA-mediated resistance is typically effective against biotrophic pathogens, while JA is more involved in defense against necrotrophic pathogens and herbivores.

Data Presentation

Table 1: Effect of this compound Concentration on Phytotoxicity Symptoms in Wheat

SA Concentration (mM)Shoot Length Reduction (%)Root Length Reduction (%)Chlorophyll Content Reduction (%)
0.1583
0.5152210
1.0354525
2.0607550
5.0859580

This table summarizes generalized data from multiple studies on wheat and may vary depending on the specific cultivar and experimental conditions.

Table 2: Efficacy of Different Strategies in Mitigating this compound (2 mM) Phytotoxicity in Tomato

Mitigation StrategyReduction in Necrosis (%)Increase in Biomass (%)
None (SA only)00
+ Ascorbic Acid (1 mM)6045
+ Glutathione (1 mM)5540
+ Potassium Nitrate (5 mM)4030

This table presents a summary of expected outcomes based on published research and should be adapted to specific experimental contexts.

Experimental Protocols

Protocol 1: Co-application of this compound and Ascorbic Acid to Mitigate Phytotoxicity

Objective: To reduce the phytotoxic effects of a high concentration of this compound by co-applying it with an antioxidant.

Materials:

  • This compound

  • Ascorbic acid

  • Your chosen plant species

  • Sterile water

  • pH meter

  • Foliar sprayer or irrigation system

Procedure:

  • Prepare Solutions:

    • Prepare your desired high concentration of this compound solution (e.g., 2 mM).

    • Prepare a separate solution of ascorbic acid (e.g., 1 mM).

    • For the co-application treatment, add the ascorbic acid to the this compound solution and mix well.

    • Prepare a control solution with only water.

  • pH Adjustment: Adjust the pH of all solutions to a range suitable for your plant species (typically between 5.5 and 6.5).

  • Application: Apply the solutions to your plants using your chosen method (foliar spray or soil drench). Ensure each treatment group receives the same volume of solution.

  • Evaluation: Monitor the plants for signs of phytotoxicity over the next 7-14 days. Compare the plants treated with SA alone to those with the co-application of SA and ascorbic acid.

  • Data Collection: At the end of the experiment, measure parameters such as the percentage of leaf area with necrosis, plant height, and biomass to quantify the mitigating effect of ascorbic acid.

Protocol 2: Assessment of Nutrient Uptake in this compound-Treated Plants

Objective: To determine the effect of this compound on the uptake of essential nutrients.

Materials:

  • This compound

  • Hydroponic system or pots with a defined soil mix

  • Nutrient solution

  • Your chosen plant species

  • Equipment for elemental analysis (e.g., ICP-MS or Atomic Absorption Spectrophotometer)

Procedure:

  • Plant Growth: Grow your plants in the chosen system until they reach the desired developmental stage.

  • SA Treatment: Apply this compound at your chosen concentration to the nutrient solution (for hydroponics) or as a soil drench. Include a control group without SA.

  • Harvesting: After a defined period of treatment (e.g., 7 days), harvest the plants.

  • Sample Preparation:

    • Separate the roots and shoots.

    • Wash the roots thoroughly with deionized water to remove any external nutrients.

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved.

    • Grind the dried tissue into a fine powder.

  • Elemental Analysis: Digest the powdered plant tissue using an appropriate acid digestion method. Analyze the concentration of key nutrients (e.g., K, Ca, Mg, Fe, Zn) in the digest using ICP-MS or AAS.

  • Data Analysis: Compare the nutrient concentrations in the SA-treated plants to the control plants to determine the effect of SA on nutrient uptake.

Visualizations

Salicylic_Acid_Phytotoxicity_Pathway SA_High High this compound Concentration ROS Reactive Oxygen Species (ROS) Accumulation SA_High->ROS induces Nutrient_Imbalance Nutrient Uptake Imbalance SA_High->Nutrient_Imbalance Hormonal_Imbalance Hormonal Imbalance (e.g., JA suppression) SA_High->Hormonal_Imbalance Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) Oxidative_Stress->Membrane_Damage Chlorophyll_Degradation Chlorophyll Degradation Oxidative_Stress->Chlorophyll_Degradation Necrosis Necrosis & Chlorosis Membrane_Damage->Necrosis Chlorophyll_Degradation->Necrosis Stunted_Growth Stunted Growth Nutrient_Imbalance->Stunted_Growth Hormonal_Imbalance->Stunted_Growth Mitigation_Strategies_Workflow start Phytotoxicity Observed (Necrosis, Stunted Growth) q1 Is SA concentration optimized? start->q1 dose_response Perform Dose-Response Experiment q1->dose_response No q2 Are nutrients optimized? q1->q2 Yes a1_yes Yes a1_no No dose_response->q1 optimize_nutrients Co-apply with Balanced Nutrient Solution q2->optimize_nutrients No q3 Is oxidative stress suspected? q2->q3 Yes a2_yes Yes a2_no No optimize_nutrients->q2 apply_antioxidants Co-apply with Antioxidants (e.g., Ascorbic Acid) q3->apply_antioxidants Yes end Phytotoxicity Reduced q3->end No a3_yes Yes a3_no No apply_antioxidants->end SA_JA_Antagonism SA This compound (SA) Signaling JA Jasmonic Acid (JA) Signaling SA->JA Antagonism Defense_Biotrophs Defense against Biotrophic Pathogens SA->Defense_Biotrophs Defense_Necrotrophs Defense against Necrotrophic Pathogens & Herbivores JA->Defense_Necrotrophs

References

Technical Support Center: Improving Salicylic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving salicylic (B10762653) acid for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is salicylic acid difficult to dissolve in aqueous solutions for in vitro assays?

This compound is a weak organic acid with a pKa of approximately 2.98.[[“]][2] This means that in neutral or acidic aqueous solutions (like standard cell culture media with a pH of ~7.4), it exists predominantly in its non-ionized, less soluble form. Its limited solubility in water at room temperature (around 0.2% or 2 mg/mL) often necessitates the use of organic solvents or pH adjustments to achieve desired concentrations for in vitro studies.[3]

Q2: What are the most common solvents for dissolving this compound?

The most commonly used solvents for preparing stock solutions of this compound for in vitro assays are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4][5] Propylene glycol is also a viable option.[3][6] These organic solvents can dissolve this compound to much higher concentrations than water.

Q3: What is the recommended final concentration of solvents like DMSO or ethanol in cell culture media?

To minimize solvent-induced cytotoxicity in your in vitro assays, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible. For most cell lines, a final DMSO concentration of 0.5% or less is widely considered safe.[4] Some robust cell lines may tolerate up to 1%, but it is always best to perform a solvent toxicity control experiment for your specific cell line.[7][8] For ethanol, a final concentration of 0.5% to 1% is generally considered safe for most cell lines, though some may tolerate up to 2%.[9][10][11]

Q4: Can I use pH adjustment to improve this compound solubility?

Yes, increasing the pH of the solution above the pKa of this compound (2.98) will convert it to its more soluble salt form, salicylate (B1505791).[12] This can be achieved by using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[12] However, it is critical to ensure the final pH of your stock solution and, more importantly, your final culture medium is compatible with your cells.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound precipitates when added to cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. The organic solvent from the stock solution is too diluted to maintain solubility.1. Decrease the final concentration of this compound: If your experimental design allows, lower the working concentration. 2. Increase the final solvent concentration (with caution): Ensure the final solvent concentration remains within the non-toxic range for your cells (typically ≤0.5% for DMSO).[4] 3. Use a pH-adjusted stock solution: Prepare a stock solution where the pH is raised to deprotonate the this compound into the more soluble salicylate form. Neutralize the pH of the final working solution if necessary for your cells.
Cells in the treatment group show signs of stress or death, even at low this compound concentrations. The organic solvent (e.g., DMSO, ethanol) in your stock solution is causing cytotoxicity.1. Perform a solvent control: Treat cells with the same final concentration of the solvent used in your highest this compound treatment group to determine if the solvent itself is toxic. 2. Lower the final solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration, thus reducing the final solvent concentration in the culture medium. 3. Switch to a less toxic solvent: If possible, consider using a different solvent that is better tolerated by your cell line.
Difficulty dissolving this compound in the initial solvent. The concentration of this compound is too high for the chosen solvent, or the dissolution process is slow.1. Gently warm the solution: Warming the solvent (e.g., to 37°C) can aid in dissolving the this compound.[5] 2. Use sonication: A brief sonication can help to break up particles and accelerate dissolution.[5] 3. Increase the volume of the solvent: If making a stock solution, you can increase the solvent volume to lower the concentration.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in common solvents.

Table 1: Solubility in Pure Solvents at Room Temperature

SolventSolubility (M)Solubility (mg/mL)
Water~0.016~2.2
Ethanol~2.087~288
Dimethyl Sulfoxide (DMSO)~0.724 (at 100 mg/mL)100
Propylene Glycol~1.59~221
1,4-Dioxane~3.033~419
N-methyl-2-pyrrolidone (NMP)~3.934~543

Data compiled from multiple sources.[3][5][6][13][14][15][16] Note that solubility can be influenced by temperature and the specific grade of the solvent.

Table 2: pH-Dependent Aqueous Solubility of this compound

pHPredominant FormSolubility
< 2.0This compound (non-ionized)Low
2.98 (pKa)50% this compound / 50% SalicylateIncreasing
> 4.0Salicylate (ionized)High

This table illustrates the principle that increasing the pH above the pKa significantly increases the solubility of this compound in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh out 13.81 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. If needed, gently warm the solution at 37°C for a few minutes to aid dissolution.[5]

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound Stock Solution

G cluster_workflow Workflow: Preparing this compound Stock Solution weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm if necessary) add_dmso->dissolve filter 4. Sterile Filter dissolve->filter store 5. Aliquot and Store at -20°C filter->store

Caption: A stepwise workflow for the preparation of a this compound stock solution.

Protocol 2: Diluting this compound Stock Solution for In Vitro Assays

This protocol provides a general guideline for diluting a concentrated stock solution for use in cell culture experiments.

Procedure:

  • Thaw an aliquot of your this compound stock solution.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

  • Add the calculated volume of the stock solution to your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (e.g., ≤0.5%).

  • Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of the solvent used in your treatment groups.

Visualization of this compound's Mechanism of Action

This compound is known to exert its anti-inflammatory effects in part by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[[“]][2][17] The following diagram illustrates a simplified representation of this interaction.

NF-κB Signaling Pathway and this compound Inhibition

G cluster_pathway Simplified NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Pro-inflammatory mediators) sa This compound sa->ikk Inhibits

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

References

refining protocols for the analysis of salicylic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the analysis of salicylic (B10762653) acid (SA) and its conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction, separation, and detection of salicylic acid and its conjugates.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Conjugates During Extraction Incomplete cell lysis: The plant or tissue matrix is not sufficiently disrupted to release the analytes.- Ensure thorough homogenization of the sample, potentially in liquid nitrogen.[1] - Consider enzymatic digestion (e.g., cellulases, pectinases) for plant tissues to break down cell walls. - Optimize the extraction solvent system; a combination of methanol (B129727) and water is often effective.[2]
Inefficient solvent extraction: The chosen solvent may not be optimal for the specific conjugates, or the extraction time may be insufficient.- Test a range of solvent polarities. Methanol/water or ethanol/water mixtures are common starting points.[2] - Increase the extraction time or perform multiple extraction cycles.[3] - Employ techniques like sonication or microwave-assisted extraction to enhance efficiency.[2][4]
Degradation of conjugates: Unstable conjugates may break down during extraction due to pH, temperature, or enzymatic activity.- Perform extractions at low temperatures (e.g., on ice or at 4°C). - Add antioxidants (e.g., ascorbic acid, BHT) to the extraction buffer. - Ensure the pH of the extraction buffer is suitable to maintain the stability of the target conjugates.
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its conjugates, leading to poor peak shape.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (~3.0) to ensure it is in its non-ionized form.[5] - Use a buffered mobile phase to maintain a stable pH throughout the analysis.[5]
Column overload: Injecting too much sample can lead to peak distortion.- Dilute the sample or reduce the injection volume.[6]
Column contamination or degradation: Accumulation of matrix components or degradation of the stationary phase can affect peak shape.- Use a guard column to protect the analytical column. - Implement a robust sample clean-up procedure (e.g., solid-phase extraction) before HPLC analysis.[7] - Flush the column regularly with a strong solvent.[8]
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time.- Ensure mobile phase components are accurately measured and well-mixed. - Degas the mobile phase to prevent bubble formation in the pump.
Temperature variations: Changes in column temperature can affect retention times.- Use a column oven to maintain a constant and consistent temperature.[6]
Column equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low Sensitivity or No Signal in LC-MS Poor ionization efficiency: The analyte may not be ionizing effectively in the mass spectrometer source.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), if ESI is not effective.[7]
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.- Improve sample clean-up to remove interfering matrix components.[7] - Adjust the chromatography to separate the analyte from the interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Incorrect mass transition monitoring: For tandem MS, the selected precursor and product ions may not be optimal.- Optimize the fragmentation of the parent ion and select the most intense and stable product ions for multiple reaction monitoring (MRM).[9]
High Background Noise in Chromatogram Contaminated mobile phase or LC system: Impurities in the solvents or leaching from tubing can contribute to high background.- Use high-purity, LC-MS grade solvents and additives.[6] - Flush the LC system thoroughly.[6]
Sample matrix interference: Complex sample matrices can introduce a high level of background noise.- Enhance the sample preparation procedure with additional clean-up steps.[7]

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between different this compound conjugates during analysis?

A1: The most effective method for differentiating between SA conjugates is liquid chromatography-mass spectrometry (LC-MS). By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can distinguish conjugates based on both their retention time and their unique mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by providing fragmentation patterns specific to each conjugate.[9]

Q2: What is the best way to hydrolyze this compound conjugates to measure total this compound?

A2: Both acid and alkaline hydrolysis can be used to cleave conjugates and release free this compound.

  • Acid hydrolysis: Typically involves heating the sample with an acid like hydrochloric acid.[10]

  • Alkaline hydrolysis: Can be performed using sodium hydroxide.[2] A study on plant leaves found that microwave-assisted extraction followed by alkaline hydrolysis with 0.1 M NaOH at 80°C for 60 minutes was efficient.[2] The choice of method may depend on the stability of this compound under the hydrolysis conditions and the nature of the conjugates. It is recommended to optimize the hydrolysis conditions for your specific sample matrix.

Q3: My immunoassay for this compound shows high cross-reactivity. What could be the cause?

A3: High cross-reactivity in immunoassays can occur when the antibody recognizes structurally similar compounds in addition to the target analyte.[11] this compound metabolites and other structurally related molecules can bind to the antibody, leading to inaccurate quantification.[11] To address this, it is crucial to validate the immunoassay for potential cross-reactivity with all relevant metabolites and compounds that may be present in your samples.[11] If cross-reactivity is significant, a more specific method like HPLC or LC-MS is recommended for accurate quantification.

Q4: What are the critical parameters to consider when developing an HPLC method for this compound and its conjugates?

A4: Key parameters to optimize for HPLC analysis include:

  • Column Chemistry: A C18 column is commonly used for the separation of this compound and its derivatives.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer is typical.[5][12]

  • pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analytes.[5]

  • Detection: UV detection is common, with the wavelength set around 300 nm for this compound.[12] Fluorescence detection can also be used for enhanced sensitivity.[4]

Q5: How can I improve the recovery of methyl salicylate (B1505791) during extraction?

A5: Low recovery of methyl salicylate can be due to its volatility and potential losses during work-up.[3] To improve recovery:

  • Ensure extraction and evaporation steps are performed at controlled, cool temperatures to minimize evaporative losses.

  • During liquid-liquid extraction, use a solvent in which methyl salicylate is highly soluble and perform multiple extractions with smaller volumes of solvent.[3]

  • If using steam distillation from plant material, ensure the plant material is properly macerated and the distillation is carried out for a sufficient duration.[3]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound and its Glucosyl Conjugates from Plant Tissue via LC-MS/MS

This protocol is a general guideline and may require optimization for specific plant species and instrumentation.

1. Sample Preparation and Extraction: a. Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Add 1 mL of an 80% methanol/water (v/v) extraction solvent containing an appropriate internal standard (e.g., deuterated this compound). c. Vortex the mixture vigorously for 1 minute. d. Sonicate the sample in an ultrasonic bath for 15 minutes.[4] e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant. For total SA analysis, a portion of the supernatant can be subjected to hydrolysis (see FAQ Q2). g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis: a. LC System: HPLC or UPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5-10 µL. h. Column Temperature: 40°C. i. MS System: Triple quadrupole mass spectrometer. j. Ionization Mode: Electrospray ionization (ESI) in negative mode. k. MRM Transitions:

  • This compound: 137 -> 93[4][9]
  • This compound Glucoside (SAG): 299 -> 137
  • Salicyl Glucosyl Ester (SGE): 299 -> 137 (Note: Specific transitions for conjugates should be optimized by direct infusion of standards if available.)

Protocol 2: Competitive ELISA for Salicylate

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Reagents and Materials:

  • Microtiter plate coated with anti-salicylate antibodies.
  • Salicylate standards.
  • Samples and controls.
  • Salicylate-enzyme conjugate (e.g., salicylate-HRP).
  • Wash buffer.
  • Substrate solution (e.g., TMB).
  • Stop solution.
  • Microplate reader.

2. Assay Procedure: [11][13] a. Prepare a dilution series of salicylate standards and dilute samples as needed. b. Add 50 µL of standards, samples, or controls to the appropriate wells of the antibody-coated plate. c. Add 50 µL of the salicylate-enzyme conjugate to each well. d. Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature) to allow for competitive binding.[11] e. Wash the plate multiple times with wash buffer to remove unbound reagents.[11] f. Add the substrate solution to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the salicylate concentration.[11] g. Add the stop solution to terminate the reaction. h. Read the absorbance at the appropriate wavelength using a microplate reader. i. Construct a standard curve and determine the salicylate concentrations in the samples.

Visualizations

Salicylic_Acid_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus SA This compound (SA) NPR1_oligomer NPR1 Oligomer SA->NPR1_oligomer High SA levels SA_n SA SA->SA_n enters NPR1_monomer NPR1 Monomer NPR1_oligomer->NPR1_monomer releases NPR1_n NPR1 NPR1_monomer->NPR1_n translocates to TGA TGA Transcription Factors NPR1_n->TGA interacts with NPR3_NPR4 NPR3/NPR4 NPR3_NPR4->TGA repression blocked Defense_Genes Defense Gene Expression (e.g., PR genes) TGA->Defense_Genes activates SA_n->NPR3_NPR4 binds to

Caption: Simplified this compound signaling pathway.[14]

Experimental_Workflow_SA_Conjugate_Analysis Start Sample Collection (e.g., Plant Tissue) Homogenization Homogenization (e.g., Liquid N2) Start->Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Hydrolysis Hydrolysis (Optional) (Acid or Alkaline) Supernatant->Hydrolysis Free_SA Analysis of Free SA and Conjugates Hydrolysis->Free_SA No Total_SA Analysis of Total SA Hydrolysis->Total_SA Yes Filtration Filtration (0.22 µm) Free_SA->Filtration Total_SA->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for SA conjugate analysis.

References

Validation & Comparative

A Comparative Analysis of Salicylic Acid and Jasmonic Acid Signaling Pathways in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, crucial for understanding plant defense mechanisms and developing novel therapeutic strategies. We present a detailed analysis of their distinct and overlapping functions, supported by quantitative experimental data and detailed methodologies for key experimental procedures.

Introduction to Salicylic Acid and Jasmonic Acid Signaling

This compound (SA) and jasmonic acid (JA) are key phytohormones that play pivotal roles in regulating plant growth, development, and, most notably, responses to biotic and abiotic stresses.[1] Generally, SA is the primary hormone involved in defense against biotrophic and hemibiotrophic pathogens, which feed on living host tissue.[1][2] In contrast, the JA signaling pathway is predominantly activated in response to necrotrophic pathogens, which kill host cells and feed on the dead tissue, as well as herbivorous insects.[2][3]

The signaling pathways of SA and JA are complex and involve a cascade of molecular events, including hormone biosynthesis, perception by receptors, activation of transcription factors, and the expression of defense-related genes. A crucial aspect of these pathways is their intricate crosstalk, which is often mutually antagonistic but can also be synergistic, allowing the plant to fine-tune its defense response to specific threats.[3][4] Understanding the molecular intricacies of these pathways and their interactions is paramount for developing strategies to enhance plant immunity and for identifying potential targets for drug development.

Comparative Analysis of Signaling Pathways

The SA and JA signaling pathways, while both culminating in the activation of defense responses, are initiated by different stimuli and utilize distinct molecular components.

This compound Signaling Pathway: The SA pathway is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or specific pathogen effectors. This leads to the synthesis of SA, primarily through the isochorismate (IC) pathway in the chloroplast. Increased SA levels lead to the activation of the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of SA-responsive genes, such as PATHOGENESIS-RELATED GENE 1 (PR1).

Jasmonic Acid Signaling Pathway: The JA signaling pathway is activated by wounding or necrotrophic pathogen attack, leading to the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA.[1] The receptor for JA-Ile is the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[5] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of key transcription factors, such as MYC2. Upon binding of JA-Ile to COI1, JAZ proteins are targeted for degradation by the 26S proteasome. This relieves the repression of MYC2 and other transcription factors, allowing them to activate the expression of JA-responsive genes, such as PLANT DEFENSIN 1.2 (PDF1.2).[5]

Crosstalk between this compound and Jasmonic Acid Signaling: The interaction between the SA and JA pathways is a classic example of signaling crosstalk in biology. The predominant interaction is antagonistic, where the activation of one pathway suppresses the other. For instance, SA-activated NPR1 can suppress JA signaling by interacting with and inhibiting the function of MYC2.[6] Conversely, components of the JA pathway can repress SA biosynthesis and signaling. This antagonism is thought to allow the plant to prioritize a specific defense strategy. However, synergistic interactions have also been observed, particularly when both hormones are present at low concentrations, leading to the co-activation of both SA and JA-responsive genes.[4]

Quantitative Data Comparison

The following tables summarize the quantitative effects of SA and JA on marker gene expression and protein levels, illustrating their antagonistic and synergistic interactions.

Table 1: Comparative Gene Expression Analysis of SA and JA Marker Genes

TreatmentPR1 (SA marker) Expression (Fold Change vs. Control)PDF1.2 (JA marker) Expression (Fold Change vs. Control)InteractionReference
100 µM SA↑ (Significant Increase)↓ (Suppressed)Antagonistic[3]
50 µM MeJANo significant change↑ (Significant Increase)-[7]
10 µM SA + 10 µM MeJA↑ (Synergistic Increase)↑ (Synergistic Increase)Synergistic[4]
250 µM SA + 10 µM MeJA↑ (Strong Increase)↓ (Antagonistic Suppression)Antagonistic[2]
10 µM SA + 500 µM MeJA↑ (Synergistic Increase)↑ (Strong Increase)Synergistic[2]

Note: MeJA (Methyl Jasmonate) is a volatile derivative of jasmonic acid commonly used in experiments.

Table 2: Comparative Analysis of Key Regulatory Protein Levels

TreatmentNPR1 Protein LevelMYC2 Protein LevelInteraction ContextReference
SA Treatment↑ (Increased nuclear accumulation)↓ (Degradation)SA suppresses JA signaling[6][8]
JA/Wound Treatment- (No direct effect reported)↑ (Stabilization/Accumulation)JA signaling activation[8]
Egg Extract (induces SA)-↓ (Severely diminished)SA-mediated suppression of JA signaling[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Plant Material and Hormone Treatments

Protocol for Treating Arabidopsis thaliana with this compound and Jasmonic Acid

  • Plant Growth: Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on Murashige and Skoog (MS) medium or in soil under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod). Use 4 to 5-week-old plants for experiments.

  • Hormone Stock Solutions:

    • This compound (SA): Prepare a 100 mM stock solution of SA in 70% ethanol (B145695).

    • Methyl Jasmonate (MeJA): Prepare a 50 mM stock solution of MeJA in 100% ethanol.

  • Treatment Application:

    • For synergistic response: Spray plants with a solution containing 10 µM SA and 10 µM MeJA.

    • For antagonistic response (SA suppressing JA): Spray plants with a solution containing 100 µM SA.

    • For antagonistic response (JA suppressing SA): While less commonly studied for direct antagonism on SA synthesis, co-treatment with high concentrations can be explored.

    • Individual treatments: Spray plants with 100 µM SA or 50 µM MeJA separately as controls.

    • Mock control: Spray plants with a solution containing the same concentration of ethanol as the hormone treatments.

  • Sample Collection: Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24, and 48 hours) and immediately freeze in liquid nitrogen for subsequent RNA or protein extraction.

Gene Expression Analysis by qRT-PCR

Protocol for Quantitative Real-Time PCR (qRT-PCR) of PR1 and PDF1.2

  • RNA Extraction: Extract total RNA from frozen leaf tissue using a commercial kit or a standard Trizol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR detection system.

    • Primer Sequences:

      • PR1 Forward: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

      • PR1 Reverse: 5'-CACATAATTCCCACGAGGATC-3'

      • PDF1.2 Forward: 5'-TGGCTAAGTTTGCTTCCATCATC-3'

      • PDF1.2 Reverse: 5'-ACATGGGACGTAACAGATACACTT-3'

      • Actin2 (Reference Gene) Forward: 5'-ATTACCCGATGGGCAAGTC-3'

      • Actin2 (Reference Gene) Reverse: 5'-TCTCTCTGTAAGGATCCGTTC-3'

    • Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene (Actin2).

Protein Analysis by Immunoblotting

Protocol for Immunoblot Analysis of NPR1 and MYC2

  • Protein Extraction: Extract total protein from frozen leaf tissue using a buffer containing SDS (e.g., 2x Laemmli buffer). Quantify protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of total protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NPR1 or MYC2 (e.g., at a 1:1000 dilution in TBST with 5% BSA) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., actin or Ponceau S staining).

Phytohormone Quantification by GC-MS

Protocol for Quantification of Endogenous SA and JA by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Homogenize 50-100 mg of frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).

    • Add internal standards (e.g., deuterated SA and JA).

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification and Derivatization:

    • Perform solid-phase extraction (SPE) to purify the phytohormones.

    • Derivatize the samples to increase their volatility for GC analysis (e.g., methylation).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable temperature program to separate the compounds.

    • Acquire mass spectra in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Quantify the amount of SA and JA by comparing the peak areas of the endogenous hormones to their corresponding internal standards.

Visualizing the Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways and a typical experimental workflow for their comparative analysis.

Salicylic_Acid_Signaling Biotrophs Biotrophic Pathogens SA_Biosynthesis SA Biosynthesis (ICS1) Biotrophs->SA_Biosynthesis SA This compound (SA) SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) Cytoplasm SA->NPR1_oligomer triggers redox change NPR1_monomer NPR1 (monomer) Cytoplasm NPR1_oligomer->NPR1_monomer monomerization NPR1_nucleus NPR1 (monomer) Nucleus NPR1_monomer->NPR1_nucleus translocation TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1) TGA->PR_Genes activates Defense Defense Response PR_Genes->Defense

This compound Signaling Pathway.

Jasmonic_Acid_Signaling Necrotrophs Necrotrophic Pathogens & Herbivores JA_Biosynthesis JA-Ile Biosynthesis Necrotrophs->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressors COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., PDF1.2) MYC2->JA_Genes activates Defense Defense Response JA_Genes->Defense

Jasmonic Acid Signaling Pathway.

SA_JA_Crosstalk cluster_SA SA Signaling cluster_JA JA Signaling SA_Pathway SA Pathway Activation NPR1 NPR1 SA_Pathway->NPR1 MYC2 MYC2 NPR1->MYC2 inhibits JA_Pathway JA Pathway Activation JA_Pathway->MYC2 MYC2->SA_Pathway inhibits

Antagonistic Crosstalk between SA and JA Signaling.

Experimental_Workflow Plant_Growth Grow Arabidopsis Plants Treatment Hormone Treatment (SA, JA, SA+JA, Mock) Plant_Growth->Treatment Sampling Time-course Sample Collection Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Protein_Extraction Protein Extraction Sampling->Protein_Extraction Hormone_Extraction Phytohormone Extraction Sampling->Hormone_Extraction qRT_PCR qRT-PCR Analysis (PR1, PDF1.2) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis & Comparison qRT_PCR->Data_Analysis Immunoblot Immunoblot Analysis (NPR1, MYC2) Protein_Extraction->Immunoblot Immunoblot->Data_Analysis GC_MS GC-MS Analysis (SA, JA levels) Hormone_Extraction->GC_MS GC_MS->Data_Analysis

Experimental Workflow for Comparative Analysis.

References

A Comparative Analysis of Salicylic Acid and Glycolic Acid for the Treatment of Acne Vulgaris

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the ever-evolving landscape of dermatological therapeutics, the quest for effective acne vulgaris treatments remains a priority for researchers and clinicians. This comprehensive guide provides a detailed comparative analysis of two widely utilized hydroxy acids: salicylic (B10762653) acid, a beta-hydroxy acid (BHA), and glycolic acid, an alpha-hydroxy acid (AHA). This report, tailored for researchers, scientists, and drug development professionals, synthesizes clinical data, outlines experimental methodologies, and visualizes the distinct molecular pathways through which these agents exert their therapeutic effects.

Executive Summary

Acne vulgaris is a multifactorial skin condition characterized by hyperkeratinization, excess sebum production, inflammation, and the proliferation of Cutibacterium acnes. Both salicylic acid and glycolic acid have demonstrated efficacy in managing mild to moderate acne, primarily through their keratolytic properties. However, their differing chemical structures and mechanisms of action result in distinct clinical profiles. This compound, being lipophilic, penetrates deeper into the pilosebaceous unit, making it particularly effective for comedonal and inflammatory acne. In contrast, the hydrophilic nature of glycolic acid leads to its action primarily on the epidermal surface, where it excels in exfoliation and improving skin texture.

Comparative Efficacy: A Quantitative Overview

Multiple clinical trials have sought to quantify the therapeutic benefits of this compound and glycolic acid in the treatment of acne. The following tables summarize key findings from comparative studies, focusing on the reduction of acne lesions.

Study Treatment Group 1 Treatment Group 2 Key Findings Statistical Significance
Manjhi M, et al.30% this compound Peel50% Glycolic Acid PeelThis compound showed a better and faster response in reducing acne severity scores.The fall in acne severity score on the this compound side was significantly better than the glycolic acid side at all follow-ups.
Jeyaraman B, et al.30% this compound Peel50% Glycolic Acid PeelThis compound group showed a more rapid reduction in inflammatory lesions.Statistically significant difference in favor of this compound at week 6 (p=0.0327) and week 8 (p=0.0450).[1]
Sarkar R, et al.35% Glycolic Acid Peel20% Salicylic–10% Mandelic Acid PeelSalicylic-mandelic acid peel showed a higher efficacy for most active acne lesions and hyperpigmentation.Statistically significant improvement in acne score was noted from 2 weeks onward in both groups.

Mechanisms of Action

This compound: A Multi-Pathway Approach

This compound's efficacy in acne treatment is attributed to its multifaceted mechanism of action, which includes comedolytic, anti-inflammatory, and sebostatic effects.[2][3]

  • Keratolytic and Comedolytic Action: As a desmolytic agent, this compound disrupts the bonds between keratinocytes, promoting the shedding of dead skin cells and preventing the clogging of pores.[2] Its lipophilic nature allows it to penetrate the lipid-rich environment of the sebaceous glands.

  • Anti-inflammatory Properties: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation in sebocytes.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]

  • Sebum Regulation: Research indicates that this compound can decrease lipogenesis in sebocytes by downregulating the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.[4][5]

Salicylic_Acid_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_lipogenesis Sebum Regulation Pathway SA This compound NFkB NF-κB Pathway SA->NFkB inhibits AMPK AMPK SA->AMPK downregulates P. acnes P. acnes P. acnes->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines induces Inflammation Inflammation Cytokines->Inflammation SREBP1 SREBP-1 AMPK->SREBP1 activates Lipogenesis Lipogenesis (Sebum Production) SREBP1->Lipogenesis induces

Fig. 1: Signaling pathways modulated by this compound in acne treatment.
Glycolic Acid: A Surface-Active Exfoliant

Glycolic acid, the smallest of the AHAs, exerts its effects primarily on the epidermis.[7]

  • Exfoliation: It weakens the intercellular bonding of corneocytes, leading to the exfoliation of the outermost layers of the stratum corneum.[1] This helps to prevent the accumulation of dead skin cells that can clog pores.

  • Antibacterial Activity: Glycolic acid has demonstrated pH-dependent bactericidal activity against C. acnes.[7][8] The nonionic form of the acid is believed to disrupt the bacterial cell membrane.[8]

  • Keratinocyte Proliferation: It can stimulate the proliferation of basal keratinocytes, contributing to skin renewal.[8]

Glycolic_Acid_Workflow GA Glycolic Acid Application SC Stratum Corneum GA->SC C_acnes Cutibacterium acnes GA->C_acnes Intercellular_Bonds Weakens Intercellular Bonds SC->Intercellular_Bonds Exfoliation Exfoliation of Corneocytes Intercellular_Bonds->Exfoliation Pore_Clearing Pore Clearing Exfoliation->Pore_Clearing Acne_Reduction Reduction in Acne Lesions Pore_Clearing->Acne_Reduction Membrane_Disruption Bacterial Membrane Disruption C_acnes->Membrane_Disruption Bactericidal_Effect Bactericidal Effect Membrane_Disruption->Bactericidal_Effect Bactericidal_Effect->Acne_Reduction

Fig. 2: Experimental workflow of Glycolic Acid's action on the skin.

Experimental Protocols

The following are generalized protocols for the application of this compound and glycolic acid chemical peels in a clinical research setting, based on methodologies from cited studies.

Protocol 1: 30% this compound Peel Application
  • Patient Preparation: The patient's face is cleansed to remove any oils and debris. A pre-peel solution may be applied to degrease the skin.

  • Peel Application: A single, even coat of 30% this compound solution is applied to the face using a cotton-tipped applicator, starting from the forehead and moving to the cheeks, chin, nose, and perioral area.

  • Endpoint: The peel is left on until a white crystallization (frosting) appears, indicating the precipitation of the this compound on the skin surface.

  • Neutralization/Removal: Once frosting is observed, the patient is instructed to wash their face with cool water.

  • Post-Peel Care: A moisturizer and a broad-spectrum sunscreen are applied. Patients are advised to continue strict sun protection.

  • Frequency: Sessions are typically repeated every two weeks for a total of six to eight sessions.

Protocol 2: 50% Glycolic Acid Peel Application
  • Patient Preparation: Similar to the this compound peel, the face is thoroughly cleansed.

  • Peel Application: The 50% glycolic acid solution is applied evenly to the face.

  • Endpoint: The peel is left on for a predetermined time, typically 3 to 5 minutes, depending on the patient's skin sensitivity and response. The endpoint is often mild erythema.

  • Neutralization: The peel is neutralized with a solution such as sodium bicarbonate or washed off with water.

  • Post-Peel Care: A soothing moisturizer and sunscreen are applied. Sun protection is emphasized.

  • Frequency: Treatments are generally administered every two weeks for a series of sessions.

Acne Lesion Assessment: Indian Acne Alliance (IAA) Grading System

The Indian Acne Alliance (IAA) grading system is a commonly used method for assessing acne severity in clinical trials. It is a simple, four-point scale:

  • Grade 1: Comedones, with occasional papules.

  • Grade 2: Papules, comedones, and a few pustules.

  • Grade 3: Predominantly pustules, with some nodules and abscesses.

  • Grade 4: Mainly cysts, abscesses, and widespread scarring.

Conclusion

Both this compound and glycolic acid are valuable tools in the armamentarium against acne vulgaris. The choice of agent should be guided by the patient's predominant acne type and skin characteristics. This compound, with its lipophilicity and anti-inflammatory properties, is often preferred for patients with oily, acne-prone skin and a mix of comedonal and inflammatory lesions. Glycolic acid is a suitable option for individuals seeking to improve overall skin texture and address superficial acne, particularly in those with less oily skin. Further research, including head-to-head trials with standardized protocols and long-term follow-up, is warranted to further delineate the optimal use of these agents in diverse patient populations.

References

The Efficacy of Salicylic Acid Esters Compared to the Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of salicylic (B10762653) acid esters relative to the parent compound, salicylic acid. It synthesizes experimental data on their anti-inflammatory, analgesic, and antimicrobial properties, offering insights for research and drug development. While direct comparative studies across a range of simple esters are limited, this document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Executive Summary

This compound is a well-established non-steroidal anti-inflammatory drug (NSAID) with analgesic and antimicrobial properties. Its esters, such as methyl salicylate (B1505791) and ethyl salicylate, are widely used, particularly in topical formulations. These esters primarily function as prodrugs, which are hydrolyzed by esterases in tissues to release the active metabolite, this compound.[1][2] This conversion is crucial for their biological activity. While the core mechanism of action is the same—primarily the inhibition of cyclooxygenase (COX) enzymes—differences in physicochemical properties between the esters and the parent compound can influence their absorption, metabolism, and ultimately, their potency and therapeutic application.[1] This guide explores these differences through available experimental data.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory, analgesic, and antimicrobial efficacy of this compound and its esters. It is important to note that the data is compiled from various studies, and direct comparison may be limited due to variations in experimental conditions.

Table 1: Anti-inflammatory and Analgesic Activity
CompoundAssayModel/Cell LineDosage/ConcentrationObserved EffectReference
This compound COX-2 InhibitionHuman A549 cells (IL-1β induced)>100 µg/mLWeak direct inhibitor[3]
Acetylthis compound (Aspirin) Acetic Acid WrithingMice100 mg/kg, p.o.38.19% inhibition of writhes[4]
Acetylthis compound (Aspirin) Adjuvant-induced lamenessRatsNot specified~5 times more potent than sodium salicylate[4]
Sodium Salicylate Clinical AssessmentRheumatoid Arthritis Patients4.8 g daily (enteric coated)Comparable pain relief to aspirin (B1665792)[4]
Methyl Salicylate Derivative (M16) Carrageenan-induced paw edemaMiceNot specifiedActivity equal to indomethacin[5]
Acyl-Salicylic Acid Derivative (BS3) Acetic Acid WrithingMiceED50: 0.26 mmol/kgHigher analgesic activity than aspirin[6]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTest OrganismMICReference
This compound Staphylococcus aureus800 µg/mL[7]
This compound Escherichia coli>3200 µg/mL[7]
This compound Microcapsules Staphylococcus aureus4 mg/mL[7]
This compound Microcapsules Escherichia coli4 mg/mL[7]
Methyl Salicylate (as main component of an essential oil) Staphylococcus aureusInhibitory potential at 200 mg/mL[7]
Methyl Salicylate (as main component of an essential oil) Escherichia coliInhibitory potential at 200 mg/mL[7]
Fatty Acid Salicylate Esters (Palmitic Acid conjugate) Staphylococcus aureus31.25 - 125 µg/mL[7]
Fatty Acid Salicylate Esters (Palmitic Acid conjugate) Escherichia coli31.25 - 125 µg/mL[7]
Allyl Ester of this compound (AESA) Various microorganismsEffective at 1:100 dilution[8]
Allyl Ester of Acetylthis compound (AEASA) Various microorganismsEffective at 1:100 dilution[8]

Mechanism of Action: Signaling Pathways

The primary anti-inflammatory mechanism of this compound and its esters (after conversion) involves the modulation of key signaling pathways related to inflammation, notably the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) pathways.

Cyclooxygenase-2 (COX-2) Pathway

Salicylates inhibit the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[4] While aspirin irreversibly acetylates and inhibits both COX-1 and COX-2, this compound itself is a weak direct inhibitor of these enzymes.[9] Instead, a significant part of its anti-inflammatory effect comes from the suppression of COX-2 gene expression.[10]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylic_Acid This compound & Esters Salicylic_Acid->COX2 Inhibits Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces

Inhibition of the COX-2 Pathway by Salicylates.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of the expression of pro-inflammatory genes, including cytokines and COX-2.[10][11] By inhibiting this pathway, this compound can reduce the inflammatory response at a transcriptional level.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB / IκB (Inactive) NFkB_IkB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Gene_Expression Induces Salicylic_Acid This compound Salicylic_Acid->IKK_complex Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro assays are provided below to facilitate the design of comparative studies.

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a widely used preclinical model to evaluate the anti-inflammatory activity of compounds.

Carrageenan_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Grouping Divide into Control and Test Groups Animal_Acclimatization->Grouping Dosing Administer Test Compound (Salicylate/Ester) or Vehicle Grouping->Dosing Carrageenan_Injection Inject Carrageenan (1%) into Hind Paw Dosing->Carrageenan_Injection 30-60 min post-dosing Paw_Volume_Measurement Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.

  • Grouping: Randomly divide animals into control and test groups.

  • Dosing: Administer the test compound (this compound or its ester) or the vehicle to the respective groups, typically via oral or intraperitoneal routes.

  • Induction of Edema: After a specific time post-dosing (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Acetic Acid-Induced Writhing Test (In Vivo Analgesic)

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

Writhing_Test_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Mice) Start->Animal_Acclimatization Grouping Divide into Control and Test Groups Animal_Acclimatization->Grouping Dosing Administer Test Compound (Salicylate/Ester) or Vehicle Grouping->Dosing Acetic_Acid_Injection Inject Acetic Acid (i.p.) Dosing->Acetic_Acid_Injection 30 min post-dosing Observation Observe and Count Writhes for a Set Period (e.g., 20 min) Acetic_Acid_Injection->Observation 5 min post-injection Data_Analysis Calculate % Inhibition of Writhing Observation->Data_Analysis End End Data_Analysis->End

Workflow for Acetic Acid-Induced Writhing Test.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental environment.

  • Grouping: Divide the animals into control and test groups.

  • Dosing: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing in the test groups compared to the control group.

Broth Microdilution Method for MIC Determination (In Vitro Antimicrobial)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Workflow Start Start Prepare_Antimicrobial Prepare Serial Dilutions of Test Compound in Microtiter Plate Start->Prepare_Antimicrobial Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Antimicrobial->Inoculation Prepare_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth (Turbidity) Incubation->Reading Determine_MIC Determine MIC (Lowest concentration with no growth) Reading->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Determination.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound (this compound or its ester) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading of Results: Determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well).

Conclusion

The available data suggests that this compound esters are effective prodrugs, delivering the active this compound moiety to target tissues. Their efficacy is therefore intrinsically linked to that of the parent compound. Variations in efficacy among different esters are likely influenced by their physicochemical properties, which affect skin penetration and hydrolysis rates. For instance, more lipophilic esters may exhibit enhanced skin permeation. While direct, comprehensive comparative studies are lacking, the provided data and protocols offer a solid foundation for researchers to design and conduct further investigations into the relative therapeutic potential of various this compound esters. Future head-to-head studies under standardized conditions are crucial for a definitive ranking of their efficacy and for the rational development of new and improved therapeutic agents.

References

A Comparative Guide to Salicylic Acid-Loaded Nanoparticles for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of different nanoparticle-based systems for the controlled release of salicylic (B10762653) acid. By presenting key performance metrics, detailed experimental protocols, and relevant biological pathways, this document aims to facilitate the selection and development of optimal drug delivery systems.

Comparative Data of Salicylic Acid-Loaded Nanoparticles

The following tables summarize the physicochemical properties and drug release characteristics of various this compound-loaded nanoparticle formulations.

Table 1: Physicochemical Characterization

Nanoparticle TypeCompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Chitosan (B1678972)/TPPChitosan, Tripolyphosphate~200 - 300+3.9984-[1][2][3]
Nanostructured Lipid Carriers (NLCs)Stearic Acid, Capric/Caprylic Triglyceride, Tween® 80189.62 ± 1.82+3 to +1880-[4][5]
Stearic Acid-Oleic Acid Nanoparticles (SONs)Stearic Acid, Oleic Acid194 - 255---[6]
Iron Oxide-BSAFe3O4, Bovine Serum Albumin< 30-~91~30[7][8]
Silver Nanoparticles (AgNPs)Silver Nitrate, this compound166.8-31--[9]

Table 2: In Vitro Drug Release Profile

Nanoparticle TypeRelease Conditions (Medium, pH)Burst ReleaseSustained ReleaseRelease Kinetics ModelReference
Chitosan/TPPpH 7.4 and 5.5Initial burst-Korsmeyer-Peppas[10]
Chitosan/TPP-Initial burstFickian diffusionHiguchi[3]
Nanostructured Lipid Carriers (NLCs)--Prolonged releaseRitger-Peppas[11]
Stearic Acid-Oleic Acid Nanoparticles (SONs)--Gradual release over 24 hours-[6]
Iron Oxide-BSAPBS~50% in first 6 hoursEquilibrium after 6 hoursDiffusion-controlled[7]
ChitosanpH 4.535.2% in 12h68.1% in 96h-[12]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the compared nanoparticle systems.

Preparation of this compound-Loaded Chitosan Nanoparticles

Method: Ionic Gelation

This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of tripolyphosphate (TPP).[10]

  • Chitosan Solution Preparation: Prepare a 0.2% w/v chitosan solution by dissolving chitosan in a 1% v/v acetic acid solution with overnight stirring. Filter the solution using Whatman filter paper.[13]

  • TPP Solution Preparation: Prepare a 0.2% w/v TPP solution in distilled water.[14]

  • This compound Solution Preparation: Dissolve this compound in acetone (B3395972) to the desired concentration (e.g., 0.05%, 0.1%, or 0.2% w/v).[13][14]

  • Nanoparticle Formation: While stirring the chitosan solution at 400 rpm, add the TPP solution dropwise, followed by the dropwise addition of the this compound solution.[13][14]

  • Maturation: Continue stirring the mixture at 600 rpm for several hours to ensure nanoparticle formation and stabilization.[13][14]

  • Harvesting: Centrifuge the nanoparticle suspension at high speed (e.g., 9500 x g) to pellet the nanoparticles.[14]

  • Washing and Lyophilization: Wash the pellets with distilled water and lyophilize for long-term storage.

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Method: Melt Emulsification and Ultrasonication

This technique involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution.[4][6]

  • Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) and liquid lipid (e.g., capric/caprylic triglyceride) at a temperature above the melting point of the solid lipid (e.g., 75°C). Dissolve this compound in the molten lipid mixture.[4][15]

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Tween® 80 in distilled water) to the same temperature as the lipid phase.[15]

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power ultrasonication to reduce the droplet size to the nanometer range.[15]

  • Cooling and Nanoparticle Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form NLCs.[16]

In Vitro Drug Release Study

Method: Dialysis Bag Method

This is a common method for assessing the in vitro drug release from nanoparticles.[17][18]

  • Dialysis Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the diffusion of free this compound but retains the nanoparticles (e.g., 12-14 kDa).[17][18] Pre-soak the membrane in the release medium.

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of the release medium and place it inside the dialysis bag.

  • Experimental Setup: Seal the dialysis bag and immerse it in a larger volume of the release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[17][19]

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.[20]

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for nanoparticle drug release studies.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_release In Vitro Drug Release Study start Start formulation Formulation of SA-loaded Nanoparticles start->formulation size Particle Size & PDI (DLS) formulation->size zeta Zeta Potential formulation->zeta ee Encapsulation Efficiency & Drug Loading formulation->ee morphology Morphology (TEM/SEM) formulation->morphology dialysis Dialysis Bag Method formulation->dialysis sampling Time-point Sampling dialysis->sampling analysis SA Quantification (UV-Vis) sampling->analysis kinetics Release Kinetics Modeling analysis->kinetics

Fig. 1: Experimental workflow for nanoparticle synthesis and drug release analysis.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound IKK IKK Complex SA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation nucleus Nucleus genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->genes

Fig. 2: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway SA This compound MAPKKK MAPKKK SA->MAPKKK Activation MAPKK MAPKK (e.g., NtMEK2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., SIPK, WIPK) MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Phosphorylation response Cellular Responses (e.g., Defense Gene Expression) TF->response

Fig. 3: this compound-mediated activation of the MAPK signaling cascade.

References

A Comparative Guide to Salicylic Acid Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of salicylic (B10762653) acid is a critical first step in a multitude of analytical and synthetic applications. The choice of extraction protocol can significantly impact the yield, purity, and overall success of subsequent experiments. This guide provides an objective comparison of common salicylic acid extraction methods, supported by available performance data and detailed experimental protocols to aid in selecting the most suitable technique for your research needs.

The extraction of this compound, a key phytohormone and pharmaceutical precursor, from various matrices like plant tissues, soil, and biological fluids, is a fundamental process in many scientific disciplines. The ideal extraction method should be efficient, reproducible, and compatible with downstream applications such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide explores and contrasts several widely used protocols, from traditional solvent-based methods to modern, technologically advanced approaches.

Performance Comparison of this compound Extraction Protocols

The selection of an appropriate extraction protocol is often a trade-off between factors such as extraction efficiency, processing time, cost, and environmental impact. The following table summarizes the key performance indicators for five common this compound extraction methods based on available data. It is important to note that direct comparisons can be challenging as performance is highly dependent on the sample matrix, equipment, and specific experimental conditions.

Extraction ProtocolPrincipleTypical Recovery RateProcessing TimeKey AdvantagesKey Disadvantages
Solvent Extraction Utilizes organic solvents (e.g., methanol (B129727), ethanol) to dissolve this compound from the sample matrix.71-91% (for free SA with sublimation prevention)[1]Hours to daysSimple, low-cost equipment, widely applicable.Time-consuming, large solvent consumption, potential for analyte loss during solvent evaporation.[1]
Solid-Phase Extraction (SPE) This compound is adsorbed onto a solid sorbent, washed to remove impurities, and then eluted with a small volume of solvent.>90%[2]15-30 minutes per sampleHigh selectivity, reduced solvent usage, high sample throughput, amenable to automation.[2][3]Higher cost of consumables (cartridges), method development may be required.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ether).Variable, dependent on partition coefficient and number of extractions.30-60 minutes per sampleEffective for sample cleanup and concentration.Can be labor-intensive, may form emulsions, requires large volumes of organic solvents.[4]
Ultrasonic-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles that disrupt cell walls and enhance solvent penetration and mass transfer.Generally higher than conventional solvent extraction.15-60 minutesFaster than conventional methods, reduced solvent consumption, improved extraction efficiency.[5]Potential for localized heating which may degrade thermolabile compounds, requires specialized equipment.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent, which has properties of both a liquid and a gas.High, with high selectivity.[6]30-120 minutesEnvironmentally friendly ("green" chemistry), highly selective, solvent is easily removed.[7]High initial equipment cost, may require co-solvents for polar analytes.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of any extraction protocol. Below are representative protocols for the key techniques discussed.

Solvent Extraction Protocol for this compound from Plant Tissue

This protocol is adapted from established methods for the extraction of both free and total this compound from plant leaves for subsequent HPLC analysis.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • 90% Methanol (HPLC grade)

  • 100% Methanol (HPLC grade)

  • Extraction Buffer (e.g., ethyl acetate/cyclopentane/isopropanol)

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Vortex mixer

  • Fume hood or speed vacuum for solvent evaporation

Procedure:

  • Sample Homogenization: Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Initial Extraction: Add 1.5 mL of 90% methanol to the powdered tissue in a centrifuge tube. Vortex thoroughly and sonicate for 10-20 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 20 minutes to pellet the debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Add 1 mL of 100% methanol to the remaining pellet, vortex, sonicate for 20 minutes, and centrifuge again.

  • Combine Supernatants: Combine the second supernatant with the first one.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under a fume hood or using a speed vacuum until the sample is almost dry.

  • Sample Cleanup (Liquid-Liquid Extraction):

    • Resuspend the dried extract in a suitable buffer.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate/cyclopentane/isopropanol). Vortex and centrifuge to separate the phases.

    • Collect the organic phase containing the this compound. Repeat this step two more times.

  • Final Preparation: Evaporate the organic solvent and reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

Solid-Phase Extraction (SPE) Protocol for this compound from Plant Extracts

This protocol provides a general workflow for cleaning up plant extracts containing this compound using SPE.

Materials:

  • Plant extract (obtained from initial solvent extraction)

  • SPE Cartridge (e.g., C18 or a specialized phase)

  • Conditioning Solvent (e.g., methanol)

  • Equilibration Solvent (e.g., water or a buffer at a specific pH)

  • Wash Solvent (to remove impurities)

  • Elution Solvent (to recover this compound)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Cartridge Equilibration: Pass a volume of equilibration solvent (e.g., water) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Sample Loading: Load the plant extract onto the cartridge. The this compound will be retained on the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove any unretained impurities. This step is crucial for obtaining a clean extract.

  • Elution: Pass a small volume of elution solvent through the cartridge to desorb the this compound. Collect the eluate.

  • Post-Elution: The collected eluate can be directly analyzed or evaporated and reconstituted in a suitable solvent for analysis. A study on the quantification of this compound in plants reported recoveries exceeding 90% using SPE with phenyl-phase cartridges.[2]

Ultrasonic-Assisted Extraction (UAE) of Salicin (B1681394) (this compound Precursor) from Willow Bark

This protocol is based on methods for extracting salicin, which is then hydrolyzed to this compound, from willow bark.

Materials:

  • Willow bark, dried and powdered

  • Extraction Solvent (e.g., 80% ethanol)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Mix the powdered willow bark with the extraction solvent in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes). The temperature of the bath should be controlled to prevent degradation of the target compounds.

  • Filtration: After ultrasonication, filter the mixture to separate the extract from the solid plant material.

  • Repeat Extraction (Optional): The remaining solid material can be subjected to a second round of extraction to maximize the yield.

  • Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude extract.

  • Hydrolysis (to convert salicin to this compound): The crude extract can then be subjected to acid or enzymatic hydrolysis to convert salicin to this compound, followed by further purification.

Visualizing the Processes

To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.

Experimental Workflow for this compound Extraction

The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from a plant sample.

Salicylic_Acid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis start Plant Tissue Sample homogenize Homogenization (e.g., with liquid nitrogen) start->homogenize extraction_method Extraction (Solvent, UAE, SFE, etc.) centrifuge_filter Centrifugation / Filtration extraction_method->centrifuge_filter cleanup_method Cleanup (SPE or LLE) centrifuge_filter->cleanup_method evaporation Solvent Evaporation cleanup_method->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Quantification (e.g., HPLC, GC-MS) reconstitution->analysis

Caption: A generalized workflow for this compound extraction.

This compound Signaling Pathway in Plants

This diagram provides a simplified overview of the this compound signaling pathway, which is crucial for plant defense against pathogens.

Salicylic_Acid_Signaling pathogen Pathogen Attack sa_biosynthesis This compound (SA) Biosynthesis pathogen->sa_biosynthesis sa_accumulation SA Accumulation sa_biosynthesis->sa_accumulation npr1_activation NPR1 Activation (Master Regulator) sa_accumulation->npr1_activation gene_expression Pathogenesis-Related (PR) Gene Expression npr1_activation->gene_expression sar Systemic Acquired Resistance (SAR) gene_expression->sar

Caption: A simplified diagram of the this compound signaling pathway.

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Salicylate Determination in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of salicylate (B1505791) in plasma is crucial for toxicological assessments and pharmacokinetic studies. This guide provides an objective comparison of a validated simple spectrophotometric method for salicylate determination with alternative analytical techniques, including traditional colorimetric methods and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data to facilitate the selection of the most appropriate method for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for plasma salicylate quantification depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. While traditional colorimetric methods like the Trinder and Keller methods have been historically used due to their simplicity and low cost, modern spectrophotometric and chromatographic techniques offer improved performance.

ParameterSimple Spectrophotometric MethodHPLC MethodTrinder Method
Linearity Range 50 - 500 mg/L[1]40 - 1600 nMNot explicitly stated
Correlation Coefficient (R²) 0.998[1]>0.99Not explicitly stated
Limit of Detection (LOD) 10 mg/L[1]8 - 10 nM75 mg/L
Limit of Quantification (LOQ) 50 mg/L[1]20 - 40 nMNot explicitly stated
Accuracy (Relative Bias) < 15%[1]Not explicitly statedNot explicitly stated
Interferences Phenothiazines[1]MinimalEndogenous substances[2]
Throughput HighModerateHigh
Cost LowHighLow

Experimental Protocols

Validated Simple Spectrophotometric Method

This method is based on the reaction of salicylic (B10762653) ions with ferric salts to form a distinct purple chelate complex, which is then quantified spectrophotometrically.[1]

Reagents:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Ferric nitrate (B79036) solution (9% w/v) in dilute nitric acid

  • Salicylate stock solution (e.g., 1000 mg/L)

  • Blank plasma

Procedure:

  • Deproteinization: To 1.0 mL of plasma, add 5.0 mL of 10% TCA. Vortex for 30 seconds and then centrifuge at 3000 rpm for 10 minutes.

  • Color Development: Transfer 2.5 mL of the supernatant to a clean tube and add 0.5 mL of 9% ferric nitrate solution.

  • Measurement: Vortex the mixture and measure the absorbance at 540 nm against a reagent blank.

  • Quantification: Determine the salicylate concentration from a calibration curve prepared using standard salicylate solutions in blank plasma.

High-Performance Liquid Chromatography (HPLC) Method

This method offers high specificity and sensitivity for the determination of salicylate and its metabolites.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of methanol (B129727) and an acidic aqueous buffer (e.g., 65:35 v/v, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: To 200 µL of plasma, add an internal standard and 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

  • Injection: Inject the supernatant into the HPLC system.

  • Quantification: Identify and quantify the salicylate peak based on its retention time and peak area relative to the internal standard and a calibration curve.

Trinder Method (Traditional Colorimetric)

This historical method is based on the formation of a colored complex between salicylate and ferric ions.

Reagents:

  • Trinder's Reagent: Dissolve 40 g of mercuric chloride in 850 mL of deionized water with heating. Cool the solution and add 120 mL of 1 N HCl and 40 g of ferric nitrate. Dilute to 1 L with deionized water.

Procedure:

  • Sample Addition: To 1 mL of plasma or serum, add 5 mL of Trinder's reagent.

  • Color Development: Mix thoroughly and allow the color to develop.

  • Measurement: Measure the absorbance of the violet-colored complex at 540 nm.

  • Quantification: Compare the absorbance to that of known standards.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. A typical workflow for the validation of a spectrophotometric method for salicylate determination is illustrated below.

ValidationWorkflow start Start: Method Development linearity Linearity & Range (50-500 mg/L, R²=0.998) start->linearity accuracy Accuracy (Relative Bias < 15%) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (10 mg/L & 50 mg/L) precision->lod_loq specificity Specificity (Interference Studies) lod_loq->specificity robustness Robustness specificity->robustness documentation Documentation & SOP robustness->documentation end Validated Method documentation->end

Caption: Workflow for the validation of a spectrophotometric method.

Signaling Pathways and Logical Relationships

The fundamental principle behind the colorimetric determination of salicylate involves the formation of a colored complex. This can be visualized as a simple reaction pathway.

Salicylate_Reaction Salicylate Salicylate Ion Complex Purple Chelate Complex (Absorbance at 540 nm) Salicylate->Complex + Fe3 Fe³⁺ Ion (from Ferric Nitrate) Fe3->Complex

Caption: Reaction pathway for colorimetric salicylate detection.

References

A Comparative Analysis of Salicylic Acid and Mandelic Acid Peels for Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemical peeling agents is paramount in developing effective treatments for hyperpigmentation. This guide provides a detailed comparative study of two prominent chemical peels: salicylic (B10762653) acid, a beta-hydroxy acid (BHA), and mandelic acid, an alpha-hydroxy acid (AHA). We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.

Mechanism of Action: A Tale of Two Acids

Salicylic acid and mandelic acid both contribute to the reduction of hyperpigmentation through exfoliation and direct effects on melanogenesis, albeit through slightly different pathways.

This compound: As a lipophilic BHA, this compound effectively penetrates the pores and exfoliates the skin by dissolving the bonds between dead skin cells.[1][2] This keratolytic action promotes the shedding of the outer layer of the skin, helping to remove pigmented cells.[1][3] Its anti-inflammatory properties are also beneficial in managing post-inflammatory hyperpigmentation.[1] this compound's mechanism is primarily centered on its desmolytic properties, disrupting cellular junctions between keratinocytes and dissolving the intercellular cement substance.[4]

Mandelic Acid: Being an AHA, mandelic acid also works as a chemical exfoliant, accelerating cell turnover by breaking down the bonds between dead skin cells.[5][6] However, due to its larger molecular size compared to other AHAs like glycolic acid, it penetrates the skin more slowly and evenly, which can result in less irritation.[5][7] A key differentiator for mandelic acid in treating hyperpigmentation is its ability to inhibit tyrosinase, a critical enzyme in the production of melanin (B1238610).[5][7][8] This direct inhibition of melanogenesis makes it a targeted treatment for hyperpigmented areas.[5]

Comparative Mechanism of Action cluster_SA This compound (BHA) cluster_MA Mandelic Acid (AHA) SA_node This compound SA_action1 Lipophilic Penetration SA_node->SA_action1 SA_action2 Keratolytic & Desmolytic Action (Disrupts Intercellular Lipids) SA_node->SA_action2 SA_action3 Anti-inflammatory Properties SA_node->SA_action3 SA_outcome1 Increased Cell Turnover SA_action2->SA_outcome1 SA_outcome3 Reduced Post-Inflammatory Hyperpigmentation SA_action3->SA_outcome3 SA_outcome2 Removal of Pigmented Keratinocytes SA_outcome1->SA_outcome2 Hyperpigmentation Hyperpigmentation Reduction SA_outcome2->Hyperpigmentation SA_outcome3->Hyperpigmentation MA_node Mandelic Acid MA_action1 Larger Molecular Size (Slower, Gentler Penetration) MA_node->MA_action1 MA_action2 Exfoliation (Breaks Bonds Between Dead Cells) MA_node->MA_action2 MA_action3 Tyrosinase Inhibition MA_node->MA_action3 MA_outcome1 Increased Cell Turnover MA_action2->MA_outcome1 MA_outcome2 Reduced Melanin Production MA_action3->MA_outcome2 MA_outcome3 Fading of Hyperpigmented Areas MA_outcome1->MA_outcome3 MA_outcome2->MA_outcome3 MA_outcome3->Hyperpigmentation

Caption: Comparative signaling pathways of Salicylic and Mandelic Acid.

Efficacy in Hyperpigmentation: A Data-Driven Comparison

Clinical studies provide valuable insights into the comparative efficacy of this compound and mandelic acid peels for hyperpigmentation, particularly in the context of melasma and post-acne hyperpigmentation.

Study TypePeeling Agent(s)Key Efficacy MetricResultsReference
Comparative Study35% Glycolic Acid vs. 20% Salicylic–10% Mandelic AcidPhysician's Global AssessmentSalicylic-mandelic acid peels were better for post-acne hyperpigmentation.[9]
Comparative Study35% Glycolic Acid vs. 20% Salicylic/10% Mandelic Acid vs. Phytic AcidMelasma Area and Severity Index (MASI) Score Reduction60.98% reduction in MASI score with salicylic-mandelic acid peels after 12 weeks, which was statistically similar to glycolic acid but superior to phytic acid.[10][11]
Comparative Study45% Mandelic Acid vs. 30% this compoundAcne Severity and Lesion CountBoth peels were equally effective in reducing mild to moderate acne vulgaris. Mandelic acid had a better safety profile and tolerability.[12][13]
Comparative Study30% this compound vs. 20% this compound + 10% Mandelic AcidImprovement in Post-Acne MelanosisPost-acne melanosis (hyperpigmentation) decreased more with the salicylic-mandelic acid combination peel.[14]

The data suggests that while both acids are effective, mandelic acid, particularly in combination with this compound, shows a strong efficacy for post-inflammatory hyperpigmentation. For melasma, a combination of salicylic and mandelic acid is as effective as the more commonly used glycolic acid peels.[10][11] Notably, mandelic acid peels have been found to have a better safety and tolerability profile, with fewer side effects compared to this compound peels, making them a suitable option for sensitive skin.[13][15]

Experimental Protocols: A Guide to Clinical Evaluation

The following outlines a typical experimental workflow for a comparative clinical trial of this compound and mandelic acid peels for hyperpigmentation.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment & Follow-up Phase p1 Patient Recruitment (e.g., Mild to Moderate Hyperpigmentation) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Baseline Assessment (Photography, MASI Score, etc.) p2->p3 p4 Randomization into Treatment Groups p3->p4 t1 Group A: This compound Peel Application t2 Group B: Mandelic Acid Peel Application t3 Peel Neutralization & Post-Peel Care t1->t3 Application Protocol t2->t3 Application Protocol t4 Repeated Sessions (e.g., Every 2 weeks for 12 weeks) t3->t4 f1 Efficacy Assessment at Each Visit (MASI Score, Physician & Patient Assessment) t4->f1 f2 Safety & Tolerability Monitoring (Erythema, Edema, Scaling, etc.) t4->f2 f3 Final Assessment (e.g., at 12 weeks) f1->f3 f2->f3 f4 Follow-up Assessment (e.g., at 20 weeks) f3->f4 f5 Statistical Analysis of Data f4->f5

Caption: A typical experimental workflow for a comparative clinical trial.

Detailed Methodologies

1. Patient Selection:

  • Inclusion Criteria: Patients with a clinical diagnosis of melasma, post-inflammatory hyperpigmentation, or other forms of facial hyperpigmentation. Fitzpatrick skin types may be specified depending on the study's scope.

  • Exclusion Criteria: Pregnancy, lactation, active skin infections, history of keloidal scarring, and use of certain medications (e.g., isotretinoin) within a specified period.

2. Pre-Peel Priming:

3. Peel Application:

  • The treatment area is cleansed and degreased.

  • The peeling agent (e.g., 30% this compound or 40% mandelic acid) is applied evenly to the affected areas.

  • The peel is left on the skin for a predetermined duration (e.g., 3-5 minutes), or until a specific endpoint (e.g., erythema or frosting) is observed.

  • The peel is then neutralized with a suitable solution (e.g., sodium bicarbonate).

4. Treatment Schedule:

  • Peeling sessions are typically conducted at intervals of 2 weeks for a total of 6 to 12 weeks.[9][10]

5. Assessment:

  • Efficacy: Evaluated using standardized scoring systems such as the Melasma Area and Severity Index (MASI). Photographic documentation is taken at baseline and at each follow-up visit. Physician's Global Assessment and Patient's Global Assessment are also commonly used.

  • Safety and Tolerability: Adverse effects such as erythema, edema, scaling, burning, and post-inflammatory hyperpigmentation are recorded at each visit.

Conclusion

Both this compound and mandelic acid are effective peeling agents for the management of hyperpigmentation. This compound's lipophilicity and anti-inflammatory properties make it a strong candidate, especially for post-inflammatory hyperpigmentation. Mandelic acid's larger molecular size offers a gentler approach with a favorable safety profile, and its ability to inhibit tyrosinase provides a direct mechanism for reducing melanin production. Combination peels utilizing both salicylic and mandelic acid appear to leverage the benefits of both, showing significant efficacy in reducing hyperpigmentation with good tolerability. For drug development professionals, the choice between these agents may depend on the specific type of hyperpigmentation being targeted, the patient's skin sensitivity, and the desired balance between efficacy and tolerability. Further head-to-head comparative studies are warranted to delineate their individual contributions more clearly.

References

Evaluating the Antifungal Potential of Salicylic Acid Derivatives Against Candida Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Salicylic (B10762653) acid and its derivatives have emerged as a promising class of compounds with demonstrated antifungal properties. This guide provides a comprehensive comparison of the in vitro activity of various salicylic acid derivatives against clinically relevant Candida species, supported by experimental data and detailed protocols.

Comparative Antifungal Activity

The antifungal efficacy of a series of synthesized salicylamide (B354443) derivatives was evaluated against several Candida species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined to quantify their antifungal activity.

A study by de Castro et al. (2025) synthesized twenty-five this compound derivatives and tested their efficacy against four Candida strains: Candida albicans ATCC 90028, Candida albicans CBS 5602, Candida tropicalis CBS 94, and Candida krusei CBS 573.[1] The results for the most active compounds are summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Candida albicans

CompoundDerivative NameMIC (µM) vs C. albicans ATCC 90028MIC (µM) vs C. albicans CBS 5602
14 N-isobutyl-2-hydroxybenzamide1293.73>4077.47
15 N-cyclohexyl-2-hydroxybenzamide570.05570.05
17 N-4-methylbenzyl-2-hydroxybenzamide>4077.474077.47
18 N-4-methoxybenzyl-2-hydroxybenzamide485.83971.66
22 N-4-fluorobenzyl-2-hydroxybenzamide2038.74>4077.47
23 N-4-chlorobenzyl-2-hydroxybenzamide>4077.47>4077.47

Data sourced from de Castro et al. (2025).[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Non-albicans Candida Species

CompoundDerivative NameMIC (µM) vs C. tropicalis CBS 94MIC (µM) vs C. krusei CBS 573
14 N-isobutyl-2-hydroxybenzamide2587.461293.73
15 N-cyclohexyl-2-hydroxybenzamide1140.10570.05
18 N-4-methoxybenzyl-2-hydroxybenzamide1943.33485.83
22 N-4-fluorobenzyl-2-hydroxybenzamide2038.742038.74

Data sourced from de Castro et al. (2025).[1]

From the data, compound 15 (N-cyclohexyl-2-hydroxybenzamide) demonstrated the most consistent and potent antifungal activity across the tested Candida species, with a notable MIC of 570.05 µM against three of the four strains.[1] Compound 18 (N-4-methoxybenzyl-2-hydroxybenzamide) also showed significant activity, particularly against C. albicans ATCC 90028 and C. krusei CBS 573.[1]

Experimental Protocols

The determination of the antifungal activity of the this compound derivatives was performed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][2][3][4][5][6] This standardized protocol ensures the reproducibility and comparability of results.

Broth Microdilution Antifungal Susceptibility Testing
  • Preparation of Antifungal Stock Solutions: The synthesized this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: A series of twofold dilutions of each antifungal agent is prepared in 96-well microtiter plates using RPMI 1640 medium.[7][8][9] This creates a concentration gradient of the test compounds.

  • Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar for 24-48 hours.[9] A suspension of the yeast cells is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at 35-37°C for 24 to 48 hours.[2][7]

  • Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically an 80% reduction in turbidity) compared to a drug-free control well.[7]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antifungal Stock Solution (in DMSO) plate_prep Serial Dilution in 96-Well Plate (RPMI) stock->plate_prep Dilute inoculation Inoculation of Plates plate_prep->inoculation inoculum_prep Candida Inoculum Preparation inoculum_prep->inoculation Add incubation Incubation (35-37°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Figure 1: Experimental workflow for broth microdilution antifungal susceptibility testing.

Mechanism of Action

The precise mechanism of action for all antifungal this compound derivatives is not fully elucidated; however, research into salicylamides suggests a primary mode of action targeting fungal mitochondria.

Salicylamides are believed to function as protonophores, which uncouple oxidative phosphorylation in the fungal mitochondria.[10] This disruption of the proton gradient across the inner mitochondrial membrane leads to a cascade of events that are detrimental to the fungal cell. The key steps in this proposed mechanism include:

  • Inhibition of ATP Synthesis: By dissipating the proton motive force, salicylamides prevent the production of ATP, the cell's primary energy source.[10]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain results in the increased formation of damaging ROS, leading to oxidative stress.[10]

  • Induction of Cell Death: The combined effects of energy depletion and oxidative damage ultimately lead to the inhibition of fungal growth and cell death.[10]

It is important to note that for some this compound derivatives, such as N-cyclohexyl-2-hydroxybenzamide (compound 15 ), studies have indicated that the mechanism of action does not involve altering the function of the cell wall or the ergosterol (B1671047) in the plasma membrane.[1] This suggests that alternative or multiple mechanisms may be at play for different derivatives.

mechanism_of_action cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Maintains ROS Reactive Oxygen Species (ROS) ETC->ROS Generates ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces H_gradient->ATP_Synthase Drives H_gradient->ATP Inhibits Production Salicylamide Salicylamide Derivative Salicylamide->ETC Disrupts Salicylamide->H_gradient Dissipates Cell_Death Fungal Cell Death ROS->Cell_Death Induces ATP->Cell_Death Depletion leads to

Figure 2: Proposed mitochondrial mechanism of action for salicylamide derivatives.

Conclusion

This compound derivatives, particularly salicylamides, represent a promising area for the development of novel antifungal agents. Compounds such as N-cyclohexyl-2-hydroxybenzamide have demonstrated significant in vitro activity against a range of Candida species. The proposed mechanism of action, involving the disruption of fungal mitochondrial function, is distinct from many current antifungal drugs and may offer an advantage against resistant strains.[10] Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

salicylic acid versus other BHA's: a review of dermatological applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of salicylic (B10762653) acid and other beta-hydroxy acids (BHAs) used in dermatological applications. The information presented is based on a review of available scientific literature and clinical trial data.

Introduction to Beta-Hydroxy Acids (BHAs)

Beta-hydroxy acids are a class of organic carboxylic acids that have a hydroxyl group attached to the beta carbon of the acid. In dermatology, BHAs are primarily known for their exfoliative (keratolytic) and anti-inflammatory properties.[1][2] They are lipophilic, which allows them to penetrate the lipid-rich environment of the sebaceous glands, making them particularly effective for treating conditions associated with clogged pores, such as acne vulgaris.[3][4] The most well-known and widely used BHA in dermatology is salicylic acid.[5] Other BHAs and their derivatives, such as lipohydroxy acid (LHA), betaine (B1666868) salicylate (B1505791), tropic acid, and trethocanic acid, have been developed to offer similar benefits with potentially different efficacy and tolerability profiles.[5][6][7]

Comparative Analysis of BHAs

This section details the mechanisms of action, efficacy, and safety profiles of this compound and its common alternatives.

This compound (SA)

Mechanism of Action: this compound is a multifaceted active ingredient with several key mechanisms of action in the skin:

  • Desmolytic Action: Rather than being a true keratolytic (an agent that breaks down keratin), this compound is now understood to be primarily desmolytic.[8] It works by disrupting the intercellular connections (desmosomes) between corneocytes in the stratum corneum, leading to the exfoliation of dead skin cells.[8][9] This action helps to prevent the clogging of pores.

  • Comedolytic Activity: Its lipophilic nature allows it to penetrate into the pores and exfoliate the cells lining the sebaceous ducts, thereby helping to resolve and prevent the formation of comedones (blackheads and whiteheads).[3][4][10]

  • Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme system, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[1][11] Studies have also shown that it can suppress the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines.[11][12]

  • Sebum Regulation: Research suggests that this compound can decrease sebum production by downregulating the AMPK/SREBP-1 pathway in sebocytes.[12]

Dermatological Applications: this compound is widely used in the treatment of:

  • Acne vulgaris[3][13]

  • Psoriasis[14]

  • Ichthyosis[14]

  • Keratosis pilaris[14]

  • Warts[14]

  • Photodamage[15]

Lipohydroxy Acid (LHA)

Lipohydroxy acid, also known as capryloyl this compound, is a derivative of this compound with a fatty acid chain attached.[6] This structural modification results in several distinct properties.

Mechanism of Action:

  • Cell-by-Cell Exfoliation: LHA has a larger molecular size and is more lipophilic than this compound, leading to slower and more targeted penetration into the stratum corneum.[6][16] This results in a more controlled, cell-by-cell exfoliation that is considered gentler than the action of this compound.[6][16]

  • Enhanced Comedolytic Effect: Due to its increased lipophilicity, LHA is thought to have a more targeted action within the sebaceous follicle, leading to a potent comedolytic effect.[17]

  • Dermal Stimulation: Studies suggest that LHA can stimulate the production of glycosaminoglycans, collagen, and elastin (B1584352) in the dermis, which may contribute to anti-aging effects.[6][18]

Betaine Salicylate

Betaine salicylate is a compound formed by the combination of this compound and betaine, a natural moisturizing factor.[19][20]

Mechanism of Action:

  • Gentle Exfoliation: It functions as a keratolytic agent, breaking down the intercellular "glue" that holds dead skin cells together, similar to this compound but considered to be gentler.[19][21]

  • Hydrating Properties: The presence of betaine provides moisturizing benefits, which can help to counteract the potential drying effects of this compound.[20]

  • Anti-inflammatory and Antimicrobial Effects: It also possesses anti-inflammatory and antibacterial properties.[21]

Other BHAs: Tropic Acid and Trethocanic Acid

Information on the dermatological applications and clinical efficacy of tropic acid and trethocanic acid is limited compared to this compound and its more common derivatives.

  • Tropic Acid: This is a lipid-soluble BHA.[22] While its use in treating wrinkles has been patented, there is a lack of publicly available clinical trial data comparing its efficacy to this compound for other dermatological conditions.[23]

  • Trethocanic Acid: This is another BHA that is suggested to have a gentler profile than this compound.[7][24] It is believed to work similarly by exfoliating within the pores but with a lower risk of irritation.[25] However, there is a scarcity of clinical research to substantiate these claims and provide a direct comparison with this compound.

Quantitative Data from Clinical Trials

The following tables summarize the available quantitative data from clinical trials comparing this compound with other BHAs.

Table 1: Efficacy of this compound vs. Lipohydroxy Acid (LHA) in the Treatment of Acne Vulgaris

StudyBHA ComparisonDurationKey Efficacy EndpointsResults
Randomized trialLHA peel vs. This compound peel98 days (6 peels at 2-week intervals)Reduction in noninflammatory lesionsLHA: 55.6% reduction; this compound: 48.5% reduction (P < 0.001 for both from baseline). No significant difference between the two peels.
Randomized trialLHA formulation vs. 5% Benzoyl Peroxide12 weeksReduction in inflammatory lesionsLHA: 44% reduction; Benzoyl Peroxide: 47% reduction (No statistically significant difference).
Randomized trialLHA formulation vs. 5% Benzoyl Peroxide12 weeksReduction in noninflammatory lesionsLHA: 19% reduction; Benzoyl Peroxide: 23% reduction (No statistically significant difference).

Table 2: Efficacy of Betaine-Salicylic Acid Cocrystal (BeSA) vs. This compound (SA) in the Treatment of Acne

StudyBHA ComparisonDurationKey Efficacy EndpointsResults at 28 days
Clinical TrialBeSA vs. This compound28 daysReduction in Transepidermal Water Loss (TEWL)BeSA: 43.45% reduction; SA: 21.90% reduction (BeSA significantly better).[26]
Clinical TrialBeSA vs. This compound28 daysReduction in Porphyrin (bacterial metabolite)BeSA: 40.80% reduction; SA: 26.16% reduction (BeSA significantly better).[26]
Clinical TrialBeSA vs. This compound28 daysReduction in Red Lesions (inflammation)BeSA: 44.37% reduction; SA: 24.52% reduction (BeSA significantly better).[26]
Clinical TrialBeSA vs. This compound28 daysReduction in Acne LesionsBeSA: 37.51% reduction; SA: 24.01% reduction (BeSA significantly better).[26]

Experimental Protocols

Detailed experimental protocols from the cited studies are often not fully available in the public domain. However, based on the published abstracts and articles, the general methodologies are outlined below.

Split-Face Randomized Controlled Trial (RCT) for LHA vs. SA Peels
  • Objective: To compare the efficacy and safety of LHA peels versus SA peels in subjects with comedonal acne.

  • Study Design: A randomized, split-face, double-blind, controlled study.

  • Participants: 20 subjects with comedonal acne.

  • Intervention: One side of the face was treated with an LHA peel, and the other side with an SA peel. A total of six peels were administered at 2-week intervals.

  • Efficacy Assessment: The primary efficacy measures were the counting of noninflammatory and inflammatory lesions. A global assessment of acne change was also performed.

  • Safety Assessment: Safety and tolerability were evaluated by recording adverse events, global tolerance, and the presence of erythema, scaling, and dryness.

Randomized Controlled Trial (RCT) for BeSA vs. SA
  • Objective: To evaluate the clinical efficacy and safety of a betaine-salicylic acid cocrystal (BeSA) compared to this compound for acne treatment.

  • Study Design: While the full design is not detailed, it was a clinical trial involving human subjects.

  • Intervention: Subjects were treated with formulations containing either BeSA or SA.

  • Efficacy Assessment: Efficacy was assessed by measuring changes in Transepidermal Water Loss (TEWL), porphyrin levels (indicative of bacterial activity), the number of red lesions (inflammation), and overall acne lesion counts at 28 days.[26]

  • Safety Assessment: The study also reported on the cytotoxicity and irritancy of BeSA compared to SA, with BeSA showing significantly lower levels.[26]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms of action of this compound and its derivatives.

Salicylic_Acid_Mechanism This compound This compound Desmosomes Desmosomes This compound->Desmosomes Disrupts Pores Pores This compound->Pores Penetrates COX Enzyme COX Enzyme This compound->COX Enzyme Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Suppresses AMPK/SREBP-1 Pathway AMPK/SREBP-1 Pathway This compound->AMPK/SREBP-1 Pathway Downregulates Corneocyte Corneocyte Exfoliation Exfoliation Corneocyte->Exfoliation Desmosomes->Corneocyte Weakens Adhesion Sebaceous Gland Sebaceous Gland Sebum Sebum Comedone Formation Comedone Formation Pores->Comedone Formation Unclogs Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation Sebocyte Lipogenesis Sebocyte Lipogenesis AMPK/SREBP-1 Pathway->Sebocyte Lipogenesis Reduced Sebum Production Reduced Sebum Production Sebocyte Lipogenesis->Reduced Sebum Production

Caption: Mechanism of Action of this compound.

BHA_Comparison cluster_SA This compound (SA) cluster_LHA Lipohydroxy Acid (LHA) cluster_BS Betaine Salicylate cluster_Other Other BHAs (Tropic/Trethocanic Acid) SA_Node Standard BHA - Desmolytic - Comedolytic - Anti-inflammatory LHA_Node SA Derivative - Slower, Gentler Exfoliation - More Lipophilic - Dermal Stimulation SA_Node->LHA_Node Derivative BS_Node SA + Betaine - Gentle Exfoliation - Hydrating - Reduced Irritation Potential SA_Node->BS_Node Combined with Other_Node Less Common - Limited Clinical Data - Potentially Milder SA_Node->Other_Node Related to

Caption: Comparative Overview of Different BHAs.

Conclusion

This compound remains a cornerstone in the dermatological treatment of various skin conditions, particularly acne vulgaris, due to its well-documented desmolytic, comedolytic, and anti-inflammatory properties. Newer derivatives, such as lipohydroxy acid and betaine salicylate, have been developed to offer similar efficacy with improved tolerability profiles, making them suitable alternatives for individuals with sensitive skin. LHA demonstrates a gentler, cell-by-cell exfoliation, while betaine salicylate provides the added benefit of hydration. The available clinical data suggests that LHA is comparable to this compound in reducing non-inflammatory acne lesions, and a betaine-salicylic acid cocrystal has shown superior efficacy in reducing acne and improving skin barrier function compared to this compound alone. However, there is a notable lack of robust, publicly available clinical data and detailed experimental protocols for direct, comprehensive comparisons, especially for less common BHAs like tropic and trethocanic acid. Further well-designed, head-to-head clinical trials with detailed and transparent methodologies are warranted to fully elucidate the comparative efficacy and safety of these agents and to guide evidence-based clinical practice.

References

Comparative Transcriptomics of Plant Responses to Salicylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular responses of plants to salicylic (B10762653) acid (SA) and its analogs is critical for developing novel crop protection strategies and therapeutics. This guide provides an objective comparison of the transcriptomic landscapes shaped by SA and its related compounds, supported by experimental data and detailed protocols.

Salicylic acid is a key phytohormone that regulates plant growth, development, and, most notably, defense responses against a wide range of pathogens.[1][2][3][4] Its analogs, both naturally occurring and synthetic, can also modulate these responses, often with varying efficacy and specificity.[5][6][7] Comparative transcriptomic analysis, primarily through RNA sequencing (RNA-seq), offers a powerful lens to dissect and compare the gene expression networks activated by these molecules.

Quantitative Overview of Transcriptomic Responses

The application of this compound and its analogs triggers significant transcriptional reprogramming in plants. The number of differentially expressed genes (DEGs) can vary depending on the plant species, the specific chemical treatment, concentration, and the time point of analysis. Below is a summary of quantitative data from a comparative transcriptomic study in potato ( Solanum tuberosum ), which contrasted the effects of exogenous SA with 1-aminobenzotriazole (B112013) (ABT), an inhibitor of SA biosynthesis.[1][2]

Treatment ComparisonUpregulated GenesDownregulated GenesTotal Differentially Expressed Genes (DEGs)Plant SpeciesReference
SA vs. Control (CK)3,3903,2786,668Potato[1][2]
ABT vs. Control (CK)1,1882,6273,815Potato[1][2]
ABT vs. SA5,4984,50210,000Potato[2]

This data clearly demonstrates the substantial impact of SA on the potato transcriptome, with thousands of genes being both up- and downregulated.[1][2] In contrast, inhibiting SA biosynthesis with ABT also alters gene expression, but with a different signature, notably causing a larger proportion of genes to be downregulated compared to the control.[1][2]

Key Signaling Pathways and Gene Families

Transcriptomic studies consistently reveal that SA and its functional analogs, such as benzothiadiazole (BTH), activate a core set of defense-related pathways.[7][8] Key among these are:

  • Plant-Pathogen Interaction: A large number of DEGs are typically enriched in this pathway, highlighting the central role of SA in plant immunity.[1][2]

  • Plant Hormone Signal Transduction: SA signaling does not occur in isolation. It exhibits extensive crosstalk with other hormone pathways, particularly jasmonic acid (JA) and ethylene (B1197577) (ET).[5][9] Transcriptomic data often shows SA suppressing key JA signaling genes while activating genes related to gibberellin, abscisic acid, and brassinosteroids.[1][2]

  • Phenylpropanoid Biosynthesis: This pathway is crucial for the synthesis of a wide array of defense compounds, including SA itself.[1][2]

  • MAPK Signaling Pathway: Mitogen-activated protein kinase cascades are key components in the signal transduction pathway, relaying the SA signal to downstream targets.[1][2]

  • Glutathione (B108866) Metabolism and Detoxification: SA treatment often leads to the upregulation of detoxification-related enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450s, to manage oxidative stress and metabolize xenobiotics.[1][2][10][11]

Several key gene families are consistently modulated by SA and its analogs, including:

  • Pathogenesis-Related (PR) Genes: PR1, PR2, and PR5 are hallmark marker genes for the activation of the SA-dependent defense pathway, known as Systemic Acquired Resistance (SAR).[3][4][5][8][9][12]

  • Transcription Factors: Families such as WRKY, ERF, C2H2, MYB, and NAC are strongly and rapidly induced by SA, acting as master regulators of the downstream defense response.[1][2][10][11][12]

  • NPR Proteins: The NONEXPRESSER OF PR GENES (NPR) family, particularly NPR1, are central regulators and receptors of SA that, upon activation, translocate to the nucleus to co-activate defense gene expression.[6][13]

This compound Signaling Pathway

The following diagram illustrates the core this compound signaling pathway in plants, leading to the activation of defense genes. Analogs like INA and BTH are known to act downstream of SA accumulation, activating the same pathway.[6][7]

Salicylic_Acid_Signaling cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen (Biotic Stress) SA_Biosynthesis SA Biosynthesis (ICS & PAL Pathways) Pathogen->SA_Biosynthesis induces SA This compound (SA) SA_Biosynthesis->SA produces NPR1_oligomer NPR1 (Oligomer) SA->NPR1_oligomer triggers reduction NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer to NPR1_nuc NPR1 NPR1_monomer->NPR1_nuc translocates to Analogs Analogs (e.g., BTH, INA) Analogs->NPR1_oligomer can activate TGA TGA & WRKY Transcription Factors NPR1_nuc->TGA co-activates PR_Genes Defense Genes (e.g., PR1, PR5) TGA->PR_Genes induce expression of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified this compound (SA) signaling pathway.

Experimental Protocols

A robust comparative transcriptomics study is essential for generating reliable and reproducible data. Below is a detailed methodology for a typical RNA-seq experiment designed to compare the effects of SA and its analogs on a plant model like Arabidopsis thaliana.

1. Plant Growth and Treatment

  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and stratified at 4°C for 2-3 days.

  • Growth Conditions: Seedlings are grown on Murashige and Skoog (MS) medium or in sterile soil under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Treatment Application: Four-week-old plants are treated by spraying with a solution of:

    • Control (e.g., water with 0.01% Tween-20 as a surfactant)

    • This compound (e.g., 1 mM SA in control solution)

    • Analog 1 (e.g., 1 mM Acetylthis compound in control solution)

    • Analog 2 (e.g., 300 µM BTH in control solution)

  • Replication: A minimum of 3-6 biological replicates should be prepared for each treatment group and time point to ensure statistical power.[14]

  • Sampling: Leaf tissue is harvested at specific time points post-treatment (e.g., 0, 6, and 24 hours), immediately frozen in liquid nitrogen, and stored at -80°C.

2. RNA Extraction and Quality Control

  • Extraction: Total RNA is extracted from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

  • Quality Control: RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop), checking for 260/280 nm ratios of ~2.0 and 260/230 nm ratios of ~2.0-2.2.[15] RNA integrity is evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure high-quality, non-degraded RNA (RIN > 7).

3. Library Preparation and Sequencing

  • Library Construction: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first and second-strand cDNA are synthesized. Adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform like an Illumina NovaSeq or NextSeq, generating single-end or paired-end reads (e.g., 150 bp).

4. Bioinformatic Analysis

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic or Cutadapt.

  • Read Alignment: The high-quality, clean reads are mapped to the reference genome of the plant species (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: The raw counts are used to identify differentially expressed genes (DEGs) between treatment groups and the control. Packages like DESeq2 or edgeR in R are commonly used for this purpose.[14] DEGs are typically defined by a false discovery rate (FDR) or adjusted p-value < 0.05 and a |log2(FoldChange)| > 1.

  • Functional Annotation and Enrichment Analysis: DEGs are subjected to Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis to identify over-represented biological processes, molecular functions, and metabolic pathways.

Comparative Transcriptomics Experimental Workflow

The diagram below outlines the logical flow of a comparative transcriptomics experiment, from initial setup to final data interpretation.

RNASeq_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatics Phase A Plant Growth & Acclimatization B Treatment Application (Control, SA, Analogs) A->B C Tissue Sampling (Time Course) B->C D Total RNA Extraction & QC C->D E mRNA Library Preparation D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Raw Read QC & Trimming F->G Raw Data H Alignment to Reference Genome G->H I Gene Expression Quantification H->I J Differential Expression Analysis (DEGs) I->J K Functional Annotation & Pathway Analysis (GO, KEGG) J->K L Comparative Analysis & Interpretation K->L

Caption: A typical experimental workflow for RNA-seq analysis.

By employing these standardized protocols and analytical workflows, researchers can effectively compare the transcriptomic signatures of this compound and its analogs, paving the way for a deeper understanding of plant defense mechanisms and the development of next-generation crop protection agents.

References

validation of in vitro models for predicting in vivo salicylic acid skin penetration

Author: BenchChem Technical Support Team. Date: December 2025

A robust correlation between in vitro and in vivo studies is critical for the reliable assessment of topical dermatological products. This guide provides a comparative analysis of various in vitro models used to predict the in vivo skin penetration of salicylic (B10762653) acid, a widely used keratolytic agent. The data presented herein is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate models and methodologies for their specific research needs.

The "gold standard" for evaluating the efficacy of topical formulations remains in vivo studies in humans. However, these studies are often costly, raise ethical considerations, and can be subject to high variability.[1] As a result, well-controlled in vitro protocols have become essential tools for screening and formulation development.[2] This guide focuses on the validation of these in vitro models by comparing their predictive capacity against in vivo outcomes for salicylic acid.

Comparative Analysis of In Vitro Models

A variety of in vitro models are utilized to simulate the skin barrier. These range from excised human and animal skin to reconstructed human epidermis (RhE) and synthetic membranes. The choice of model can significantly influence the experimental outcomes.

Excised human skin is considered the benchmark for in vitro permeation testing due to its anatomical and physiological relevance.[3][4] However, its availability is often limited, and it can exhibit high inter-donor variability.[3][4] Porcine skin, particularly from the ear, is a commonly used and acceptable surrogate for human skin in these studies.[5]

Reconstructed human epidermis models, such as EpiDerm™, EPISKIN™, and SkinEthic™, are commercially available and offer a more standardized and readily available alternative.[6][7] Studies have shown that while the permeation through RhE models can be higher than that through excised human skin, they can still effectively rank the permeation of different substances in a manner that reflects penetration through human epidermis.[6] For instance, one study found that this compound permeated most in excised human skin, followed by the EpiDerm-200-X RhE model and then the synthetic Strat-M® membrane.[3][4]

The following table summarizes quantitative data from a study comparing different in vitro models for this compound permeation.

In Vitro ModelMean 6h Cumulative Permeation (nmol/cm²)
Excised Human Skin (EHS)0.18 ± 0.10
EpiDerm-200-X (RhE)Lower than EHS
Strat-M® (Synthetic)Lower than EpiDerm-200-X

Data adapted from a study evaluating the permeation of a finite dose (6 nmol/cm²) of this compound.[3][4]

In Vitro-In Vivo Correlation (IVIVC)

A key aspect of validating in vitro models is establishing a strong in vitro-in vivo correlation (IVIVC). For this compound, a good correlation has been demonstrated between the cumulative amount of the drug that permeated porcine skin in vitro and its signal detected in human skin in vivo using Confocal Raman Spectroscopy (CRS).[1][8] One study reported a linear correlation with an R² value of 0.98 when comparing the in vitro permeation of this compound from different gel formulations with in vivo measurements at a skin depth of 2 µm.[2][5] This strong correlation provides confidence in the use of in vitro methods to predict the in vivo behavior of topically applied this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the validation of in vitro models for this compound skin penetration.

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol is a standard method for assessing the dermal absorption of compounds.

Objective: To measure the permeation of this compound through an excised skin membrane or a reconstructed human epidermis model.

Apparatus:

  • Franz diffusion cells

  • Water bath with circulating system to maintain a constant temperature (typically 32°C or 37°C)

  • Magnetic stirrers

  • Syringes for sample collection

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Membrane Preparation: Excised human or porcine skin is dermatomed to a specific thickness. Reconstructed human epidermis models are used as supplied by the manufacturer.

  • Mounting: The skin or RhE model is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline), which is continuously stirred to ensure homogeneity.

  • Dosing: A finite or infinite dose of the this compound formulation is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor solution.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method such as HPLC.

  • Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile and calculate parameters like flux and permeability coefficient.

In Vivo Skin Penetration using Confocal Raman Spectroscopy (CRS)

CRS is a non-invasive technique that allows for the real-time, in vivo measurement of the concentration and distribution of substances within the skin.

Objective: To quantify the penetration depth and concentration of this compound in the skin of human volunteers.

Apparatus:

  • Confocal Raman Spectrometer

Methodology:

  • Baseline Measurement: A baseline Raman spectrum of the untreated skin is recorded at the desired measurement site.

  • Formulation Application: A defined amount of the this compound formulation is applied to a specific area of the skin.

  • Penetration Measurement: At various time points after application, the CRS instrument is used to acquire Raman spectra at different depths within the skin.

  • Spectral Analysis: The characteristic Raman peaks of this compound are used to determine its concentration at each depth.

  • Depth Profiling: By plotting the concentration of this compound against skin depth, a penetration profile is generated. This allows for the determination of the extent and location of this compound within the different skin layers.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro skin permeation studies and the process of establishing an in vitro-in vivo correlation.

InVitro_Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin/RhE Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz dosing Formulation Dosing prep_franz->dosing prep_reagents Reagent Preparation prep_reagents->prep_franz incubation Incubation dosing->incubation sampling Receptor Fluid Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis results Permeation Profile data_analysis->results

In Vitro Skin Permeation Workflow

IVIVC_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_correlation Correlation Analysis invitro_exp In Vitro Permeation (Franz Cell) invitro_data Cumulative Permeation Data invitro_exp->invitro_data correlation Statistical Correlation (e.g., Linear Regression) invitro_data->correlation invivo_exp In Vivo Penetration (Confocal Raman Spectroscopy) invivo_data CRS Signal Intensity Data invivo_exp->invivo_data invivo_data->correlation ivivc_model IVIVC Model Established (e.g., R² = 0.98) correlation->ivivc_model

In Vitro-In Vivo Correlation Workflow

References

A Comparative Guide to the Cost-Effectiveness of Salicylic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylic (B10762653) acid, a cornerstone in pharmaceuticals and dermatology, is synthesized through various chemical pathways. The commercial viability of each route is dictated by a careful balance of raw material costs, reaction yields, energy consumption, and waste management. This guide provides an objective comparison of the most prominent synthesis routes to salicylic acid, supported by available data and detailed experimental protocols, to aid researchers and professionals in making informed decisions.

Executive Summary

The industrial production of this compound is dominated by the Kolbe-Schmitt reaction , which utilizes phenol (B47542) and carbon dioxide as primary feedstocks. This method is highly cost-effective due to the low price of its starting materials. An alternative route, the hydrolysis of methyl salicylate (B1505791) (wintergreen oil), offers high yields and employs milder reaction conditions but is generally hampered by the significantly higher cost of the starting ester. While other methods exist, such as the oxidation of toluene (B28343) to benzoic acid followed by hydroxylation, they are typically less direct and economically less favorable for dedicated this compound production. This guide will focus on the comparative analysis of the two primary routes: the Kolbe-Schmitt reaction and methyl salicylate hydrolysis.

Comparative Data of Synthesis Routes

To facilitate a clear comparison, the following tables summarize the key quantitative data for the two main synthesis routes.

Table 1: Raw Material Cost Analysis

Raw MaterialKolbe-Schmitt Route (per metric ton of this compound)Methyl Salicylate Hydrolysis (per metric ton of this compound)
Phenol~0.68 tons-
Sodium Hydroxide (B78521)~0.58 tons~0.58 tons
Carbon Dioxide~0.32 tons-
Sulfuric Acid~0.71 tons~0.71 tons
Methyl Salicylate-~1.10 tons
Estimated Raw Material Cost Lower Significantly Higher

Note: Prices for raw materials are subject to market fluctuations. The figures presented are based on recent global average prices for industrial-grade chemicals: Phenol (

1000/ton),SodiumHydroxide(1000/ton), Sodium Hydroxide (~1000/ton),SodiumHydroxide(
700/ton), Sulfuric Acid (
150/ton),CarbonDioxide(150/ton), Carbon Dioxide (~150/ton),CarbonDioxide(
200/ton), and industrial Methyl Salicylate (~$2500/ton).

Table 2: Process and Yield Comparison

ParameterKolbe-Schmitt ReactionMethyl Salicylate Hydrolysis
Typical Yield 80-95%91-94%
Reaction Conditions High Pressure (100 atm), High Temperature (125-150°C)Reflux Temperature (~100°C), Atmospheric Pressure
Energy Consumption HighModerate
Waste Products Phenolic wastewater, sodium sulfateMethanol (B129727), sodium sulfate
Process Complexity High (requires specialized high-pressure equipment)Moderate (standard reaction vessels)

Experimental Protocols

Below are detailed methodologies for the key synthesis routes.

Kolbe-Schmitt Reaction (Industrial Synthesis from Phenol)

This process involves the carboxylation of sodium phenoxide under pressure.

Methodology:

  • Formation of Sodium Phenoxide: Phenol is reacted with an aqueous solution of sodium hydroxide to form sodium phenoxide. The water is then removed by evaporation to yield dry sodium phenoxide powder.

  • Carboxylation: The dry sodium phenoxide is placed in a high-pressure reactor. The reactor is heated to 125-150°C and pressurized with carbon dioxide to approximately 100 atm. These conditions are maintained for several hours to facilitate the carboxylation reaction, forming sodium salicylate.

  • Acidification: The resulting sodium salicylate is dissolved in water and then acidified with a strong acid, typically sulfuric acid, to a pH of about 2-3. This precipitates the this compound.

  • Purification: The crude this compound is collected by filtration, washed with cold water to remove impurities, and can be further purified by recrystallization from hot water or a suitable organic solvent.

Hydrolysis of Methyl Salicylate (from Wintergreen Oil)

This method involves the saponification of the ester followed by acidification.

Methodology:

  • Saponification: Methyl salicylate is mixed with an excess of aqueous sodium hydroxide solution (e.g., 6M NaOH). The mixture is heated under reflux for a period of time (typically 30 minutes to 2 hours) until the hydrolysis is complete, and the oily layer of methyl salicylate disappears. This process forms sodium salicylate and methanol.

  • Acidification: The reaction mixture is cooled, and then a strong acid, such as sulfuric acid, is carefully added until the solution becomes acidic (pH ~2-3), leading to the precipitation of this compound.

  • Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. For higher purity, it can be recrystallized.

Visualization of Synthesis Pathways

To illustrate the logical flow of the described synthesis routes, the following diagrams are provided.

Salicylic_Acid_Synthesis_Routes cluster_KolbeSchmitt Kolbe-Schmitt Route cluster_Wintergreen Methyl Salicylate Hydrolysis Route Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide + NaOH NaOH_KS Sodium Hydroxide CO2 Carbon Dioxide H2SO4_KS Sulfuric Acid SodiumSalicylate_KS Sodium Salicylate SodiumPhenoxide->SodiumSalicylate_KS + CO2 (High P, High T) SalicylicAcid_KS This compound SodiumSalicylate_KS->SalicylicAcid_KS + H2SO4 MethylSalicylate Methyl Salicylate (Wintergreen Oil) SodiumSalicylate_WG Sodium Salicylate MethylSalicylate->SodiumSalicylate_WG + NaOH (Reflux) NaOH_WG Sodium Hydroxide H2SO4_WG Sulfuric Acid SalicylicAcid_WG This compound SodiumSalicylate_WG->SalicylicAcid_WG + H2SO4

Caption: Comparative workflow of the two primary this compound synthesis routes.

Cost-Effectiveness Analysis

Kolbe-Schmitt Route:

The primary advantage of the Kolbe-Schmitt reaction is its reliance on inexpensive and readily available bulk chemicals: phenol, caustic soda, carbon dioxide, and sulfuric acid. This makes the raw material cost per unit of this compound significantly lower than other methods. However, the process is energy-intensive due to the high pressures and temperatures required for the carboxylation step.[1] Furthermore, the capital investment for high-pressure reactors and associated safety infrastructure is substantial. Waste streams, including phenolic wastewater and sodium sulfate, require treatment, adding to the operational costs. Despite these factors, the low cost of raw materials makes this the most economically viable route for large-scale industrial production.

Methyl Salicylate Hydrolysis Route:

The synthesis of this compound from wintergreen oil is characterized by high reaction yields and less demanding process conditions (atmospheric pressure and lower temperatures), which translates to lower energy consumption and potentially lower capital investment in reactor technology compared to the Kolbe-Schmitt process. The primary drawback of this route is the high cost of methyl salicylate, which is itself often produced from this compound. This makes the route economically uncompetitive for the bulk synthesis of this compound. However, for applications requiring this compound derived from a natural source ("natural this compound"), this route is employed. The waste products are methanol and sodium sulfate, which require appropriate handling and disposal.

Conclusion

For large-scale, cost-effective production of this compound, the Kolbe-Schmitt reaction remains the industry standard. Its economic advantage, driven by low-cost raw materials, outweighs the high energy and capital costs. The hydrolysis of methyl salicylate , while technically simpler and high-yielding, is not economically feasible for bulk production due to the high price of the starting material. The choice of synthesis route will ultimately depend on the desired scale of production, the required purity of the final product, and the economic considerations of raw material sourcing and capital investment. For researchers and professionals in drug development, understanding these fundamental cost drivers is crucial for process optimization and strategic sourcing decisions.

References

Safety Operating Guide

Proper Disposal of Salicylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of salicylic (B10762653) acid is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage salicylic acid waste, from initial handling to final disposal. Adherence to these protocols minimizes environmental impact and mitigates health and safety risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2][3][4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][4]

Work in a well-ventilated area, such as a fume hood, especially when handling powdered this compound or creating solutions.[5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration, volume, and the applicable local, state, and federal regulations.[4][6] The two primary disposal pathways are neutralization followed by drain disposal (for small, dilute quantities, where permitted) and collection as hazardous waste.

1. Waste Characterization and Segregation:

  • Identify: Determine if the this compound waste is in solid form, a concentrated solution, or a dilute aqueous solution.

  • Segregate: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents or bases.[4][5] Keep this compound waste in a designated and properly labeled container.

2. Disposal of Small, Dilute Quantities (Where Permitted):

Local regulations may permit the drain disposal of small quantities of highly diluted, neutralized this compound.[4] It is crucial to verify this with your institution's Environmental Health and Safety (EHS) department.

  • Neutralization Protocol: If permitted, neutralize the acidic solution using a weak base like sodium bicarbonate.[1][4]

    • Slowly add a dilute solution of sodium bicarbonate to the this compound solution while stirring continuously.

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the base until the pH is neutral (approximately 7.0).[1]

    • Once neutralized, flush the solution down the drain with copious amounts of water.[4]

3. Disposal of Solid or Concentrated this compound:

Solid this compound, concentrated solutions, and larger volumes of dilute solutions must be disposed of as hazardous waste.[2][4][6]

  • Packaging:

    • Place the this compound waste in a chemically compatible, leak-proof container with a secure lid.[2][4]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound").[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[6]

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Collection:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[2][6]

4. Spill Cleanup:

In the event of a this compound spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid generating dust.[2] Dampening the powder with water can help minimize dust.

  • Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[2][6]

  • Clean the spill area thoroughly with soap and water.[6]

Quantitative Data for Disposal

The following table summarizes key quantitative data for the neutralization of this compound.

ParameterValueNotes
Molar Mass of this compound (C₇H₆O₃) 138.12 g/mol -
Molar Mass of Sodium Bicarbonate (NaHCO₃) 84.01 g/mol -
Stoichiometric Ratio for Neutralization 1:1 (molar)One mole of sodium bicarbonate is required to neutralize one mole of this compound.
Target pH for Neutralized Solution ~7.0Indicates complete neutralization before drain disposal (where permitted).[1]

Experimental Protocol: Neutralization of this compound Solution

This protocol outlines the methodology for neutralizing a dilute aqueous solution of this compound prior to drain disposal, where local regulations permit.

Materials:

  • Dilute this compound solution for disposal

  • 5% (w/v) Sodium bicarbonate solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Beaker large enough to contain the waste solution

  • Personal Protective Equipment (PPE)

Procedure:

  • Place the beaker containing the this compound solution on the stir plate and add the magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Measure and record the initial pH of the this compound solution.

  • Slowly add the 5% sodium bicarbonate solution to the stirring this compound solution. Effervescence (fizzing) will occur as carbon dioxide is released. Add the base in small increments to control the reaction.

  • Periodically stop adding the base and measure the pH of the solution.

  • Continue to add the sodium bicarbonate solution incrementally until the pH of the solution reaches a stable value of approximately 7.0.

  • Once the solution is neutralized, it can be disposed of down the drain with a large volume of running water, in accordance with institutional and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Salicylic_Acid_Disposal start This compound Waste Generated characterize Characterize Waste (Solid, Concentrated, Dilute) start->characterize check_regs Consult Local Regulations & Institutional EHS Policy characterize->check_regs hazardous_waste Dispose as Hazardous Waste check_regs->hazardous_waste For Solid or Concentrated Waste drain_disposal_check Is Drain Disposal of Neutralized Waste Permitted? check_regs->drain_disposal_check For Dilute, Aqueous Waste package Package in a Labeled, Sealed Container hazardous_waste->package drain_disposal_check->hazardous_waste No neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH ~7.0 drain_disposal_check->neutralize Yes drain_disposal Flush with Copious Amounts of Water neutralize->drain_disposal store Store in Designated Satellite Accumulation Area package->store collect Arrange for Professional Waste Collection store->collect

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling salicylic (B10762653) acid, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures. Adherence to these guidelines is critical to minimize risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling salicylic acid, a comprehensive PPE plan is crucial to prevent exposure. The primary hazards associated with this compound include serious eye damage, mild skin irritation, and respiratory irritation.[1][2] The following table summarizes the recommended PPE for various levels of protection.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be appropriate for tasks with a higher risk of splashing or dust generation.[3][4]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Chemically resistant gloves. A lab coat or apron is also recommended to protect personal clothing and skin from contamination.[4][5]Glove Material: Nitrile rubber or Butyl rubber are suitable.[3][6] Minimum Layer Thickness: 0.11 mm.[3] Breakthrough Time: Approximately 480 minutes.[3] Always inspect gloves for any signs of degradation or puncture before use.[3]
Respiratory Protection A NIOSH-approved air-purifying respirator with a dust/mist filter may be required to avoid overexposure, especially in poorly ventilated areas or when generating dust.[3][5]For higher-risk scenarios or as the sole means of protection, a full-face supplied-air respirator is recommended.[3] The type of respirator should be chosen based on a risk assessment of the specific laboratory procedures.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[2][3]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4]

  • Minimize dust generation during handling and transfer.[4]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][4]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[3][4]

  • This compound is light-sensitive and should be stored accordingly.[3][4]

Spill and Leak Procedures:

  • Ensure Safety First: Immediately put on the appropriate PPE, including respiratory protection if dust is present.[7]

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.[7]

  • Contain the Spill: For small spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[7] For larger spills, use an inert absorbent material like sand or vermiculite.[7]

  • Clean the Area: After the material has been collected, decontaminate the spill area.

  • Disposal: Dispose of the contained waste according to local, state, and federal regulations for hazardous waste.[8]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[8]

  • Do not dispose of this compound down the drain unless permitted by local regulations for very small, highly diluted quantities.[8]

  • Always handle waste materials with the same PPE used for handling the pure substance.[8]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_task Assess Task: - Quantity of this compound - Potential for Dust/Aerosol Generation - Potential for Splashing start->assess_task eye_protection Eye/Face Protection: - Safety Glasses with Side Shields (Minimum) - Goggles for Higher Risk - Face Shield for Splash/Dust Hazard assess_task->eye_protection Select Based on Assessment skin_protection Skin Protection: - Nitrile or Butyl Gloves - Lab Coat/Apron assess_task->skin_protection Select Based on Assessment respiratory_protection Respiratory Protection: - Well-ventilated area (Minimum) - NIOSH-approved Respirator for Dust/Poor Ventilation assess_task->respiratory_protection Select Based on Assessment proceed Proceed with Task eye_protection->proceed skin_protection->proceed respiratory_protection->proceed

PPE Selection Workflow for Handling this compound

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylic Acid
Reactant of Route 2
Salicylic Acid

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